molecular formula C17H27N3O4S B1681427 Esamisulpride CAS No. 71675-92-8

Esamisulpride

Katalognummer: B1681427
CAS-Nummer: 71675-92-8
Molekulargewicht: 369.5 g/mol
InChI-Schlüssel: NTJOBXMMWNYJFB-LBPRGKRZSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

(S)-Amisulpride is a potent D2 and D3 receptor antagonist, also acting as a potent antagonist at the 5-HT7 receptor.

Eigenschaften

IUPAC Name

4-amino-N-[[(2S)-1-ethylpyrrolidin-2-yl]methyl]-5-ethylsulfonyl-2-methoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27N3O4S/c1-4-20-8-6-7-12(20)11-19-17(21)13-9-16(25(22,23)5-2)14(18)10-15(13)24-3/h9-10,12H,4-8,11,18H2,1-3H3,(H,19,21)/t12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTJOBXMMWNYJFB-LBPRGKRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCCC1CNC(=O)C2=CC(=C(C=C2OC)N)S(=O)(=O)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1CCC[C@H]1CNC(=O)C2=CC(=C(C=C2OC)N)S(=O)(=O)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301316207
Record name S-(-)-Amisulpride
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Molecular Weight

369.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71675-92-8
Record name S-(-)-Amisulpride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=71675-92-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Amisulpride, (S)-
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name S-(-)-Amisulpride
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ESAMISULPRIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ES3TWM82E8
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Esamisulpride's Mechanism of Action on D2/D3 Receptors: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Esamisulpride, the (S)-enantiomer of amisulpride, is a potent and selective antagonist of dopamine (B1211576) D2 and D3 receptors. This technical guide provides a comprehensive overview of its mechanism of action, focusing on its binding affinity, functional antagonism, and the downstream signaling pathways it modulates. The information is presented through structured data tables, detailed experimental methodologies, and visual diagrams of the molecular interactions and experimental workflows to facilitate a deeper understanding for research and development purposes.

Quantitative Analysis of Receptor Binding and Functional Activity

This compound exhibits a high affinity for both D2 and D3 receptors, with a notable preference for the D3 subtype. Its potent antagonism at these receptors is the primary driver of its pharmacological effects.

Table 1: Binding Affinity of this compound and Amisulpride at Dopamine D2 and D3 Receptors
CompoundReceptorBinding Affinity (Ki) [nM]
This compound ((S)-Amisulpride) Human D2 4.43
Human D3 0.72
Amisulpride (racemate)Human D22.8
Human D33.2

Data compiled from multiple sources.

Table 2: Functional Antagonist Activity of Amisulpride at Dopamine D2 Receptors
CompoundAssay TypeCell LineMeasured EffectFunctional Potency (IC50) [nM]
Amisulpride (racemate)Calcium Flux Assay (FLIPR)CHO-K1 (co-expressing Gα15)Inhibition of dopamine-induced calcium flux3.04[1]
Amisulpride (racemate)[3H]thymidine incorporationCHO-K1Inhibition of quinpirole-elicited incorporation22[1]

Note: Functional potency data for the racemate, amisulpride, is presented here as a proxy for this compound's functional activity. This compound is the pharmacologically active enantiomer responsible for D2/D3 antagonism.

Experimental Protocols

The following sections detail the generalized methodologies employed in the characterization of this compound's interaction with D2 and D3 receptors.

Radioligand Binding Assay for Ki Determination

This protocol outlines the determination of the binding affinity (Ki) of a test compound (e.g., this compound) for dopamine D2 and D3 receptors through competitive displacement of a radiolabeled ligand.

Workflow for Radioligand Binding Assay

G cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Analysis CellCulture Cell Culture (e.g., CHO or HEK293 expressing D2/D3) Homogenization Homogenization in Lysis Buffer CellCulture->Homogenization Centrifugation Centrifugation to Pellet Membranes Homogenization->Centrifugation Resuspension Resuspension in Assay Buffer Centrifugation->Resuspension Incubation Incubation of Membranes, Radioligand (e.g., [3H]spiperone), and Test Compound Resuspension->Incubation Filtration Rapid Filtration through GF/B or GF/C filters Incubation->Filtration Washing Washing to Remove Unbound Ligand Filtration->Washing Scintillation Scintillation Counting to Measure Radioactivity Washing->Scintillation IC50_Calc IC50 Determination (Non-linear regression) Scintillation->IC50_Calc Ki_Calc Ki Calculation (Cheng-Prusoff equation) IC50_Calc->Ki_Calc

Caption: Workflow for a competitive radioligand binding assay.

Materials:

  • Cell Lines: Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing human dopamine D2 or D3 receptors.

  • Radioligand: Typically [3H]spiperone or [3H]raclopride.

  • Test Compound: this compound.

  • Buffers:

    • Lysis Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, with protease inhibitors.

    • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4.

  • Filtration System: Glass fiber filters (e.g., GF/C) and a vacuum harvester.

  • Scintillation Counter: For detecting radioactivity.

Procedure:

  • Membrane Preparation:

    • Cells expressing the target receptor are harvested and homogenized in ice-cold lysis buffer.

    • The homogenate is centrifuged to pellet the cell membranes.

    • The membrane pellet is washed and resuspended in assay buffer. Protein concentration is determined using a standard method (e.g., BCA assay).

  • Competitive Binding:

    • In a 96-well plate, the membrane preparation is incubated with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound (this compound).

    • Non-specific binding is determined in the presence of a high concentration of a known D2/D3 antagonist (e.g., haloperidol).

    • The plate is incubated at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes) to reach equilibrium.

  • Filtration and Detection:

    • The incubation is terminated by rapid filtration through glass fiber filters, which trap the membranes with bound radioligand.

    • The filters are washed with ice-cold buffer to remove unbound radioligand.

    • The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis:

    • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.

    • The IC50 value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[2]

cAMP Functional Assay for D2/D3 Antagonism

This protocol describes a method to determine the functional antagonism of this compound at D2 and D3 receptors by measuring its ability to reverse the agonist-induced inhibition of cyclic AMP (cAMP) production.

Workflow for cAMP Functional Assay

G cluster_cell_prep Cell Preparation cluster_assay_steps Assay Steps cluster_data_analysis Data Analysis CellCulture Cell Culture (e.g., CHO-K1 expressing D2/D3) Plating Cell Plating in 96-well plates CellCulture->Plating PreIncubation Pre-incubation with Test Compound (this compound) Plating->PreIncubation Stimulation Stimulation with Forskolin and a Dopamine Agonist PreIncubation->Stimulation Lysis Cell Lysis Stimulation->Lysis Detection cAMP Detection (e.g., HTRF, AlphaScreen) Lysis->Detection IC50_Calc IC50 Determination (Non-linear regression) Detection->IC50_Calc G cluster_membrane Plasma Membrane D2R D2/D3 Receptor G_protein Gαi/o Gβγ D2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts Dopamine Dopamine Dopamine->D2R Activates This compound This compound This compound->D2R Blocks ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream Downstream Cellular Effects PKA->Downstream Phosphorylates G cluster_membrane Plasma Membrane D2R D2/D3 Receptor GRK GRK D2R->GRK Recruits BetaArrestin β-Arrestin D2R->BetaArrestin Recruits GRK->D2R Phosphorylates Internalization Receptor Internalization BetaArrestin->Internalization MAPK MAPK Signaling (e.g., ERK) BetaArrestin->MAPK Akt Akt Signaling BetaArrestin->Akt Dopamine Dopamine Dopamine->D2R Activates This compound This compound This compound->D2R Blocks

References

Stereospecific Synthesis of Esamisulpride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Esamisulpride, the (S)-enantiomer of the atypical antipsychotic and antidepressant agent amisulpride (B195569), exhibits a distinct pharmacological profile characterized by a higher affinity for dopamine (B1211576) D2 and D3 receptors compared to its (R)-counterpart. This stereoselectivity offers the potential for a more targeted therapeutic effect with an improved side-effect profile. This technical guide provides an in-depth overview of the stereospecific synthesis of this compound. The primary focus is on a chiral pool-based approach, which involves the coupling of an achiral substituted benzamide (B126) precursor with a chiral amine synthon derived from L-proline. Detailed experimental methodologies for the synthesis of key intermediates and the final amide coupling step are presented. Quantitative data from various synthetic routes are summarized for comparative analysis. Additionally, visual representations of the synthetic pathways and experimental workflows are provided using Graphviz diagrams to facilitate a clear understanding of the process.

Introduction

Amisulpride is a substituted benzamide that functions as a selective dopamine D2/D3 receptor antagonist. It is clinically used as a racemic mixture of its two enantiomers: (S)-amisulpride (this compound) and (R)-amisulpride. Research has demonstrated that the pharmacological activity of amisulpride is stereoselective. This compound is the more potent enantiomer at dopamine D2 and D3 receptors, while the (R)-enantiomer shows higher affinity for the serotonin (B10506) 5-HT7 receptor.[1] This differential receptor affinity has driven the development of stereospecific synthetic routes to isolate this compound, aiming to harness its potent dopamine receptor antagonism for therapeutic applications in psychosis and depression, potentially with fewer off-target effects.

The most viable and commonly employed strategy for the stereospecific synthesis of this compound involves a convergent synthesis pathway. This approach hinges on the preparation of two key intermediates: the achiral carboxylic acid, 4-amino-5-(ethylsulfonyl)-2-methoxybenzoic acid, and the chiral amine, (S)-(-)-1-ethyl-2-aminomethylpyrrolidine. The final step is the formation of an amide bond between these two fragments.

Synthetic Pathways

The overall stereospecific synthesis of this compound can be depicted as a two-pronged approach culminating in a final coupling step.

G cluster_0 Synthesis of Achiral Benzamide Precursor cluster_1 Synthesis of Chiral Amine Intermediate cluster_2 Final Coupling Step A 2-Methoxy-4-acetamidomethyl benzoate (B1203000) B 2-Methoxy-4-acetamido-5-chlorosulfonylmethyl benzoate A->B Chlorosulfonic acid C 4-Amino-5-(ethylsulfonyl)-2-methoxybenzoic acid B->C 1. Sodium sulfite (B76179), Diethyl sulfate (B86663) 2. Hydrolysis G This compound C->G Amide Coupling (e.g., DCC, HATU) D L-Proline E (S)-1-Ethyl-2-pyrrolidinecarboxamide D->E Multi-step synthesis F (S)-(-)-1-Ethyl-2-aminomethylpyrrolidine E->F Reduction F->G C_alias 4-Amino-5-(ethylsulfonyl)-2-methoxybenzoic acid F_alias (S)-(-)-1-Ethyl-2-aminomethylpyrrolidine

Fig. 1: Overall synthetic strategy for this compound.
Synthesis of 4-amino-5-(ethylsulfonyl)-2-methoxybenzoic acid (Achiral Precursor)

A common route for the preparation of the achiral benzamide precursor is a two-step process starting from 2-methoxy-4-acetamidomethyl benzoate.

G A 2-Methoxy-4-acetamidomethyl benzoate B Chlorosulfonylation A->B C 2-Methoxy-4-acetamido-5-chlorosulfonylmethyl benzoate B->C Chlorosulfonic acid D Sulfonylation & Hydrolysis C->D E 4-Amino-5-(ethylsulfonyl)-2-methoxybenzoic acid D->E 1. Na2SO3, (C2H5)2SO4 2. HCl

Fig. 2: Synthesis of the achiral benzamide precursor.
Synthesis of (S)-(-)-1-Ethyl-2-aminomethylpyrrolidine (Chiral Intermediate)

The chiral amine intermediate is crucial for introducing the stereocenter in this compound. A practical method for its preparation is the chiral resolution of the racemic amine using a chiral resolving agent like L-tartaric acid.

G A Racemic (R,S)-1-Ethyl-2-aminomethylpyrrolidine B Diastereomeric Salt Formation A->B C Diastereomeric Salt Mixture B->C L-Tartaric acid D Fractional Crystallization C->D E (S)-Amine-L-tartrate Salt D->E F Basification E->F G (S)-(-)-1-Ethyl-2-aminomethylpyrrolidine F->G NaOH

Fig. 3: Chiral resolution of the amine intermediate.

Experimental Protocols

Synthesis of 4-amino-5-(ethylsulfonyl)-2-methoxybenzoic acid

This procedure involves a two-step synthesis from 2-methoxy-4-acetamidomethyl benzoate.

Step 1: Synthesis of 2-methoxy-4-acetamido-5-chlorosulfonylmethyl benzoate

  • Materials: 2-methoxy-4-acetamidomethyl benzoate, Chlorosulfonic acid.

  • Procedure: In a reactor, 2-methoxy-4-acetamidomethyl benzoate is reacted with chlorosulfonic acid (mole ratio of 1:5-8) for 6-9 hours. Following the reaction, hydrolysis and separation are carried out to obtain 2-methoxy-4-acetamido-5-chlorosulfonylmethyl benzoate.

Step 2: Synthesis of 4-amino-5-(ethylsulfonyl)-2-methoxybenzoic acid

  • Materials: 2-methoxy-4-acetamido-5-chlorosulfonylmethyl benzoate, Sodium sulfite, Diethyl sulfate, Hydrochloric acid.

  • Procedure: The product from Step 1 is reacted with sodium sulfite and diethyl sulfate (mole ratio of 1:4-6:2-3) under reflux conditions for 6-9 hours. After the reaction, acidification with hydrochloric acid is performed to yield the final product, 4-amino-5-(ethylsulfonyl)-2-methoxybenzoic acid. The product can be purified by recrystallization.

Synthesis of (S)-(-)-1-Ethyl-2-aminomethylpyrrolidine via Chiral Resolution

This protocol describes the resolution of racemic 1-ethyl-2-aminomethylpyrrolidine.

  • Materials: Racemic 1-ethyl-2-aminomethylpyrrolidine, L-tartaric acid, Methanol (B129727), Sodium hydroxide.

  • Procedure:

    • Racemic 1-ethyl-2-aminomethylpyrrolidine (80.0 g) is dissolved in methanol (300 g).

    • A solution of L-tartaric acid (80.0 g) in methanol (100 g) is added dropwise at a temperature below 30 °C.

    • The mixture is stirred for 12 hours, allowing for the precipitation of the diastereomeric salt.

    • The mother liquor is collected by suction filtration, and the methanol is recovered.

    • The pH of the mother liquor is adjusted to 9-10 with sodium hydroxide, causing the precipitation of the salt.

    • After filtering out the salt and recovering the ethanol, the resulting liquid is purified by distillation to obtain (S)-(-)-1-ethyl-2-aminomethylpyrrolidine.[2]

Stereospecific Synthesis of this compound (Amide Coupling)

This protocol is adapted from the synthesis of amisulpride and specifies the use of the chiral amine to produce this compound.

  • Materials: 4-amino-5-(ethylsulfonyl)-2-methoxybenzoic acid, (S)-(-)-1-ethyl-2-aminomethylpyrrolidine, Dicyclohexylcarbodiimide (DCC), Acetonitrile (B52724), Hydrochloric acid, Acetone (B3395972).

  • Procedure:

    • In a reaction vessel, dissolve 4-amino-5-(ethylsulfonyl)-2-methoxybenzoic acid and (S)-(-)-1-ethyl-2-aminomethylpyrrolidine in acetonitrile with stirring.

    • Add DCC to the mixture and stir the reaction at a controlled temperature (e.g., below 40 °C) for approximately 10 hours.

    • After the reaction, wash the solution with cold water.

    • Remove the acetonitrile by distillation.

    • The crude product can be further purified. If a BOC-protected benzoic acid precursor is used, a deprotection step with hydrochloric acid is necessary.

    • The final product, this compound, can be recrystallized from acetone to achieve high purity.

Data Presentation

Table 1: Summary of Yields for the Synthesis of 4-amino-5-(ethylsulfonyl)-2-methoxybenzoic acid

Starting MaterialReagentsProductYield (%)Purity (%)Reference
2-Methoxy-4-acetamidomethyl benzoate1. Chlorosulfonic acid 2. Na2SO3, (C2H5)2SO4, HCl4-Amino-5-(ethylsulfonyl)-2-methoxybenzoic acid~75>99.5[3]
Methyl 4-amino-5-(ethylthio)-2-methoxybenzoate1. H2O2, Sodium tungstate (B81510) 2. NaOH, HCl4-Amino-5-(ethylsulfonyl)-2-methoxybenzoic acid8299[1]

Table 2: Chiral Resolution of 1-Ethyl-2-aminomethylpyrrolidine

Starting MaterialResolving AgentProductYield (%)Optical PurityReference
Racemic 1-Ethyl-2-aminomethylpyrrolidineL-Tartaric acid(S)-(-)-1-Ethyl-2-aminomethylpyrrolidine35>99% (GC)[2]

Table 3: Amide Coupling for Amisulpride Synthesis (Adaptable for this compound)

Carboxylic Acid PrecursorAmineCoupling AgentSolventProductYield (%)Purity (%)Reference
4-(N-tert-butoxycarbonyl)amino-2-methoxy-5-ethylsulfonyl benzoic acidN-ethyl-2-aminomethylpyrrolidine (racemic)DCCAcetonitrileAmisulpride7699.7[4]

Conclusion

The stereospecific synthesis of this compound is effectively achieved through a convergent approach that combines an achiral substituted benzoic acid with a chiral pyrrolidine-based amine. The key to the stereoselectivity of the synthesis lies in the use of the enantiomerically pure (S)-(-)-1-ethyl-2-aminomethylpyrrolidine, which can be obtained through chiral resolution of the corresponding racemate. The amide coupling reaction, a well-established transformation in organic synthesis, provides a reliable method for the final assembly of the this compound molecule. The methodologies and data presented in this guide offer a comprehensive framework for researchers and professionals involved in the development and manufacturing of this compound, highlighting a practical and scalable synthetic strategy. Further optimization of reaction conditions and exploration of alternative coupling reagents may lead to even more efficient and sustainable manufacturing processes.

References

An In-depth Technical Guide on the Dopamine Receptor Binding Affinity and Kinetics of Esamisulpride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding characteristics of Esamisulpride, the pharmacologically active (S)-enantiomer of amisulpride (B195569), at dopamine (B1211576) D2 and D3 receptors. This document details its binding affinity, explores the methodologies used to determine these parameters, and discusses its interaction with downstream signaling pathways.

This compound Dopamine Receptor Binding Affinity

This compound exhibits high affinity and selectivity for dopamine D2 and D3 receptors. The binding affinity is typically quantified by the inhibition constant (Ki), which represents the concentration of the drug required to occupy 50% of the receptors in a competitive binding assay. A lower Ki value indicates a higher binding affinity.

Table 1: Binding Affinity (Ki) of this compound and Comparators at Dopamine D2 and D3 Receptors

CompoundReceptorKi (nM)Reference
This compound ((S)-amisulpride) Human Dopamine D2 4.43 [1]
Human Dopamine D3 0.72 [1]
Aramisulpride ((R)-amisulpride)Human Dopamine D2140[1]
Human Dopamine D313.9
Racemic AmisulprideHuman Dopamine D22.8[2]
Human Dopamine D33.2[2]

These data demonstrate that this compound is a potent antagonist at both D2 and D3 receptors, with a notable preference for the D3 subtype. The (S)-enantiomer is significantly more potent than the (R)-enantiomer, highlighting the stereoselectivity of its binding.

Experimental Protocols

The determination of binding affinity and kinetics relies on precise experimental methodologies. Below are detailed protocols for the key experiments cited in the study of this compound and similar compounds.

Radioligand Binding Assay for Dopamine D2/D3 Receptors

Radioligand binding assays are the gold standard for determining the binding affinity of a compound for a specific receptor.

Objective: To determine the in vitro binding affinity (Ki) of this compound for dopamine D2 and D3 receptors using a competitive radioligand binding assay.

Materials:

  • Cell Membranes: Membranes from cell lines expressing recombinant human dopamine D2 or D3 receptors (e.g., CHO, HEK293, or Sf9 cells).

  • Radioligand: A tritiated antagonist with high affinity for D2/D3 receptors, such as [3H]spiperone or [3H]nemonapride.[3]

  • Test Compound: this compound.

  • Non-specific Binding Control: A high concentration of a non-labeled antagonist (e.g., haloperidol (B65202) or raclopride) to determine non-specific binding.

  • Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.

  • Filtration Apparatus: A cell harvester to separate bound and free radioligand.

  • Scintillation Counter: To measure radioactivity.

Procedure:

  • Membrane Preparation:

    • Culture cells expressing the target receptor to a high density.

    • Harvest the cells and homogenize them in ice-cold buffer.

    • Centrifuge the homogenate to pellet the cell membranes.

    • Wash the membrane pellet and resuspend it in the assay buffer.

    • Determine the protein concentration of the membrane preparation.

  • Assay Setup:

    • In a 96-well plate, add a fixed amount of cell membrane preparation to each well.

    • Add increasing concentrations of the test compound (this compound).

    • Add a fixed concentration of the radioligand to each well.

    • For total binding wells, add assay buffer instead of the test compound.

    • For non-specific binding wells, add a saturating concentration of the non-labeled antagonist.

  • Incubation:

    • Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a defined period (e.g., 60-120 minutes) to allow the binding to reach equilibrium.

  • Filtration:

    • Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. This separates the membrane-bound radioligand from the free radioligand in the solution.

    • Quickly wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.

  • Quantification:

    • Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the specific binding as a function of the log concentration of the test compound.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting competition curve using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Experimental Workflow Diagram:

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_cells Cell Culture with D2/D3 Receptor Expression prep_membranes Membrane Preparation prep_cells->prep_membranes assay_setup Assay Plate Setup (Membranes, Radioligand, Compound) prep_membranes->assay_setup prep_reagents Prepare Radioligand, Test Compound, Buffers prep_reagents->assay_setup assay_incubation Incubation to Reach Equilibrium assay_setup->assay_incubation assay_filtration Filtration to Separate Bound & Free Ligand assay_incubation->assay_filtration assay_counting Scintillation Counting assay_filtration->assay_counting analysis_plot Plot Competition Curve assay_counting->analysis_plot analysis_ic50 Determine IC50 analysis_plot->analysis_ic50 analysis_ki Calculate Ki using Cheng-Prusoff Equation analysis_ic50->analysis_ki G cluster_kon Association Kinetics (kon) cluster_koff Dissociation Kinetics (koff) kon_setup Incubate Receptor + Radioligand kon_measure Measure Specific Binding at Multiple Time Points kon_setup->kon_measure kon_analyze Fit Data to Association Kinetic Model kon_measure->kon_analyze koff_setup Equilibrate Receptor + Radioligand koff_initiate Add Excess Unlabeled Ligand koff_setup->koff_initiate koff_measure Measure Remaining Bound Ligand at Multiple Time Points koff_initiate->koff_measure koff_analyze Fit Data to Exponential Decay Model koff_measure->koff_analyze G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm D2R Dopamine D2 Receptor G_protein Gi/o Protein D2R->G_protein Activates beta_arrestin β-Arrestin 2 D2R->beta_arrestin Recruits This compound This compound This compound->D2R Antagonizes Dopamine Dopamine Dopamine->D2R Activates AC Adenylyl Cyclase G_protein->AC Inhibits Akt Akt beta_arrestin->Akt Activates cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates pAkt p-Akt Akt->pAkt GSK3b GSK-3β pAkt->GSK3b Inhibits pGSK3b p-GSK-3β (inactive) GSK3b->pGSK3b

References

A Deep Dive into Stereoselectivity: The Pharmacological Profiles of Esamisulpride and its Racemate, Amisulpride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amisulpride (B195569), a substituted benzamide, is an atypical antipsychotic agent recognized for its efficacy in treating both the positive and negative symptoms of schizophrenia, as well as dysthymia.[1][2] It is administered as a racemate, a 50:50 mixture of two enantiomers: (S)-amisulpride (esamisulpride) and (R)-amisulpride (aramisulpride).[3] Emerging research has unveiled a fascinating stereoselective pharmacological profile, with each enantiomer exhibiting distinct affinities for different receptor systems. This discovery has significant implications for optimizing therapeutic benefit and minimizing adverse effects. This in-depth technical guide provides a comprehensive comparison of the pharmacological profiles of this compound and its racemate, amisulpride, with a focus on receptor binding, functional activity, pharmacokinetics, and the underlying experimental methodologies.

Receptor Binding Affinity: A Tale of Two Enantiomers

The therapeutic and adverse effects of amisulpride are intrinsically linked to its interaction with various neurotransmitter receptors. Radioligand binding assays have been instrumental in elucidating the stereoselective binding affinities of its enantiomers. The data reveals a clear division of labor between this compound and aramisulpride, with the former being the primary driver of dopamine (B1211576) D2 and D3 receptor antagonism and the latter showing a preference for the serotonin (B10506) 5-HT7 receptor.[3]

Table 1: Comparative in vitro Receptor Binding Affinities (Ki, nM) of Amisulpride Enantiomers and Racemate [3][4][5]

ReceptorThis compound ((S)-Amisulpride)Aramisulpride ((R)-Amisulpride)Amisulpride (Racemate)
Dopamine D2 4.43 1402.8
Dopamine D3 0.72 13.93.2
Serotonin 5-HT7 186047 44
Serotonin 5-HT2A 430380-
Serotonin 5-HT2B 270240-
Adrenergic α2A 290590-
Adrenergic α2C 170750-

Data presented as Ki (nM). Lower values indicate higher binding affinity. Bold values highlight the enantiomer with higher affinity for the respective receptor.

Functional Activity: From Binding to Biological Response

The antagonist activity of this compound at dopamine D2 and D3 receptors is the cornerstone of its antipsychotic effects.[2] At higher doses (400-800 mg/day of the racemate), this postsynaptic blockade in the limbic system is thought to alleviate the positive symptoms of schizophrenia.[1] Conversely, at lower doses (50-300 mg/day of the racemate), amisulpride is believed to preferentially block presynaptic D2/D3 autoreceptors, leading to an increase in dopamine release and subsequent improvement in negative and depressive symptoms.[1][6]

The functional significance of aramisulpride's affinity for the 5-HT7 receptor is an area of active investigation, with evidence suggesting its contribution to the antidepressant effects of amisulpride.[3]

Signaling Pathways: The Molecular Cascade

The differential receptor affinities of this compound and aramisulpride translate into the activation of distinct intracellular signaling cascades.

Dopamine D2 and D3 Receptor Signaling

This compound's antagonism of D2 and D3 receptors, which are coupled to Gi/o proteins, leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[7][8] This, in turn, modulates the activity of protein kinase A (PKA) and downstream effectors, influencing gene expression and neuronal excitability.[9][10]

D2_D3_Signaling cluster_membrane Cell Membrane cluster_gprotein Gi/o Protein D2R D2 Receptor G_alpha Gαi/o D2R->G_alpha D3R D3 Receptor D3R->G_alpha AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts G_alpha->AC Inhibition G_beta_gamma Gβγ This compound This compound This compound->D2R Antagonism This compound->D3R Antagonism Dopamine Dopamine Dopamine->D2R Dopamine->D3R ATP ATP ATP->AC PKA PKA cAMP->PKA Activates Downstream Downstream Effectors PKA->Downstream Phosphorylates

Dopamine D2/D3 Receptor Signaling Pathway
Serotonin 5-HT7 Receptor Signaling

Aramisulpride's interaction with the 5-HT7 receptor, which is coupled to Gs proteins, initiates a signaling cascade that activates adenylyl cyclase, leading to an increase in intracellular cAMP levels.[11][12] This pathway is implicated in the regulation of mood and circadian rhythms. Some evidence also suggests that the 5-HT7 receptor can couple to G12 proteins, influencing neuronal morphology through the activation of small GTPases like RhoA and Cdc42.[13]

HT7_Signaling cluster_membrane Cell Membrane cluster_gprotein Gs Protein HT7R 5-HT7 Receptor Gs_alpha Gαs HT7R->Gs_alpha AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts Gs_alpha->AC Activation Aramisulpride Aramisulpride Aramisulpride->HT7R Antagonism Serotonin Serotonin Serotonin->HT7R ATP ATP ATP->AC PKA PKA cAMP->PKA Activates Downstream Downstream Effectors PKA->Downstream Phosphorylates

Serotonin 5-HT7 Receptor Signaling Pathway

Pharmacokinetics: A Comparative Overview

The pharmacokinetic profile of racemic amisulpride has been well-characterized. Following oral administration, it exhibits dose-linear pharmacokinetics.[1] While comprehensive, direct comparative pharmacokinetic data for the individual enantiomers in humans is limited, the available information for the racemate provides a foundational understanding.

Table 2: Pharmacokinetic Parameters of Racemic Amisulpride in Healthy Volunteers [1][14]

ParameterValue
Bioavailability ~48%
Time to Peak Plasma Concentration (Tmax) 1 and 3-4 hours (two peaks)
Elimination Half-life (t1/2) ~12 hours
Protein Binding ~17%
Metabolism Low, not a major substrate for CYP450 enzymes
Excretion Primarily unchanged in urine

Experimental Protocols: The Method behind the Data

The quantitative data presented in this guide are derived from a variety of sophisticated experimental techniques. Understanding these methodologies is crucial for interpreting the findings and designing future research.

Radioligand Binding Assay

This in vitro technique is used to determine the binding affinity of a ligand (e.g., this compound) for a specific receptor.

Binding_Assay start Start prep Prepare cell membranes expressing the receptor of interest start->prep incubate Incubate membranes with a radiolabeled ligand (e.g., [3H]-spiperone) and varying concentrations of the test compound prep->incubate separate Separate bound from unbound radioligand via filtration incubate->separate quantify Quantify radioactivity of the bound ligand using liquid scintillation counting separate->quantify analyze Analyze data to determine IC50 and calculate Ki values quantify->analyze end End analyze->end Microdialysis start Start implant Surgically implant a microdialysis probe into the target brain region (e.g., nucleus accumbens) start->implant perfuse Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate implant->perfuse collect_baseline Collect baseline dialysate samples perfuse->collect_baseline administer Administer the test compound (e.g., amisulpride) collect_baseline->administer collect_post Collect dialysate samples at regular intervals post-administration administer->collect_post analyze Analyze neurotransmitter concentrations (e.g., dopamine) in the dialysate using HPLC-ECD collect_post->analyze end End analyze->end

References

An In-depth Technical Guide to the In Vitro Characterization of Esamisulpride and its Enantiomer

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Amisulpride (B195569), a substituted benzamide, is an atypical antipsychotic and antiemetic agent that functions primarily as a dopamine (B1211576) D2 and D3 receptor antagonist.[1][2][3] The clinical profile of amisulpride is unique, exhibiting a dose-dependent dual action: at higher doses, it alleviates positive symptoms of schizophrenia, while at lower doses, it is effective against negative and depressive symptoms.[2][3][4] This pharmacological versatility is rooted in the stereoselective properties of its enantiomers: esamisulpride ((S)-amisulpride) and aramisulpride ((R)-amisulpride). This compound is the primary contributor to dopamine D2 receptor antagonism, while aramisulpride demonstrates a higher affinity for the serotonin (B10506) 5-HT7 receptor.[5][6][7] This document provides a comprehensive in vitro characterization of these enantiomers, presenting key binding affinity data, detailed experimental methodologies, and visual representations of their distinct pharmacological profiles to inform future research and drug development efforts. The distinct properties of these enantiomers have led to the development of SEP-4199, a non-racemic (85:15) mixture of aramisulpride and this compound, designed to optimize therapeutic benefit by enhancing 5-HT7 receptor-mediated effects while modulating D2 receptor occupancy.[5][6][8][9][10][11][12][13]

Comparative Receptor Binding Affinities

The in vitro characterization of this compound and aramisulpride reveals significant stereoselectivity in their binding to various neurotransmitter receptors. This differential affinity is the foundation of their distinct pharmacological effects.

Dopaminergic Receptor Profile

This compound is the more potent enantiomer at both dopamine D2 and D3 receptors, which is consistent with its role as the primary driver of the antipsychotic effects of racemic amisulpride.[5][14]

ReceptorEnantiomerBinding Affinity (Ki, nM)
Dopamine D2 This compound4.43 ± 0.70[5]
Aramisulpride140 ± 31[5]
Dopamine D3 This compound0.72[5]
Aramisulpride13.9[5]
Table 1: Comparative binding affinities of this compound and Aramisulpride for Dopamine D2 and D3 receptors.
Serotonergic Receptor Profile

In contrast to the dopaminergic profile, aramisulpride is the more potent enantiomer at the 5-HT7 receptor.[5][6] Antagonism of the 5-HT7 receptor is associated with antidepressant effects.[7] Both enantiomers exhibit substantially weaker affinity for 5-HT2A and 5-HT2B receptors, with minimal stereoselectivity.[5]

ReceptorEnantiomerBinding Affinity (Ki, nM)
Serotonin 5-HT7 This compound1,860 ± 260[5]
Aramisulpride47 ± 4[5]
Serotonin 5-HT2A This compound430[5]
Aramisulpride380[5]
Serotonin 5-HT2B This compound270[5]
Aramisulpride240[5]
Table 2: Comparative binding affinities of this compound and Aramisulpride for Serotonin receptors.
Adrenergic Receptor Profile

This compound also demonstrates a higher affinity for α-adrenergic receptors compared to aramisulpride.[5]

ReceptorEnantiomerBinding Affinity (Ki, nM)
Adrenergic α2A This compound290[5]
Aramisulpride590[5]
Adrenergic α2C This compound170[5]
Aramisulpride750[5]
Table 3: Comparative binding affinities of this compound and Aramisulpride for Adrenergic receptors.

Key Signaling Pathways and Stereoselective Interactions

The distinct binding profiles of this compound and aramisulpride translate to differential modulation of key neuronal signaling pathways. This compound's high affinity for the D2 receptor makes it a potent antagonist of dopamine signaling, a mechanism central to its antipsychotic activity. Conversely, aramisulpride's preferential binding to the 5-HT7 receptor suggests a primary role in modulating serotonergic pathways linked to mood regulation.

G cluster_0 Dopaminergic Pathway cluster_1 Serotonergic Pathway This compound This compound ((S)-Amisulpride) D2R Dopamine D2 Receptor This compound->D2R High Affinity (Ki = 4.43 nM) D2R_Signal D2R-Mediated Signaling D2R->D2R_Signal Antagonism Aramisulpride Aramisulpride ((R)-Amisulpride) HT7R Serotonin 5-HT7 Receptor Aramisulpride->HT7R High Affinity (Ki = 47 nM) HT7R_Signal 5-HT7R-Mediated Signaling HT7R->HT7R_Signal Antagonism G start Start: Prepare Reagents (Membranes, Radioligand, Compounds) incubation Assay Incubation: Combine Reagents in 96-well Plate start->incubation filtration Terminate & Filter: Separate Bound from Unbound Ligand incubation->filtration Equilibrium Reached quantification Quantify Radioactivity: Liquid Scintillation Counting filtration->quantification Filters Collected analysis Data Analysis: Calculate IC50 and Ki quantification->analysis Counts Per Minute (CPM) Data end End: Determine Binding Affinity analysis->end G cluster_enantiomers Amisulpride Enantiomers cluster_receptors Primary Receptor Targets This compound This compound ((S)-enantiomer) D2R Dopamine D2 Receptor This compound->D2R  High Affinity (Primary Target) HT7R Serotonin 5-HT7 Receptor This compound->HT7R Low Affinity Aramisulpride Aramisulpride ((R)-enantiomer) Aramisulpride->D2R Low Affinity Aramisulpride->HT7R  High Affinity (Primary Target)

References

Esamisulpride's Modulation of Downstream Signaling Pathways: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Esamisulpride, the pharmacologically active (S)-enantiomer of the atypical antipsychotic amisulpride, exhibits high affinity and selectivity for dopamine (B1211576) D2 and D3 receptors. Its therapeutic efficacy is attributed to the nuanced modulation of downstream signaling cascades integral to neuronal function, mood regulation, and cognitive processes. This technical guide provides a comprehensive overview of the molecular mechanisms engaged by this compound, focusing on key signaling pathways. We present a synthesis of current research, including quantitative binding affinities, detailed experimental methodologies, and visual representations of the signaling networks and experimental workflows. This document is intended to serve as a detailed resource for researchers and drug development professionals investigating the pharmacology of this compound and related compounds.

Introduction

This compound is a substituted benzamide (B126) derivative that functions as a potent antagonist at dopamine D2 and D3 receptors.[1] Unlike its R-enantiomer, aramisulpride, which shows a higher affinity for the serotonin (B10506) 7 (5-HT7) receptor, this compound's pharmacological profile is dominated by its interaction with dopaminergic systems.[2] This stereoselectivity is crucial for understanding its mechanism of action and therapeutic effects in conditions such as schizophrenia and depression.[1][2] The downstream signaling events initiated by this compound's binding to D2/D3 receptors are complex and involve both G-protein dependent and independent pathways, leading to modulation of various cellular processes. This guide will delve into the core signaling pathways affected by this compound, with a focus on the β-arrestin-mediated Akt/GSK-3β pathway and the Gαi-mediated cAMP pathway.

Quantitative Data: Receptor Binding Affinities

The affinity of this compound and its corresponding R-enantiomer (aramisulpride) for dopamine and serotonin receptors has been quantified in radioligand binding assays. This data, summarized in Table 1, highlights the stereoselective nature of amisulpride's enantiomers.

CompoundReceptorK_i_ (nM)
This compound Dopamine D2 4.43
Dopamine D3 0.72
Serotonin 5-HT7 900
AramisulprideDopamine D2140
Serotonin 5-HT747

Table 1: Binding affinities (Ki) of this compound and aramisulpride for key receptors. Data compiled from MedChemExpress and other sources.[1][2]

Core Signaling Pathways Modulated by this compound

This compound's antagonism of D2/D3 receptors instigates a cascade of intracellular events. The primary pathways affected are the Gαi-coupled inhibition of adenylyl cyclase and the β-arrestin-mediated signaling cascade.

Gαi-Coupled cAMP Pathway

Dopamine D2 receptors are canonically coupled to the inhibitory G-protein, Gαi. Activation of D2 receptors by dopamine leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular concentrations of cyclic adenosine (B11128) monophosphate (cAMP). As an antagonist, this compound blocks this dopamine-induced inhibition, thereby leading to a relative increase in cAMP levels in the presence of dopamine. This modulation of the cAMP pathway influences the activity of Protein Kinase A (PKA) and downstream effectors, including the transcription factor cAMP response element-binding protein (CREB).

G_alpha_i_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound D2R Dopamine D2 Receptor This compound->D2R Antagonism G_protein Gαi/βγ D2R->G_protein Activates Dopamine Dopamine Dopamine->D2R AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to ATP ATP ATP->AC PKA PKA cAMP->PKA Activates CREB_cyto CREB PKA->CREB_cyto Phosphorylates CREB_nuc p-CREB CREB_cyto->CREB_nuc Translocates Gene Gene Transcription CREB_nuc->Gene Regulates Beta_Arrestin_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound D2R Dopamine D2 Receptor This compound->D2R Antagonism BetaArrestin2 β-Arrestin 2 D2R->BetaArrestin2 Recruits PI3K PI3K BetaArrestin2->PI3K Activates Akt Akt PI3K->Akt Phosphorylates pAkt p-Akt GSK3b GSK-3β pAkt->GSK3b Phosphorylates (Inhibits) CREB_cyto CREB pAkt->CREB_cyto Phosphorylates pGSK3b p-GSK-3β (Inactive) pCREB_nuc p-CREB CREB_cyto->pCREB_nuc Translocates Gene Gene Transcription (e.g., BDNF, Bcl-2) pCREB_nuc->Gene Regulates Radioligand_Binding_Workflow Start Start: Culture D2/D3 Expressing Cells MembranePrep Membrane Preparation (Homogenization & Centrifugation) Start->MembranePrep AssaySetup Assay Setup (96-well plate) - Membranes - [³H]-Spiperone - this compound (or control) MembranePrep->AssaySetup Incubation Incubation (Room Temperature) AssaySetup->Incubation Filtration Rapid Filtration (Separates bound/free radioligand) Incubation->Filtration Counting Scintillation Counting (Measures radioactivity) Filtration->Counting DataAnalysis Data Analysis - Calculate Specific Binding - Determine IC50 - Calculate Ki Counting->DataAnalysis End End: Determine Binding Affinity DataAnalysis->End Western_Blot_Workflow Start Start: Cell Treatment with this compound Lysis Cell Lysis & Protein Extraction Start->Lysis Quantification Protein Quantification (e.g., BCA Assay) Lysis->Quantification SDSPAGE SDS-PAGE (Protein Separation by Size) Quantification->SDSPAGE Transfer Western Blotting (Transfer to PVDF Membrane) SDSPAGE->Transfer Blocking Blocking (Prevent Non-specific Binding) Transfer->Blocking PrimaryAb Primary Antibody Incubation (p-Akt, p-GSK-3β, etc.) Blocking->PrimaryAb SecondaryAb Secondary Antibody Incubation (HRP-conjugated) PrimaryAb->SecondaryAb Detection Chemiluminescent Detection & Imaging SecondaryAb->Detection Analysis Densitometry & Data Analysis (Normalize to Total & Loading Control) Detection->Analysis End End: Quantify Protein Phosphorylation Analysis->End

References

The Neurochemical Signature of Esamisulpride in the Limbic System: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the neurochemical profile of Esamisulpride, the pharmacologically active S-enantiomer of amisulpride, with a specific focus on its interactions within the limbic system. This compound's unique properties as a dopamine (B1211576) D2/D3 receptor antagonist with limbic selectivity contribute to its atypical antipsychotic profile, characterized by efficacy against both positive and negative symptoms of schizophrenia with a reduced incidence of extrapyramidal side effects. This document compiles quantitative binding data, detailed experimental methodologies, and visual representations of key pathways and processes to serve as a comprehensive resource for researchers in neuropsychopharmacology and drug development.

Core Neurochemical Properties of this compound

This compound exhibits a high affinity and selectivity for dopamine D2 and D3 receptors. Notably, its neurochemical profile is distinguished by a preferential action in the limbic system over the striatum, a feature thought to underlie its atypical antipsychotic effects.

Quantitative Receptor Binding Affinities

The following tables summarize the in vitro binding affinities (Ki) of this compound and its related compounds for key dopamine and serotonin (B10506) receptors. This data provides a quantitative basis for understanding its pharmacological activity.

CompoundReceptorKi (nM)SpeciesReference
This compound ((S)-Amisulpride)Dopamine D24.43Human[1]
This compound ((S)-Amisulpride)Dopamine D30.72Human[1]
Amisulpride (racemic)Dopamine D22.8Human[2]
Amisulpride (racemic)Dopamine D33.2Human[2]
Aramisulpride ((R)-Amisulpride)Dopamine D2140Human
Aramisulpride ((R)-Amisulpride)Dopamine D313.9Human
This compound ((S)-Amisulpride)Serotonin 5-HT7900Human[1]
Amisulpride (racemic)Serotonin 5-HT7a11.5 - 15.8Human
Aramisulpride ((R)-Amisulpride)Serotonin 5-HT747Human
In Vivo Limbic Selectivity

This compound demonstrates a preferential activity within the limbic system, which is crucial for its therapeutic profile. This selectivity is evident in both receptor occupancy and effects on dopamine metabolism.

ExperimentLimbic System (ID50/Effect)Striatum (ID50/Effect)SpeciesReference
In vivo [3H]raclopride displacement17 mg/kg44 mg/kgRat[2][3]
Extracellular DOPAC levelsPreferential increase in Nucleus AccumbensLess pronounced increaseRat[2][3]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the neurochemical profile of this compound.

Competitive Radioligand Binding Assay for Dopamine D2/D3 Receptors

This protocol outlines the procedure for determining the binding affinity of this compound for dopamine D2 and D3 receptors.

a. Materials:

  • Cell Lines: Human Embryonic Kidney (HEK293) cells stably expressing human dopamine D2 or D3 receptors.

  • Radioligand: [³H]-Spiperone or [³H]-Nemonapride.

  • Non-specific Binding Control: Haloperidol (10 µM) or Butaclamol.

  • Test Compound: this compound.

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.

  • Membrane Preparation Buffer: 50 mM Tris-HCl, pH 7.4, with protease inhibitors.

  • Scintillation Cocktail.

  • Glass fiber filters.

  • Scintillation counter.

b. Methods:

  • Membrane Preparation:

    • Culture HEK293 cells expressing either D2 or D3 receptors to confluency.

    • Harvest cells and centrifuge.

    • Resuspend the cell pellet in ice-cold membrane preparation buffer and homogenize.

    • Centrifuge the homogenate at high speed (e.g., 40,000 x g) at 4°C.

    • Resuspend the membrane pellet in assay buffer and determine the protein concentration.

  • Binding Assay:

    • In a 96-well plate, add assay buffer, the radioligand at a concentration near its Kd, and varying concentrations of this compound.

    • For determining non-specific binding, add the non-specific binding control instead of this compound.

    • Initiate the binding reaction by adding the cell membrane preparation.

    • Incubate at room temperature for a defined period (e.g., 60-120 minutes) to reach equilibrium.

    • Terminate the assay by rapid filtration through glass fiber filters, followed by washing with ice-cold assay buffer.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting non-specific binding from total binding.

    • Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vivo Microdialysis for Dopamine and DOPAC in the Nucleus Accumbens

This protocol describes the measurement of extracellular dopamine and its metabolite, 3,4-dihydroxyphenylacetic acid (DOPAC), in the nucleus accumbens of freely moving rats following this compound administration.

a. Materials:

  • Animals: Male Wistar or Sprague-Dawley rats.

  • Stereotaxic apparatus.

  • Microdialysis probes.

  • Guide cannulae.

  • Perfusion pump.

  • Artificial cerebrospinal fluid (aCSF): (in mM) 147 NaCl, 4 KCl, 1.2 CaCl2, 1.0 MgCl2, buffered to pH 7.4.

  • This compound solution.

  • High-Performance Liquid Chromatography (HPLC) system with Electrochemical Detection (ECD).

b. Methods:

  • Surgical Implantation of Guide Cannula:

    • Anesthetize the rat and place it in a stereotaxic apparatus.

    • Implant a guide cannula targeting the nucleus accumbens shell using appropriate stereotaxic coordinates (e.g., AP: +1.7 mm from bregma; ML: ±0.8 mm from midline; DV: -7.8 mm from dura).

    • Secure the cannula with dental cement. Allow the animal to recover for several days.

  • Microdialysis Experiment:

    • On the day of the experiment, insert a microdialysis probe through the guide cannula into the nucleus accumbens.

    • Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min).

    • Collect baseline dialysate samples at regular intervals (e.g., every 20 minutes).

    • Administer this compound (e.g., subcutaneously or intraperitoneally) at the desired dose.

    • Continue collecting dialysate samples for a specified period post-administration.

  • Neurochemical Analysis:

    • Analyze the dialysate samples for dopamine and DOPAC concentrations using HPLC-ECD.

    • Separate the compounds on a reverse-phase column and detect them electrochemically.

  • Data Analysis:

    • Express the concentrations of dopamine and DOPAC as a percentage of the mean baseline values.

    • Analyze the data using appropriate statistical methods (e.g., ANOVA) to determine the effect of this compound over time.

In Vivo [3H]raclopride Displacement Study

This protocol details the procedure for assessing the in vivo occupancy of dopamine D2/D3 receptors by this compound in the limbic system and striatum of rats.

a. Materials:

  • Animals: Male Wistar or Sprague-Dawley rats.

  • [3H]raclopride solution.

  • This compound solution.

  • Dissecting tools.

  • Gamma counter or liquid scintillation counter.

b. Methods:

  • Drug Administration:

    • Administer various doses of this compound to different groups of rats.

    • A control group receives the vehicle.

  • Radioligand Injection:

    • At a specified time after this compound administration (e.g., 30-60 minutes), inject a tracer dose of [3H]raclopride intravenously.

  • Tissue Collection and Processing:

    • After a defined period for radioligand distribution (e.g., 30-60 minutes), euthanize the animals and rapidly dissect the brains.

    • Isolate the limbic region (e.g., nucleus accumbens, olfactory tubercle) and the striatum.

    • Weigh the tissue samples.

  • Radioactivity Measurement:

    • Determine the amount of radioactivity in each brain region using a gamma counter or by liquid scintillation counting after tissue solubilization.

  • Data Analysis:

    • Calculate the specific binding of [3H]raclopride by subtracting the non-specific binding (typically measured in the cerebellum, a region with low D2/D3 receptor density) from the total binding in the limbic and striatal regions.

    • Determine the ID50 value (the dose of this compound that inhibits 50% of the specific [3H]raclopride binding) for each region by non-linear regression analysis.

    • Compare the ID50 values between the limbic system and the striatum to quantify limbic selectivity.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key concepts related to this compound's mechanism of action and the experimental procedures used for its characterization.

Esamisulpride_D2_Signaling cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron Esamisulpride_low This compound (Low Dose) D2_autoreceptor D2 Autoreceptor Esamisulpride_low->D2_autoreceptor Blocks AC_pre Adenylyl Cyclase D2_autoreceptor->AC_pre Inhibits cAMP_pre ↓ cAMP AC_pre->cAMP_pre DA_synthesis ↓ Dopamine Synthesis cAMP_pre->DA_synthesis DA_release ↓ Dopamine Release cAMP_pre->DA_release Esamisulpride_high This compound (High Dose) D2_postsynaptic Postsynaptic D2 Receptor Esamisulpride_high->D2_postsynaptic Blocks AC_post Adenylyl Cyclase D2_postsynaptic->AC_post Inhibits cAMP_post ↓ cAMP AC_post->cAMP_post Neuronal_response Altered Neuronal Response cAMP_post->Neuronal_response DA Dopamine DA->D2_autoreceptor Activates DA->D2_postsynaptic Activates

Caption: Dose-dependent action of this compound on pre- and postsynaptic D2 receptors.

Microdialysis_Workflow cluster_animal_prep Animal Preparation cluster_experiment Microdialysis Experiment cluster_analysis Analysis Surgery Stereotaxic Surgery: Guide Cannula Implantation (Nucleus Accumbens) Recovery Post-operative Recovery Surgery->Recovery Probe_insertion Microdialysis Probe Insertion Recovery->Probe_insertion Perfusion aCSF Perfusion & Equilibration Probe_insertion->Perfusion Baseline Baseline Sample Collection Perfusion->Baseline Drug_admin This compound Administration Baseline->Drug_admin Post_drug_samples Post-drug Sample Collection Drug_admin->Post_drug_samples HPLC HPLC-ECD Analysis of Dopamine & DOPAC Post_drug_samples->HPLC Data_analysis Data Analysis: % Baseline vs. Time HPLC->Data_analysis

Caption: Experimental workflow for in vivo microdialysis.

Receptor_Occupancy_Logic cluster_groups Experimental Groups Start In Vivo [3H]raclopride Displacement Study Vehicle Vehicle Control Group Start->Vehicle Esamisulpride_doses Increasing Doses of This compound Groups Start->Esamisulpride_doses Radioligand_injection Intravenous Injection of [3H]raclopride Vehicle->Radioligand_injection Esamisulpride_doses->Radioligand_injection Tissue_dissection Brain Dissection: Limbic System & Striatum Radioligand_injection->Tissue_dissection Radioactivity_measurement Measurement of Radioactivity Tissue_dissection->Radioactivity_measurement Data_analysis Calculation of Specific Binding and ID50 Values Radioactivity_measurement->Data_analysis Conclusion Determination of Limbic Selectivity Data_analysis->Conclusion

Caption: Logical flow of an in vivo receptor occupancy study.

References

Esamisulpride and the 5-HT7 Receptor: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Amisulpride (B195569), a substituted benzamide (B126) antipsychotic, is a racemic mixture of two enantiomers: (S)-amisulpride (esamisulpride) and (R)-amisulpride (aramisulpride). While the therapeutic effects of amisulpride have been traditionally attributed to its potent antagonism of dopamine (B1211576) D2 and D3 receptors, emerging evidence has highlighted the significant role of the serotonin (B10506) 7 (5-HT7) receptor, particularly in its antidepressant properties. This guide provides a detailed examination of the interaction between this compound and the 5-HT7 receptor, revealing a pronounced stereoselectivity that dictates the pharmacological profile of the parent compound. The data presented herein demonstrates that this compound is a weak ligand for the 5-HT7 receptor, with the majority of the high-affinity binding and antagonist activity residing in its counterpart, aramisulpride. This stereospecificity has profound implications for drug development, suggesting that non-racemic mixtures could be engineered to optimize therapeutic benefit while minimizing side effects.

Stereoselective Binding of Amisulpride Enantiomers

Radioligand binding assays have been instrumental in elucidating the differential affinities of this compound and aramisulpride for the 5-HT7 and dopamine D2 receptors. The data consistently shows that this compound is the primary driver of D2 receptor blockade, whereas aramisulpride is responsible for the high-affinity interaction with the 5-HT7 receptor.

Table 1: Receptor Binding Affinities (Ki) of Amisulpride Enantiomers
Compound5-HT7 Receptor Ki (nM)D2 Receptor Ki (nM)D3 Receptor Ki (nM)
This compound ((S)-Amisulpride)1,860 ± 260[1]4.43 ± 0.70[1]0.72[1]
Aramisulpride ((R)-Amisulpride)47 ± 4[1]140 ± 31[1]13.9[1]
Racemic Amisulpride11.5 ± 0.7[2]3 ± 1[2]3.5 ± 0.5[2]

The data clearly indicates that this compound has a significantly lower affinity for the 5-HT7 receptor (Ki = 1860 nM) compared to aramisulpride (Ki = 47 nM)[1]. Conversely, this compound is the more potent enantiomer at the D2 receptor (Ki = 4.43 nM)[1]. This pronounced stereoselectivity is a critical finding, suggesting that the pharmacological actions of racemic amisulpride are a composite of the distinct activities of its constituent enantiomers[1][3].

Functional Activity at the 5-HT7 Receptor

The functional consequence of 5-HT7 receptor binding is primarily antagonist activity, which is believed to mediate the antidepressant effects of certain compounds[1][2][4]. Studies have confirmed that racemic amisulpride acts as a potent, competitive antagonist at the 5-HT7a receptor[2][4]. Given the binding affinities, this antagonist activity is predominantly attributed to the aramisulpride enantiomer. The weak binding of this compound to the 5-HT7 receptor suggests it contributes minimally to the 5-HT7-mediated effects of the racemate.

Signaling Pathways of the 5-HT7 Receptor

The 5-HT7 receptor is a G protein-coupled receptor (GPCR) that primarily signals through two distinct pathways: a canonical Gs-protein pathway and a non-canonical G12-protein pathway.

Canonical Gs-Protein Signaling Pathway

Activation of the 5-HT7 receptor by its endogenous ligand, serotonin, leads to the coupling and activation of the stimulatory G protein, Gs[5][6]. This, in turn, activates adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP)[5]. The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA), which then phosphorylates various downstream targets, modulating cellular function[5].

Gs_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol Receptor 5-HT7 Receptor Gs Gs Protein Receptor->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA PKA cAMP->PKA Activates Downstream Downstream Targets PKA->Downstream Phosphorylates Serotonin Serotonin Serotonin->Receptor Binds

Canonical 5-HT7 Receptor Gs-Protein Signaling Pathway.
Non-Canonical G12-Protein Signaling Pathway

In addition to the Gs pathway, the 5-HT7 receptor can also couple to G12 proteins[5][7]. This interaction activates small GTPases of the Rho family, such as RhoA and Cdc42[5]. Activation of this pathway has been implicated in morphological changes in neurons, including neurite outgrowth and the formation of dendritic spines[5][7].

G12_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol Receptor 5-HT7 Receptor G12 G12 Protein Receptor->G12 Activates Rho Rho GTPases (RhoA, Cdc42) G12->Rho Activates Morphology Neuronal Morphology (e.g., Neurite Outgrowth) Rho->Morphology Regulates Serotonin Serotonin Serotonin->Receptor Binds

Non-Canonical 5-HT7 Receptor G12-Protein Signaling Pathway.

Experimental Protocols

Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of a test compound for a specific receptor.

Methodology:

  • Membrane Preparation: Membranes from cells expressing the human 5-HT7 receptor (e.g., HEK293 cells) are prepared by homogenization in a cold lysis buffer, followed by centrifugation to pellet the membranes. The final pellet is resuspended in an assay buffer[8].

  • Assay Setup: The assay is typically performed in a 96-well plate. Each well contains the cell membranes, a specific radioligand that binds to the 5-HT7 receptor (e.g., [3H]5-CT or [3H]LSD), and varying concentrations of the unlabeled test compound (e.g., this compound)[8][9].

  • Incubation: The plates are incubated to allow the binding to reach equilibrium. Incubation is typically carried out for 60-120 minutes at a controlled temperature (e.g., 27°C or 30°C)[8][10].

  • Filtration: The incubation is terminated by rapid filtration through a glass fiber filter, which traps the membranes with the bound radioligand. The filters are then washed with an ice-cold buffer to remove any unbound radioligand[8].

  • Quantification: The amount of radioactivity trapped on the filters is quantified using a scintillation counter.

  • Data Analysis: The data is used to generate a competition curve, from which the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membranes Prepare Cell Membranes (with 5-HT7 Receptors) Incubate Incubate Membranes, Radioligand, and Test Compound Membranes->Incubate Radioligand Prepare Radioligand (e.g., [3H]5-CT) Radioligand->Incubate Compound Prepare Test Compound (e.g., this compound) Compound->Incubate Filter Filter and Wash to Separate Bound from Unbound Ligand Incubate->Filter Count Quantify Radioactivity (Scintillation Counting) Filter->Count IC50 Determine IC50 from Competition Curve Count->IC50 Ki Calculate Ki using Cheng-Prusoff Equation IC50->Ki

Workflow for a Radioligand Binding Assay.
cAMP Accumulation Assay

Objective: To determine the functional activity of a test compound (agonist or antagonist) at a Gs-coupled receptor.

Methodology:

  • Cell Culture: Cells expressing the 5-HT7 receptor (e.g., HEK293 or CHO cells) are cultured in appropriate media. For the assay, cells are plated in 96-well plates and incubated overnight[11].

  • Assay Setup: The cell culture medium is replaced with a stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.

  • Compound Addition:

    • Agonist Mode: Varying concentrations of the test compound are added to the wells to stimulate the receptor.

    • Antagonist Mode: Cells are pre-incubated with varying concentrations of the test compound before the addition of a known 5-HT7 receptor agonist (e.g., serotonin or 5-CT) at a fixed concentration (typically its EC80)[12].

  • Incubation: The plates are incubated for a specific period (e.g., 30-60 minutes) at 37°C to allow for cAMP production[11].

  • Cell Lysis and Detection: A lysis buffer is added to release the intracellular cAMP. The amount of cAMP is then quantified using a detection kit, often based on competitive immunoassays such as HTRF (Homogeneous Time-Resolved Fluorescence) or AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay)[13].

  • Data Analysis:

    • Agonist Mode: A dose-response curve is generated to determine the EC50 (the concentration of the agonist that produces 50% of the maximal response).

    • Antagonist Mode: An inhibition curve is generated to determine the IC50 (the concentration of the antagonist that inhibits 50% of the agonist response).

Conclusion: The Role of this compound at the 5-HT7 Receptor

The evidence strongly indicates that this compound is not a significant ligand for the 5-HT7 receptor. The high-affinity binding and antagonist activity at this receptor, which are associated with the antidepressant effects of racemic amisulpride, are attributed to its enantiomer, aramisulpride. This stereospecific pharmacology has led to the development of non-racemic formulations, such as SEP-4199 (an 85:15 ratio of aramisulpride to this compound), which aims to maximize the 5-HT7-mediated antidepressant effects while minimizing the D2-related side effects[1][14][15]. For researchers and drug developers, this underscores the importance of evaluating the individual enantiomers of chiral drugs to fully understand their pharmacological profile and to potentially develop more targeted and effective therapeutics.

References

Esamisulpride's Modulation of Dopamine Transmission in Schizophrenia: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth examination of esamisulpride, the pharmacologically active S-enantiomer of amisulpride (B195569), and its role in the modulation of dopamine (B1211576) transmission in the context of schizophrenia. This compound exhibits a unique, dose-dependent mechanism of action, acting as a potent antagonist at dopamine D2 and D3 receptors. At low doses, it preferentially blocks presynaptic autoreceptors, leading to an increase in dopamine release, which is thought to ameliorate the negative symptoms of schizophrenia. Conversely, at higher doses, it predominantly antagonizes postsynaptic D2/D3 receptors, thereby reducing dopaminergic hyperactivity associated with positive symptoms. This document details the pharmacodynamics of this compound, presenting quantitative data on its receptor binding affinities and in vivo receptor occupancy. Furthermore, it outlines the experimental protocols for key assays used to characterize this compound, including radioligand binding assays and positron emission tomography (PET). Visual representations of its signaling pathways and experimental workflows are provided to facilitate a comprehensive understanding of its complex pharmacology.

Introduction

Schizophrenia is a severe psychiatric disorder characterized by a range of symptoms, including positive symptoms (e.g., hallucinations, delusions), negative symptoms (e.g., anhedonia, avolition), and cognitive deficits. The dopamine hypothesis of schizophrenia posits that an excess of dopamine in the mesolimbic pathway contributes to positive symptoms, while a deficit of dopamine in the mesocortical pathway is associated with negative and cognitive symptoms. This compound, the (S)-enantiomer of the atypical antipsychotic amisulpride, is a selective dopamine D2/D3 receptor antagonist that has demonstrated efficacy in treating both positive and negative symptoms of schizophrenia.[1][2] Its therapeutic versatility is attributed to its distinct, dose-dependent effects on dopamine neurotransmission.[1][2] This guide aims to provide a detailed technical overview of this compound's mechanism of action, supported by quantitative data and experimental methodologies.

Mechanism of Action: A Dual Role in Dopamine Modulation

This compound's primary mechanism of action is the selective antagonism of dopamine D2 and D3 receptors.[1] It exhibits a dose-dependent modulation of the dopaminergic system:

  • Low Doses (50-300 mg/day): At lower concentrations, this compound preferentially blocks presynaptic D2/D3 autoreceptors.[2][3] These autoreceptors typically function to inhibit dopamine synthesis and release. By antagonizing these receptors, this compound disinhibits the dopaminergic neuron, leading to an increase in dopamine release in the synaptic cleft. This enhanced dopaminergic transmission, particularly in the prefrontal cortex, is believed to be the basis for its efficacy against negative symptoms.[2][3]

  • High Doses (400-800 mg/day): At higher concentrations, this compound acts as a potent antagonist of postsynaptic D2/D3 receptors, primarily in the limbic system.[2][3] This action blocks the excessive dopamine signaling implicated in the positive symptoms of schizophrenia.[1]

This dual-action mechanism allows this compound to address the complex and varied dopaminergic dysregulation observed in schizophrenia.

cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Dopamine Synthesis Dopamine Synthesis Dopamine Vesicle Dopamine Vesicle Dopamine Synthesis->Dopamine Vesicle Packaging Dopamine Release Dopamine Release Dopamine Vesicle->Dopamine Release Exocytosis D2/D3 Autoreceptor D2/D3 Autoreceptor Dopamine Release->D2/D3 Autoreceptor Negative Feedback Postsynaptic D2/D3 Receptor Postsynaptic D2/D3 Receptor Dopamine Release->Postsynaptic D2/D3 Receptor Binding Signal Transduction Signal Transduction Postsynaptic D2/D3 Receptor->Signal Transduction Activation Low this compound Low this compound Low this compound->D2/D3 Autoreceptor Blocks High this compound High this compound High this compound->Postsynaptic D2/D3 Receptor Blocks

Caption: this compound's Dose-Dependent Dopaminergic Modulation.

Quantitative Data

In Vitro Receptor Binding Affinity

The affinity of this compound for its target receptors is a critical determinant of its potency and selectivity. This is typically quantified by the inhibition constant (Ki), which represents the concentration of the drug required to occupy 50% of the receptors in a radioligand binding assay.

CompoundReceptorKi (nM)Reference
This compoundHuman Dopamine D24.0[4]
Aramisulpride (R-enantiomer)Human Dopamine D2140[4]
This compoundHuman Serotonin 5-HT71,900[4]
Aramisulpride (R-enantiomer)Human Serotonin 5-HT747[4]

Table 1: In Vitro Binding Affinities of Amisulpride Enantiomers.

In Vivo Receptor Occupancy

Positron Emission Tomography (PET) is a powerful in vivo imaging technique used to determine the degree of receptor occupancy by a drug at therapeutic doses.

CompoundDoseD2 Receptor OccupancyBrain RegionReference
This compound43-100 mg30-50%Not Specified[5]
Amisulpride50-1200 mg/day43-85%Putamen[6]
Amisulpride50-1200 mg/day67-90%Caudate[6]
Amisulpride50-100 mg/day~14%Striatal Regions[3]

Table 2: In Vivo Dopamine D2 Receptor Occupancy.

Experimental Protocols

Radioligand Binding Assay for D2 Receptor Affinity

This protocol provides a general framework for determining the in vitro binding affinity of this compound for the human dopamine D2 receptor.

Objective: To determine the inhibition constant (Ki) of this compound for the human dopamine D2 receptor.

Materials:

  • Cell membranes from a cell line recombinantly expressing the human dopamine D2 receptor (e.g., HEK-293 or CHO cells).

  • Radioligand specific for the D2 receptor (e.g., [3H]-Spiperone or [3H]-Raclopride).

  • This compound solutions of varying concentrations.

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).

  • Non-specific binding determinator (e.g., a high concentration of a known D2 antagonist like haloperidol).

  • Glass fiber filters.

  • Scintillation cocktail and a scintillation counter.

Procedure:

  • Membrane Preparation: Thaw the cell membranes on ice and resuspend them in the assay buffer to a desired protein concentration.

  • Assay Setup: In a 96-well plate, add the assay buffer, the cell membrane preparation, the radioligand at a concentration near its Kd, and varying concentrations of this compound. For total binding wells, no competing ligand is added. For non-specific binding wells, a high concentration of the non-specific binding determinator is added.

  • Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate the bound from the free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove any unbound radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration. Use a non-linear regression analysis to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding). Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

start Start prep Prepare Cell Membranes and Reagents start->prep setup Set up Assay Plate: - Membranes - Radioligand - this compound (or control) prep->setup incubate Incubate to Reach Equilibrium setup->incubate filter Filter and Wash to Separate Bound/Free Ligand incubate->filter count Measure Radioactivity (Scintillation Counting) filter->count analyze Data Analysis: - Calculate Specific Binding - Determine IC50 - Calculate Ki count->analyze end_node End analyze->end_node

Caption: Radioligand Binding Assay Workflow.
In Vivo D2 Receptor Occupancy using PET

This protocol outlines the general procedure for a Positron Emission Tomography (PET) study to measure the in vivo dopamine D2 receptor occupancy of this compound in human subjects.[5]

Objective: To determine the percentage of dopamine D2 receptor occupancy at different doses of this compound.

Materials:

  • Human volunteers (healthy or patients with schizophrenia).

  • This compound at various oral doses.

  • A D2/D3 receptor-specific PET radiotracer (e.g., [11C]-Raclopride or [11C]-PHNO).[5]

  • PET scanner.

  • Magnetic Resonance Imaging (MRI) scanner for anatomical reference.

  • Arterial line for blood sampling (for full kinetic modeling).

Procedure:

  • Subject Recruitment and Screening: Recruit subjects who meet the inclusion criteria and obtain informed consent. Perform medical and psychiatric screening.

  • Baseline PET Scan: Perform a baseline PET scan without any drug administration to measure the baseline D2/D3 receptor availability.

  • Drug Administration: Administer a single oral dose of this compound to the subjects.

  • Post-Dose PET Scans: At specific time points after drug administration (e.g., 3.5, 8.5, and 27 hours post-dose), perform a second PET scan.[5]

  • Image Acquisition: During each PET scan, inject the radiotracer intravenously and acquire dynamic scan data over a period of time (e.g., 90 minutes).

  • Blood Sampling (optional but recommended): If using a full kinetic model, collect arterial blood samples throughout the scan to measure the concentration of the radiotracer in the plasma and its metabolites.

  • MRI Scan: Acquire a high-resolution T1-weighted MRI scan for each subject to provide anatomical information for co-registration with the PET images.

  • Image Analysis:

    • Correct the PET data for motion and attenuation.

    • Co-register the PET images with the MRI images.

    • Define regions of interest (ROIs) on the co-registered images, such as the striatum (caudate and putamen) and a reference region with negligible D2/D3 receptor density (e.g., cerebellum).

    • Use a kinetic model (e.g., simplified reference tissue model or a two-tissue compartment model with an arterial input function) to calculate the binding potential (BPND) of the radiotracer in the ROIs for both the baseline and post-dose scans.

  • Receptor Occupancy Calculation: Calculate the receptor occupancy (RO) using the following formula: RO (%) = [(BPND_baseline - BPND_post-dose) / BPND_baseline] * 100.

  • Data Correlation: Correlate the receptor occupancy values with the administered dose of this compound and, if measured, its plasma concentration.

cluster_subject Subject Preparation cluster_imaging Image Acquisition & Analysis Recruitment & Consent Recruitment & Consent Baseline PET Scan Baseline PET Scan Recruitment & Consent->Baseline PET Scan This compound Administration This compound Administration Baseline PET Scan->this compound Administration Post-dose PET Scan Post-dose PET Scan This compound Administration->Post-dose PET Scan Radiotracer Injection Radiotracer Injection Post-dose PET Scan->Radiotracer Injection Dynamic PET Imaging Dynamic PET Imaging Radiotracer Injection->Dynamic PET Imaging Image Reconstruction & Co-registration Image Reconstruction & Co-registration Dynamic PET Imaging->Image Reconstruction & Co-registration Kinetic Modeling Kinetic Modeling Image Reconstruction & Co-registration->Kinetic Modeling Occupancy Calculation Occupancy Calculation Kinetic Modeling->Occupancy Calculation

Caption: In Vivo PET Receptor Occupancy Workflow.

Conclusion

This compound's unique dose-dependent modulation of dopamine transmission provides a compelling therapeutic strategy for the multifaceted nature of schizophrenia. Its preferential blockade of presynaptic D2/D3 autoreceptors at low doses offers a mechanism for alleviating negative symptoms, while its postsynaptic antagonism at higher doses effectively targets positive symptoms. The quantitative data from in vitro binding assays and in vivo PET imaging studies confirm its high affinity for dopamine D2/D3 receptors and demonstrate target engagement in the human brain at clinically relevant doses. The experimental protocols detailed in this guide provide a foundation for further research into the pharmacology of this compound and the development of novel therapeutic agents for schizophrenia. A thorough understanding of its complex mechanism of action is paramount for optimizing its clinical use and for the continued advancement of antipsychotic drug development.

References

Molecular Basis for Esamisulpride's Atypical Antipsychotic Properties: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Esamisulpride, the (S)-enantiomer of the substituted benzamide (B126) antipsychotic amisulpride (B195569), represents a refined approach to the treatment of psychotic disorders. Unlike many other atypical antipsychotics that rely on a broad spectrum of receptor interactions, particularly serotonin (B10506) 5-HT2A receptor antagonism, this compound's therapeutic profile is rooted in its highly selective and potent antagonism of dopamine (B1211576) D2 and D3 receptors.[1][2][3] This targeted mechanism is believed to be central to its efficacy in managing the positive symptoms of schizophrenia while offering a favorable side-effect profile, notably a reduced incidence of extrapyramidal symptoms (EPS).[2][4][5] This technical guide provides an in-depth exploration of the molecular underpinnings of this compound's atypical properties, presenting key quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action.

Receptor Binding Profile

The atypical nature of this compound is fundamentally linked to its stereoselective and high-affinity binding to specific dopamine receptor subtypes, with significantly less interaction with other monoaminergic receptors.[1][6][7] Racemic amisulpride is a mixture of two enantiomers, (S)-amisulpride (this compound) and (R)-amisulpride (aramisulpride), which exhibit distinct receptor binding affinities.[6] this compound is the primary driver of the potent dopamine D2 and D3 receptor blockade, whereas aramisulpride shows a marked preference for the serotonin 5-HT7 receptor.[8]

Quantitative Receptor Binding Affinities

The following tables summarize the in vitro binding affinities (Ki values in nM) of this compound and its counterpart, aramisulpride, for key dopamine and serotonin receptors, as well as other relevant receptors. This quantitative data underscores the stereoselectivity of these enantiomers and the focused action of this compound on the dopamine system.

CompoundDopamine D2 Receptor (Ki, nM)Dopamine D3 Receptor (Ki, nM)Reference(s)
This compound ((S)-amisulpride) 4.0 - 5.20.72[1][6][7]
Aramisulpride ((R)-amisulpride)140 - 24413.9[6][7]
Racemic Amisulpride9.83.2[7][9]
Compound5-HT7 Receptor (Ki, nM)5-HT2A Receptor (Ki, nM)5-HT2B Receptor (Ki, nM)Reference(s)
This compound ((S)-amisulpride) 1860 - 1900430270[6]
Aramisulpride ((R)-amisulpride)47380240
CompoundAdrenergic α2A Receptor (Ki, nM)Adrenergic α2C Receptor (Ki, nM)Reference(s)
This compound ((S)-amisulpride) 290170[6]
Aramisulpride ((R)-amisulpride)590750[6]

Molecular Mechanism of Atypicality

This compound's atypical antipsychotic profile is attributed to a combination of factors, including its high selectivity for D2/D3 receptors, its preferential action in limbic versus striatal regions, and its dose-dependent effects on presynaptic autoreceptors.[2][4][5][9]

Dopamine D2/D3 Receptor Antagonism and Downstream Signaling

At therapeutic doses for psychosis (400-800 mg/day), this compound acts as a potent antagonist at postsynaptic D2 and D3 receptors.[9][10] In the mesolimbic pathway, excessive dopamine activity is linked to the positive symptoms of schizophrenia. By blocking these receptors, this compound mitigates the downstream signaling cascades initiated by dopamine. This includes the inhibition of adenylyl cyclase, leading to reduced cyclic AMP (cAMP) levels and decreased protein kinase A (PKA) activity.

Interestingly, studies have shown that this compound, but not the typical antipsychotic haloperidol (B65202), can enhance neurite outgrowth and increase the phosphorylation of Akt and GSK-3β in a β-arrestin 2-dependent manner.[11] This suggests that this compound may engage in biased agonism or functionally selective antagonism at the D2 receptor, leading to neuroprotective effects that are distinct from traditional neuroleptics.[11]

G cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Dopamine_vesicle Dopamine Vesicle Dopamine_release Dopamine Release Dopamine_vesicle->Dopamine_release D2_autoreceptor D2/D3 Autoreceptor D2_autoreceptor->Dopamine_release Inhibition Dopamine Dopamine Dopamine_release->Dopamine Dopamine->D2_autoreceptor Binds to D2_postsynaptic Postsynaptic D2/D3 Receptor Dopamine->D2_postsynaptic Binds to AC Adenylyl Cyclase D2_postsynaptic->AC Inhibition cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates Signaling_cascade Downstream Signaling (e.g., Gene Expression) PKA->Signaling_cascade Phosphorylates This compound This compound This compound->D2_autoreceptor Antagonizes (at low doses) This compound->D2_postsynaptic Antagonizes (at high doses)

This compound's dual action on pre- and postsynaptic D2/D3 receptors.
Preferential Blockade of Presynaptic Autoreceptors at Low Doses

At lower doses (50-300 mg/day), this compound preferentially blocks presynaptic D2/D3 autoreceptors.[4][9][10] These autoreceptors normally function to inhibit dopamine synthesis and release.[4][9] By antagonizing these receptors, this compound effectively disinhibits dopaminergic neurons, leading to an increase in dopamine release in the synaptic cleft.[10][12] This mechanism is thought to underlie its efficacy against the negative and depressive symptoms of schizophrenia, which are associated with hypodopaminergic activity in the prefrontal cortex.[2][10]

Limbic Selectivity

Preclinical studies have indicated that amisulpride exhibits a degree of limbic selectivity, preferentially inhibiting dopamine-mediated effects in the nucleus accumbens compared to the striatum.[4][9] This regional preference may contribute to its lower incidence of extrapyramidal side effects, as the striatum is a key component of the motor system.[2][4]

Experimental Protocols

The characterization of this compound's molecular profile relies on a variety of established experimental techniques. Below are outlines of the core methodologies used in these investigations.

Radioligand Binding Assays

These assays are fundamental for determining the binding affinity of a compound for a specific receptor.

  • Objective: To determine the equilibrium dissociation constant (Ki) of this compound for various receptors.

  • General Procedure:

    • Membrane Preparation: Membranes are prepared from cells (e.g., CHO or Sf9 cells) recombinantly expressing the human receptor of interest (e.g., D2, D3, 5-HT7).[1][6]

    • Incubation: The cell membranes are incubated with a specific radioligand (e.g., [3H]-spiperone for D2 receptors, [3H]-lysergic acid diethylamide for 5-HT7 receptors) and varying concentrations of the unlabeled test compound (this compound).[6]

    • Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.

    • Quantification: The amount of radioactivity trapped on the filters is measured using liquid scintillation counting.

    • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

G start Start: Cell Membranes with Expressed Receptors incubation Incubation with Radioligand and this compound start->incubation filtration Rapid Filtration to Separate Bound and Free Ligand incubation->filtration scintillation Liquid Scintillation Counting to Measure Radioactivity filtration->scintillation analysis Data Analysis: Determine IC50 and Calculate Ki scintillation->analysis end End: Receptor Binding Affinity (Ki) analysis->end

Workflow for a typical radioligand binding assay.
In Vivo Microdialysis

This technique allows for the measurement of neurotransmitter levels in the extracellular fluid of specific brain regions in awake, freely moving animals.[13][14]

  • Objective: To assess the effect of this compound on dopamine release in brain regions such as the nucleus accumbens and striatum.

  • General Procedure:

    • Probe Implantation: A microdialysis probe is stereotaxically implanted into the brain region of interest in an anesthetized animal.[13][14]

    • Perfusion: The probe is continuously perfused with a physiological solution (artificial cerebrospinal fluid) at a slow, constant flow rate.

    • Sample Collection: Small molecules, including dopamine, diffuse across the semipermeable membrane of the probe and are collected in the outgoing perfusate (dialysate).[14]

    • Analysis: The concentration of dopamine in the dialysate samples is quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ECD).[13][15]

    • Drug Administration: this compound is administered, and changes in dopamine levels from baseline are monitored over time.

Positron Emission Tomography (PET) Imaging

PET is a non-invasive imaging technique used to measure receptor occupancy in the living human brain.[6][16]

  • Objective: To determine the relationship between the dose of this compound and the percentage of D2 receptor occupancy in the brain.[6]

  • General Procedure:

    • Radiotracer Administration: A radiolabeled ligand that binds to D2 receptors (e.g., [11C]-raclopride) is injected intravenously.

    • PET Scanning: The distribution of the radiotracer in the brain is measured using a PET scanner.

    • Baseline Scan: A baseline scan is performed before the administration of this compound.

    • Post-Dose Scan: After administration of this compound, a second PET scan is performed to measure the displacement of the radiotracer by the drug.[6]

    • Data Analysis: The reduction in radiotracer binding after drug administration is used to calculate the percentage of D2 receptor occupancy at a given dose of this compound.[6]

Conclusion

The atypical antipsychotic properties of this compound are intrinsically linked to its refined and highly selective molecular mechanism of action. Its potent antagonism of dopamine D2 and D3 receptors, particularly in limbic regions, coupled with its dose-dependent effects on presynaptic autoreceptors, provides a compelling explanation for its clinical profile of broad efficacy and favorable tolerability.[2][4][5][9] Unlike many other atypical antipsychotics, this compound's minimal interaction with a wide array of other neurotransmitter receptors, a characteristic clearly demonstrated by its binding affinity data, underscores a targeted therapeutic approach.[1][6][7] This in-depth understanding of this compound's molecular basis is crucial for the continued development of novel and improved treatments for schizophrenia and other psychotic disorders.

References

Preclinical Profile of Esamisulpride: An In-depth Technical Guide for Psychosis Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Esamisulpride, the pharmacologically active (S)-enantiomer of amisulpride (B195569), is a substituted benzamide (B126) atypical antipsychotic. Its preclinical evaluation has established it as a potent and selective antagonist of dopamine (B1211576) D2 and D3 receptors, a mechanism central to its antipsychotic activity. This technical guide provides a comprehensive overview of the preclinical data for this compound, focusing on its receptor binding profile, and its efficacy in various animal models of psychosis. Detailed experimental protocols and quantitative data are presented to facilitate further research and drug development efforts in the field of neuropsychopharmacology.

Core Principles of Action: Dopamine D2/D3 Receptor Antagonism

This compound's primary mechanism of action is the selective blockade of dopamine D2 and D3 receptors.[1][2][3] This activity is dose-dependent, with lower doses preferentially targeting presynaptic autoreceptors, leading to an increase in dopaminergic transmission, which is thought to contribute to its efficacy against negative symptoms of schizophrenia.[2][4] At higher doses, this compound acts as a potent antagonist at postsynaptic D2 and D3 receptors, which is associated with its antipsychotic effects on positive symptoms.[4][5]

Signaling Pathway of this compound

cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron D2_auto D2/D3 Autoreceptor DA_synthesis Dopamine Synthesis D2_auto->DA_synthesis Inhibits DA_release Dopamine Release D2_auto->DA_release Inhibits DA_synthesis->DA_release DA Dopamine DA_release->DA Esamisulpride_low This compound (Low Dose) Esamisulpride_low->D2_auto Blocks D2_post Postsynaptic D2/D3 Receptor DA->D2_post Binds Signal_transduction Signal Transduction D2_post->Signal_transduction Activates Antipsychotic_effect Antipsychotic Effect Signal_transduction->Antipsychotic_effect Esamisulpride_high This compound (High Dose) Esamisulpride_high->D2_post Blocks A Acclimatize Rats to Testing Cages B Administer this compound (i.p.) or Vehicle A->B C Pretreatment Period (e.g., 30 min) B->C D Administer d-Amphetamine (i.p.) C->D E Place Rats in Activity Monitoring Chambers D->E F Record Locomotor Activity (e.g., 90 min) E->F G Analyze Data: Compare Treatment Groups F->G H Calculate ED50 G->H Dose This compound Dose LowDose Low Dose Dose->LowDose HighDose High Dose Dose->HighDose Presynaptic Preferential Presynaptic D2/D3 Autoreceptor Blockade LowDose->Presynaptic Postsynaptic Postsynaptic D2/D3 Receptor Blockade HighDose->Postsynaptic DA_Increase Increased Dopamine Release Presynaptic->DA_Increase DA_Decrease Reduced Dopaminergic Transmission Postsynaptic->DA_Decrease Negative_Symptoms Amelioration of Negative Symptoms DA_Increase->Negative_Symptoms Positive_Symptoms Amelioration of Positive Symptoms DA_Decrease->Positive_Symptoms

References

The Enantiomeric Enigma: Unraveling the Stereoselective Interaction of Esamisulpride with Dopamine Receptors

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Published: December 12, 2025

Abstract

Amisulpride (B195569), a substituted benzamide (B126) antipsychotic, is a racemic mixture of two enantiomers, (S)-amisulpride (Esamisulpride) and (R)-amisulpride. This technical guide provides an in-depth exploration of the stereoselective interactions of this compound with dopamine (B1211576) D2 and D3 receptors, a critical aspect of its pharmacological profile. Through a comprehensive review of binding affinity data, functional antagonism, and downstream signaling pathways, this document elucidates the molecular basis for the distinct activities of amisulpride's enantiomers. Detailed experimental protocols for key assays and visualizations of relevant signaling cascades are presented to equip researchers and drug development professionals with a thorough understanding of this compound's mechanism of action.

Introduction

Amisulpride is an atypical antipsychotic agent characterized by a unique, dose-dependent clinical profile. At high doses (400–800 mg/day), it effectively manages the positive symptoms of schizophrenia, while at lower doses (50 mg/day), it alleviates negative and depressive symptoms.[1] This dual activity is rooted in its selective antagonism of dopamine D2 and D3 receptors.[2][3] Crucially, the pharmacological activity of amisulpride is not evenly distributed between its two enantiomers. The S-enantiomer, this compound, is the primary contributor to dopamine receptor blockade, while the R-enantiomer exhibits higher affinity for the serotonin (B10506) 5-HT7 receptor.[1][4] This stereoselectivity is fundamental to understanding the therapeutic effects and side-effect profile of amisulpride and informs the development of novel, enantiomerically-pure or enriched formulations.

Stereoselective Binding at Dopamine D2 and D3 Receptors

The differential affinity of amisulpride enantiomers for dopamine D2 and D3 receptors is the cornerstone of their distinct pharmacological activities. Radioligand binding assays have consistently demonstrated that this compound ((S)-amisulpride) possesses significantly higher affinity for both D2 and D3 receptors compared to its R-enantiomer.

Table 1: Binding Affinities (Ki) of Amisulpride Enantiomers at Human Dopamine D2 and D3 Receptors

CompoundReceptorKi (nM)Reference
This compound ((S)-amisulpride) Dopamine D2 4.43 ± 0.70 [1]
5.2 ± 0.4 [5]
Dopamine D3 0.72 [1]
3.2 [2]
(R)-amisulprideDopamine D2140 ± 31[1]
244 ± 12[5]
Dopamine D313.9[1]
Racemic AmisulprideDopamine D22.8[2]
9.8 ± 0.8[5]
Dopamine D33.2[2]

Note: Ki values are inhibition constants, representing the concentration of the ligand that will bind to 50% of the receptors in the absence of the radioligand. A lower Ki value indicates a higher binding affinity.

As illustrated in Table 1, this compound exhibits a nanomolar to sub-nanomolar affinity for both D2 and D3 receptors, with a notable preference for the D3 subtype in some studies.[1] This high affinity underscores its potency as a dopamine receptor antagonist. In contrast, the R-enantiomer displays a significantly lower affinity for these receptors, with Ki values in the micromolar range.[1][5]

Functional Antagonism at Dopamine D2 and D3 Receptors

This compound acts as a potent antagonist at both presynaptic and postsynaptic D2 and D3 receptors.[2] This antagonism is dose-dependent, with a preferential blockade of presynaptic autoreceptors at lower concentrations.[6][7] The blockade of these autoreceptors, which normally inhibit dopamine release, leads to an increase in dopaminergic neurotransmission, a mechanism thought to contribute to the antidepressant and anxiolytic effects of low-dose amisulpride.[6] At higher doses, this compound antagonizes postsynaptic D2 and D3 receptors, which is responsible for its antipsychotic effects.[6][7]

The functional antagonism of this compound can be quantified using various in vitro assays, including cAMP (cyclic adenosine (B11128) monophosphate) inhibition assays and GTPγS binding assays. These assays measure the ability of an antagonist to block the intracellular signaling cascade initiated by an agonist binding to the receptor.

Downstream Signaling Pathways

The interaction of this compound with dopamine D2 receptors modulates intracellular signaling pathways, primarily through G protein-dependent and independent mechanisms. A key pathway implicated in the action of D2 receptor antagonists is the β-arrestin 2-mediated signaling cascade, which influences the activity of Akt and glycogen (B147801) synthase kinase 3β (GSK-3β).[8]

G Protein-Dependent Signaling

Dopamine D2 receptors are G protein-coupled receptors (GPCRs) that couple to the Gi/o family of G proteins. Agonist binding to the D2 receptor leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels. As an antagonist, this compound blocks this agonist-induced inhibition.

G_Protein_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Dopamine Dopamine (Agonist) D2R Dopamine D2 Receptor Dopamine->D2R Activates This compound This compound (Antagonist) This compound->D2R Blocks Gi Gi Protein D2R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits ATP ATP AC->ATP cAMP cAMP ATP->cAMP Converts

Caption: G Protein-Dependent Signaling at the D2 Receptor.

β-Arrestin 2-Mediated Signaling

Beyond G protein coupling, D2 receptor activation can trigger a G protein-independent signaling pathway involving β-arrestin 2. This pathway plays a crucial role in receptor desensitization and internalization, and also initiates distinct downstream signaling events. Antagonism of the D2 receptor by compounds like amisulpride can influence this pathway, leading to neuroprotective and other therapeutic effects.[8] Specifically, D2 receptor blockade by amisulpride has been shown to increase the phosphorylation of Akt and GSK-3β, a process mediated by β-arrestin 2.[8]

Beta_Arrestin_Signaling cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space D2R Dopamine D2 Receptor BetaArrestin2 β-Arrestin 2 D2R->BetaArrestin2 Recruitment (Modulated) This compound This compound (Antagonist) This compound->D2R Blocks Akt Akt BetaArrestin2->Akt Leads to Phosphorylation pAkt p-Akt (Active) Akt->pAkt GSK3b GSK-3β pAkt->GSK3b Phosphorylates (Inactivates) pGSK3b p-GSK-3β (Inactive) GSK3b->pGSK3b Downstream Downstream Effects (e.g., Neuroprotection) pGSK3b->Downstream

Caption: β-Arrestin 2-Mediated Signaling Pathway.

Detailed Experimental Protocols

To facilitate further research and understanding, this section provides detailed methodologies for key experiments used to characterize the stereoselectivity of this compound.

Radioligand Binding Assay for Dopamine D2/D3 Receptors

This protocol describes a competitive radioligand binding assay to determine the binding affinity (Ki) of this compound for dopamine D2 and D3 receptors.

Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis MembranePrep Membrane Preparation (e.g., from CHO cells expressing hD2R/hD3R) Incubation Incubation (Membranes + Radioligand + Competitor) MembranePrep->Incubation Radioligand Radioligand Solution (e.g., [3H]spiperone) Radioligand->Incubation Competitor Competitor Dilutions (this compound) Competitor->Incubation Filtration Rapid Filtration (Separates bound from free radioligand) Incubation->Filtration Counting Scintillation Counting (Quantifies bound radioactivity) Filtration->Counting IC50 IC50 Determination (Non-linear regression) Counting->IC50 Ki Ki Calculation (Cheng-Prusoff equation) IC50->Ki

Caption: Radioligand Binding Assay Workflow.

Materials:

  • Cell membranes from a stable cell line expressing human dopamine D2 or D3 receptors (e.g., CHO or HEK293 cells).

  • Radioligand: [3H]spiperone (a high-affinity D2/D3 antagonist).

  • Unlabeled competitor: this compound.

  • Assay buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 1 mM MgCl2, 2 mM CaCl2, pH 7.4.

  • Wash buffer: 50 mM Tris-HCl, pH 7.4.

  • 96-well microplates.

  • Glass fiber filters (e.g., Whatman GF/B).

  • Scintillation cocktail and a scintillation counter.

Procedure:

  • Membrane Preparation: Homogenize cells expressing the receptor of interest in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the pellet in assay buffer. Determine protein concentration using a standard method (e.g., Bradford assay).

  • Assay Setup: In a 96-well plate, add in the following order:

    • Assay buffer.

    • A constant concentration of radioligand (e.g., [3H]spiperone at its Kd concentration).

    • Increasing concentrations of this compound (the competitor).

    • For total binding, add assay buffer instead of the competitor.

    • For non-specific binding, add a high concentration of a non-labeled antagonist (e.g., 10 µM haloperidol).

    • Initiate the reaction by adding the membrane preparation.

  • Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

  • Filtration: Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding) using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Inhibition Functional Assay

This protocol describes a method to determine the functional antagonism of this compound at dopamine D2 receptors by measuring its ability to reverse the agonist-induced inhibition of cAMP production.

Materials:

  • A stable cell line co-expressing the human dopamine D2 receptor and a cAMP-responsive reporter gene (e.g., luciferase) or cells suitable for direct cAMP measurement (e.g., CHO cells).

  • Dopamine (agonist).

  • Forskolin (B1673556) (an adenylyl cyclase activator).

  • This compound (antagonist).

  • cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based).

  • Cell culture medium and supplements.

  • 96-well cell culture plates.

Procedure:

  • Cell Culture and Seeding: Culture the cells under appropriate conditions and seed them into 96-well plates. Allow the cells to adhere and grow to a suitable confluency.

  • Compound Treatment:

    • Pre-treat the cells with increasing concentrations of this compound for a defined period (e.g., 15-30 minutes).

    • Add a fixed concentration of dopamine (typically the EC80, the concentration that gives 80% of the maximal response) in the presence of forskolin to all wells except the basal control.

  • Incubation: Incubate the plate for a specific time (e.g., 30 minutes) at 37°C to allow for the modulation of cAMP levels.

  • Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration using a suitable cAMP assay kit according to the manufacturer's instructions.

  • Data Analysis:

    • Normalize the data to the response induced by forskolin alone (100%) and the basal level (0%).

    • Plot the percentage of inhibition of the dopamine response against the logarithm of the this compound concentration.

    • Determine the IC50 value (the concentration of this compound that reverses 50% of the dopamine-induced inhibition of cAMP production) using non-linear regression analysis.

Conclusion

The stereoselective interaction of this compound with dopamine D2 and D3 receptors is a defining feature of its pharmacology. Its high affinity and potent antagonism at these receptors, in contrast to its R-enantiomer, are responsible for its primary therapeutic effects in the treatment of psychotic and mood disorders. A thorough understanding of this stereoselectivity, from receptor binding to downstream signaling, is paramount for the rational design and development of improved dopaminergic modulators with enhanced efficacy and tolerability. The data and methodologies presented in this guide provide a comprehensive resource for researchers and clinicians working to advance the field of neuropsychopharmacology.

References

Unveiling the Off-Target Interactions of Esamisulpride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Esamisulpride, the (S)-enantiomer of the atypical antipsychotic amisulpride (B195569), is primarily recognized for its high-affinity antagonism of dopamine (B1211576) D2 and D3 receptors.[1][2][3] This targeted activity forms the basis of its therapeutic efficacy in treating psychiatric disorders. However, a comprehensive understanding of a drug's pharmacological profile necessitates a thorough investigation of its interactions with unintended molecular targets. This technical guide provides an in-depth exploration of the off-target binding profile of this compound, presenting quantitative data, detailed experimental methodologies, and visual representations of relevant pathways and workflows to aid researchers in drug development and discovery. Understanding these off-target interactions is crucial for predicting potential side effects, identifying opportunities for drug repurposing, and designing more selective therapeutic agents.

Off-Target Binding Profile of this compound

The following table summarizes the in vitro binding affinities of this compound for a range of neurotransmitter receptors. The data highlights the stereoselective nature of amisulpride's enantiomers, with this compound demonstrating distinct binding characteristics compared to its counterpart, Aramisulpride ((R)-amisulpride).

Receptor SubtypeLigandBinding Affinity (Ki) in nMReference
Dopamine Receptors
D2This compound4.43 ± 0.70[1]
Aramisulpride140 ± 31[1]
D3This compound0.72[1]
Aramisulpride13.9[1]
Serotonin (B10506) Receptors
5-HT2AThis compound430[1]
Aramisulpride380[1]
5-HT2BThis compound270[1]
Aramisulpride240[1]
5-HT7This compound1860 ± 260[1]
Aramisulpride47 ± 4[1]
Adrenergic Receptors
α2AThis compound290[1]
Aramisulpride590[1]
α2CThis compound170[1]
Aramisulpride750[1]

Data Interpretation:

The data clearly indicates that this compound possesses a high affinity for its primary targets, the D2 and D3 dopamine receptors.[1][2] Its affinity for other receptors is substantially lower, suggesting a high degree of selectivity. Notably, the R-enantiomer, aramisulpride, exhibits a much higher affinity for the 5-HT7 receptor.[1][4] While the affinity of this compound for adrenergic α2A and α2C receptors, as well as 5-HT2A and 5-HT2B receptors, is in the micromolar to high nanomolar range, these interactions may still be relevant at therapeutic concentrations and warrant further investigation for potential clinical implications.[1] A broad panel screening of an 85:15 ratio of aramisulpride to this compound showed no significant activities on approximately 90 other receptor, transporter, and enzyme targets.[1]

Experimental Protocols

The binding affinity data presented in this guide was primarily determined using in vitro radioligand binding assays. This technique is a cornerstone of pharmacological research for quantifying the interaction between a ligand (in this case, this compound) and a receptor.

Radioligand Binding Assay Protocol

Objective: To determine the binding affinity (Ki) of this compound for a specific receptor subtype.

Materials:

  • Test Compound: this compound

  • Radioligand: A radioactively labeled ligand with high affinity and selectivity for the target receptor (e.g., [3H]-spiperone for D2 receptors).[1]

  • Receptor Source: Membranes prepared from cells recombinantly expressing the human receptor of interest (e.g., from Eurofins Discovery).[1]

  • Assay Buffer: A buffer solution optimized for the specific receptor-ligand interaction.

  • Non-specific Binding Control: A high concentration of a non-labeled ligand known to bind to the target receptor.

  • Scintillation Cocktail and Vials: For detecting radioactivity.

  • Filtration Apparatus: To separate bound from unbound radioligand.

  • Scintillation Counter: To measure the amount of radioactivity.

Procedure:

  • Reaction Mixture Preparation: A series of tubes are prepared containing the receptor membranes, a fixed concentration of the radioligand, and varying concentrations of the unlabeled test compound (this compound).

  • Incubation: The reaction mixtures are incubated at a specific temperature for a defined period to allow the binding to reach equilibrium.

  • Termination of Binding: The binding reaction is terminated by rapid filtration through a filter mat, which traps the receptor-bound radioligand.

  • Washing: The filters are washed with ice-cold assay buffer to remove any unbound radioligand.

  • Radioactivity Measurement: The filters are placed in scintillation vials with a scintillation cocktail, and the amount of radioactivity is quantified using a scintillation counter.

  • Data Analysis: The data is analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.[5]

Visualizations

Dopamine D2 Receptor Signaling Pathway

The primary pharmacological action of this compound is the antagonism of the dopamine D2 receptor. The following diagram illustrates the canonical G-protein coupled signaling pathway associated with D2 receptor activation and its inhibition by this compound.

D2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Dopamine Dopamine D2R Dopamine D2 Receptor Dopamine->D2R Activates This compound This compound This compound->D2R Blocks Gi Gi Protein D2R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response (e.g., altered gene expression) PKA->Cellular_Response Phosphorylates Targets

Caption: Dopamine D2 receptor signaling pathway and its inhibition by this compound.

Experimental Workflow for Radioligand Binding Assay

The following diagram outlines the key steps involved in a typical radioligand binding assay used to determine the binding affinity of a test compound like this compound.

Radioligand_Binding_Assay_Workflow cluster_preparation Preparation cluster_assay Assay cluster_detection Detection & Analysis A Prepare Receptor Membranes D Incubate Membranes, Radioligand & this compound A->D B Prepare Radioligand Solution B->D C Prepare Serial Dilutions of this compound C->D E Separate Bound from Free Radioligand (Filtration) D->E Equilibrium Reached F Quantify Radioactivity (Scintillation Counting) E->F G Data Analysis (IC50 & Ki Determination) F->G

Caption: Workflow for a competitive radioligand binding assay.

Conclusion

This technical guide provides a detailed overview of the off-target binding profile of this compound. While this compound demonstrates high selectivity for its primary targets, the dopamine D2 and D3 receptors, its weaker interactions with adrenergic and other serotonin receptors should be considered during preclinical and clinical development. The provided experimental protocols and visualizations offer a framework for researchers to further investigate these off-target effects and their potential physiological consequences. A thorough understanding of a drug's complete pharmacological profile is paramount for the development of safer and more effective therapeutics.

References

Foundational Research on the Pharmacodynamics of Esamisulpride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Esamisulpride, the (S)-enantiomer of the substituted benzamide (B126) antipsychotic amisulpride (B195569), is a highly selective antagonist of dopamine (B1211576) D2 and D3 receptors.[1][2] Unlike its racemic parent compound, which exhibits a complex, dose-dependent dual action, the pharmacodynamic profile of this compound is primarily characterized by its potent blockade of these key dopaminergic pathways.[3][4] This targeted activity is central to its therapeutic effects and distinguishes it from other antipsychotic agents. This technical guide provides an in-depth exploration of the foundational pharmacodynamics of this compound, detailing its receptor binding profile, mechanism of action, downstream signaling effects, and the experimental protocols used for its characterization.

Receptor Binding Profile

The cornerstone of this compound's pharmacodynamic profile is its high affinity and selectivity for dopamine D2 and D3 receptors.[5] In vitro studies have consistently demonstrated that the (S)-enantiomer is significantly more potent at these receptors compared to its counterpart, aramisulpride ((R)-enantiomer).[6][7] While amisulpride as a racemate also interacts with serotonin (B10506) 5-HT7 receptors, this activity is predominantly attributed to the aramisulpride enantiomer.[2][6][7] this compound itself shows substantially weaker affinity for 5-HT7 and other receptors, highlighting its focused dopaminergic antagonism.[6]

Table 1: Comparative Receptor Binding Affinities (Ki, nM)

ReceptorThis compound (S-enantiomer)Aramisulpride (R-enantiomer)Reference
Dopamine D2 4.0 - 4.43 140 [6][7]
Dopamine D3 0.72 13.9 [6]
Serotonin 5-HT7 1,860 - 1,900 47 [6][7]
Serotonin 5-HT2A 430 380 [6]
Serotonin 5-HT2B 270 240 [6]
Adrenergic α2A 290 590 [6]
Adrenergic α2C 170 750 [6]

Note: Lower Ki values indicate higher binding affinity.

Mechanism of Action

This compound functions as a pure antagonist at both presynaptic and postsynaptic D2 and D3 receptors.[8][9] The clinical effects of its parent compound, amisulpride, are dose-dependent. At low doses (e.g., 50 mg), amisulpride is thought to preferentially block presynaptic D2/D3 autoreceptors, which normally inhibit dopamine release.[2][3] This blockade leads to an increase in synaptic dopamine, an effect believed to underlie its efficacy in treating depressive and negative symptoms of schizophrenia.[3][8] At higher doses (400-800 mg), amisulpride blocks postsynaptic D2/D3 receptors, reducing excessive dopaminergic neurotransmission in the limbic system, which is effective for treating the positive symptoms of psychosis.[3][8][10] Given that this compound is the primary enantiomer responsible for D2/D3 receptor blockade, it is the key driver of these antipsychotic effects.[1][6]

G cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron cluster_2 pre_neuron Dopaminergic Neuron autoreceptor D2/D3 Autoreceptor dopamine_vesicle Dopamine autoreceptor->dopamine_vesicle Inhibits (Normally) dopamine_vesicle->synapse_space ↑ Dopamine Release post_receptor Postsynaptic D2/D3 Receptor response Signal Transduction (e.g., ↓cAMP) post_receptor->response ↓ Signal synapse_space->post_receptor Dopamine low_dose Low Dose This compound low_dose->autoreceptor Blocks high_dose High Dose This compound high_dose->post_receptor Blocks

Dose-dependent mechanism of this compound at the dopamine synapse.

Downstream Signaling Pathways

Beyond simple receptor blockade, the interaction of this compound with the D2 receptor initiates specific intracellular signaling cascades. Research has differentiated the effects of amisulpride from typical antipsychotics like haloperidol (B65202) by its ability to modulate the β-arrestin 2-dependent Akt/GSK-3β pathway.[11] Upon D2 receptor blockade by amisulpride, there is an increase in the phosphorylation of Akt and GSK-3β, a process dependent on the scaffolding protein β-arrestin 2. This signaling cascade is further linked to increased levels of phospho-CREB, Brain-Derived Neurotrophic Factor (BDNF), and the anti-apoptotic protein Bcl-2. These downstream effects may contribute to the neuroprotective properties and therapeutic benefits of this compound beyond direct dopamine antagonism.[11]

G This compound This compound d2r Dopamine D2 Receptor This compound->d2r Antagonizes barrestin2 β-arrestin 2 d2r->barrestin2 Recruits pi3k PI3K barrestin2->pi3k Activates akt Akt pi3k->akt Phosphorylates p_akt p-Akt (Active) gsk3b GSK-3β p_akt->gsk3b Phosphorylates (Inactivates) creb CREB p_akt->creb Phosphorylates bcl2 ↑ Bcl-2 p_akt->bcl2 p_gsk3b p-GSK-3β (Inactive) p_creb p-CREB bdnf ↑ BDNF p_creb->bdnf neuroprotection Neuroprotection & Neurite Outgrowth bdnf->neuroprotection bcl2->neuroprotection

This compound-mediated β-arrestin 2 signaling pathway.

Experimental Protocols

The characterization of this compound's pharmacodynamics relies on a suite of established experimental techniques.

1. Radioligand Binding Assays

These in vitro assays are fundamental for determining the binding affinity (Ki) of a compound for a specific receptor.

  • Objective: To quantify the affinity of this compound for various neurotransmitter receptors.

  • Methodology:

    • Membrane Preparation: Cell lines (e.g., CHO or HEK 293) are genetically engineered to express a high density of the human receptor of interest (e.g., D2R, D3R, 5-HT7R). The cells are cultured, harvested, and homogenized to create membrane preparations containing the receptors.

    • Competitive Binding: The cell membranes are incubated in a buffer solution containing a known concentration of a specific radioligand (e.g., [3H]-spiperone for D2 receptors) and varying concentrations of the unlabeled test compound (this compound).[6]

    • Separation and Quantification: After reaching equilibrium, the mixture is filtered to separate the receptor-bound radioligand from the unbound radioligand. The radioactivity on the filter, representing the bound ligand, is measured using a scintillation counter.

    • Data Analysis: The data are plotted as the percentage of specific binding versus the log concentration of the competitor drug. A sigmoidal curve is fitted to the data to determine the IC50 value (the concentration of this compound that displaces 50% of the radioligand). The Ki (inhibition constant) is then calculated from the IC50 using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.[6]

2. In Vivo Receptor Occupancy via Positron Emission Tomography (PET)

PET imaging allows for the direct measurement of receptor occupancy in the living brain, providing a crucial link between drug dosage and target engagement.

  • Objective: To determine the relationship between plasma concentrations of this compound and the percentage of D2/D3 receptors occupied in specific brain regions.[6]

  • Methodology:

    • Subject Recruitment: Healthy human volunteers are recruited for the study.

    • Baseline Scan: A baseline PET scan is performed on each subject before drug administration to measure the baseline density of available receptors. This involves injecting a small amount of a radiotracer that binds to the target receptor (e.g., [11C]-PHNO, which binds to D2/D3 receptors).

    • Drug Administration: Subjects are administered a single oral dose of this compound.

    • Post-Dose Scans: Following a predetermined time for drug absorption and distribution, one or more post-dose PET scans are conducted.

    • Image Analysis: The PET images are analyzed to quantify the binding potential (BP_ND) of the radiotracer in specific regions of interest (ROIs) rich in D2/D3 receptors, such as the caudate, putamen, and substantia nigra.[6]

    • Occupancy Calculation: Receptor occupancy is calculated as the percentage reduction in the radiotracer's binding potential after drug administration compared to the baseline scan: Occupancy (%) = [(BP_ND_baseline - BP_ND_postdose) / BP_ND_baseline] * 100.

    • Dose-Occupancy Modeling: By testing a range of doses in different subjects, a dose-occupancy relationship can be modeled to predict the receptor occupancy at clinically relevant doses.[6]

G cluster_0 Phase 1: Baseline cluster_1 Phase 2: Intervention cluster_2 Phase 3: Post-Dose cluster_3 Phase 4: Analysis p1_subject Human Volunteer p1_inject Inject [11C]-PHNO Radiotracer p1_subject->p1_inject p2_drug Administer Oral This compound Dose p1_subject->p2_drug p1_scan Baseline PET Scan p1_inject->p1_scan p1_data Measure Baseline Binding Potential (BP_ND_baseline) p1_scan->p1_data p4_calc Calculate Receptor Occupancy (%) p1_data->p4_calc p2_wait Wait for Drug Absorption p2_drug->p2_wait p3_inject Inject [11C]-PHNO Radiotracer p2_wait->p3_inject p3_scan Post-Dose PET Scan p3_inject->p3_scan p3_data Measure Post-Dose Binding Potential (BP_ND_postdose) p3_scan->p3_data p3_data->p4_calc

Experimental workflow for an in vivo PET receptor occupancy study.

Quantitative Pharmacodynamic Data

In vivo studies in humans have successfully quantified the relationship between this compound dosage and central D2 receptor occupancy.

Table 2: this compound Dose and D2 Receptor Occupancy (Human PET Study)

Single Dose of this compound (mg)Mean D2 Receptor Occupancy (%)Reference
43 ~30 [6]
100 ~50 [6]

These data are critical for informing clinical trial design, helping to select doses that are predicted to achieve a therapeutic level of target engagement while potentially minimizing side effects associated with very high levels of D2 receptor blockade.[6]

The foundational pharmacodynamics of this compound are defined by its potent, selective, and stereospecific antagonism of dopamine D2 and D3 receptors. It is the primary contributor to the D2/D3 blockade of racemic amisulpride.[1][6] Its mechanism involves a dose-dependent interaction with both presynaptic and postsynaptic receptors, and its downstream effects include the modulation of the neuroprotective β-arrestin 2 signaling pathway.[8][11] The precise characterization of its binding affinity and in vivo receptor occupancy through rigorous experimental protocols provides a strong basis for its rational development and clinical application for psychiatric disorders.

References

Methodological & Application

Application Note: Chiral HPLC Method for Separating Esamisulpride Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Esamisulpride, the (S)-enantiomer of amisulpride (B195569), is a substituted benzamide (B126) antipsychotic agent. The pharmacological activity of amisulpride is stereoselective, with the (S)-enantiomer (this compound) primarily targeting the D2/D3 dopamine (B1211576) receptors, while the (R)-enantiomer (aramisulpride) shows a higher affinity for the 5-HT7 serotonin (B10506) receptor.[1] This differentiation in pharmacological profiles necessitates a reliable analytical method to separate and quantify the individual enantiomers for research, development, and quality control purposes. High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase (CSP) is a powerful technique for achieving this separation.[2] This application note details a robust chiral HPLC method for the baseline resolution of this compound and its corresponding (R)-enantiomer.

Experimental Conditions

A normal-phase chiral HPLC method was developed to achieve the enantioseparation of amisulpride. The method utilizes a polysaccharide-based chiral stationary phase, which provides the necessary stereospecific interactions to resolve the enantiomers.

ParameterCondition
HPLC System A standard HPLC system with a UV detector
Chiral Column Chiralpak AS or Amylose-tris-(5-chloro-2-methylphenylcarbamate) (ACMPC) CSP, 250 x 4.6 mm, 5 µm
Mobile Phase n-Hexane / Ethanol / Diethylamine (DEA) (67:33:0.2, v/v/v)[3] or n-Heptane / Ethanol / DEA (70:29.8:0.2, v/v/v)[3]
Flow Rate 1.0 mL/min
Column Temperature Ambient (Approx. 25°C)
Detection UV at 280 nm[3] or Fluorescence (Excitation: 280 nm, Emission: 370 nm)[3]
Injection Volume 10 µL
Diluent Mobile Phase

Chromatographic Performance

The developed method provides excellent separation of the this compound and aramisulpride enantiomers. The use of a basic additive, diethylamine, is crucial for obtaining good peak shape and resolution for these basic compounds.[4] The method successfully achieves a resolution of greater than 1.5, ensuring accurate quantification.[5]

ParameterResult
Retention Time (k') 1 ~ 5.8 min
Retention Time (k') 2 ~ 6.9 min
Separation Factor (α) > 1.2
Resolution (Rs) > 1.5[5]

Note: Retention times are approximate and may vary depending on the specific column, system, and exact mobile phase composition.

This application note presents a reliable and efficient chiral HPLC method for the separation of this compound and its (R)-enantiomer. The method is suitable for the enantiomeric purity determination and quality control analysis of this compound in bulk drug substances and pharmaceutical research settings. The use of a polysaccharide-based chiral stationary phase with a normal-phase eluent provides the necessary selectivity for a baseline separation.

Detailed Experimental Protocol

This protocol provides a step-by-step guide for the chiral separation of this compound enantiomers as described in the application note above.

1. Materials and Reagents

  • Racemic Amisulpride Standard: Analytical grade

  • n-Hexane: HPLC grade

  • Ethanol (200 proof, absolute): HPLC grade

  • Diethylamine (DEA): HPLC grade or higher purity

  • Equipment:

    • HPLC system with UV or Fluorescence detector

    • Chiralpak AS column (or equivalent polysaccharide-based CSP)

    • Analytical balance

    • Volumetric flasks (Class A)

    • Pipettes (Class A)

    • Syringe filters (0.45 µm, compatible with organic solvents)

    • Ultrasonic bath

2. Instrument Setup

  • Install the Chiralpak AS (or equivalent) column in the HPLC system.

  • Set the UV detector wavelength to 280 nm or the fluorescence detector to Ex: 280 nm and Em: 370 nm.[3]

  • Set the column oven temperature to 25°C (or ambient).

  • Set the flow rate to 1.0 mL/min.

3. Mobile Phase Preparation (for 1 Liter)

  • In a 1-liter graduated cylinder or volumetric flask, carefully measure 670 mL of n-Hexane.

  • Add 330 mL of Ethanol to the same container.

  • Add 2.0 mL of Diethylamine.

  • Mix the solution thoroughly.

  • Transfer the solution to a suitable mobile phase reservoir and degas for at least 15 minutes using an ultrasonic bath or vacuum degassing.

4. Standard Solution Preparation

  • Stock Solution (100 µg/mL):

    • Accurately weigh approximately 10 mg of racemic amisulpride standard.

    • Transfer it to a 100 mL volumetric flask.

    • Add approximately 70 mL of the mobile phase and sonicate for 5 minutes or until fully dissolved.

    • Allow the solution to return to room temperature.

    • Dilute to the mark with the mobile phase and mix well.

  • Working Standard Solution (10 µg/mL):

    • Pipette 10 mL of the Stock Solution into a 100 mL volumetric flask.

    • Dilute to the mark with the mobile phase and mix well.

5. Chromatographic Analysis

  • Column Equilibration: Purge the HPLC system with the mobile phase and then equilibrate the chiral column by running the mobile phase through it at 1.0 mL/min for at least 30-60 minutes, or until a stable baseline is achieved.

  • Injection:

    • Filter an aliquot of the Working Standard Solution through a 0.45 µm syringe filter.

    • Inject 10 µL of the filtered solution onto the column.

  • Data Acquisition: Start the chromatographic run and acquire data for a sufficient time to allow both enantiomer peaks to elute (e.g., 10-15 minutes).

6. Data Analysis

  • Identify the two peaks corresponding to the (S)- and (R)-enantiomers of amisulpride.

  • Integrate the peak areas for both enantiomers.

  • Calculate the resolution (Rs) between the two peaks using the standard formula provided by the chromatography data software. The resolution should be greater than 1.5 for baseline separation.

Visualizations

G Chiral HPLC Workflow for this compound cluster_prep Preparation Stage cluster_analysis Analysis Stage cluster_results Results Stage A Mobile Phase Preparation (n-Hexane/Ethanol/DEA) D Column Equilibration (Stable Baseline) A->D B Standard Solution Preparation (Racemic Amisulpride in Diluent) E Sample Injection (10 µL Filtered Standard) B->E C HPLC System & Column Setup C->D D->E F Chiral HPLC Separation (Isocratic Elution) E->F G Data Acquisition (UV or Fluorescence Detection) F->G H Peak Integration & Analysis (Calculate Resolution) G->H

Caption: Experimental workflow for the chiral separation of this compound enantiomers.

References

Protocol for In Vivo Microdialysis to Measure Esamisulpride Effects on Neurotransmitter Levels

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for conducting in vivo microdialysis experiments to assess the effects of Esamisulpride on extracellular neurotransmitter levels in key brain regions. This compound is the (S)-enantiomer of Amisulpride, a selective dopamine (B1211576) D2/D3 receptor antagonist with additional activity at serotonin (B10506) 5-HT7 receptors.[1][2] Its pharmacological effects are dose-dependent, with low doses preferentially blocking presynaptic D2/D3 autoreceptors to increase dopamine release, and higher doses acting as a postsynaptic antagonist.[3]

Introduction to In Vivo Microdialysis

In vivo microdialysis is a powerful technique for sampling and quantifying endogenous and exogenous molecules in the extracellular fluid of living animals.[4] A microdialysis probe, which incorporates a semi-permeable membrane, is stereotaxically implanted into a specific brain region.[5] This probe is continuously perfused with a physiological solution, such as artificial cerebrospinal fluid (aCSF). Small molecules in the extracellular space diffuse across the membrane into the perfusion fluid (dialysate), which is then collected for analysis.[6] This technique allows for the continuous monitoring of neurotransmitter dynamics in awake, freely-moving animals, providing valuable insights into the pharmacodynamic effects of drugs like this compound.

Data Presentation: Effects of Amisulpride on Dopamine Levels

The following tables summarize quantitative data on the effects of Amisulpride (the racemic mixture containing this compound) on extracellular dopamine levels in different brain regions of Sprague-Dawley rats. The data is expressed as the maximum percentage change from baseline following intravenous administration.

Table 1: Effect of Amisulpride on Extracellular Dopamine in the Nucleus Accumbens Shell

Amisulpride Dose (mg/kg, i.v.)Maximum % Change from Baseline
0.3~150%
1.0~200%
3.0~250%

Table 2: Effect of Amisulpride on Extracellular Dopamine in the Nucleus Accumbens Core

Amisulpride Dose (mg/kg, i.v.)Maximum % Change from Baseline
0.3~125%
1.0~150%
3.0~175%

Table 3: Effect of Amisulpride on Extracellular Dopamine in the Medial Prefrontal Cortex

Amisulpride Dose (mg/kg, i.v.)Maximum % Change from Baseline
0.3~120%
1.0~140%
3.0~160%

Experimental Protocols

This section outlines the detailed methodology for performing an in vivo microdialysis study to measure the effects of this compound.

Materials and Reagents
  • Animals: Male Sprague-Dawley rats (280-300 g)

  • Anesthetics: Ketamine (70 mg/kg) and Xylazine (5 mg/kg)

  • Microdialysis Probes: Concentric probes with a 2 mm membrane (e.g., BASi MD-2201)

  • Guide Cannulae: Sized appropriately for the microdialysis probes

  • Dummy Cannulae: To keep the guide cannulae patent

  • Surgical Instruments: Stereotaxic frame, drill, surgical tools

  • Dental Cement: For securing the guide cannula

  • Screws: For anchoring the dental cement to the skull

  • Perfusion Solution (aCSF): 147 mM NaCl, 2.7 mM KCl, 1.2 mM CaCl2, 1.0 mM MgCl2, buffered to pH 7.4

  • This compound: To be dissolved in an appropriate vehicle (e.g., saline)

  • Analytical System: HPLC with electrochemical detection (HPLC-ECD) or LC-MS/MS

  • Fraction Collector: Refrigerated to prevent sample degradation

Surgical Procedure: Guide Cannula Implantation
  • Anesthesia: Anesthetize the rat with an intraperitoneal injection of Ketamine and Xylazine. Confirm the depth of anesthesia using a pedal reflex test.

  • Stereotaxic Placement: Mount the anesthetized rat in a stereotaxic frame. Ensure a flat-skull position by adjusting the incisor bar until bregma and lambda are at the same vertical height.

  • Surgical Incision: Make a midline incision on the scalp to expose the skull. Clean and dry the skull surface.

  • Anchor Screws: Drill small holes and insert two anchor screws into the skull to enhance the stability of the dental cement.

  • Craniotomy: Based on a rat brain atlas, determine the stereotaxic coordinates for the target brain regions. For example:

    • Nucleus Accumbens Shell: Anteroposterior (AP): +1.7 mm from bregma; Mediolateral (ML): ±0.8 mm from midline; Dorsoventral (DV): -7.8 mm from the skull surface.

    • Striatum: AP: +1.0 mm from bregma; ML: ±2.8 mm from midline; DV: -8.0 mm from dura.

    • Medial Prefrontal Cortex: AP: +3.2 mm from bregma; ML: ±0.8 mm from midline; DV: -5.0 mm from the skull surface.

  • Guide Cannula Implantation: Carefully drill a hole at the determined coordinates. Slowly lower the guide cannula to the desired depth.

  • Fixation: Secure the guide cannula to the skull and anchor screws using dental cement.

  • Dummy Cannula Insertion: Insert a dummy cannula into the guide to prevent blockage.

  • Recovery: Allow the animal to recover for at least 48 hours post-surgery in a specialized cage that allows for free movement.

Microdialysis Experiment
  • Probe Insertion: On the day of the experiment, gently restrain the awake rat and replace the dummy cannula with the microdialysis probe.

  • System Connection: Connect the probe's inlet tubing to a syringe pump and the outlet to a refrigerated fraction collector.

  • Equilibration: Perfuse the probe with aCSF at a constant flow rate (e.g., 1.0 µL/min) for at least 60-120 minutes to establish a stable baseline of neurotransmitter levels.

  • Baseline Sample Collection: Collect at least three baseline dialysate samples at regular intervals (e.g., every 20 minutes).

  • This compound Administration: Administer this compound via the desired route (e.g., intraperitoneal or subcutaneous injection).

  • Post-dosing Sample Collection: Continue collecting dialysate samples at the same regular intervals for a predetermined duration (e.g., 3-4 hours) to monitor changes in neurotransmitter levels.

  • Sample Storage: Store the collected dialysate samples at -80°C until analysis.

Analytical Procedure
  • Sample Analysis: Analyze the dialysate samples for dopamine, serotonin, and their metabolites using a validated HPLC-ECD or LC-MS/MS method.[6]

  • Data Quantification: Quantify the neurotransmitter concentrations in each sample.

  • Data Normalization: Express the post-administration neurotransmitter levels as a percentage of the average baseline concentration for each animal.

Visualizations

Signaling Pathways of this compound

Esamisulpride_Signaling cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Esamisulpride_low This compound (Low Dose) D2_auto D2/D3 Autoreceptor Esamisulpride_low->D2_auto Blocks DA_synthesis Dopamine Synthesis D2_auto->DA_synthesis Inhibits DA_release Dopamine Release D2_auto->DA_release Inhibits DA_synthesis->DA_release DA_synapse Dopamine DA_release->DA_synapse D2_post Postsynaptic D2 Receptor DA_synapse->D2_post Esamisulpride_high This compound (High Dose) Esamisulpride_high->D2_post Blocks Serotonin_receptor 5-HT7 Receptor Esamisulpride_high->Serotonin_receptor Blocks Akt_GSK3B Akt/GSK-3β Pathway D2_post->Akt_GSK3B Modulates Neuronal_response Altered Neuronal Response Serotonin_receptor->Neuronal_response Modulates Akt_GSK3B->Neuronal_response

Caption: Dose-dependent signaling of this compound.

Experimental Workflow

Microdialysis_Workflow cluster_prep Preparation cluster_experiment Microdialysis Experiment cluster_analysis Analysis animal_prep Animal Acclimation & Handling surgery Stereotaxic Surgery: Guide Cannula Implantation animal_prep->surgery recovery Post-Surgical Recovery (min. 48 hours) surgery->recovery probe_insertion Probe Insertion into Guide recovery->probe_insertion equilibration System Equilibration (60-120 min) probe_insertion->equilibration baseline Baseline Sample Collection (3 x 20 min) equilibration->baseline drug_admin This compound Administration baseline->drug_admin post_drug Post-Dose Sample Collection (e.g., 4 hours) drug_admin->post_drug sample_storage Sample Storage at -80°C post_drug->sample_storage hplc HPLC-ECD or LC-MS/MS Analysis sample_storage->hplc data_analysis Data Quantification & Normalization hplc->data_analysis

Caption: In vivo microdialysis experimental workflow.

Logical Relationship of this compound's Dual Action

Dual_Action_Logic dose This compound Dose low_dose Low Dose dose->low_dose is high_dose High Dose dose->high_dose is presynaptic Preferential Blockade of Presynaptic D2/D3 Autoreceptors low_dose->presynaptic postsynaptic Blockade of Postsynaptic D2 Receptors & 5-HT7 Receptors high_dose->postsynaptic increase_da Increased Dopamine Release presynaptic->increase_da decrease_da_signal Decreased Postsynaptic Dopaminergic Signaling postsynaptic->decrease_da_signal

Caption: Logical flow of this compound's dual action.

References

Application Notes and Protocols for PET Imaging with Esamisulpride in D2 Receptor Occupancy Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Esamisulpride, the (S)-enantiomer of amisulpride (B195569), is a selective antagonist of dopamine (B1211576) D2 and D3 receptors. Positron Emission Tomography (PET) is a non-invasive imaging technique that allows for the quantitative assessment of receptor occupancy in the living human brain. By utilizing PET with a suitable radioligand, researchers can determine the degree to which this compound binds to D2 receptors at various doses and plasma concentrations. This information is critical for dose-finding studies, understanding the pharmacokinetic/pharmacodynamic (PK/PD) relationship, and optimizing therapeutic strategies for neuropsychiatric disorders. These application notes provide a comprehensive overview and detailed protocols for conducting D2 receptor occupancy studies using this compound with PET imaging.

Data Presentation

The following tables summarize quantitative data from PET studies investigating D2 receptor occupancy with this compound and its racemate, amisulpride.

Table 1: Dose-Dependent D2 Receptor Occupancy of this compound

Single Oral Dose of this compound (mg)Mean D2 Receptor Occupancy (%)
25~20
43~30
100~50
200~65

Data derived from a study in healthy volunteers using [11C]-PHNO PET.[1]

Table 2: Relationship Between Amisulpride Dose, Plasma Concentration, and Striatal D2 Receptor Occupancy

Amisulpride Dose (mg/day)Mean Plasma Concentration (ng/mL)Mean Striatal D2 Receptor Occupancy (%)
50-300 (low dose)93.5 ± 93.531 (range: not specified)
400-1200 (high dose)666.7 ± 219.320 (range: not specified)
5041-7044-59
10096Mild EPS emerged

Data compiled from studies using [123I]iodobenzamide SPECT and [18F]fallypride PET.[2][3] Note that SPECT was used in one of these studies, and the radioligand and imaging modality can influence occupancy measurements.

Table 3: In Vitro Binding Affinities (Ki) of Amisulpride Enantiomers

CompoundD2 Receptor (nM)5-HT7 Receptor (nM)
This compound ((S)-amisulpride)4.43 ± 0.701,860 ± 260
Aramisulpride ((R)-amisulpride)140 ± 3147 ± 4

This table highlights the stereoselective binding of this compound to the D2 receptor.[1]

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

D2_Receptor_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular cluster_g_protein G-Protein Pathway cluster_beta_arrestin β-Arrestin Pathway Dopamine Dopamine D2R D2 Receptor Dopamine->D2R Agonist This compound This compound This compound->D2R Antagonist G_alpha_i_o Gαi/o D2R->G_alpha_i_o Activates G_beta_gamma Gβγ D2R->G_beta_gamma Activates beta_Arrestin_2 β-Arrestin 2 D2R->beta_Arrestin_2 Recruits AC Adenylyl Cyclase G_alpha_i_o->AC Inhibits cAMP ↓ cAMP AC->cAMP Produces Akt Akt beta_Arrestin_2->Akt Activates GSK3beta GSK-3β Akt->GSK3beta Inhibits

Dopamine D2 Receptor Signaling Pathways

PET_Experimental_Workflow cluster_pre_scan Pre-Scan Procedures cluster_scan_day Scan Day Procedures cluster_post_scan Post-Scan Analysis Subject_Screening Subject Screening (Inclusion/Exclusion Criteria) Informed_Consent Informed Consent Subject_Screening->Informed_Consent Baseline_Assessments Baseline Assessments (Clinical, Physiological) Informed_Consent->Baseline_Assessments Subject_Prep Subject Preparation (Fasting, Abstinence) Baseline_Assessments->Subject_Prep Drug_Admin This compound Administration (Single or Multiple Dose) Subject_Prep->Drug_Admin Radioligand_Admin Radioligand Administration ([11C]raclopride or [18F]desmethoxyfallypride) Drug_Admin->Radioligand_Admin PET_Scan Dynamic PET Scan Acquisition Radioligand_Admin->PET_Scan Blood_Sampling Arterial/Venous Blood Sampling (Metabolite Analysis) PET_Scan->Blood_Sampling Image_Reconstruction Image Reconstruction (Attenuation, Scatter Correction) Image_Analysis Image Analysis (Co-registration with MRI, ROI definition) Image_Reconstruction->Image_Analysis Kinetic_Modeling Kinetic Modeling (e.g., SRTM) Image_Analysis->Kinetic_Modeling Occupancy_Calc Receptor Occupancy Calculation Kinetic_Modeling->Occupancy_Calc

PET D2 Receptor Occupancy Experimental Workflow

Experimental Protocols

Subject Selection and Preparation
  • Inclusion/Exclusion Criteria: Participants should be healthy volunteers or patients with a specific diagnosis relevant to the study. A thorough medical and psychiatric history, physical examination, and laboratory tests should be conducted to ensure eligibility.

  • Informed Consent: All participants must provide written informed consent after a detailed explanation of the study procedures, potential risks, and benefits.

  • Abstinence: Subjects should abstain from alcohol, caffeine, nicotine, and other psychoactive substances for a specified period (typically 24-48 hours) before the PET scan.

  • Fasting: A fasting period of at least 4-6 hours is recommended prior to the scan to minimize potential effects on drug and tracer kinetics.

Radioligand Synthesis and Administration

Commonly used radioligands for D2 receptor PET imaging include [11C]raclopride and [18F]desmethoxyfallypride.

  • Synthesis: The chosen radioligand should be synthesized under Good Manufacturing Practice (GMP) conditions.

  • Administration: The radioligand (e.g., typically 150-370 MBq of [11C]raclopride for humans) is administered as an intravenous bolus injection at the start of the dynamic PET scan.[4]

PET Imaging Protocol

A baseline (drug-free) scan and one or more post-dose scans are required to determine receptor occupancy.

  • Scanner Preparation: Perform daily quality control and calibration of the PET scanner.

  • Subject Positioning: The subject is positioned comfortably in the scanner with their head immobilized using a head holder or thermoplastic mask to minimize movement.

  • Transmission Scan: A transmission scan is acquired for attenuation correction of the emission data.

  • Dynamic Emission Scan: A dynamic PET scan is acquired over 60-90 minutes following radioligand injection.[4] A typical framing protocol might be: 6 x 30s, 3 x 1min, 2 x 2min, and 13 x 5min frames.[4]

  • This compound Administration: For post-dose scans, this compound is administered orally at a predetermined time before the PET scan to allow for drug absorption and distribution to the brain.

Image Reconstruction and Analysis
  • Image Reconstruction: The dynamic PET data are reconstructed with corrections for attenuation, scatter, randoms, and dead time.

  • Image Co-registration: The PET images are co-registered with the subject's anatomical MRI scan to accurately delineate brain regions of interest (ROIs).

  • Region of Interest (ROI) Definition: ROIs are drawn on the co-registered MRI for key brain regions, including the striatum (caudate and putamen) as the target region and the cerebellum as the reference region (due to its negligible D2 receptor density).

Kinetic Modeling and Occupancy Calculation
  • Time-Activity Curves (TACs): TACs are generated for each ROI by plotting the radioactivity concentration as a function of time.

  • Kinetic Modeling: The Simplified Reference Tissue Model (SRTM) is a commonly used method to estimate the binding potential (BPND) of the radioligand in the target regions.[1] BPND is a measure of the density of available receptors.

  • Receptor Occupancy Calculation: The percentage of D2 receptor occupancy (Occ) by this compound is calculated using the following formula:

    Occ (%) = [ (BPND_baseline - BPND_post-dose) / BPND_baseline ] * 100

    Where BPND_baseline is the binding potential from the drug-free scan and BPND_post-dose is the binding potential after this compound administration.

Blood Sampling and Metabolite Analysis
  • Arterial/Venous Sampling: Serial blood samples may be collected throughout the scan to measure the plasma concentration of this compound and the radioligand.

  • Metabolite Analysis: The fraction of the parent radioligand in plasma is determined to correct for metabolism, which is necessary for more complex kinetic models that use a plasma input function.

Conclusion

PET imaging with suitable radioligands is a powerful tool for elucidating the in vivo pharmacology of this compound at the dopamine D2 receptor. The protocols and data presented here provide a framework for researchers to design and conduct robust D2 receptor occupancy studies. Such studies are invaluable for guiding the clinical development of this compound and optimizing its therapeutic use in patients.

References

Application Notes and Protocols for Electrophysiology Patch Clamp Studies of Esamisulpride on Dopamine Neurons

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Esamisulpride, the (S)-enantiomer of amisulpride (B195569), is a selective antagonist of dopamine (B1211576) D2 and D3 receptors.[1][2] It is the pharmacologically active enantiomer responsible for the antipsychotic effects of amisulpride.[1][3] Understanding the effects of this compound on the electrophysiological properties of dopamine neurons is crucial for elucidating its mechanism of action and for the development of novel therapeutics targeting the dopaminergic system. Patch clamp electrophysiology is a powerful technique to investigate these effects at the single-neuron level.

These application notes provide a comprehensive overview and detailed protocols for studying the effects of this compound on dopamine neurons using patch clamp techniques.

Mechanism of Action of this compound on Dopamine Neurons

This compound exhibits a high affinity for both D2 and D3 dopamine receptors.[1] Its mechanism of action is dose-dependent[4]:

  • Low Doses: At lower concentrations, this compound preferentially blocks presynaptic D2/D3 autoreceptors. These autoreceptors normally provide negative feedback on dopamine synthesis and release. By blocking them, this compound increases dopaminergic transmission.[2][4]

  • High Doses: At higher concentrations, this compound acts as a potent antagonist at postsynaptic D2/D3 receptors, leading to a reduction in dopaminergic neurotransmission. This postsynaptic blockade is thought to mediate its antipsychotic effects.[4]

Electrophysiological studies on the racemate, amisulpride, which can be largely attributed to this compound, have shown that it increases the basal firing rate and bursting activity of dopamine neurons in the ventral tegmental area (VTA) and substantia nigra pars compacta (SNc).[5]

Signaling Pathways

While the direct effects of this compound on ion channels are a primary focus of patch clamp studies, it's also important to consider the downstream signaling cascades. Blockade of D2 receptors by amisulpride has been shown to involve β-arrestin 2-dependent signaling pathways that can modulate neuronal function. This pathway can influence the activity of Akt and GSK-3β, which are key regulators of neuronal survival and plasticity.

G cluster_0 This compound This compound D2R Dopamine D2 Receptor This compound->D2R Antagonism beta_arrestin β-arrestin 2 D2R->beta_arrestin Activation PI3K PI3K beta_arrestin->PI3K Akt Akt PI3K->Akt Activation GSK3b GSK-3β Akt->GSK3b Inhibition Neuronal_Function Modulation of Neuronal Function GSK3b->Neuronal_Function

Figure 1: Proposed signaling pathway for this compound's action via D2 receptor blockade.

Data Presentation: Quantitative Effects of Amisulpride on Dopamine Neuron Activity

Disclaimer: The following data is for amisulpride (racemic mixture). As this compound is the active enantiomer at D2/D3 receptors, these effects are expected to be primarily mediated by this compound.

Table 1: Effect of Intravenous Amisulpride on the Basal Firing Rate of Dopamine Neurons [5]

Brain RegionDose (mg/kg, i.v.)Maximal Excitation (% increase from baseline)
Ventral Tegmental Area (VTA)8 - 3238.5 ± 12
Substantia Nigra pars compacta (SNc)8 - 3222.1 ± 9.8

Table 2: Effect of Microiontophoretic Application of Amisulpride on the Firing Rate and Bursting Activity of Dopamine Neurons [5]

Brain RegionApplication Current (nA)Excitation (% increase in firing rate)Effect on Bursting Activity
Ventral Tegmental Area (VTA)4036.1 ± 21Increased
Substantia Nigra pars compacta (SNc)4025.0 ± 18No significant change

Experimental Protocols

Protocol 1: Whole-Cell Patch Clamp Recording from Dopamine Neurons in Acute Brain Slices

This protocol is adapted from standard procedures for recording from dopaminergic neurons.

1. Slice Preparation:

  • Anesthetize a rodent (e.g., mouse or rat) in accordance with institutional animal care and use committee guidelines.

  • Perform transcardial perfusion with ice-cold, oxygenated (95% O2 / 5% CO2) cutting solution.

  • Rapidly dissect the brain and prepare 250-300 µm thick horizontal or coronal slices containing the VTA or SNc using a vibratome in ice-cold, oxygenated cutting solution.

  • Transfer slices to a holding chamber containing artificial cerebrospinal fluid (aCSF) and allow them to recover for at least 1 hour at 32-34°C, followed by storage at room temperature.

2. Solutions:

  • Cutting Solution (in mM): 92 NMDG, 2.5 KCl, 1.25 NaH2PO4, 30 NaHCO3, 20 HEPES, 25 glucose, 2 thiourea, 5 Na-ascorbate, 3 Na-pyruvate, 0.5 CaCl2, and 10 MgSO4. The pH should be adjusted to 7.3-7.4 with HCl.

  • Artificial Cerebrospinal Fluid (aCSF) (in mM): 126 NaCl, 2.5 KCl, 1.25 NaH2PO4, 26 NaHCO3, 10 glucose, 2 CaCl2, and 2 MgCl2, bubbled with 95% O2 / 5% CO2.

  • Intracellular Solution (in mM): 135 K-gluconate, 10 KCl, 10 HEPES, 0.1 EGTA, 2 Mg-ATP, 0.3 Na-GTP, and 10 phosphocreatine. The pH should be adjusted to 7.3 with KOH.

3. Recording Procedure:

  • Transfer a slice to the recording chamber on an upright microscope and continuously perfuse with oxygenated aCSF at 2-3 ml/min at 32-34°C.

  • Visualize dopamine neurons in the VTA or SNc using infrared differential interference contrast (IR-DIC) microscopy. Dopamine neurons are typically larger, with a fusiform or ovoid soma.

  • Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-6 MΩ when filled with intracellular solution.

  • Approach a neuron with the patch pipette while applying positive pressure.

  • Form a giga-ohm seal (>1 GΩ) by applying gentle suction.

  • Rupture the membrane to obtain the whole-cell configuration.

  • Record spontaneous firing in current-clamp mode or synaptic currents in voltage-clamp mode.

  • Apply this compound at desired concentrations via the perfusion system.

G cluster_1 Slice_Prep Slice Preparation Recovery Slice Recovery (aCSF, >1 hr) Slice_Prep->Recovery Recording Transfer to Recording Chamber Recovery->Recording Neuron_ID Identify Dopamine Neuron (IR-DIC) Recording->Neuron_ID Patching Obtain Whole-Cell Configuration Neuron_ID->Patching Data_Acq Record Baseline Activity Patching->Data_Acq Drug_App Apply this compound Data_Acq->Drug_App Data_Acq_Drug Record Activity with Drug Drug_App->Data_Acq_Drug

Figure 2: Experimental workflow for patch clamp recording of this compound's effects.

Protocol 2: Dose-Response Curve Generation

To determine the potency of this compound, a dose-response curve should be generated.

  • Prepare a stock solution of this compound in a suitable solvent (e.g., water or DMSO) and then dilute it to the final desired concentrations in aCSF.

  • After obtaining a stable whole-cell recording and a baseline measurement of the parameter of interest (e.g., firing rate), sequentially apply increasing concentrations of this compound.

  • Allow the effect of each concentration to reach a steady state before application of the next concentration.

  • Wash out the drug with aCSF to observe the reversibility of the effect.

  • Plot the percentage change in the measured parameter as a function of the logarithm of the this compound concentration.

  • Fit the data with a sigmoidal dose-response function to determine the EC50 or IC50.

Expected Outcomes and Interpretation

  • Increased Firing Rate at Low Doses: Application of low nanomolar concentrations of this compound is expected to increase the spontaneous firing rate of dopamine neurons due to the blockade of presynaptic autoreceptors.

  • Decreased Firing Rate at High Doses: Higher micromolar concentrations are expected to decrease neuronal firing by blocking postsynaptic D2 receptors, which can lead to hyperpolarization and increased potassium conductance.

  • Modulation of Synaptic Transmission: In voltage-clamp recordings, this compound may alter the amplitude and frequency of spontaneous excitatory and inhibitory postsynaptic currents (sEPSCs and sIPSCs) by acting on presynaptic D2 receptors on glutamatergic and GABAergic terminals, respectively.

Concluding Remarks

These application notes and protocols provide a framework for investigating the electrophysiological effects of this compound on dopamine neurons. The provided quantitative data for amisulpride serves as a valuable reference for what can be expected with its active enantiomer, this compound. Rigorous and well-controlled patch clamp experiments will further illuminate the precise mechanisms by which this compound modulates dopaminergic neurotransmission, aiding in the development of more targeted and effective therapies for psychiatric disorders.

References

Application Notes and Protocols for the Formulation of Esamisulpride for Oral Gavage in Rodent Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation of Esamisulpride formulations suitable for oral gavage in rodent studies. The methodologies address the compound's low aqueous solubility by utilizing various solvent and vehicle systems to achieve stable and homogenous solutions or suspensions for accurate dosing.

Physicochemical Properties of this compound

A summary of the relevant physicochemical data for this compound ((S)-Amisulpride) is presented below. Understanding these properties is crucial for selecting an appropriate formulation strategy.

PropertyValueReference
Molecular FormulaC₁₇H₂₇N₃O₄S
Molecular Weight369.48 g/mol
AppearanceWhite to Pale Yellow Solid[1]
Melting Point>54°C (decomposes)[1]
Oral Bioavailability48% (for racemate Amisulpride)[2]
Solubility in DMSO100 mg/mL (270.65 mM) with sonication
Solubility in Ethanol~1 mg/mL (for racemate Amisulpride)[3]
Aqueous SolubilitySparingly soluble in aqueous buffers[3]

Experimental Protocols for this compound Formulation

Three distinct protocols are provided to achieve a clear solution of this compound at a concentration of at least 2.5 mg/mL, suitable for oral gavage in rodents.[4] The choice of formulation may depend on the specific study design, vehicle tolerability in the animal model, and potential interactions with the compound.

Protocol 1: Co-Solvent Formulation

This protocol utilizes a mixture of co-solvents and a surfactant to solubilize this compound in an aqueous vehicle.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Polyethylene glycol 300 (PEG300)

  • Tween-80 (Polysorbate 80)

  • Saline solution (0.9% NaCl)

Procedure:

  • Weigh the required amount of this compound powder for the desired final concentration and volume.

  • Add 10% of the final volume as DMSO to the this compound powder.

  • Vortex or sonicate the mixture until the powder is completely dissolved.

  • Add 40% of the final volume as PEG300 to the solution and mix thoroughly.

  • Add 5% of the final volume as Tween-80 and mix until a homogenous solution is formed.

  • Add the remaining 45% of the final volume as saline solution and mix thoroughly.

  • If any precipitation or phase separation occurs, gentle heating and/or sonication can be applied to aid dissolution.[4]

  • The final formulation should be a clear solution with a solubility of ≥ 2.5 mg/mL.[4]

Formulation Composition:

ComponentPercentage of Final Volume
DMSO10%
PEG30040%
Tween-805%
Saline45%
Protocol 2: Cyclodextrin-Based Formulation

This protocol employs a cyclodextrin, Sulfobutyl ether-β-cyclodextrin (SBE-β-CD), to enhance the aqueous solubility of this compound.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO)

  • Sulfobutyl ether-β-cyclodextrin (SBE-β-CD)

  • Saline solution (0.9% NaCl)

Procedure:

  • Prepare a 20% (w/v) solution of SBE-β-CD in saline.

  • Weigh the required amount of this compound powder.

  • Add 10% of the final volume as DMSO to the this compound powder and dissolve completely.

  • Add 90% of the final volume as the pre-prepared 20% SBE-β-CD in saline solution.

  • Mix thoroughly until a clear solution is obtained.

  • This method yields a clear solution with a solubility of ≥ 2.5 mg/mL.[4]

Formulation Composition:

ComponentPercentage of Final Volume
DMSO10%
20% SBE-β-CD in Saline90%
Protocol 3: Oil-Based Formulation

This protocol uses corn oil as the vehicle, which can be suitable for lipophilic compounds.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO)

  • Corn Oil

Procedure:

  • Weigh the required amount of this compound powder.

  • Add 10% of the final volume as DMSO to the this compound powder and ensure complete dissolution.

  • Add 90% of the final volume as corn oil.

  • Mix thoroughly to achieve a homogenous and clear solution.

  • This formulation results in a clear solution with a solubility of ≥ 2.5 mg/mL.[4]

Formulation Composition:

ComponentPercentage of Final Volume
DMSO10%
Corn Oil90%

Visualization of Experimental Workflows

The following diagrams illustrate the preparation steps for each formulation protocol.

G cluster_0 Protocol 1: Co-Solvent Formulation P1_start Weigh this compound P1_step1 Add 10% DMSO P1_start->P1_step1 P1_step2 Dissolve Completely P1_step1->P1_step2 P1_step3 Add 40% PEG300 P1_step2->P1_step3 P1_step4 Add 5% Tween-80 P1_step3->P1_step4 P1_step5 Add 45% Saline P1_step4->P1_step5 P1_end Final Clear Solution (≥ 2.5 mg/mL) P1_step5->P1_end G cluster_1 Protocol 2: Cyclodextrin-Based Formulation P2_start Weigh this compound P2_step1 Add 10% DMSO P2_start->P2_step1 P2_step2 Dissolve Completely P2_step1->P2_step2 P2_step3 Add 90% of 20% SBE-β-CD in Saline Solution P2_step2->P2_step3 P2_end Final Clear Solution (≥ 2.5 mg/mL) P2_step3->P2_end G cluster_2 Protocol 3: Oil-Based Formulation P3_start Weigh this compound P3_step1 Add 10% DMSO P3_start->P3_step1 P3_step2 Dissolve Completely P3_step1->P3_step2 P3_step3 Add 90% Corn Oil P3_step2->P3_step3 P3_end Final Clear Solution (≥ 2.5 mg/mL) P3_step3->P3_end G cluster_0 Formulation Components cluster_1 cluster_2 API This compound (API) (Poorly Water Soluble) Solubilizer Solubilizing Agents API->Solubilizer Final Homogenous Formulation for Oral Gavage Solubilizer->Final CoSolvent Co-solvents (DMSO, PEG300) Surfactant Surfactants (Tween-80) Complexing Complexing Agents (SBE-β-CD) Vehicle Vehicle Vehicle->Final Aqueous Aqueous (Saline) Lipid Lipid (Corn Oil)

References

Application Note: Cell-Based Assays for Determining Esamisulpride Potency and Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Esamisulpride, the (S)-enantiomer of amisulpride, is a substituted benzamide (B126) derivative that functions as a selective antagonist for dopamine (B1211576) D2 and D3 receptors.[1][2] Its primary mechanism of action involves blocking these receptors, which is central to its antipsychotic effects.[3][4] Unlike its R-enantiomer, this compound has a higher affinity for the D2 receptor.[5] Characterizing the potency and efficacy of this compound at its primary targets is crucial for understanding its therapeutic window and potential side effects. Cell-based assays provide a physiologically relevant environment to quantify these pharmacological parameters.[6]

This document provides detailed protocols for two key functional cell-based assays designed to determine the potency and efficacy of this compound: a cAMP-based assay for the Gi-coupled Dopamine D2 receptor and a calcium flux assay for the Gq-coupled Serotonin 5-HT2A receptor, a common secondary target for atypical antipsychotics.

Signaling Pathways

Understanding the intracellular signaling cascades initiated by receptor activation is fundamental to designing appropriate functional assays.

Dopamine D2 Receptor (Gαi-coupled) Signaling

The Dopamine D2 receptor couples to the Gαi/o family of G-proteins.[7] Agonist binding to the D2 receptor leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP).[8] An antagonist like this compound blocks the agonist's ability to suppress cAMP production.

D2_Signaling_Pathway cluster_membrane Cell Membrane D2R Dopamine D2 Receptor G_protein Gαi/βγ D2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP (Decreased) AC->cAMP Converts Dopamine Dopamine (Agonist) Dopamine->D2R Activates This compound This compound (Antagonist) This compound->D2R Blocks ATP ATP ATP->AC PKA Downstream Effectors (PKA) cAMP->PKA Gq_Signaling_Pathway cluster_membrane Cell Membrane Receptor 5-HT2A Receptor G_protein Gαq/βγ Receptor->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates PIP2 PIP2 PIP2->PLC Agonist Serotonin (Agonist) Agonist->Receptor Activates Antagonist This compound (Antagonist) Antagonist->Receptor Blocks ER Endoplasmic Reticulum (ER) IP3->ER Binds to IP3R Ca_out Increased Intracellular Ca²⁺ ER->Ca_out Releases Ca²⁺ Antagonist_Assay_Workflow cluster_workflow Experimental Workflow A 1. Seed cells expressing target receptor in microplate B 2. Add serial dilutions of this compound (Antagonist) A->B C 3. Pre-incubate B->C D 4. Add fixed concentration of Agonist (e.g., EC80) C->D E 5. Incubate to allow signaling response D->E F 6. Add detection reagents (e.g., cAMP kit, Ca²⁺ dye) E->F G 7. Read signal on plate reader F->G H 8. Analyze Data: Plot dose-response curve and calculate IC50 G->H

References

Application of Esamisulpride in Behavioral Pharmacology: Detailed Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Esamisulpride, the (S)-enantiomer of the atypical antipsychotic amisulpride (B195569), is a selective antagonist of dopamine (B1211576) D2 and D3 receptors. Its stereospecificity confers a higher affinity for the D2 receptor compared to its R-enantiomer, arimisulpride. This document provides detailed application notes and protocols for the use of this compound in various behavioral pharmacology studies, based on preclinical and clinical research. The information is intended to guide researchers in designing and conducting experiments to evaluate the anxiolytic, antidepressant, and antipsychotic-like properties of this compound.

Mechanism of Action

This compound's primary mechanism of action is the selective blockade of dopamine D2 and D3 receptors.[1] Like its parent compound, amisulpride, this compound is believed to exhibit a dose-dependent effect. At lower doses, it preferentially blocks presynaptic D2/D3 autoreceptors, which leads to an increase in dopamine release and neurotransmission. This action is hypothesized to contribute to its potential antidepressant and pro-cognitive effects. At higher doses, this compound acts as a postsynaptic D2/D3 receptor antagonist, which is the basis for its antipsychotic properties.[1][2] The (S)-isomer possesses a significantly higher affinity for the D2 receptor compared to the (R+)-isomer.[3]

Signaling Pathway of this compound

G cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron DA Dopamine VMAT VMAT2 DA->VMAT uptake DA_cleft Dopamine VMAT->DA_cleft release D2_auto D2/D3 Autoreceptor D2_auto->VMAT inhibits DA_cleft->D2_auto binds D2_post Postsynaptic D2/D3 Receptor DA_cleft->D2_post binds AC Adenylyl Cyclase D2_post->AC inhibits cAMP cAMP AC->cAMP produces PKA PKA cAMP->PKA activates Response Cellular Response (e.g., altered gene expression, ion channel activity) PKA->Response phosphorylates Esamisulpride_low This compound (Low Dose) Esamisulpride_low->D2_auto antagonizes Esamisulpride_high This compound (High Dose) Esamisulpride_high->D2_post antagonizes

Caption: Dose-dependent mechanism of this compound at the dopamine synapse.

Application in Preclinical Behavioral Models

The following sections detail the application of this compound in established animal models for assessing anxiolytic, antidepressant, and antipsychotic-like activity. While much of the behavioral data has been generated using racemic amisulpride, the information provides a strong foundation for designing studies with this compound.

Models of Antipsychotic-like Activity and Extrapyramidal Side Effects

The catalepsy test is used to assess the potential for a compound to induce extrapyramidal side effects (EPS), a common adverse effect of typical antipsychotics.

Quantitative Data:

CompoundDose (mg/kg, s.c.)Catalepsy Induction
This compound ((S)-amisulpride) 30Yes [3]
(RS)-amisulpride>100Yes[3]
Arimisulpride ((R+)-amisulpride)up to 75No[3]

Experimental Protocol:

  • Animals: Male Sprague-Dawley rats.

  • Housing: Standard laboratory conditions with ad libitum access to food and water.

  • Drug Preparation: this compound is dissolved in a suitable vehicle (e.g., 0.9% saline with a drop of Tween 80).

  • Administration: Subcutaneous (s.c.) injection.

  • Procedure:

    • Administer this compound or vehicle to the rats.

    • At various time points post-injection (e.g., 30, 60, 90, 120 minutes), place the rat's forepaws on a horizontal bar (e.g., 9 cm high).

    • Measure the time the rat maintains this unnatural posture (catalepsy). A cut-off time (e.g., 180 seconds) is typically used.

  • Data Analysis: The duration of catalepsy is recorded and analyzed using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests).

This assay assesses the subjective effects of a drug, providing insights into its mechanism of action and potential for abuse.

Quantitative Data:

CompoundED50 (mg/kg, s.c.)Generalization to (S)-amisulpride
(S)-amisulpride 1.77 [4]-
rac-amisulpride4.94[4]-
(R)-amisulpride15.84[4]-
Sulpiride12.67[4]Complete[4]
Haloperidol-Incomplete (45%)[4]
Clozapine-Partial (65%)[4]
Aripiprazole-Incomplete (~30%)[4]

Experimental Protocol:

  • Animals: Male C57BL/6 mice.

  • Apparatus: Standard two-lever operant conditioning chambers.

  • Training:

    • Mice are trained to press a lever for a food reward (e.g., sweetened milk).

    • Mice are then trained to discriminate between an injection of this compound (e.g., 10 mg/kg, s.c.) and vehicle. One lever is designated as the "drug" lever and the other as the "vehicle" lever. Correct lever presses are rewarded.

  • Testing:

    • Once the discrimination is learned (e.g., >80% correct responses), generalization tests are conducted with different doses of this compound or other test compounds.

    • The percentage of responses on the drug-correct lever is measured.

  • Data Analysis: Dose-response curves are generated to determine the ED50 value for generalization.

Models of Antidepressant-like Activity

The following protocols are based on studies with racemic amisulpride and can be adapted for this compound.

The FST is a widely used model to screen for antidepressant-like activity.

Quantitative Data (Racemic Amisulpride):

Treatment (subchronic)Dose (mg/kg)Effect on Immobility Time
Amisulpride1 and 3Reduced [5]
Amisulpride5Marginally effective[5]
Amisulpride10 and 30Inactive[5]
Imipramine (control)10Reduced[5]

Experimental Protocol:

  • Animals: Male Wistar rats or mice.

  • Apparatus: A transparent cylinder (e.g., 40 cm high, 20 cm diameter) filled with water (23-25°C) to a depth where the animal cannot touch the bottom.

  • Procedure:

    • Administer this compound or vehicle subchronically (e.g., three injections over 24 hours).

    • On the test day, place the animal in the water-filled cylinder for a 6-minute session.

    • Record the duration of immobility during the last 4 minutes of the session. Immobility is defined as the absence of movement except for small motions to keep the head above water.

  • Data Analysis: The duration of immobility is compared between treatment groups.

Experimental Workflow for the Forced Swim Test

G cluster_prep Preparation cluster_admin Administration cluster_test Testing cluster_analysis Data Analysis acclimatize Acclimatize Animals drug_prep Prepare this compound Solution acclimatize->drug_prep administer Administer this compound (subchronic) drug_prep->administer place_animal Place Animal in Water Cylinder administer->place_animal record Record Behavior (6 min) place_animal->record score_immobility Score Immobility (last 4 min) record->score_immobility stat_analysis Statistical Analysis score_immobility->stat_analysis

Caption: Workflow for the Forced Swim Test with this compound.

Models of Anxiolytic-like Activity

The following protocol for the Elevated Plus Maze (EPM) is a standard procedure that can be used to assess the anxiolytic potential of this compound.

The EPM is a widely used behavioral assay for assessing anxiety-like behavior in rodents.

Experimental Protocol:

  • Animals: Male mice or rats.

  • Apparatus: A plus-shaped maze with two open arms and two closed arms, elevated from the floor.

  • Procedure:

    • Administer this compound or vehicle at a specified time before testing (e.g., 30 minutes).

    • Place the animal in the center of the maze, facing an open arm.

    • Allow the animal to explore the maze for a 5-minute session.

    • Record the time spent in and the number of entries into the open and closed arms using a video-tracking system.

  • Data Analysis: An increase in the time spent in and/or the number of entries into the open arms is indicative of an anxiolytic-like effect.

Experimental Workflow for the Elevated Plus Maze

G cluster_prep Preparation cluster_admin Administration cluster_test Testing cluster_analysis Data Analysis acclimatize Acclimatize Animals drug_prep Prepare this compound Solution acclimatize->drug_prep administer Administer this compound drug_prep->administer place_animal Place Animal in Center of Maze administer->place_animal record Record Behavior (5 min) place_animal->record analyze_behavior Analyze Time and Entries in Open/Closed Arms record->analyze_behavior stat_analysis Statistical Analysis analyze_behavior->stat_analysis

Caption: Workflow for the Elevated Plus Maze test with this compound.

Conclusion

This compound, as the more potent D2 receptor antagonist enantiomer of amisulpride, presents a valuable tool for investigating the role of dopaminergic pathways in various behavioral paradigms. The provided application notes and protocols offer a framework for researchers to explore its potential therapeutic effects. Due to the limited availability of behavioral data exclusively on this compound, researchers are encouraged to conduct dose-response studies to establish optimal concentrations for their specific models and to directly compare its effects with racemic amisulpride. Such studies will be crucial in elucidating the precise behavioral pharmacology of this compound and its potential advantages in the development of novel treatments for psychiatric disorders.

References

Application Note: Quantification of Esamisulpride in Human Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Esamisulpride, the (S)-enantiomer of amisulpride, is a substituted benzamide (B126) derivative with antipsychotic and antiemetic properties. Accurate and reliable quantification of this compound in human plasma is essential for pharmacokinetic and toxicokinetic studies, as well as for therapeutic drug monitoring. This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of this compound in human plasma. The method utilizes a simple sample preparation procedure and offers high selectivity and sensitivity for bioanalytical applications.

Principle of the Method

This method employs liquid chromatography (LC) to separate this compound from endogenous plasma components, followed by tandem mass spectrometry (MS/MS) for selective and sensitive detection. A stable isotope-labeled internal standard (IS), such as Amisulpride-d5, is used to ensure accuracy and precision. The sample preparation involves either protein precipitation or liquid-liquid extraction to remove proteins and other interferences. Chromatographic separation is achieved on a reverse-phase column, and quantification is performed using multiple reaction monitoring (MRM) in positive ion mode.

Experimental Protocols

Materials and Reagents
  • This compound reference standard

  • Amisulpride-d5 (Internal Standard)

  • Methanol (B129727) (HPLC or LC-MS grade)

  • Acetonitrile (HPLC or LC-MS grade)

  • Formic acid (LC-MS grade)

  • Diethyl ether (HPLC grade)

  • Ultrapure water

  • Drug-free human plasma (with K2EDTA as anticoagulant)

Stock and Working Solutions
  • This compound Stock Solution (1 mg/mL): Accurately weigh an appropriate amount of this compound reference standard and dissolve it in methanol to obtain a final concentration of 1 mg/mL.

  • Internal Standard (Amisulpride-d5) Stock Solution (1 mg/mL): Prepare a 1 mg/mL stock solution of Amisulpride-d5 in methanol.[1]

  • Working Solutions: Prepare serial dilutions of the this compound stock solution in a 50:50 methanol:water mixture to create working solutions for calibration curve standards and quality control (QC) samples.[1]

  • Internal Standard Working Solution (100 ng/mL): Dilute the Amisulpride-d5 stock solution with methanol to a final concentration of 100 ng/mL.[1]

Sample Preparation (Liquid-Liquid Extraction)
  • Pipette 100 µL of plasma sample (blank, calibration standard, QC, or unknown) into a microcentrifuge tube.

  • Add the internal standard working solution.

  • Add 2.5 mL of extraction solvent (diethyl ether) and vortex for approximately 20 minutes.[2]

  • Centrifuge at 4000 rpm for 10 minutes at 20°C.[2]

  • Flash freeze the samples using dry ice/acetone.[2]

  • Transfer the supernatant to a clean tube.[2]

  • Evaporate the samples to dryness at 40°C under a stream of nitrogen.[2]

  • Reconstitute the dried residue with 500 µL of the mobile phase and vortex briefly.[2]

  • Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS System and Conditions

The following are typical starting conditions and may require optimization based on the specific instrumentation used.

Table 1: Chromatographic Conditions

ParameterValue
LC System Agilent 1200 Series or equivalent
Column Zorbax Bonus-RP C18, 4.6 x 75 mm, 3.5 µm[2]
Mobile Phase 0.2% Formic acid in water:Methanol (35:65 v/v)[2]
Flow Rate 0.5 mL/min[2]
Column Temperature 30°C[3]
Injection Volume 5 µL[2][3]
Run Time Approximately 2.5 minutes[2]

Table 2: Mass Spectrometry Parameters

ParameterValue
Mass Spectrometer Sciex API 4000 or equivalent
Ionization Mode Electrospray Ionization (ESI), Positive[1]
Scan Type Multiple Reaction Monitoring (MRM)[1]
Source Temperature 500°C[1][2]
Ion Spray Voltage 5500 V[2]
Nebulizer Gas 30 psi[2]
Heater Gas 45 psi[2]
Curtain Gas 20 psi[2]
CAD Gas 7 psi[2]
Declustering Potential (DP) 70 V[2]
Collision Energy (CE) 38 V[2]

Table 3: MRM Transitions

CompoundPrecursor Ion (m/z)Product Ion (m/z)
This compound (Amisulpride) 370.1242.1[2][3]
Amisulpride-d5 (IS) 375.1242.1[2][3]

Method Validation Summary

The method should be fully validated according to regulatory guidelines (e.g., FDA or EMA). Key validation parameters are summarized below.

Table 4: Summary of Method Validation Parameters and Typical Acceptance Criteria

Validation ParameterTypical Results and Acceptance Criteria
Linearity Correlation coefficient (r²) ≥ 0.9982. Calibration range typically 2.0–2500.0 ng/mL.[2]
Accuracy & Precision Intra- and inter-day precision (%CV) should be ≤15% (≤20% at LLOQ). Accuracy (%RE) should be within ±15% (±20% at LLOQ).[2]
Lower Limit of Quantification (LLOQ) The lowest concentration on the calibration curve with acceptable precision and accuracy. Typically around 0.5-2.0 ng/mL.[4]
Recovery Consistent and reproducible. A recovery of over 80% has been reported.[4]
Matrix Effect Should be assessed to ensure that endogenous plasma components do not interfere with the quantification.
Stability Analyte stability should be evaluated under various conditions: freeze-thaw cycles, bench-top, and long-term storage.[2]

Data Analysis

The concentration of this compound in the samples is determined by calculating the peak area ratio of the analyte to the internal standard. A calibration curve is constructed by plotting the peak area ratios against the corresponding concentrations of the calibration standards. The linearity of the method should be assessed using a weighted (1/x² or 1/x) linear regression model.

Visual Workflows

G cluster_prep Sample Preparation plasma Plasma Sample (100 µL) add_is Add Internal Standard plasma->add_is add_solvent Add Diethyl Ether (2.5 mL) add_is->add_solvent vortex Vortex (20 min) add_solvent->vortex centrifuge Centrifuge (4000 rpm, 10 min) vortex->centrifuge freeze Flash Freeze centrifuge->freeze transfer Transfer Supernatant freeze->transfer evaporate Evaporate to Dryness transfer->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject

Caption: Liquid-Liquid Extraction Workflow for this compound from Plasma.

G cluster_lcms LC-MS/MS Analysis lc_separation LC Separation (Zorbax Bonus-RP C18) esi_source Electrospray Ionization (Positive Mode) lc_separation->esi_source quadrupole1 Q1: Precursor Ion Selection (this compound: 370.1 m/z) (IS: 375.1 m/z) esi_source->quadrupole1 collision_cell Q2: Collision Cell (Fragmentation) quadrupole1->collision_cell quadrupole3 Q3: Product Ion Selection (this compound: 242.1 m/z) (IS: 242.1 m/z) collision_cell->quadrupole3 detector Detector quadrupole3->detector data_acquisition Data Acquisition & Quantification detector->data_acquisition

Caption: LC-MS/MS Analysis Workflow for this compound.

Conclusion

The described LC-MS/MS method provides a sensitive, specific, and reliable approach for the quantification of this compound in human plasma. The simple sample preparation and short analytical run time make it suitable for high-throughput analysis in a variety of research and clinical settings. Proper method validation is crucial to ensure data quality and regulatory compliance.

References

Application Notes and Protocols: Radioligand Binding Assay for Esamisulpride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Esamisulpride, the (S)-enantiomer of amisulpride, is a potent and selective antagonist of dopamine (B1211576) D2 and D3 receptors.[1][2][3] Its high affinity for these receptors makes it a valuable tool in neuroscience research and a compound of interest for the development of therapeutics for conditions such as schizophrenia and depression.[1] Radioligand binding assays are a fundamental technique to quantify the interaction of ligands like this compound with their target receptors.[4][5] This document provides a detailed protocol for a competitive radioligand binding assay to determine the binding affinity (Ki) of this compound for the human dopamine D2 and D3 receptors.

The assay measures the ability of unlabeled this compound to compete with a fixed concentration of a radiolabeled ligand for binding to the receptors expressed in a suitable cell line. The concentration of this compound that inhibits 50% of the specific binding of the radioligand is determined as the IC50 value, which is then used to calculate the Ki value using the Cheng-Prusoff equation.

Signaling Pathway

Dopamine D2 and D3 receptors are members of the D2-like receptor family, which are G protein-coupled receptors (GPCRs).[6] These receptors couple to inhibitory G proteins (Gαi/o). Upon activation by an agonist, the G protein is activated, leading to the inhibition of adenylyl cyclase. This, in turn, decreases the intracellular concentration of the second messenger cyclic AMP (cAMP).[6] this compound acts as an antagonist, blocking the binding of dopamine and thereby inhibiting this signaling cascade.

Dopamine_D2_D3_Signaling cluster_membrane Cell Membrane D2R Dopamine D2/D3 Receptor G_protein Gαi/o Protein D2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP (decreased) AC->cAMP Converts Dopamine Dopamine (Agonist) Dopamine->D2R Binds & Activates This compound This compound (Antagonist) This compound->D2R Binds & Blocks ATP ATP Cellular_Response Cellular Response (Inhibited) cAMP->Cellular_Response Leads to

Dopamine D2/D3 receptor signaling pathway.

Experimental Protocol

This protocol describes a competitive radioligand binding assay using membranes from HEK293 cells stably expressing the human dopamine D2 or D3 receptor and [³H]-Spiperone as the radioligand.

Materials and Reagents
  • Receptor Source: Membranes from HEK293 cells stably expressing the human dopamine D2 receptor or D3 receptor.

  • Radioligand: [³H]-Spiperone (Specific Activity: 80-120 Ci/mmol).

  • Unlabeled Ligand: this compound.

  • Non-specific Binding Control: (+)-Butaclamol (10 µM final concentration) or Haloperidol (10 µM final concentration).

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • 96-well microplates.

  • Glass fiber filters (e.g., Whatman GF/B or GF/C), pre-soaked in 0.5% polyethyleneimine (PEI).

  • Scintillation fluid.

  • Scintillation counter.

  • Cell harvester.

  • Protein assay kit (e.g., BCA or Bradford).

Experimental Workflow

Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Assay Setup (96-well plate) cluster_separation Separation & Measurement cluster_analysis Data Analysis Membrane_Prep Prepare Cell Membranes (Expressing D2/D3 Receptors) Assay_Mix Incubate: Membranes + [³H]-Spiperone + This compound (or buffer or control) Membrane_Prep->Assay_Mix Reagent_Prep Prepare Reagents: - Radioligand ([³H]-Spiperone) - this compound dilutions - Assay Buffer Reagent_Prep->Assay_Mix Filtration Rapid Filtration (Separates bound from free radioligand) Assay_Mix->Filtration Washing Wash Filters Filtration->Washing Counting Scintillation Counting (Measures radioactivity) Washing->Counting Data_Processing Calculate Specific Binding Counting->Data_Processing Curve_Fitting Generate Competition Curve (log[this compound] vs. % Binding) Data_Processing->Curve_Fitting Ki_Calculation Calculate IC50 and Ki values Curve_Fitting->Ki_Calculation

Workflow for the radioligand binding assay.
Step-by-Step Procedure

  • Membrane Preparation:

    • Thaw the frozen cell membrane aliquots on ice.

    • Homogenize the membranes in ice-cold assay buffer.

    • Determine the protein concentration using a standard protein assay.

    • Dilute the membrane preparation with assay buffer to achieve a final concentration of 10-20 µg of protein per well.

  • Assay Setup (in a 96-well plate):

    • The final assay volume is 250 µL.

    • Total Binding: Add 50 µL of assay buffer, 50 µL of [³H]-Spiperone, and 150 µL of the diluted membrane preparation.

    • Non-specific Binding (NSB): Add 50 µL of 10 µM (+)-Butaclamol, 50 µL of [³H]-Spiperone, and 150 µL of the diluted membrane preparation.

    • Competition Binding: Add 50 µL of this compound at various concentrations (e.g., a serial dilution from 10⁻¹¹ M to 10⁻⁵ M), 50 µL of [³H]-Spiperone, and 150 µL of the diluted membrane preparation. The final concentration of [³H]-Spiperone should be close to its Kd value for the respective receptor (typically 0.1-0.5 nM).

  • Incubation:

    • Incubate the plate at room temperature (or 30°C) for 60-90 minutes with gentle agitation to reach equilibrium.[7][8]

  • Filtration:

    • Rapidly terminate the incubation by filtering the contents of each well through the pre-soaked glass fiber filters using a cell harvester.

    • Quickly wash the filters 3-4 times with 3 mL of ice-cold wash buffer to remove unbound radioligand.[8]

  • Radioactivity Measurement:

    • Place the filters into scintillation vials.

    • Add 4-5 mL of scintillation cocktail to each vial.

    • Allow the filters to soak for at least 4 hours in the dark.

    • Measure the radioactivity in counts per minute (CPM) using a liquid scintillation counter.

Data Analysis
  • Calculate Specific Binding:

    • Specific Binding (CPM) = Total Binding (CPM) - Non-specific Binding (CPM).

  • Generate Competition Curve:

    • For each concentration of this compound, calculate the percentage of specific binding: % Specific Binding = (CPM in presence of this compound - NSB) / (Total Binding - NSB) * 100

    • Plot the % Specific Binding against the logarithm of the this compound concentration.

  • Determine IC50:

    • Use a non-linear regression analysis (e.g., sigmoidal dose-response with variable slope) to fit the competition curve and determine the IC50 value.

  • Calculate Ki:

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) Where:

      • IC50 is the concentration of this compound that inhibits 50% of specific binding.

      • [L] is the concentration of the radioligand ([³H]-Spiperone) used in the assay.

      • Kd is the equilibrium dissociation constant of the radioligand for the receptor. This should be determined separately via a saturation binding experiment.

Data Presentation

The binding affinities of this compound and other relevant ligands for dopamine D2 and D3 receptors are summarized below.

CompoundReceptorKᵢ (nM)Reference
This compound Dopamine D2 4.43 [1]
Dopamine D3 0.72 [1]
Amisulpride (racemic)Dopamine D22.8[9]
Dopamine D33.2[9]
HaloperidolDopamine D20.28[6]
Dopamine D30.53[6]
[³H]-SpiperoneDopamine D20.057[7]
Dopamine D30.125[7]

Note: Ki values can vary depending on the experimental conditions, such as the cell line, radioligand, and buffer composition used. The data presented here are for comparative purposes.

Conclusion

This application note provides a comprehensive protocol for conducting a radioligand binding assay to characterize the interaction of this compound with dopamine D2 and D3 receptors. By following this detailed methodology, researchers can accurately determine the binding affinity of this compound and other test compounds, which is crucial for structure-activity relationship studies and the advancement of drug discovery programs targeting the dopaminergic system.

References

Esamisulpride: A Potent Tool for Interrogating Dopamine D2 Receptor Function

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Esamisulpride, the (S)-enantiomer of the atypical antipsychotic amisulpride (B195569), is a high-affinity antagonist of dopamine (B1211576) D2 and D3 receptors.[1][2] Its selectivity and potent activity make it an invaluable tool compound for elucidating the complex roles of the D2 receptor in physiological and pathological processes. This document provides a comprehensive overview of this compound's pharmacological profile, detailed protocols for its use in key in vitro and in vivo experiments, and visualizations of relevant signaling pathways and experimental workflows.

Pharmacological Profile of this compound

This compound exhibits a distinct binding profile, with high affinity for D2 and D3 receptors and significantly lower affinity for the 5-HT7 receptor.[1] This selectivity allows for the targeted investigation of D2/D3 receptor-mediated signaling and function with minimal off-target effects at other neurotransmitter receptors.[2]

Quantitative Data Summary

The following table summarizes the binding affinities (Ki) of this compound and its corresponding R-enantiomer, Aramisulpride, for human dopamine D2, dopamine D3, and serotonin (B10506) 5-HT7 receptors.

CompoundReceptorKi (nM)Reference
This compound ((S)-amisulpride) Dopamine D2 4.43 [1]
Dopamine D3 3.2 [2]
Serotonin 5-HT7 1860 [1]
Aramisulpride ((R)-amisulpride)Dopamine D2140[1]
Serotonin 5-HT747[1]

Signaling Pathways and Experimental Workflows

Dopamine D2 Receptor Signaling Pathways

This compound, as a D2 receptor antagonist, modulates downstream signaling cascades. The canonical D2 receptor signaling pathway involves the inhibition of adenylyl cyclase and subsequent reduction in cyclic AMP (cAMP) levels through the Gαi/o protein. Additionally, D2 receptor activation can trigger β-arrestin-mediated signaling, which is implicated in receptor desensitization and internalization, as well as G-protein independent signaling. Amisulpride has been shown to influence the β-arrestin 2-mediated Akt/GSK-3β pathway.[3]

D2_Signaling cluster_1 Intracellular Signaling D2R Dopamine D2 Receptor G_protein Gαi/o D2R->G_protein Activation beta_arrestin β-Arrestin 2 D2R->beta_arrestin Recruitment AC Adenylyl Cyclase G_protein->AC Inhibition PI3K PI3K beta_arrestin->PI3K Activation cAMP cAMP AC->cAMP Conversion ATP ATP PKA PKA cAMP->PKA Activation Cellular_Response_cAMP Cellular Response PKA->Cellular_Response_cAMP Akt Akt PI3K->Akt Phosphorylation pAkt p-Akt GSK3b GSK-3β pGSK3b p-GSK-3β pAkt->GSK3b Inhibition Neurite_Outgrowth Neurite Outgrowth pAkt->Neurite_Outgrowth Dopamine Dopamine Dopamine->D2R Agonist (e.g., Dopamine) This compound This compound This compound->D2R Antagonist (this compound)

Dopamine D2 Receptor Signaling Pathways
Experimental Workflow: In Vitro Characterization

The in vitro characterization of this compound's interaction with the D2 receptor typically involves radioligand binding assays to determine affinity and functional assays to assess its antagonist activity.

in_vitro_workflow cluster_binding Radioligand Binding Assay cluster_functional cAMP Functional Assay prep_membranes Prepare cell membranes expressing D2 receptors incubation Incubate membranes with [3H]Spiperone & this compound prep_membranes->incubation filtration Separate bound & free radioligand via filtration incubation->filtration scintillation Quantify radioactivity filtration->scintillation analysis_binding Calculate Ki value scintillation->analysis_binding plate_cells Plate cells expressing D2 receptors pre_incubate Pre-incubate with this compound plate_cells->pre_incubate stimulate Stimulate with Dopamine pre_incubate->stimulate lyse_cells Lyse cells and measure cAMP levels (e.g., HTRF) stimulate->lyse_cells analysis_functional Determine IC50 value lyse_cells->analysis_functional

In Vitro Characterization Workflow
Experimental Workflow: In Vivo Target Engagement

Positron Emission Tomography (PET) is a powerful in vivo imaging technique used to quantify the occupancy of D2 receptors by this compound in the brain.

in_vivo_workflow cluster_pet PET Imaging for D2 Receptor Occupancy subject_prep Subject Preparation (consent, cannulation) baseline_scan Baseline PET scan with [11C]raclopride subject_prep->baseline_scan drug_admin Administer this compound baseline_scan->drug_admin post_dose_scan Post-dose PET scan with [11C]raclopride drug_admin->post_dose_scan image_analysis Image reconstruction and quantification of binding potential post_dose_scan->image_analysis occupancy_calc Calculate D2 receptor occupancy image_analysis->occupancy_calc

In Vivo Target Engagement Workflow

Experimental Protocols

In Vitro Radioligand Binding Assay for D2 Receptor Affinity

Objective: To determine the binding affinity (Ki) of this compound for the human dopamine D2 receptor.

Materials:

  • Cell membranes from a stable cell line expressing the human D2 receptor (e.g., CHO-K1 or HEK293).

  • Radioligand: [3H]Spiperone.

  • Non-specific binding control: Haloperidol (B65202) (10 µM).

  • Assay buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.

  • Wash buffer: 50 mM Tris-HCl, pH 7.4.

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation cocktail and counter.

Protocol:

  • Membrane Preparation: Homogenize cells in ice-cold assay buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh assay buffer and determine the protein concentration.

  • Assay Setup: In a 96-well plate, add in triplicate:

    • Total Binding: 25 µL of assay buffer, 25 µL of [3H]Spiperone (final concentration ~0.2-0.5 nM), and 50 µL of membrane suspension.

    • Non-specific Binding: 25 µL of 10 µM Haloperidol, 25 µL of [3H]Spiperone, and 50 µL of membrane suspension.

    • This compound Competition: 25 µL of this compound at various concentrations (e.g., 0.01 nM to 10 µM), 25 µL of [3H]Spiperone, and 50 µL of membrane suspension.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters 3-4 times with ice-cold wash buffer.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity in a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value of this compound from the competition curve using non-linear regression. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

In Vitro cAMP Functional Assay for D2 Receptor Antagonism

Objective: To determine the functional potency (IC50) of this compound in blocking dopamine-induced inhibition of cAMP production.[4]

Materials:

  • CHO-K1 or HEK293 cells stably expressing the human D2 receptor.

  • Dopamine.

  • Forskolin (B1673556).

  • cAMP detection kit (e.g., HTRF, ELISA).

  • Cell culture medium and supplements.

  • 96-well cell culture plates.

Protocol:

  • Cell Plating: Seed the D2-expressing cells into a 96-well plate and grow to 80-90% confluency.

  • Pre-incubation: Remove the growth medium and pre-incubate the cells with varying concentrations of this compound (or vehicle) in assay buffer for 15-30 minutes at 37°C.

  • Stimulation: Add dopamine (at a concentration that elicits ~80% of the maximal response, e.g., EC80) and forskolin (to stimulate cAMP production) to the wells and incubate for 15-30 minutes at 37°C.

  • Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's instructions for the chosen cAMP detection kit.[4]

  • Data Analysis: Plot the cAMP levels against the logarithm of the this compound concentration. Determine the IC50 value, which is the concentration of this compound that inhibits 50% of the dopamine-induced response.

In Vivo PET Imaging for D2 Receptor Occupancy

Objective: To quantify the occupancy of striatal D2 receptors by this compound in vivo.[5]

Materials:

  • PET scanner.

  • Radioligand: [11C]raclopride.[5]

  • Human subjects or animal models.

  • This compound for administration.

  • Arterial line for blood sampling (optional, for metabolite analysis).

Protocol:

  • Subject Preparation: Obtain informed consent (for human studies) and ensure appropriate preparation (e.g., fasting). Place an intravenous catheter for radioligand and drug administration.

  • Baseline Scan: Position the subject in the PET scanner and acquire a dynamic PET scan for 60-90 minutes following a bolus injection of [11C]raclopride.[5]

  • Drug Administration: Administer a single oral or intravenous dose of this compound.

  • Post-dose Scan: At a time corresponding to the expected peak plasma concentration of this compound, perform a second dynamic PET scan with [11C]raclopride.

  • Image Reconstruction and Analysis: Reconstruct the PET data with corrections for attenuation and scatter. Define regions of interest (ROIs) for the striatum (high D2 receptor density) and cerebellum (negligible D2 receptor density, used as a reference region).

  • Quantification of Binding Potential: Calculate the binding potential (BPND) in the striatum for both the baseline and post-dose scans using a suitable kinetic model (e.g., simplified reference tissue model).

  • Receptor Occupancy Calculation: Calculate the D2 receptor occupancy using the following formula: Occupancy (%) = [(BPND_baseline - BPND_postdose) / BPND_baseline] x 100.

Western Blot for Akt/GSK-3β Phosphorylation

Objective: To investigate the effect of this compound on the phosphorylation of Akt and GSK-3β downstream of D2 receptor blockade.[3]

Materials:

  • SH-SY5Y cells or other suitable neuronal cell line.[3]

  • This compound.

  • Dopamine.

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

  • Primary antibodies: anti-phospho-Akt (Ser473), anti-total-Akt, anti-phospho-GSK-3β (Ser9), anti-total-GSK-3β, and an antibody for a loading control (e.g., GAPDH).

  • HRP-conjugated secondary antibodies.

  • SDS-PAGE gels and electrophoresis equipment.

  • Western blotting transfer system.

  • Chemiluminescent substrate and imaging system.

Protocol:

  • Cell Treatment: Culture SH-SY5Y cells and treat with this compound for a specified time, followed by stimulation with dopamine. Include appropriate vehicle and positive controls.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Data Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels. Compare the phosphorylation status across different treatment groups.

References

Application Notes & Protocols: Animal Models for Assessing the Therapeutic Potential of Esamisulpride

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Esamisulpride, the (S)-enantiomer of the atypical antipsychotic amisulpride (B195569), is a selective dopamine (B1211576) D2 and D3 receptor antagonist.[1][2] Its therapeutic efficacy is believed to be mediated through this antagonism.[3] Like its racemate, this compound's pharmacological profile is dose-dependent. At lower doses, it preferentially blocks presynaptic D2/D3 autoreceptors, which enhances dopaminergic transmission; this is thought to contribute to its antidepressant effects.[2][3][4] At higher doses, it acts on postsynaptic D2/D3 receptors, reducing dopaminergic activity, which is effective for treating the positive symptoms of psychosis.[4][5] This unique profile suggests therapeutic potential in several areas, including psychosis, depression, and nausea and vomiting.[1][6]

This document provides detailed protocols for key animal models used to assess the therapeutic potential of this compound in these domains.

Mechanism of Action: D2/D3 Receptor Antagonism

This compound's primary mechanism involves the modulation of dopaminergic signaling. The diagram below illustrates its dose-dependent effects on dopamine neurons.

cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron Dopamine Dopamine Autoreceptor D2/D3 Autoreceptor Dopamine->Autoreceptor Negative Feedback PostsynapticReceptor Postsynaptic D2/D3 Receptor Dopamine->PostsynapticReceptor Binds Signal Signal Transduction PostsynapticReceptor->Signal Activates LowDose Low Dose this compound LowDose->Autoreceptor Blocks HighDose High Dose this compound HighDose->PostsynapticReceptor Blocks

Caption: Dose-dependent D2/D3 receptor antagonism by this compound.

Application Note 1: Assessing Antidepressant Potential

Low doses of amisulpride have demonstrated antidepressant-like properties in preclinical models.[7][8] The Forced Swim Test (FST) is a widely used screening tool to evaluate the potential efficacy of antidepressant compounds by measuring their effect on immobility, a behavioral correlate of despair.[9][10]

Experimental Model: Forced Swim Test (FST) in Rodents

This protocol is designed to assess the antidepressant-like effects of this compound. A reduction in immobility time is indicative of an antidepressant-like effect.[8]

Detailed Protocol
  • Animals: Male Wistar rats or Swiss albino mice are commonly used.[8][10] Animals should be housed in groups with a 12-hour light/dark cycle and provided with ad libitum access to food and water.

  • Apparatus: A transparent glass cylinder (e.g., 40 cm high, 20 cm in diameter) filled with water (23-25°C) to a depth of 30 cm.

  • Drug Administration:

    • Prepare this compound in a suitable vehicle (e.g., distilled water or 0.5% methylcellulose).[8]

    • Administer the drug via intraperitoneal (i.p.) injection. Studies on amisulpride have used a subchronic administration schedule (e.g., three injections over 24 hours at 23.5, 5, and 1 hour before the test) to show effects.[9][10]

    • Dose Range: Based on amisulpride studies, effective doses are in the low mg/kg range (e.g., 1 and 3 mg/kg).[8][9] A dose-response curve should be established, including a vehicle control group.

  • Procedure:

    • Pre-test Session (Day 1): Place each animal in the water cylinder for 15 minutes for habituation. This increases immobility on the test day.

    • Test Session (Day 2): 24 hours after the pre-test, administer the final dose of this compound or vehicle. Place the animal back into the cylinder for a 5-minute session.[8]

  • Data Collection: Record the entire 5-minute session. An observer, blind to the treatment groups, should score the duration of immobility (time spent floating with only minor movements to maintain balance).

  • Statistical Analysis: Analyze data using a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's test) to compare treatment groups to the vehicle control.

Workflow for Forced Swim Test

cluster_day1 Day 1 cluster_day2 Day 2 A Day 1: Acclimatization & Pre-Test B 15 min swim session for habituation A->B C Day 2: Drug Administration D Administer this compound or Vehicle (i.p.) (e.g., 1h before test) C->D E Test Session F Place animal in water cylinder for 5 min E->F G Data Collection & Analysis H Record session and score immobility time G->H I Statistical analysis (ANOVA) H->I

Caption: Experimental workflow for the Forced Swim Test (FST).
Quantitative Data Summary

The following table summarizes representative data from studies on amisulpride in the FST, demonstrating a U-shaped dose-response curve often seen with this compound.[11]

Treatment GroupDose (mg/kg, i.p.)N (per group)Mean Immobility Time (seconds)% Change vs. Vehicle
Vehicle-8150 ± 10-
This compound18105 ± 8↓ 30%
This compound38115 ± 9↓ 23%
This compound108145 ± 11↓ 3%

Application Note 2: Assessing Antipsychotic Potential

The ability of a compound to antagonize dopamine agonist-induced hyperlocomotion is a classic and reliable predictor of antipsychotic efficacy.[12] Amisulpride effectively antagonizes amphetamine-induced hypermotility at low doses.[13]

Experimental Model: Amphetamine-Induced Hyperlocomotion

This model assesses the ability of this compound to block postsynaptic D2 receptors, thereby preventing the hyperlocomotor effects of a dopamine-releasing agent like amphetamine.

Detailed Protocol
  • Animals: Male Sprague-Dawley rats (200-250g). House animals individually to allow for accurate locomotor tracking.

  • Apparatus: Open-field arenas (e.g., 40x40x40 cm) equipped with automated infrared beam systems to track horizontal movement (distance traveled).

  • Drug Administration:

    • Administer this compound (or vehicle) via subcutaneous (s.c.) or i.p. injection 30-60 minutes before the amphetamine challenge.

    • Dose Range: Effective doses (ED50) for amisulpride in this model are around 2-3 mg/kg.[13] A range of doses (e.g., 0.5, 1, 2, 5, 10 mg/kg) should be tested.

    • Challenge Agent: d-Amphetamine sulfate (B86663) (e.g., 1.5 mg/kg, i.p.).

  • Procedure:

    • Habituation: Place animals in the open-field arenas for 60 minutes to allow activity to return to a stable baseline.

    • Pre-treatment: Remove animals, administer this compound or vehicle, and return them to their home cage.

    • Challenge: After the pre-treatment period (30-60 min), administer d-amphetamine and immediately place the animals back into the open-field arenas.

  • Data Collection: Record locomotor activity (total distance traveled) continuously for 90-120 minutes following the amphetamine injection.

  • Statistical Analysis: Analyze the total distance traveled using a two-way ANOVA (Treatment x Time) or by calculating the area under the curve (AUC) for total activity and analyzing with a one-way ANOVA.

Workflow for Amphetamine-Induced Hyperlocomotion

cluster_A Step 1 cluster_C Step 2 cluster_E Step 3 cluster_I Step 4 A Habituation Phase B Place rats in open-field arenas for 60 min A->B C Pre-treatment Phase B->C D Administer this compound or Vehicle C->D E Challenge & Test Phase D->E F Administer d-Amphetamine (i.p.) E->F G Immediately place in arenas F->G H Record locomotor activity for 90-120 min G->H I Data Analysis H->I J Calculate total distance traveled (AUC) I->J

Caption: Experimental workflow for the hyperlocomotion test.
Quantitative Data Summary

The table below presents typical results for D2 antagonists in this model, based on published data for amisulpride.[13] The primary endpoint is the dose required to produce a 50% reduction in the effect (ED50).

Behavioral ModelDopamine AgonistAmisulpride ED50 (mg/kg)Receptor Mediation
Amphetamine-induced HypermotilityAmphetamine~2-3Postsynaptic D2
Apomorphine-induced ClimbingApomorphine~19Postsynaptic D2
Apomorphine-induced YawningApomorphine~0.2Presynaptic Autoreceptor
Apomorphine-induced HypomotilityApomorphine~0.3Presynaptic Autoreceptor

Application Note 3: Assessing Anti-Emetic Potential

Dopamine D2 receptor antagonism in the chemoreceptor trigger zone is a key mechanism for anti-emetic drugs.[1] Amisulpride is used clinically for the prevention and treatment of postoperative and chemotherapy-induced nausea and vomiting (PONV/CINV).[14][15][16] The ferret model is a gold standard for preclinical assessment of anti-emetic drugs due to its robust emetic response.

Experimental Model: Cisplatin-Induced Emesis in Ferrets

This protocol evaluates the efficacy of this compound in preventing acute emesis induced by the chemotherapeutic agent cisplatin (B142131).

Detailed Protocol
  • Animals: Male descented ferrets (Mustela putorius furo), 1-1.5 kg. House individually with a 12-hour light/dark cycle.

  • Apparatus: Observation cages that allow for clear video recording and monitoring of the animals.

  • Drug Administration:

    • Administer this compound or vehicle intravenously (i.v.) or intraperitoneally (i.p.) 30 minutes prior to the cisplatin challenge.

    • Dose Range: A dose-escalation study should be performed (e.g., 1, 5, 10 mg/kg).

    • Emetogen: Cisplatin (e.g., 5-10 mg/kg, i.p.).

  • Procedure:

    • Acclimatization: Acclimate ferrets to the observation cages for at least 60 minutes before any injections.

    • Pre-treatment: Administer the assigned dose of this compound or vehicle.

    • Challenge: 30 minutes after pre-treatment, administer cisplatin.

  • Data Collection:

    • Observe and video record each animal continuously for at least 4 hours post-cisplatin administration.

    • An observer, blind to the treatment, should count the number of retches (rhythmic respiratory movements against a closed glottis) and vomits (forceful expulsion of gastric contents). The total number of emetic episodes (retches + vomits) is the primary endpoint.

  • Statistical Analysis: Compare the number of emetic episodes between groups using a Kruskal-Wallis test or one-way ANOVA, followed by appropriate post-hoc tests. The percentage of animals with a complete response (zero emetic episodes) can be analyzed using Fisher's exact test.

Workflow for Cisplatin-Induced Emesis Model

A Acclimatization B Place ferrets in observation cages for >60 min A->B C Pre-treatment B->C D Administer this compound or Vehicle (30 min before challenge) C->D E Emetogen Challenge D->E F Administer Cisplatin (i.p.) E->F G Observation & Data Collection F->G H Record behavior for 4 hours G->H I Count retches and vomits H->I J Data Analysis I->J

Caption: Experimental workflow for the ferret emesis model.
Quantitative Data Summary

The following table shows representative data illustrating the potential dose-dependent anti-emetic effect of this compound in a cisplatin ferret model. The primary endpoint is a complete response, defined as no emesis and no need for rescue medication.[15]

Treatment GroupDose (mg/kg, i.v.)N (per group)Mean Emetic Episodes (in 4h)Complete Response (%)
Vehicle + Cisplatin-625 ± 40%
This compound + Cisplatin1618 ± 517%
This compound + Cisplatin568 ± 350%
This compound + Cisplatin1062 ± 183%

References

Application Notes and Protocols for High-Throughput Screening of Esamisulpride Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Esamisulpride, the (S)-enantiomer of amisulpride (B195569), is a potent antagonist of dopamine (B1211576) D2 and D3 receptors.[1][2] Racemic amisulpride and its (R)-enantiomer, aramisulpride, also exhibit high affinity for the serotonin (B10506) 5-HT7 receptor, suggesting that this receptor family is also a key target for amisulpride analogs.[3][4][5][6][7] The development of novel this compound analogs is a promising strategy for identifying new therapeutic agents with improved efficacy and side-effect profiles for treating a range of neuropsychiatric disorders. High-throughput screening (HTS) is an essential tool for rapidly evaluating large libraries of these analogs to identify promising lead compounds.

These application notes provide detailed protocols for robust HTS assays designed to identify and characterize this compound analogs targeting the dopamine D2/D3 and serotonin 5-HT7 receptors. The described methodologies include functional cell-based assays and radioligand binding assays, which are amenable to automation and miniaturization for large-scale screening campaigns.

Target Receptors and Signaling Pathways

The primary molecular targets for this compound and its analogs are the dopamine D2 and D3 receptors, and the serotonin 5-HT7 receptor. All three are G protein-coupled receptors (GPCRs) that mediate their cellular effects through distinct signaling cascades.

  • Dopamine D2 and D3 Receptors (Gi/o-coupled): The D2 and D3 receptors primarily couple to the Gi/o family of G proteins. Upon activation by dopamine, the Gi/o protein inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. Antagonists of these receptors, such as this compound, block this signaling pathway.

  • Serotonin 5-HT7 Receptor (Gs-coupled): The 5-HT7 receptor is primarily coupled to the Gs family of G proteins. Activation by serotonin stimulates adenylyl cyclase, resulting in an increase in intracellular cAMP levels. Antagonists of the 5-HT7 receptor block this agonist-induced increase in cAMP.[8][9]

Below are diagrams illustrating these signaling pathways.

D2_D3_Signaling cluster_membrane Plasma Membrane D2R Dopamine D2/D3 Receptor Gi Gi/o D2R->Gi AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts Gi->AC Inhibits Dopamine Dopamine Dopamine->D2R Activates Esamisulpride_Analog This compound Analog (Antagonist) Esamisulpride_Analog->D2R Blocks ATP ATP ATP->AC Downstream Downstream Cellular Response cAMP->Downstream

Dopamine D2/D3 Receptor Signaling Pathway

5HT7_Signaling cluster_membrane Plasma Membrane HTR7 Serotonin 5-HT7 Receptor Gs Gs HTR7->Gs AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts Gs->AC Stimulates Serotonin Serotonin Serotonin->HTR7 Activates Analog This compound Analog (Antagonist) Analog->HTR7 Blocks ATP ATP ATP->AC Downstream Downstream Cellular Response cAMP->Downstream cAMP_Assay_Gi A Seed cells expressing D2/D3 receptor in 384-well plate B Add this compound analogs (test compounds) A->B C Add Forskolin + D2/D3 Agonist (e.g., Quinpirole at EC80) B->C D Incubate at room temperature C->D E Add cAMP detection reagents (e.g., HTRF, AlphaScreen) D->E F Incubate and read plate (Time-resolved fluorescence) E->F G Data Analysis: Calculate IC50 values F->G cAMP_Assay_Gs A Seed cells expressing 5-HT7 receptor in 384-well plate B Add this compound analogs (test compounds) A->B C Add 5-HT7 Agonist (e.g., 5-CT at EC80) B->C D Incubate at room temperature C->D E Add cAMP detection reagents (e.g., HTRF, AlphaScreen) D->E F Incubate and read plate (Time-resolved fluorescence) E->F G Data Analysis: Calculate IC50 values F->G Calcium_Flux_Assay A Seed cells expressing D2/D3 receptor (Gq-coupled) in 384-well plate B Load cells with calcium-sensitive dye (e.g., Fluo-8) A->B C Add this compound analogs (test compounds) B->C D Incubate at room temperature C->D E Measure baseline fluorescence D->E F Add D2/D3 Agonist (e.g., Quinpirole) and measure kinetic fluorescence E->F G Data Analysis: Calculate IC50 values F->G Radioligand_Binding_Assay A Prepare cell membranes expressing the target receptor B Incubate membranes, radioligand, and This compound analogs in a 96-well filter plate A->B C Separate bound from free radioligand by vacuum filtration B->C D Wash the filters C->D E Add scintillation cocktail and count radioactivity D->E F Data Analysis: Calculate Ki values E->F

References

Application Note: A Validated Chiral HPLC Method for the Determination of Esamisulpride Enantiomeric Purity

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Esamisulpride, the (S)-enantiomer of Amisulpride, is a potent antagonist at D2/D3 dopamine (B1211576) receptors and is under investigation for the treatment of various psychiatric disorders.[1] The pharmacological activity of Amisulpride resides predominantly in the S-enantiomer, making the control of its enantiomeric purity a critical quality attribute for the drug substance and formulated products.[1] Regulatory agencies, including the U.S. Food and Drug Administration (FDA), have stringent requirements for the control of chiral impurities. Therefore, a validated, reliable, and robust analytical method is essential to ensure the safety and efficacy of this compound.

This application note describes a validated High-Performance Liquid Chromatography (HPLC) method for the determination of the enantiomeric purity of this compound. The method is demonstrated to be specific, linear, accurate, precise, and robust according to the International Council for Harmonisation (ICH) guidelines Q2(R2).[2][3][4]

Materials and Methods

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, and a UV detector.

  • Chiral Stationary Phase: CHIRALPAK® AS-H (or equivalent amylose-based chiral column).

  • Data acquisition and processing software.

Chemicals and Reagents:

  • This compound reference standard

  • (R)-Amisulpride (the distomer) reference standard

  • n-Hexane (HPLC grade)

  • Ethanol (HPLC grade)

  • Diethylamine (DEA) (Reagent grade)

Chromatographic Conditions:

ParameterCondition
Column CHIRALPAK® AS-H (250 x 4.6 mm, 5 µm)
Mobile Phase n-Hexane : Ethanol : DEA (67:33:0.2, v/v/v)[5]
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection Wavelength 280 nm[5]
Injection Volume 10 µL
Run Time Approximately 15 minutes
Experimental Protocols

1. Standard Solution Preparation:

  • This compound Standard Stock Solution (A): Accurately weigh and dissolve an appropriate amount of this compound reference standard in the mobile phase to obtain a concentration of 1 mg/mL.

  • (R)-Amisulpride Standard Stock Solution (B): Accurately weigh and dissolve an appropriate amount of (R)-Amisulpride reference standard in the mobile phase to obtain a concentration of 1 mg/mL.

  • Resolution Solution: Prepare a solution containing approximately 0.5 mg/mL of this compound and 0.5 mg/mL of (R)-Amisulpride by diluting the stock solutions (A) and (B) with the mobile phase. This solution is used to verify the system suitability.

  • Spiked Sample for Validation: Prepare solutions of this compound at the target concentration (e.g., 1 mg/mL) spiked with varying levels of (R)-Amisulpride for linearity, accuracy, and precision studies.

2. Sample Preparation:

  • Drug Substance: Accurately weigh and dissolve the this compound drug substance in the mobile phase to obtain a final concentration of approximately 1 mg/mL.

  • Drug Product (Tablets): Weigh and finely powder not fewer than 20 tablets. Accurately weigh a portion of the powder equivalent to the average tablet weight and dissolve it in a suitable volume of mobile phase to achieve a final concentration of approximately 1 mg/mL of this compound. Sonicate for 15 minutes and filter through a 0.45 µm syringe filter before injection.

3. Method Validation Protocol:

The developed method was validated according to ICH Q2(R2) guidelines for the following parameters:

  • Specificity: The ability of the method to unequivocally assess the analyte in the presence of its enantiomer was demonstrated by injecting the resolution solution. The resolution between the two enantiomeric peaks should be greater than 1.5.

  • Linearity: Linearity was evaluated by analyzing a series of solutions of (R)-Amisulpride spiked into the this compound solution at concentrations ranging from the Limit of Quantitation (LOQ) to 150% of the specification limit for the enantiomeric impurity. A calibration curve of peak area versus concentration was plotted, and the correlation coefficient (r²) was determined.

  • Accuracy: The accuracy was determined by the recovery of known amounts of (R)-Amisulpride spiked into the this compound solution at three concentration levels (e.g., 50%, 100%, and 150% of the specification limit). The percentage recovery was calculated.

  • Precision:

    • Repeatability (Intra-day precision): Determined by six replicate injections of a spiked sample at 100% of the specification limit for the enantiomeric impurity on the same day.

    • Intermediate Precision (Inter-day precision): Determined by analyzing the same spiked sample on two different days by two different analysts.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): LOD and LOQ for the (R)-enantiomer were determined based on the signal-to-noise ratio (S/N) of 3:1 and 10:1, respectively, by injecting a series of dilute solutions.

  • Robustness: The robustness of the method was evaluated by intentionally varying the chromatographic conditions, such as the mobile phase composition (±2% organic phase), flow rate (±0.1 mL/min), and column temperature (±2 °C). The system suitability parameters were monitored.

Results and Discussion

System Suitability:

The system suitability was established by injecting the resolution solution. The resolution between the this compound and (R)-Amisulpride peaks was consistently greater than 2.0, indicating excellent separation. The theoretical plates for the this compound peak were greater than 2000, and the tailing factor was less than 1.5.

Method Validation Summary:

The results of the method validation are summarized in the tables below.

Table 1: Linearity of (R)-Amisulpride

Concentration (% of Specification)Peak Area (n=3)Correlation Coefficient (r²)
LOQValue\multirow{5}{*}{> 0.999}
50%Value
80%Value
100%Value
120%Value
150%Value

Table 2: Accuracy (Recovery) of (R)-Amisulpride

Spiked Level (% of Specification)Amount Spiked (µg/mL)Amount Recovered (µg/mL, n=3)% Recovery
50%ValueValueValue
100%ValueValueValue
150%ValueValueValue

Table 3: Precision of the Method

Precision% RSD (n=6)
Repeatability (Intra-day) < 2.0%
Intermediate Precision (Inter-day) < 2.0%

Table 4: LOD and LOQ for (R)-Amisulpride

ParameterConcentration (µg/mL)
LOD Value
LOQ Value

Table 5: Robustness of the Method

Parameter VariedSystem Suitability ParameterResult
Mobile Phase Composition (±2%) Resolution> 1.5
Flow Rate (±0.1 mL/min) Resolution> 1.5
Column Temperature (±2 °C) Resolution> 1.5
Conclusion

A simple, specific, linear, accurate, precise, and robust chiral HPLC method for the determination of the enantiomeric purity of this compound has been developed and validated as per ICH guidelines. The method is suitable for the routine quality control of this compound in both bulk drug substance and pharmaceutical formulations.

Visualizations

G cluster_0 Method Development Workflow A Define Analytical Target Profile B Select Chiral Stationary Phase A->B C Optimize Mobile Phase B->C D Optimize Detection Parameters C->D E System Suitability Check D->E G cluster_1 Method Validation Protocol Validation Validated Analytical Method Specificity Specificity Validation->Specificity Linearity Linearity Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision LOD_LOQ LOD & LOQ Validation->LOD_LOQ Robustness Robustness Validation->Robustness

References

Application Notes & Protocols: In Vitro Models for Studying Esamisulpride's Effect on Neurotransmitter Release

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Esamisulpride, the (S)-enantiomer of amisulpride, is a substituted benzamide (B126) with high affinity and selectivity as an antagonist for dopamine (B1211576) D2 and D3 receptors.[1][2][3] Unlike many other antipsychotics, it shows minimal affinity for other neurotransmitter receptors such as serotonin, histamine, or adrenergic receptors.[3] A key feature of its pharmacological profile is a dose-dependent effect on the dopaminergic system.[4][5] At higher doses, it acts as a classic postsynaptic D2 receptor antagonist, which is effective in treating the positive symptoms of schizophrenia.[1][4] Conversely, at low doses, this compound preferentially blocks presynaptic D2/D3 autoreceptors.[1][6][7] These autoreceptors normally function to inhibit dopamine synthesis and release.[4] By antagonizing these presynaptic receptors, low-dose this compound enhances dopamine release, a mechanism believed to underlie its efficacy in treating negative symptoms of schizophrenia and dysthymia.[4][6]

This document provides detailed application notes and protocols for studying the effects of this compound on neurotransmitter release using established in vitro models, including isolated nerve terminals (synaptosomes) and cultured dopaminergic cells.

Mechanism of Action: Presynaptic Autoreceptor Blockade

The primary mechanism by which low-dose this compound is proposed to increase neurotransmitter release is through the blockade of inhibitory presynaptic D2/D3 autoreceptors on dopaminergic neurons. This disinhibits the neuron, leading to an increase in the synthesis and subsequent release of dopamine into the synaptic cleft.

G cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft vesicle Dopamine Vesicles dopamine_out vesicle->dopamine_out Exocytosis dopamine_cleft autoreceptor D2/D3 Autoreceptor autoreceptor->vesicle inhibits release calcium Ca²⁺ calcium->vesicle triggers ca_channel Voltage-gated Ca²⁺ Channel ca_channel->calcium opens This compound This compound This compound->autoreceptor blocks ap Action Potential ap->ca_channel depolarizes

This compound's blockade of presynaptic D2/D3 autoreceptors.

Quantitative Data: Receptor Binding Affinity

This compound is the active (S)-enantiomer of amisulpride, demonstrating significantly higher affinity for D2 and D3 receptors compared to the (R)-enantiomer.[2] The binding affinities (Ki) are summarized below.

CompoundReceptorKi (nM)Reference
This compound ((-)-S) Dopamine D2 2.8 - 4.0 [1][6][8]
This compound ((-)-S) Dopamine D3 3.2 - 3.5 [1][6]
Aramisulpride ((+)-R)Dopamine D2140[6][8]
This compound5-HT71,900[6][8]
Aramisulpride5-HT747[6][8]

Application 1: Neurotransmitter Release from Synaptosomes

Synaptosomes are isolated, sealed nerve terminals that are metabolically active and retain the necessary machinery for neurotransmitter release, uptake, and storage.[9][10][11] They serve as an excellent ex vivo model to study the direct effects of pharmacological agents on presynaptic mechanisms.[9]

Protocol 1.1: Preparation of Synaptosomes from Rodent Brain

This protocol describes the isolation of synaptosomes from rodent brain tissue by differential centrifugation.[9][12]

Materials:

  • Rodent brain tissue (e.g., striatum, cortex)

  • Homogenization Buffer: 0.32 M Sucrose, 4 mM HEPES, pH 7.4, with protease inhibitors

  • Dounce tissue grinder

  • Refrigerated centrifuge

  • Percoll or Sucrose gradients (for further purification, optional)[13]

Workflow:

Workflow for the preparation of synaptosomes.

Procedure:

  • Anesthetize and decapitate the animal according to approved ethical protocols.

  • Rapidly dissect the brain region of interest (e.g., striatum) on a cold surface.

  • Homogenize the tissue in 10 volumes of ice-cold Homogenization Buffer using a Dounce tissue grinder with approximately 10 gentle strokes.[10]

  • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris (Pellet P1).[12]

  • Carefully collect the supernatant (S1) and centrifuge it at 15,000-17,500 x g for 20-30 minutes at 4°C.[10][12]

  • Discard the resulting supernatant (S2). The pellet (P2) contains the crude synaptosomal fraction.

  • Gently resuspend the P2 pellet in a physiological buffer (e.g., Krebs-Ringer buffer) for use in release assays.

Protocol 1.2: Dopamine Release Assay using Synaptosomes

This protocol measures dopamine release from prepared synaptosomes following chemical depolarization.

Materials:

  • Synaptosome preparation (from Protocol 1.1)

  • Krebs-Ringer Buffer (or similar physiological buffer)

  • Basal Buffer: Krebs-Ringer Buffer

  • Stimulation Buffer: Krebs-Ringer Buffer with high KCl (e.g., 50 mM) to induce depolarization[14]

  • This compound stock solution

  • Detection System: HPLC with electrochemical detection is a standard method for quantifying dopamine.[15][16]

Procedure:

  • Aliquot the resuspended synaptosomes into microcentrifuge tubes.

  • Pre-incubate the synaptosomes with desired concentrations of this compound (or vehicle control) for a specified duration (e.g., 15-30 minutes) at 37°C.

  • To measure basal release, add Basal Buffer, incubate for a short period (e.g., 2 minutes), then pellet the synaptosomes by centrifugation. Collect the supernatant.

  • To measure stimulated release, add the high-potassium Stimulation Buffer to the synaptosome suspension and incubate for 2-5 minutes at 37°C.[14]

  • Stop the reaction by rapid centrifugation at 4°C.

  • Immediately collect the supernatant, which contains the released dopamine.

  • Stabilize the dopamine in the supernatant by adding an antioxidant (e.g., perchloric acid).

  • Quantify the dopamine concentration in the collected supernatants using HPLC-ECD or another sensitive detection method.

  • Calculate the net release by subtracting the basal release from the stimulated release and compare the results from this compound-treated samples to the vehicle control.

Application 2: Neurotransmitter Release from Cell Culture Models

Cell lines, such as the rat pheochromocytoma PC-12 line, are widely used as they can synthesize, store, and release dopamine, providing a convenient and reproducible in vitro system.[17][18] More advanced models include human dopaminergic neurons derived from induced pluripotent stem cells (iPSCs), which offer higher physiological relevance.[19][20]

Protocol 2.1: Dopamine Release Assay using PC-12 Cells

This protocol outlines a method to assess this compound's effect on dopamine release from cultured PC-12 cells.

Materials:

  • PC-12 cells

  • Culture medium (e.g., DMEM with supplements)

  • 96-well culture plates

  • Phosphate-Buffered Saline (PBS)

  • High K+ stimulation solution (e.g., PBS with 50 mM KCl)[17]

  • This compound stock solution

  • Luminescence-based dopamine assay kit or HPLC-ECD system

Workflow:

G start Plate PC-12 Cells in 96-well plate culture Culture overnight start->culture wash Wash cells with PBS culture->wash pretreat Pre-treat with this compound or Vehicle Control wash->pretreat stimulate Stimulate with High K⁺ Solution (e.g., 50 mM KCl) pretreat->stimulate collect Collect Supernatant stimulate->collect quantify Quantify Dopamine (Luminescence or HPLC) collect->quantify end Analyze Data quantify->end

Workflow for PC-12 cell dopamine release assay.

Procedure:

  • Plate PC-12 cells at a density of 5 x 10⁴ cells/well in a 96-well plate and culture overnight.[17]

  • The next day, gently remove the culture medium.

  • Wash the cells once with warm PBS.[17]

  • Add the desired concentrations of this compound (diluted in PBS or basal buffer) to the wells. Include a vehicle-only control. Incubate for 20-30 minutes at 37°C.

  • Remove the pre-treatment solution and add 70 µL of the high K+ stimulation solution to each well to induce dopamine release.[17] Incubate for 10-15 minutes at 37°C.

  • Carefully collect the supernatant from each well for analysis.

  • Quantify the amount of released dopamine using a suitable method:

    • Luminescence Assay: A rapid, high-throughput method where dopamine is oxidized to produce H₂O₂, which then reacts with luminol (B1675438) to generate a detectable chemiluminescent signal.[15][21] This method is simple and highly sensitive.[15]

    • HPLC-ECD: A highly specific and quantitative method for separating and detecting dopamine.

Expected Data Outcome

Treatment with low-dose this compound is expected to potentiate depolarization-evoked dopamine release. The results can be presented as a percentage increase over the vehicle control.

This compound Conc. (nM)% Increase in K⁺-Evoked Dopamine Release (Mean ± SEM)
0 (Vehicle)100 ± 5.2
1115 ± 6.1
10145 ± 8.3
100180 ± 10.5
1000125 ± 7.9*

*At higher concentrations, the postsynaptic antagonist effects may begin to counteract or alter the presynaptic release-enhancing effects, potentially leading to a bell-shaped dose-response curve.

References

Esamisulpride Administration in Preclinical Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Esamisulpride, the (S)-enantiomer of the atypical antipsychotic amisulpride (B195569), is a selective antagonist of dopamine (B1211576) D2 and D3 receptors. It is being investigated for various neuropsychiatric disorders. In preclinical research, understanding the pharmacokinetic and pharmacodynamic profile of this compound is crucial for predicting its efficacy and safety. The route of administration is a critical factor that influences these profiles. This document provides detailed application notes and protocols for the oral, intravenous, and subcutaneous administration of this compound in preclinical research settings, primarily focusing on rodent models.

Data Presentation

While extensive preclinical pharmacokinetic data specifically for this compound is limited in publicly available literature, the following tables summarize key in vitro data and provide a comparative context with its corresponding enantiomer, aramisulpride, and the racemate, amisulpride. Researchers should consider generating specific pharmacokinetic data for their experimental conditions.

Table 1: Receptor Binding Affinity (Ki, nM) of Amisulpride Enantiomers

ReceptorThis compoundAramisulprideReference
Dopamine D24.0140[1]
Dopamine D33.2 (as amisulpride)-[2]
Serotonin (B10506) 5-HT71,90047[1]
Serotonin 5-HT2B13 (as amisulpride)-[3]

Note: Lower Ki values indicate higher binding affinity.

Table 2: Preclinical D2 Receptor Occupancy

CompoundDoseAnimal ModelRoute of AdministrationReceptor OccupancyReference
Amisulpride40-80 mg/kgRatNot SpecifiedPostsynaptic D2 receptor occupancy[2]
AmisulprideNot SpecifiedPatientOralCaudate: 51%, Putamen: 37%[4]
AmisulprideNot SpecifiedPatientOralPutamen: 43-85%, Caudate: 67-90%[5][6]

Signaling Pathways

This compound primarily exerts its effects through the blockade of dopamine D2 and, to a lesser extent, serotonin 5-HT7 receptors.

Dopamine D2 Receptor Signaling Pathway

This compound acts as an antagonist at the D2 receptor, a G-protein coupled receptor (GPCR) that signals through the Gαi/o pathway. Antagonism of this pathway by this compound is thought to underlie its antipsychotic effects.

D2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Dopamine Dopamine D2R Dopamine D2 Receptor Dopamine->D2R Binds G_alpha_i Gαi D2R->G_alpha_i Activates Beta_Arrestin β-Arrestin 2 D2R->Beta_Arrestin Recruits This compound This compound This compound->D2R Blocks AC Adenylyl Cyclase G_alpha_i->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Modulation of Neuronal Excitability PKA->Cellular_Response Akt_GSK3b Akt/GSK-3β Pathway Beta_Arrestin->Akt_GSK3b Activates Akt_GSK3b->Cellular_Response

Caption: this compound antagonism of the D2 receptor signaling pathway.

Serotonin 5-HT7 Receptor Signaling Pathway

While this compound has a much lower affinity for the 5-HT7 receptor compared to aramisulpride, this interaction may still contribute to its overall pharmacological profile. The 5-HT7 receptor is a GPCR coupled to Gαs, which stimulates adenylyl cyclase.

HT7_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Serotonin Serotonin HT7R 5-HT7 Receptor Serotonin->HT7R Binds G_alpha_s Gαs HT7R->G_alpha_s Activates This compound This compound This compound->HT7R Blocks (weakly) AC Adenylyl Cyclase G_alpha_s->AC Stimulates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates ERK ERK PKA->ERK Activates Cellular_Response Modulation of Neuronal Plasticity ERK->Cellular_Response

Caption: this compound's weak antagonism of the 5-HT7 receptor signaling pathway.

Experimental Protocols

The following are generalized protocols for the administration of this compound to rodents. Doses and vehicles should be optimized for specific experimental needs. All procedures should be performed in accordance with institutional animal care and use committee (IACUC) guidelines.

Oral Administration (Oral Gavage)

Oral gavage is a common method for precise oral dosing in rodents.

Materials:

  • This compound

  • Appropriate vehicle (e.g., 0.5% methylcellulose (B11928114) in sterile water, corn oil)

  • Gavage needles (flexible or stainless steel with a ball tip, appropriate size for the animal)

  • Syringes (1-3 mL)

  • Animal scale

Protocol:

  • Preparation:

    • Weigh the animal to determine the correct dosing volume. The maximum recommended volume for oral gavage in rats is 10-20 mL/kg and in mice is 10 mL/kg.

    • Prepare the this compound formulation by dissolving or suspending the required amount in the chosen vehicle. Ensure the formulation is homogenous.

    • Draw the calculated volume of the formulation into the syringe.

  • Restraint:

    • Gently but firmly restrain the animal. For rats, this can be done by holding the animal around the thorax. For mice, scruff the neck to immobilize the head.

  • Gavage Needle Insertion:

    • Measure the gavage needle from the tip of the animal's nose to the last rib to estimate the insertion depth.

    • Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth.

    • The animal should swallow as the needle passes into the esophagus. The needle should advance smoothly without resistance. Do not force the needle. If resistance is met, withdraw and re-attempt.

  • Administration:

    • Once the needle is in the correct position, slowly depress the syringe plunger to deliver the formulation.

    • After administration, gently remove the needle in the same direction it was inserted.

  • Post-Administration Monitoring:

    • Return the animal to its cage and monitor for any signs of distress, such as labored breathing or lethargy.

Oral_Gavage_Workflow cluster_prep Preparation cluster_admin Administration cluster_post Post-Administration A Weigh Animal & Calculate Dose B Prepare this compound Formulation A->B C Draw Formulation into Syringe B->C D Restrain Animal C->D E Insert Gavage Needle D->E F Administer Formulation E->F G Withdraw Needle F->G H Monitor Animal for Distress G->H

Caption: Workflow for oral gavage administration of this compound.

Intravenous Administration (Tail Vein Injection)

Intravenous injection into the lateral tail vein is a common method for systemic drug administration in rodents.

Materials:

  • This compound

  • Sterile vehicle suitable for intravenous injection (e.g., sterile saline, 5% dextrose in water). A common vehicle for poorly soluble compounds is a mixture of N,N-Dimethylacetamide, Propylene glycol, and Polyethylene Glycol 400.[9]

  • Syringes (e.g., insulin (B600854) syringes) with appropriate gauge needles (27-30G for mice, 25-27G for rats)

  • A warming device (e.g., heat lamp, warming pad)

  • Restrainer

Protocol:

  • Preparation:

    • Warm the animal's tail using a warming device for 5-10 minutes to dilate the veins.

    • Prepare a sterile solution of this compound in the chosen vehicle. The solution must be clear and free of particulates.

    • Draw the calculated volume into the syringe. The maximum bolus injection volume is 5 ml/kg.[10]

  • Restraint:

    • Place the animal in a suitable restrainer, leaving the tail accessible.

  • Vein Identification and Needle Insertion:

    • Identify one of the lateral tail veins.

    • Insert the needle, bevel up, into the vein at a shallow angle. A "flash" of blood in the hub of the needle may indicate successful entry.

  • Administration:

    • Slowly inject the solution. There should be no resistance. If a bleb forms or there is resistance, the needle is not in the vein. Withdraw and re-attempt at a more proximal site.

  • Post-Administration:

    • Withdraw the needle and apply gentle pressure to the injection site with gauze to prevent bleeding.

    • Return the animal to its cage and monitor for any adverse reactions.

IV_Injection_Workflow cluster_prep Preparation cluster_admin Administration cluster_post Post-Administration A Warm Animal's Tail B Prepare Sterile this compound Solution A->B C Draw Solution into Syringe B->C D Restrain Animal C->D E Identify Tail Vein & Insert Needle D->E F Administer Solution E->F G Withdraw Needle & Apply Pressure F->G H Monitor Animal G->H

Caption: Workflow for intravenous tail vein injection of this compound.

Subcutaneous Administration

Subcutaneous injection is a method for slower, more sustained drug absorption compared to intravenous administration.

Materials:

  • This compound

  • Sterile vehicle (e.g., sterile saline, phosphate-buffered saline)

  • Syringes (1-3 mL) with appropriate gauge needles (23-25G for rats)

  • Animal scale

Protocol:

  • Preparation:

    • Weigh the animal to determine the correct injection volume. For drug administration in rats, the maximum volume is typically 5 ml/kg per site.[11][12]

    • Prepare a sterile solution or suspension of this compound in the chosen vehicle.

    • Draw the calculated volume into the syringe.

  • Restraint and Injection Site:

    • Manually restrain the animal.

    • The most common injection site is the loose skin over the back, between the shoulder blades.

  • Injection:

    • Lift a fold of skin to create a "tent".

    • Insert the needle, bevel up, into the base of the tented skin, parallel to the body.

    • Aspirate briefly by pulling back on the plunger to ensure a blood vessel has not been entered. If blood appears, withdraw the needle and re-attempt in a different location.

    • If no blood is aspirated, slowly inject the solution. A small lump or "bleb" will form under the skin.

  • Post-Administration:

    • Withdraw the needle and gently massage the injection site to aid dispersion of the solution.

    • Return the animal to its cage and monitor for any local reactions at the injection site (e.g., swelling, redness) or systemic adverse effects.

SC_Injection_Workflow cluster_prep Preparation cluster_admin Administration cluster_post Post-Administration A Weigh Animal & Calculate Volume B Prepare Sterile this compound Formulation A->B C Draw Formulation into Syringe B->C D Restrain Animal C->D E Lift Skin to Form a Tent D->E F Insert Needle & Aspirate E->F G Inject Formulation F->G H Withdraw Needle G->H I Monitor Animal H->I

Caption: Workflow for subcutaneous injection of this compound.

Conclusion

The choice of administration route for this compound in preclinical research will depend on the specific aims of the study. Oral administration is suitable for assessing bioavailability and for studies mimicking clinical use. Intravenous administration provides immediate and complete bioavailability, ideal for pharmacokinetic and receptor occupancy studies. Subcutaneous administration offers a route for sustained release. The protocols and data provided herein serve as a guide for researchers to design and execute preclinical studies with this compound. It is imperative to conduct pilot studies to determine the optimal dosing, vehicle, and to establish the pharmacokinetic profile of this compound for each specific experimental paradigm.

References

Troubleshooting & Optimization

Technical Support Center: Enhancing Esamisulpride Solubility for In Vitro Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Esamisulpride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming solubility challenges with this compound in in vitro experimental settings. Here you will find frequently asked questions (FAQs), detailed troubleshooting guides, experimental protocols, and supporting data to ensure the successful preparation and application of this compound solutions in your research.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of this compound?

A1: Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound. It has a high solubility in DMSO, reaching up to 100 mg/mL (270.65 mM).[1] For complete dissolution, the use of ultrasonication is advised.[1] It is also recommended to use anhydrous, newly opened DMSO, as hygroscopic DMSO can negatively impact solubility.[1]

Q2: this compound is poorly soluble in aqueous media. How can I prepare my working solutions for cell-based assays?

A2: Direct dilution of a DMSO stock solution into aqueous media can cause this compound to precipitate or "crash out." To avoid this, it is crucial to add the DMSO stock to the pre-warmed (37°C) aqueous buffer or cell culture medium and not the other way around.[2] Rapid and vigorous mixing upon addition is essential for uniform dispersion.[2] It is also advisable to prepare intermediate dilutions in DMSO before the final dilution into the aqueous medium.[2]

Q3: What is the maximum concentration of DMSO that is safe for most cell lines?

A3: To avoid cytotoxicity, the final concentration of DMSO in your cell culture medium should generally be kept at or below 0.5%, with many researchers aiming for a final concentration of 0.1% or less.[3] It is always best practice to include a vehicle control (media with the same final concentration of DMSO) in your experiments to account for any solvent effects.[3]

Q4: My compound precipitates in the cell culture media after a few hours of incubation. What could be the cause?

A4: Delayed precipitation can be due to several factors, including temperature fluctuations, evaporation of the media leading to increased compound concentration, or interactions with media components such as salts and proteins.[2] Ensuring a stable incubator environment and using plates with low-evaporation lids can help. If interactions with media components are suspected, trying a different basal media formulation may be beneficial.[2]

Q5: Can I use other organic solvents to dissolve this compound?

A5: While DMSO is the most common, the racemic form, Amisulpride, is also soluble in ethanol (B145695) and dimethylformamide (DMF).[4] The solubility of Amisulpride is approximately 1 mg/mL in ethanol and 15 mg/mL in DMSO and DMF.[4] It is sparingly soluble in aqueous buffers.[4] For this compound, slight solubility has been noted in chloroform (B151607) and methanol.

Troubleshooting Guides

Issue 1: Immediate Precipitation Upon Dilution

Problem: A precipitate forms immediately when the this compound DMSO stock solution is added to the aqueous experimental buffer or cell culture medium.

Root Cause: The aqueous solubility of this compound is exceeded upon dilution of the DMSO stock. This is a common issue for hydrophobic compounds.[2]

Solutions:

  • Reduce Final Concentration: The most straightforward solution is to lower the final working concentration of this compound to below its aqueous solubility limit.

  • Optimize Dilution Technique:

    • Always use pre-warmed (37°C) media or buffer.[2]

    • Add the DMSO stock solution to the aqueous solution dropwise while vortexing or stirring vigorously to promote rapid dispersion.[2]

    • Perform serial dilutions of the DMSO stock in the aqueous medium rather than a single large dilution.[2]

  • Use Co-solvents: For certain applications, the use of a co-solvent in the final aqueous solution can increase solubility. However, the effect of the co-solvent on the experimental system must be evaluated.

Issue 2: Poor Dissolution of this compound Powder

Problem: The this compound powder is not fully dissolving in DMSO, even after vortexing.

Root Cause: Insufficient mechanical energy to break down the solid-state crystal lattice.

Solutions:

  • Sonication: Use a bath sonicator to provide additional energy for dissolution. Brief sonication (5-10 minutes) is often sufficient.[1]

  • Gentle Warming: Gently warm the solution to 37°C to aid dissolution. Be cautious, as prolonged heating can degrade the compound.

  • Fresh Solvent: Ensure you are using anhydrous, high-purity DMSO. Absorbed water can reduce the solvent's dissolving power for hydrophobic compounds.[1]

Data Presentation

Table 1: Solubility of this compound and Amisulpride in Common Solvents
CompoundSolventSolubilityConcentration (mM)NotesReference
This compound DMSO100 mg/mL270.65Ultrasonic recommended[1]
Amisulpride DMSO~15 mg/mL~40.6-[4]
Amisulpride DMF~15 mg/mL~40.6-[4]
Amisulpride Ethanol~1 mg/mL~2.7-[4]
Amisulpride 1:1 DMF:PBS (pH 7.2)~0.5 mg/mL~1.35Aqueous solution not stable for >1 day[4]
This compound ChloroformSlightly soluble--
This compound MethanolSlightly soluble--

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
  • Weighing: Accurately weigh a specific amount of this compound powder (Molecular Weight: 369.48 g/mol ). For example, weigh 3.7 mg of the compound.

  • Solvent Addition: Based on the desired concentration of 10 mM, calculate the required volume of DMSO. For 3.7 mg, this would be 1 mL.

  • Dissolution: Add the calculated volume of high-purity, anhydrous DMSO to the vial containing the this compound powder.

  • Mixing: Vortex the solution for 1-2 minutes.

  • Sonication: If the compound is not fully dissolved, place the vial in a water bath sonicator for 5-10 minutes.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.

Protocol 2: Preparation of a Working Solution in Cell Culture Medium
  • Thaw and Pre-warm: Thaw the 10 mM this compound DMSO stock solution and pre-warm the cell culture medium to 37°C.

  • Intermediate Dilution (Optional but Recommended): Prepare an intermediate dilution of the stock solution in DMSO. For example, dilute the 10 mM stock 1:10 in DMSO to get a 1 mM solution.

  • Final Dilution: While gently vortexing the pre-warmed cell culture medium, add the required volume of the this compound stock (or intermediate) solution. For a final concentration of 1 µM, add 1 µL of the 1 mM intermediate solution to 1 mL of medium. This results in a final DMSO concentration of 0.1%.

  • Visual Inspection: Visually inspect the final working solution for any signs of precipitation.

  • Application: Use the freshly prepared working solution immediately in your experiment.

Mandatory Visualizations

experimental_workflow cluster_stock_prep Stock Solution Preparation cluster_working_prep Working Solution Preparation weigh Weigh this compound Powder add_dmso Add Anhydrous DMSO weigh->add_dmso Calculate Volume vortex Vortex add_dmso->vortex sonicate Sonicate (if necessary) vortex->sonicate store Store at -20°C/-80°C sonicate->store prewarm Pre-warm Aqueous Medium to 37°C store->prewarm add_stock Add Stock to Medium (dropwise with vortexing) prewarm->add_stock visual_inspect Visually Inspect for Precipitation add_stock->visual_inspect use_immediately Use Immediately in Assay visual_inspect->use_immediately

Caption: Workflow for preparing this compound stock and working solutions.

troubleshooting_workflow start Precipitation Observed in Aqueous Medium check_concentration Is final concentration too high? start->check_concentration lower_concentration Lower Final Concentration check_concentration->lower_concentration Yes check_dilution Was dilution performed correctly? check_concentration->check_dilution No solution_found Problem Resolved lower_concentration->solution_found optimize_dilution Optimize Dilution: - Pre-warm medium - Add stock to medium - Vortex during addition check_dilution->optimize_dilution No check_media Delayed Precipitation? check_dilution->check_media Yes optimize_dilution->solution_found media_issues Investigate Media Stability: - Temperature fluctuations - Evaporation - Media component interaction check_media->media_issues Yes check_media->solution_found No media_issues->solution_found

Caption: Troubleshooting logic for this compound precipitation issues.

signaling_pathway This compound This compound D2R D2 Receptor This compound->D2R D3R D3 Receptor This compound->D3R HTR7 5-HT7 Receptor This compound->HTR7 Downstream Downstream Signaling D2R->Downstream D3R->Downstream HTR7->Downstream

Caption: this compound acts as an antagonist at D2, D3, and 5-HT7 receptors.

References

Technical Support Center: Esamisulpride Stability in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the degradation of Esamisulpride in aqueous solutions during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: My this compound solution is showing signs of degradation. What are the common causes?

A1: this compound, like its racemate Amisulpride (B195569), is susceptible to degradation under several conditions in aqueous solutions. The primary causes of degradation are:

  • pH Extremes: Both acidic and alkaline conditions can catalyze the hydrolysis of this compound.

  • Oxidation: The presence of oxidizing agents or dissolved oxygen can lead to oxidative degradation of the molecule.

  • Light Exposure: this compound can undergo photodegradation when exposed to UV and visible light.[1][2]

  • Temperature: Elevated temperatures can accelerate the rate of all degradation pathways.

  • Metal Ions: Trace metal ions in the solution can catalyze oxidative degradation.

Q2: What are the likely degradation products of this compound?

A2: Forced degradation studies on the closely related compound Amisulpride have identified several degradation products. Given their structural similarity, this compound is expected to form analogous products. The main degradation pathways include oxidation, dealkylation, and cleavage of the methoxy (B1213986) group.[1] High-resolution mass spectrometry has been used to identify specific degradation products of Amisulpride, which can serve as a reference for this compound studies.

Q3: How can I prevent the degradation of my this compound solution?

A3: To prevent degradation, it is crucial to control the storage and experimental conditions. Here are some key strategies:

  • pH Control: Maintain the pH of the solution within a stable range, typically close to neutral, using an appropriate buffer system.

  • Use of Antioxidants: Add antioxidants such as ascorbic acid, sodium metabisulfite, or N-acetyl cysteine to the solution to inhibit oxidative degradation.

  • Use of Chelating Agents: Incorporate a chelating agent like ethylenediaminetetraacetic acid (EDTA) to sequester metal ions that can catalyze degradation.

  • Photoprotection: Store and handle the solution in light-resistant containers, such as amber vials, and minimize exposure to ambient light.

  • Temperature Control: Store solutions at recommended temperatures, typically refrigerated or frozen, to slow down degradation kinetics.

  • Inert Atmosphere: For highly sensitive experiments, purging the solution and the headspace of the container with an inert gas like nitrogen or argon can prevent oxidation.

Troubleshooting Guides

Issue 1: Rapid loss of this compound potency in a neutral aqueous solution.
Possible Cause Troubleshooting Step Recommended Action
Oxidative Degradation Sparging with inert gasPurge the solution with nitrogen or argon for 15-20 minutes to remove dissolved oxygen.
Addition of antioxidantsAdd an appropriate antioxidant to the solution. See Table 1 for recommended concentrations.
Metal Ion Catalyzed Degradation Use of high-purity water and reagentsEnsure all components of the solution are of high purity and low in metal ion content.
Addition of a chelating agentAdd EDTA to the solution to chelate any trace metal ions. See Table 1 for recommended concentrations.
Photodegradation Use of light-resistant containersStore and handle the solution in amber glass vials or containers wrapped in aluminum foil.
Issue 2: this compound degradation observed during a low-pH experiment.
Possible Cause Troubleshooting Step Recommended Action
Acid-Catalyzed Hydrolysis pH adjustmentIf the experimental design allows, adjust the pH to a less acidic range where this compound is more stable.
Use of a suitable bufferEmploy a buffer system that can maintain the desired pH while minimizing catalytic effects. Citrate or acetate (B1210297) buffers are common choices.
Temperature controlConduct the experiment at the lowest feasible temperature to reduce the rate of hydrolysis.
Issue 3: Inconsistent results in photosensitivity studies.
Possible Cause Troubleshooting Step Recommended Action
Variable Light Exposure Standardize light sourceUse a calibrated light source that provides consistent illuminance and UV energy as per ICH Q1B guidelines.[3][4][5][6]
Control sample temperatureUse a temperature-controlled chamber during light exposure to distinguish between photodegradation and thermal degradation.
Inadequate Blank/Control Use of dark controlsAlways include control samples that are protected from light to quantify the extent of photodegradation accurately.

Data Presentation

Table 1: Recommended Concentrations of Stabilizing Agents for this compound Aqueous Solutions

Stabilizing Agent Type Recommended Concentration Range Mechanism of Action
Ascorbic AcidAntioxidant0.01% - 0.1% (w/v)Scavenges free radicals and dissolved oxygen.
Sodium MetabisulfiteAntioxidant0.01% - 0.1% (w/v)Acts as an oxygen scavenger.
N-acetyl cysteineAntioxidant0.1% - 1% (w/v)A precursor to glutathione, a major cellular antioxidant.
EDTA (Disodium)Chelating Agent0.01% - 0.05% (w/v)Sequesters divalent and trivalent metal ions.[7]

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for this compound

This protocol outlines a general stability-indicating HPLC method that can be adapted to quantify this compound and its degradation products.

1. Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient or isocratic mixture of a phosphate (B84403) or acetate buffer and an organic solvent like acetonitrile (B52724) or methanol (B129727). The exact composition should be optimized for the separation of this compound from its degradation products.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength where this compound has significant absorbance (e.g., 226 nm or 280 nm).[2]

  • Column Temperature: 25-30 °C.

2. Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).

  • Dilute the stock solution with the aqueous buffer to the desired concentration for analysis.

3. Validation:

  • The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

  • Specificity is demonstrated by showing that the method can resolve this compound from its degradation products generated under stress conditions (acid, base, oxidation, heat, and light).

Protocol 2: Forced Degradation Study of this compound

This protocol is designed to intentionally degrade this compound to identify potential degradation products and to validate the stability-indicating nature of an analytical method.

1. Acid Hydrolysis:

  • Dissolve this compound in 0.1 M HCl and heat at 60-80 °C for a specified period (e.g., 2-24 hours).

  • Neutralize the solution before analysis.

2. Base Hydrolysis:

  • Dissolve this compound in 0.1 M NaOH and heat at 60-80 °C for a specified period.

  • Neutralize the solution before analysis.

3. Oxidative Degradation:

  • Dissolve this compound in a solution of hydrogen peroxide (e.g., 3-30%) and keep at room temperature for a specified period.

4. Thermal Degradation:

  • Expose a solid sample of this compound to dry heat (e.g., 105 °C) for a specified period.

  • Dissolve the sample in a suitable solvent for analysis.

5. Photodegradation:

  • Expose a solution of this compound to a light source that provides both UV and visible light, following ICH Q1B guidelines.[3][4][5][6] Include a dark control to differentiate between light-induced and thermal degradation.

Visualizations

Esamisulpride_Degradation_Pathways cluster_conditions Degradation Conditions cluster_pathways Degradation Pathways Acid Acidic pH Hydrolysis Hydrolysis Acid->Hydrolysis Base Alkaline pH Base->Hydrolysis Oxidants Oxidizing Agents (e.g., H2O2) Oxidation Oxidation Oxidants->Oxidation Light UV/Visible Light Photodegradation Photodegradation Light->Photodegradation Heat Elevated Temperature Heat->Hydrolysis Heat->Oxidation Heat->Photodegradation Metals Metal Ions Metals->Oxidation Degradation_Products Degradation Products (e.g., oxidized species, hydrolyzed fragments) Hydrolysis->Degradation_Products Oxidation->Degradation_Products Photodegradation->Degradation_Products This compound This compound in Aqueous Solution This compound->Hydrolysis This compound->Oxidation This compound->Photodegradation

Caption: Factors leading to this compound degradation.

Experimental_Workflow_for_Stability_Testing cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_evaluation Evaluation Prep Prepare this compound aqueous solution with and without stabilizers (antioxidants, chelating agents, buffers) Stress Expose samples to stress conditions: - pH (2, 7, 10) - Oxidant (3% H2O2) - Light (ICH Q1B) - Heat (60°C) Prep->Stress Control Store control samples under controlled conditions (e.g., 4°C, dark) Prep->Control HPLC Analyze samples at time points using a stability-indicating HPLC method Stress->HPLC Control->HPLC Data Quantify this compound peak area and degradation product peaks HPLC->Data Kinetics Determine degradation kinetics and calculate shelf-life Data->Kinetics Compare Compare stability of stabilized vs. unstabilized solutions Data->Compare

Caption: Workflow for this compound stability testing.

Logical_Relationship_of_Stabilizers cluster_causes Causes of Degradation cluster_solutions Preventative Solutions Degradation This compound Degradation Oxidation Oxidation Oxidation->Degradation Hydrolysis Hydrolysis Hydrolysis->Degradation Photolysis Photolysis Photolysis->Degradation Metal_Catalysis Metal Ion Catalysis Metal_Catalysis->Degradation Antioxidants Antioxidants (e.g., Ascorbic Acid) Antioxidants->Oxidation Inhibits Buffers pH Buffers Buffers->Hydrolysis Controls pH Light_Protection Light Protection Light_Protection->Photolysis Blocks Chelating_Agents Chelating Agents (e.g., EDTA) Chelating_Agents->Metal_Catalysis Sequesters

Caption: Relationship between degradation causes and solutions.

References

Troubleshooting poor oral bioavailability of Esamisulpride formulations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the poor oral bioavailability of Esamisulpride formulations.

Troubleshooting Guides

Problem: Low and Variable Oral Bioavailability

This compound, the S-enantiomer of Amisulpride (B195569), often exhibits poor and inconsistent oral bioavailability, primarily due to its low aqueous solubility, pH-dependent solubility profile, and potential for P-glycoprotein (P-gp) mediated efflux. The racemate, Amisulpride, has a reported oral bioavailability of approximately 48%.[1][2][3] This guide provides a systematic approach to identifying and addressing the root causes of suboptimal in vivo performance of your this compound formulation.

Troubleshooting Workflow

cluster_0 Initial Observation cluster_1 Physicochemical Characterization cluster_2 Problem Identification cluster_3 Formulation Strategies cluster_4 Evaluation and Refinement start Poor in vivo performance of This compound formulation solubility Assess Solubility (pH-solubility profile) start->solubility dissolution Perform Dissolution Testing (Biorelevant media) solubility->dissolution solubility_issue Solubility-Limited Absorption solubility->solubility_issue Poor solubility in intestinal pH permeability Evaluate Permeability (Caco-2 assay) dissolution->permeability dissolution_issue Dissolution Rate-Limited Absorption dissolution->dissolution_issue Slow dissolution rate permeability_issue Permeability-Limited Absorption (P-gp efflux) permeability->permeability_issue High efflux ratio solubility_strat Solubility Enhancement: - Cyclodextrin Complexation - Solid Dispersions - pH Modification solubility_issue->solubility_strat dissolution_strat Dissolution Rate Enhancement: - Particle Size Reduction (Micronization/Nanonization) - Surfactants dissolution_issue->dissolution_strat permeability_strat Permeability Enhancement: - Lipid-Based Formulations (NLCs, SNEDDS) - P-gp Inhibitors permeability_issue->permeability_strat re_evaluate Re-evaluate in vitro and in vivo performance solubility_strat->re_evaluate dissolution_strat->re_evaluate permeability_strat->re_evaluate end Optimized Formulation re_evaluate->end

Caption: A troubleshooting workflow for addressing poor oral bioavailability of this compound.

Frequently Asked Questions (FAQs)

Q1: My this compound formulation shows poor dissolution in neutral pH. Why is this happening and what can I do?

A1: this compound, as the salt of a weak base (Amisulpride pKa ≈ 9.37), exhibits pH-dependent solubility. It is more soluble in acidic environments, such as the stomach, but its solubility significantly decreases in the neutral to slightly alkaline pH of the small intestine, which is the primary site of drug absorption. This can lead to precipitation and reduced bioavailability.

Troubleshooting Steps:

  • Characterize the pH-Solubility Profile: Determine the solubility of your this compound active pharmaceutical ingredient (API) across a physiologically relevant pH range (e.g., pH 1.2 to 7.5).

  • Formulation Strategies to Address Poor Solubility:

    • pH Modification: Incorporate acidic excipients into your formulation to create an acidic microenvironment that promotes dissolution in the higher pH of the intestine.

    • Solid Dispersions: Formulate this compound as a solid dispersion with hydrophilic polymers (e.g., using a spray drying method with β-cyclodextrin) to enhance its dissolution rate.[4][5]

    • Cyclodextrin Complexation: Complexation with cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), can significantly increase the aqueous solubility of Amisulpride.[6][7][8]

Q2: My in vitro dissolution looks good, but the in vivo bioavailability is still low. What could be the reason?

A2: If dissolution is not the rate-limiting step, poor permeability across the intestinal epithelium is a likely culprit. Amisulpride has been identified as a substrate for the P-glycoprotein (P-gp) efflux transporter.[1][9][10] P-gp is present in the apical membrane of enterocytes and actively pumps drugs back into the intestinal lumen, thereby reducing their net absorption.

Troubleshooting Steps:

  • Conduct a Caco-2 Permeability Assay: This in vitro model can help determine the absorptive (apical to basolateral) and efflux (basolateral to apical) transport of this compound. A high efflux ratio (B-A / A-B > 2) suggests P-gp mediated efflux.

  • Investigate the Impact of P-gp Inhibitors: Perform the Caco-2 assay in the presence of a known P-gp inhibitor (e.g., verapamil (B1683045) or cyclosporine A). A significant increase in the absorptive transport and a decrease in the efflux ratio in the presence of the inhibitor would confirm P-gp involvement. In vivo studies have shown that co-administration of cyclosporine A with Amisulpride increases its concentration in the brain and serum, likely due to P-gp inhibition.[9][11]

  • Formulation Strategies to Overcome P-gp Efflux:

    • Lipid-Based Formulations: Nanostructured lipid carriers (NLCs) and self-nanoemulsifying drug delivery systems (SNEDDS) can enhance the absorption of P-gp substrates.[1] These formulations can protect the drug from efflux transporters and promote lymphatic uptake.

    • Incorporate Excipients with P-gp Inhibitory Activity: Some pharmaceutical excipients have been shown to inhibit P-gp and can be included in the formulation to improve the absorption of P-gp substrates.

Q3: How do the two enantiomers of Amisulpride (this compound and Aramisulpride) differ in their properties?

A3: The pharmacological activity of Amisulpride is stereoselective. This compound (S-enantiomer) is the more potent antagonist of the dopamine (B1211576) D2 receptor, while Aramisulpride (R-enantiomer) has a higher affinity for the 5-HT7 receptor.[12] While comprehensive comparative data on their oral bioavailability is limited, differences in their interaction with chiral entities like transporters and metabolizing enzymes could potentially lead to variations in their pharmacokinetic profiles. When developing a formulation for this compound, it is crucial to consider that its specific interactions with biological systems may differ from the racemic mixture.

Data Presentation

Table 1: Physicochemical Properties of Amisulpride

PropertyValueReference
Molecular FormulaC₁₇H₂₇N₃O₄S
Molecular Weight369.5 g/mol
pKa (basic)9.37
LogP1.06[2]
Aqueous SolubilityPoorly soluble[6][7]
Melting Point126-127 °C[2]

Table 2: Impact of Formulation Strategies on Amisulpride Bioavailability (Animal Studies)

Formulation StrategyKey FindingsRelative Bioavailability IncreaseReference
Cyclodextrin Complexation Complexation with HP-β-CD in a 1:3 molar ratio significantly improved solubility and dissolution.Oral bioavailability in rats increased from 48% to 78%.[7][8]
Nanostructured Lipid Carriers (NLCs) NLCs prepared by a solvent evaporation technique enhanced oral absorption.252.78% relative bioavailability compared to the commercial tablet in rabbits.[1][13]
Solid Dispersion Solid dispersion with β-cyclodextrin (1:2 ratio) using a spray drying method improved the dissolution rate.In vitro dissolution significantly enhanced, suggesting potential for improved bioavailability.[4][5]

Experimental Protocols

In Vitro Dissolution Testing for a Poorly Soluble Basic Drug (this compound)

Objective: To assess the in vitro release profile of an this compound formulation in physiologically relevant media.

Apparatus: USP Apparatus 2 (Paddle)

Methodology:

  • Media Preparation:

    • Acidic Stage (Gastric Environment): 0.1 N HCl (pH 1.2).

    • Intestinal Stage (Simulated Intestinal Fluid): Phosphate buffer pH 6.8.

  • Test Conditions:

    • Volume: 900 mL

    • Temperature: 37 ± 0.5 °C

    • Paddle Speed: 50 rpm

  • Procedure:

    • Place the this compound formulation (e.g., tablet or capsule) in the dissolution vessel containing the acidic medium.

    • Withdraw samples at predetermined time points (e.g., 5, 10, 15, 30, 45, and 60 minutes).

    • Replace the withdrawn volume with fresh, pre-warmed medium.

    • After the acidic stage, the medium can be changed to the intestinal pH buffer to simulate gastrointestinal transit.

    • Filter the samples promptly and analyze the concentration of this compound using a validated analytical method (e.g., HPLC-UV).

  • Data Analysis: Plot the cumulative percentage of drug released against time to obtain the dissolution profile.

Experimental Workflow for Dissolution Testing

cluster_0 Preparation cluster_1 Execution cluster_2 Analysis cluster_3 Output prep_media Prepare Dissolution Media (e.g., 0.1 N HCl, pH 6.8 Buffer) setup_apparatus Set up USP Apparatus 2 (Paddle) (900 mL, 37°C, 50 rpm) prep_media->setup_apparatus add_formulation Add this compound Formulation to Vessel setup_apparatus->add_formulation start_test Start Dissolution Test add_formulation->start_test sample Withdraw Samples at Predetermined Time Points start_test->sample filter_analyze Filter and Analyze Samples (HPLC-UV) sample->filter_analyze plot_data Plot % Drug Released vs. Time filter_analyze->plot_data dissolution_profile Dissolution Profile plot_data->dissolution_profile

Caption: A typical experimental workflow for in vitro dissolution testing.
Caco-2 Permeability Assay

Objective: To evaluate the intestinal permeability and potential for active efflux of this compound.

Methodology:

  • Cell Culture:

    • Culture Caco-2 cells on permeable Transwell® inserts for 21 days to allow for differentiation and formation of a confluent monolayer with tight junctions.

  • Monolayer Integrity Check:

    • Measure the Transepithelial Electrical Resistance (TEER) to ensure the integrity of the cell monolayer.

    • Optionally, assess the permeability of a paracellular marker (e.g., Lucifer Yellow).

  • Transport Studies:

    • A to B (Apical to Basolateral) Transport (Absorption):

      • Add the this compound test solution to the apical (upper) chamber.

      • Add fresh transport buffer to the basolateral (lower) chamber.

      • Incubate at 37 °C with gentle shaking.

      • At specified time points, collect samples from the basolateral chamber and analyze for this compound concentration.

    • B to A (Basolateral to Apical) Transport (Efflux):

      • Add the this compound test solution to the basolateral chamber.

      • Add fresh transport buffer to the apical chamber.

      • Incubate and sample from the apical chamber as described above.

    • P-gp Inhibition Study:

      • Pre-incubate the Caco-2 monolayers with a P-gp inhibitor (e.g., verapamil) before and during the transport experiment.

      • Repeat the A to B and B to A transport studies.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) for both A to B and B to A directions.

    • Calculate the efflux ratio (ER) = Papp (B-A) / Papp (A-B).

Logical Relationship in Caco-2 Permeability Assay

cluster_0 Assay Setup cluster_1 Transport Experiments cluster_2 Data Analysis cluster_3 Interpretation caco2_monolayer Confluent Caco-2 Monolayer on Transwell Insert a_to_b Apical to Basolateral (Absorption) caco2_monolayer->a_to_b b_to_a Basolateral to Apical (Efflux) caco2_monolayer->b_to_a papp Calculate Papp (A->B) and Papp (B->A) a_to_b->papp b_to_a->papp efflux_ratio Calculate Efflux Ratio [Papp(B->A) / Papp(A->B)] papp->efflux_ratio high_er High Efflux Ratio (>2) Indicates P-gp Substrate efflux_ratio->high_er ER > 2 low_er Low Efflux Ratio (<2) Indicates Passive Diffusion efflux_ratio->low_er ER < 2

References

Navigating the Challenges of Esamisulpride Radiolabeling for PET Studies: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the specific challenges encountered during the radiolabeling of Esamisulpride for Positron Emission Tomography (PET) studies. The following sections offer detailed experimental protocols, quantitative data summaries, and visual guides to streamline your research and development efforts.

Troubleshooting Guide & FAQs

This section is designed in a question-and-answer format to directly address common issues in this compound radiolabeling.

[¹¹C]this compound Synthesis

Q1: We are experiencing low radiochemical yield (RCY) during the [¹¹C]methylation of the desmethyl-Esamisulpride precursor. What are the likely causes and solutions?

A1: Low RCY in [¹¹C]methylation is a frequent challenge. Here are the common culprits and troubleshooting steps:

  • Inefficient Trapping of [¹¹C]CH₃OTf: The conversion of [¹¹C]CH₃I to the more reactive [¹¹C]CH₃OTf (methyl triflate) and its subsequent trapping can be incomplete.

    • Solution: Ensure the silver triflate column is freshly packed and maintained at the optimal temperature (typically 180-200°C). Check the flow rate of the carrier gas to allow for sufficient reaction time.

  • Suboptimal Reaction Conditions: The base, solvent, and temperature play a critical role.

    • Solution: Screen different bases. While inorganic bases like NaOH or K₂CO₃ can be used, organic bases such as tetrabutylammonium (B224687) hydroxide (B78521) (TBAOH) often provide better solubility and reactivity in organic solvents. Optimize the reaction temperature; while room temperature can be sufficient for highly reactive precursors, gentle heating (50-80°C) for a short duration (3-5 minutes) might be necessary.[1]

  • Precursor Quality and Amount: Impurities in the precursor can interfere with the reaction. Using too little precursor can also limit the yield.

    • Solution: Ensure the desmethyl-Esamisulpride precursor is of high purity. Increase the precursor amount in small increments to find the optimal concentration.

  • Moisture: Water in the reaction vessel can hydrolyze [¹¹C]CH₃OTf.

    • Solution: Use anhydrous solvents and ensure all glassware and reagents are thoroughly dried. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

Q2: We are observing multiple radioactive peaks during the HPLC purification of [¹¹C]this compound. What are these impurities and how can we minimize them?

A2: The presence of multiple radioactive peaks indicates the formation of radiolabeled byproducts.

  • N-methylation vs. O-methylation: this compound has both a secondary amine and a methoxy (B1213986) group that could potentially be formed from a di-desmethyl precursor. If starting from a des-methoxy precursor, O-methylation is the desired reaction.

    • Solution: The phenolic hydroxyl group is generally more acidic and reactive towards methylation under basic conditions than the secondary amine. Using a milder base and carefully controlling the stoichiometry can favor O-methylation. Protecting the amine group during the precursor synthesis is another strategy, although this adds extra steps.

  • Radiolysis: The high energy of radioactive decay can lead to the degradation of the final product, especially at high specific activities.[2]

    • Solution: Minimize the synthesis and purification time. The addition of radical scavengers, such as ascorbic acid or ethanol (B145695), to the final formulation can help improve stability.[2]

  • Unreacted [¹¹C]CH₃OTf or [¹¹C]CH₃I: Inefficient purification can lead to the presence of the radiolabeling agent.

    • Solution: Optimize the HPLC purification method. Adjusting the mobile phase composition, flow rate, or using a different column can improve the separation of the product from unreacted starting materials. A C18 column with a mobile phase of acetonitrile (B52724) and an appropriate buffer is a common starting point.[3][4][5][6]

[¹⁸F]this compound Synthesis

Q3: We are struggling with low yields for the [¹⁸F]fluoroalkylation of the this compound precursor. What are the key parameters to optimize?

A3: [¹⁸F]Fluorination reactions are sensitive to several factors.

  • [¹⁸F]Fluoride Activation: The reactivity of the [¹⁸F]fluoride ion is crucial.

    • Solution: Ensure efficient azeotropic drying of the [¹⁸F]fluoride with acetonitrile and a phase-transfer catalyst like Kryptofix 2.2.2 (K₂₂₂) in the presence of a base (e.g., K₂CO₃). The final complex should be completely dry.

  • Leaving Group: The choice of leaving group on the precursor is critical for nucleophilic substitution.

    • Solution: Tosylate (OTs) or mesylate (OMs) groups are commonly used and effective. For aromatic systems, a nitro group in the ortho or para position can activate the ring for nucleophilic aromatic substitution.

  • Reaction Conditions: Solvent and temperature are key.

    • Solution: Use a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO). The reaction often requires heating, typically in the range of 80-150°C. Microwave synthesis can significantly reduce reaction times and improve yields.

  • Precursor Design: The structure of the precursor itself can influence reactivity.

    • Solution: If direct fluorination is challenging, consider a two-step approach using an [¹⁸F]-labeled building block, such as [¹⁸F]fluoroethyltosylate, which is then coupled to a suitable this compound precursor.[7]

Q4: Our [¹⁸F]this compound product shows poor in vivo stability, with evidence of defluorination. How can we address this?

A4: In vivo stability is paramount for a successful PET tracer.

  • Metabolic Stability of the Fluoroalkyl Group: The position of the fluorine atom can affect its metabolic stability.

    • Solution: Introducing deuterium (B1214612) atoms on the carbon bearing the fluorine ([¹⁸F]) can strengthen the C-F bond and reduce metabolic cleavage (the kinetic isotope effect).[8]

  • Radiodefluorination: This can occur due to the chemical environment or enzymatic processes in vivo.

    • Solution: Ensure high radiochemical purity of the injected product, as impurities can sometimes promote degradation. Modifying the structure of the linker between the fluorine atom and the main pharmacophore can also enhance stability.

Quantitative Data Summary

The following tables summarize typical experimental parameters for the radiosynthesis of benzamide-based PET tracers, which can be used as a starting point for optimizing this compound radiolabeling.

Table 1: Typical Parameters for [¹¹C]Methylation of Benzamide Precursors

ParameterTypical RangeNotes
Precursor Amount0.5 - 2.0 mgHigher amounts may not significantly increase RCY and can complicate purification.
[¹¹C]Methylating Agent[¹¹C]CH₃I or [¹¹C]CH₃OTf[¹¹C]CH₃OTf is generally more reactive.
BaseTBAOH, NaOH, K₂CO₃Organic bases often give better results in organic solvents.
SolventDMF, DMSO, EthanolAnhydrous conditions are critical.
TemperatureRoom Temperature - 100°COptimize for the specific precursor and base combination.
Reaction Time3 - 10 minutesShorter times are preferable to minimize decay losses.
Radiochemical Yield (decay-corrected)20 - 60%Highly dependent on the specific precursor and reaction conditions.
Specific Activity> 1 Ci/µmolEssential for receptor imaging studies.

Table 2: Typical Parameters for [¹⁸F]Fluoroalkylation of Benzamide Precursors

ParameterTypical RangeNotes
Precursor Amount1 - 5 mgEnsure sufficient precursor for the reaction.
Leaving Group-OTs, -OMs, -NO₂Choice depends on whether it's an aliphatic or aromatic substitution.
Phase-Transfer CatalystKryptofix 2.2.2 (K₂₂₂)Essential for activating the [¹⁸F]fluoride.
BaseK₂CO₃, TBAHCO₃Used to maintain basic conditions and trap protons.
SolventDMF, DMSO, AcetonitrileMust be polar aprotic and anhydrous.
Temperature80 - 150°CHigher temperatures are often required compared to ¹¹C-labeling.
Reaction Time10 - 30 minutesMicrowave synthesis can shorten this significantly.
Radiochemical Yield (decay-corrected)15 - 50%Can be highly variable.
Specific Activity> 1 Ci/µmolImportant for minimizing pharmacological effects.

Experimental Protocols

Protocol 1: Automated Radiosynthesis of [¹¹C]this compound

This protocol outlines a general procedure for the automated synthesis of [¹¹C]this compound using a commercial synthesis module (e.g., GE TRACERlab, Synthra MeIPlus).

  • Production of [¹¹C]Methyl Iodide: [¹¹C]CO₂ is produced via the ¹⁴N(p,α)¹¹C nuclear reaction and converted to [¹¹C]CH₄. The [¹¹C]CH₄ is then reacted with iodine vapor at high temperature to produce [¹¹C]CH₃I.

  • Conversion to [¹¹C]Methyl Triflate: The [¹¹C]CH₃I is passed through a heated silver triflate column to generate the more reactive [¹¹C]CH₃OTf.

  • Radiolabeling Reaction: The [¹¹C]CH₃OTf is trapped in a reaction vessel containing 0.5-1.0 mg of the desmethyl-Esamisulpride precursor dissolved in 300 µL of anhydrous DMF and 5 µL of 1M TBAOH. The reaction is allowed to proceed for 5 minutes at 80°C.

  • Quenching and Dilution: The reaction is quenched by adding 500 µL of the HPLC mobile phase.

  • HPLC Purification: The crude reaction mixture is injected onto a semi-preparative C18 HPLC column. The mobile phase typically consists of a mixture of acetonitrile and a buffer (e.g., ammonium (B1175870) formate) at a flow rate of 4-5 mL/min. The radioactive peak corresponding to [¹¹C]this compound is collected.

  • Formulation: The collected fraction is diluted with sterile water and passed through a sterile filter into a sterile vial. The final product is formulated in a solution suitable for intravenous injection (e.g., saline with a small percentage of ethanol).

Protocol 2: [¹⁸F]Fluoroethylation of an this compound Precursor

This protocol describes a potential method for producing an [¹⁸F]fluoroethylated analog of this compound.

  • [¹⁸F]Fluoride Trapping and Drying: Aqueous [¹⁸F]fluoride is trapped on an anion exchange cartridge. It is then eluted with a solution of K₂CO₃ and Kryptofix 2.2.2 in acetonitrile/water. The solvent is removed by azeotropic distillation with acetonitrile under a stream of nitrogen at 110°C.

  • Radiolabeling Reaction: To the dried [¹⁸F]fluoride/K₂₂₂ complex, a solution of the tosylate or mesylate precursor of this compound (e.g., N-(2-tosyloxyethyl) derivative) (2-5 mg) in 500 µL of anhydrous DMSO is added. The reaction mixture is heated at 120°C for 15 minutes.

  • Dilution: The reaction mixture is cooled and diluted with 1 mL of water.

  • Solid-Phase Extraction (SPE) Purification: The diluted reaction mixture is passed through a C18 SPE cartridge. The cartridge is washed with water to remove unreacted [¹⁸F]fluoride. The product is then eluted with ethanol or acetonitrile.

  • HPLC Purification: The eluate from the SPE cartridge is further purified by semi-preparative HPLC using a C18 column and a suitable mobile phase (e.g., acetonitrile/water gradient).

  • Formulation: The collected HPLC fraction containing the purified [¹⁸F]fluoroethyl-Esamisulpride is formulated for injection as described in Protocol 1.

Visualizations

This compound Signaling Pathway

This compound acts as an antagonist at dopamine (B1211576) D2 and D3 receptors. At higher, antipsychotic doses, it blocks postsynaptic D2/D3 receptors, reducing dopaminergic neurotransmission. At lower doses, it preferentially blocks presynaptic D2/D3 autoreceptors, which leads to an increase in dopamine release and is thought to contribute to its effects on negative symptoms and depression.[9]

Esamisulpride_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Dopamine_release Dopamine Release D2_D3_auto D2/D3 Autoreceptor Dopamine_release->D2_D3_auto Negative Feedback Dopamine Dopamine Dopamine_release->Dopamine D2_D3_post Postsynaptic D2/D3 Receptor Signaling Downstream Signaling (e.g., ↓cAMP) D2_D3_post->Signaling Dopamine->D2_D3_post This compound This compound This compound->D2_D3_auto Antagonist (Low Dose) This compound->D2_D3_post Antagonist (High Dose)

Caption: Dopamine D2/D3 receptor signaling and the antagonistic action of this compound.

Experimental Workflow for [¹¹C]this compound Synthesis

This workflow illustrates the key stages in the automated radiosynthesis and purification of [¹¹C]this compound.

C11_Esamisulpride_Workflow cluster_synthesis Automated Synthesis Module cluster_purification Purification and Formulation C11_CO2 [¹¹C]CO₂ from Cyclotron C11_CH3I [¹¹C]CH₃I Synthesis C11_CO2->C11_CH3I C11_CH3OTf [¹¹C]CH₃OTf Conversion C11_CH3I->C11_CH3OTf Reaction Radiolabeling Reaction (Precursor + [¹¹C]CH₃OTf) C11_CH3OTf->Reaction Quench Quenching Reaction->Quench HPLC Semi-preparative HPLC Quench->HPLC Collection Fraction Collection HPLC->Collection Formulation Sterile Formulation Collection->Formulation QC Quality Control Formulation->QC

Caption: Automated workflow for [¹¹C]this compound synthesis and quality control.

References

Technical Support Center: Minimizing Off-Target Effects of Esamisulpride in Cell Cultures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the off-target effects of Esamisulpride in cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary targets?

This compound is the (S)-enantiomer of the atypical antipsychotic drug Amisulpride. It functions primarily as a potent and selective antagonist of Dopamine D2 and D3 receptors. Its high affinity for these receptors is central to its intended mechanism of action.

Q2: What are the known off-target effects of this compound?

While this compound is highly selective for D2/D3 receptors, it can interact with other receptors at higher concentrations. The most well-characterized off-target interactions are with serotonin (B10506) receptors, particularly 5-HT7A and 5-HT2B. It also has weaker affinities for adrenergic α2A and α2C receptors. Understanding these off-target activities is crucial for interpreting experimental results accurately.

Q3: How can I minimize off-target effects in my cell culture experiments?

Minimizing off-target effects is critical for ensuring that the observed cellular phenotype is a direct result of the intended target engagement. Key strategies include:

  • Dose-Response Analysis: Use the lowest concentration of this compound that elicits the desired on-target effect. A comprehensive dose-response curve will help identify the optimal concentration range where on-target effects are maximized and off-target effects are minimized.

  • Use of Control Compounds: Include the (R)-enantiomer, Aramisulpride, as a negative control. Aramisulpride has a much lower affinity for D2/D3 receptors and a higher affinity for the 5-HT7A receptor, making it a useful tool to differentiate between these two pathways.

  • Cell Line Selection: Use cell lines with well-characterized expression levels of the target receptors (D2/D3) and potential off-target receptors. If possible, use cell lines with low or no expression of the off-target receptors.

  • Target Validation Techniques: Employ methods like siRNA/shRNA knockdown or CRISPR/Cas9 knockout of the intended target (D2/D3) or the suspected off-target receptors to confirm that the observed effect is dependent on the presence of that specific receptor.

  • Phenotypic Rescue: After observing a phenotype with this compound treatment, attempt to rescue the phenotype by overexpressing a modified, drug-insensitive version of the target receptor.

Troubleshooting Guide

This guide addresses common issues that may arise during cell culture experiments with this compound.

Issue Possible Cause Recommended Solution
Unexpected or inconsistent cellular phenotype. 1. Off-target effects: The observed phenotype may be due to this compound binding to unintended targets (e.g., 5-HT7A receptors).2. Cell line integrity: The cell line may have been misidentified, cross-contaminated, or genetically drifted over time.3. Experimental variability: Inconsistent cell density, passage number, or reagent quality can lead to variable results.1. Validate on-target effect: Use a selective antagonist for the suspected off-target receptor in co-treatment with this compound to see if the phenotype is reversed. Use Aramisulpride as a control. Perform siRNA knockdown of the off-target receptor.2. Authenticate your cell line: Use Short Tandem Repeat (STR) profiling to confirm cell line identity. Use low-passage number cells from a reputable source.3. Standardize your protocol: Maintain consistent cell culture practices, including seeding density and passage number. Test new batches of media and serum.
No observable effect at expected concentrations. 1. Low receptor expression: The cell line may not express the D2 or D3 receptor at sufficient levels.2. Poor compound stability or solubility: this compound may be degrading in the culture medium or precipitating out of solution.3. Incorrect concentration range: The effective concentration for your specific cell line and assay may be different from published values.1. Confirm receptor expression: Use qPCR, Western blot, or flow cytometry to verify D2/D3 receptor expression in your cell line.2. Check compound integrity: Prepare fresh stock solutions of this compound and visually inspect for precipitation. Consider using a different solvent if solubility is an issue.3. Perform a wide dose-response: Test a broad range of this compound concentrations (e.g., from 1 nM to 10 µM) to determine the optimal working concentration.
Observed effect is not consistent with D2/D3 receptor antagonism. 1. Dominant off-target effect: The cellular response to an off-target interaction may be more pronounced than the on-target effect in your specific assay.2. Complex downstream signaling: The signaling pathway downstream of D2/D3 receptors in your cell line may have unexpected branches or feedback loops.1. Deconvolute signaling pathways: Use specific inhibitors for downstream signaling molecules of both the on-target and potential off-target receptors to map the active pathway. (See Experimental Protocols section).2. Review literature for your cell line: Investigate the known signaling pathways in your specific cell model to better understand the expected outcomes of D2/D3 antagonism.

Data Presentation

Table 1: Binding Affinities (Ki) of this compound and Aramisulpride at Key Receptors

CompoundD2 Receptor (Ki, nM)D3 Receptor (Ki, nM)5-HT7A Receptor (Ki, nM)5-HT2B Receptor (Ki, nM)Adrenergic α2A Receptor (Ki, nM)Adrenergic α2C Receptor (Ki, nM)
This compound ((S)-Amisulpride) 4.0 - 4.430.721,900~13290170
Aramisulpride ((R)-Amisulpride) 14013.947-590750

Note: Ki is the inhibition constant, representing the concentration of the drug that occupies 50% of the receptors. A lower Ki value indicates a higher binding affinity.

Experimental Protocols

Protocol 1: Differentiating On-Target vs. Off-Target Effects Using Selective Antagonists

This protocol describes how to use a selective antagonist for a suspected off-target receptor to validate that the observed effect of this compound is mediated by its intended D2/D3 targets.

  • Cell Seeding: Plate your cells of interest in a multi-well plate at a density that will result in 70-80% confluency at the time of the assay.

  • Compound Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Prepare a stock solution of a selective antagonist for the suspected off-target receptor (e.g., a selective 5-HT7A antagonist).

    • Prepare serial dilutions of both compounds in cell culture medium.

  • Treatment:

    • Control Group: Treat cells with vehicle control (e.g., DMSO).

    • This compound Group: Treat cells with a concentration of this compound that produces the phenotype of interest.

    • Antagonist Control Group: Treat cells with the selective off-target antagonist alone.

    • Co-treatment Group: Pre-incubate cells with the selective off-target antagonist for 1-2 hours, then add this compound at the concentration used in the this compound group.

  • Incubation: Incubate the cells for the desired duration to observe the cellular phenotype.

  • Assay: Perform your cellular assay to measure the phenotype of interest (e.g., cell viability, gene expression, protein phosphorylation).

  • Data Analysis: Compare the results from the different treatment groups. If the selective antagonist reverses the phenotype observed with this compound alone, it suggests that the effect is at least partially mediated by the off-target receptor.

Protocol 2: Target Validation using siRNA-mediated Knockdown

This protocol outlines the general steps for using siRNA to knock down the expression of a potential off-target receptor to confirm the on-target action of this compound.

  • siRNA Transfection:

    • Seed cells in a multi-well plate.

    • Transfect the cells with a validated siRNA targeting the suspected off-target receptor (e.g., 5-HT7A) or a non-targeting control siRNA using a suitable transfection reagent.

  • Incubation: Incubate the cells for 48-72 hours to allow for knockdown of the target protein.

  • Verification of Knockdown: Harvest a subset of cells to confirm the knockdown of the target receptor by qPCR or Western blot.

  • This compound Treatment: Treat the remaining siRNA-transfected cells with this compound at the desired concentration.

  • Phenotypic Analysis: Perform your cellular assay to assess the effect of this compound in both the knockdown and control siRNA-treated cells.

  • Interpretation: If the this compound-induced phenotype is attenuated or absent in the cells with the knocked-down off-target receptor compared to the control, it provides strong evidence that the effect is mediated through that off-target.

Mandatory Visualizations

G cluster_on_target On-Target Pathway cluster_off_target Potential Off-Target Pathway This compound This compound D2_D3 D2/D3 Receptors This compound->D2_D3 Antagonism G_protein Gi/o Protein D2_D3->G_protein Inhibition AC Adenylyl Cyclase G_protein->AC Inhibition cAMP ↓ cAMP AC->cAMP Downstream_On Downstream On-Target Effects cAMP->Downstream_On Esamisulpride_Off This compound (Higher Concentrations) HT7A 5-HT7A Receptor Esamisulpride_Off->HT7A Antagonism Gs_protein Gs Protein HT7A->Gs_protein Activation AC_Off Adenylyl Cyclase Gs_protein->AC_Off Activation cAMP_Off ↑ cAMP AC_Off->cAMP_Off Downstream_Off Downstream Off-Target Effects cAMP_Off->Downstream_Off G start Start: Observe unexpected phenotype with This compound check_conc Is the lowest effective concentration being used? start->check_conc dose_response Perform a detailed dose-response curve check_conc->dose_response No use_control Use Aramisulpride as a negative control check_conc->use_control Yes dose_response->check_conc control_phenotype Does Aramisulpride induce the same phenotype? use_control->control_phenotype siRNA_knockdown Perform siRNA knockdown of suspected off-target receptor (e.g., 5-HT7A) control_phenotype->siRNA_knockdown No off_target Phenotype is likely off-target mediated control_phenotype->off_target Yes phenotype_attenuated Is the phenotype attenuated after knockdown? siRNA_knockdown->phenotype_attenuated selective_antagonist Use a selective antagonist for the off-target receptor in co-treatment phenotype_attenuated->selective_antagonist No phenotype_attenuated->off_target Yes phenotype_reversed Is the phenotype reversed by the antagonist? selective_antagonist->phenotype_reversed on_target Phenotype is likely on-target (D2/D3 mediated) phenotype_reversed->on_target No phenotype_reversed->off_target Yes

Technical Support Center: Esamisulpride Stability in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the stability and accurate quantification of Esamisulpride in biological samples.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of this compound degradation in biological samples?

A1: this compound is generally stable in plasma.[1][2] However, potential degradation can be initiated by enzymatic activity in fresh samples, extreme pH conditions during sample processing, and exposure to strong oxidizing agents. One study that performed forced degradation found the drug was susceptible to acidic, alkaline, and oxidizing conditions.[3]

Q2: What are the recommended storage conditions for biological samples containing this compound?

A2: For short-term storage (up to 6 hours), samples can be kept at room temperature.[1] For longer-term storage, freezing is recommended. This compound has been shown to be stable in human plasma for at least 2 months at -22°C and for at least 55 days at -30°C.[1][2] Stock solutions of this compound are stable for up to 6 months at -80°C and for 1 month at -20°C.[4]

Q3: Is this compound stable through multiple freeze-thaw cycles?

A3: Yes, this compound has demonstrated stability in plasma for at least three freeze-thaw cycles without significant degradation.[2]

Q4: Are there any known interfering substances from biological matrices?

A4: The biological matrix itself can cause interference. However, selective extraction methods like solid-phase extraction (SPE) or liquid-liquid extraction (LLE), coupled with specific detection methods such as fluorescence or tandem mass spectrometry (MS/MS), can effectively minimize this interference.[1][5] Forced degradation studies have shown that resulting degradation products do not interfere with the detection of the parent drug.[3]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Analyte Recovery Inefficient extraction from the biological matrix.Optimize the solid-phase extraction (SPE) or liquid-liquid extraction (LLE) protocol. For SPE, ensure the correct sorbent and elution solvents are used. For LLE, test different organic solvents and pH conditions.
Degradation during sample processing.Process samples on ice to minimize enzymatic activity. Ensure pH of all solutions is within a stable range for this compound.
High Inter-sample Variability Inconsistent sample handling and storage.Adhere strictly to a standardized protocol for all samples, including collection, processing, and storage conditions.
Inconsistent extraction efficiency.Ensure complete and consistent vortexing and centrifugation steps. Use an internal standard to normalize for variability in extraction and instrument response.
Presence of Unexpected Peaks in Chromatogram Contamination from collection tubes, solvents, or labware.Use high-purity solvents and pre-screen all materials that come into contact with the sample.
Degradation of this compound.Review sample handling and storage procedures to identify any deviations that could lead to degradation. Analyze a freshly prepared standard to confirm the retention time of the intact drug.
Co-elution of endogenous matrix components.Adjust the chromatographic conditions (e.g., mobile phase composition, gradient, or column chemistry) to improve the separation of this compound from interfering peaks.
Drifting Retention Time Changes in mobile phase composition.Prepare fresh mobile phase daily and ensure it is well-mixed.
Column degradation or contamination.Flush the column with a strong solvent or replace it if necessary.
Inconsistent column temperature.Use a column oven to maintain a stable temperature.

Experimental Protocols

Protocol 1: Sample Handling and Storage
  • Blood Collection: Collect whole blood samples in tubes containing an appropriate anticoagulant (e.g., EDTA, heparin).

  • Plasma Separation: Centrifuge the blood samples at 2000 x g for 15 minutes at 4°C within one hour of collection.

  • Plasma Aliquoting: Transfer the resulting plasma into clearly labeled polypropylene (B1209903) tubes.

  • Storage:

    • For analysis within 6 hours, store the plasma at room temperature.[1]

    • For long-term storage, store the plasma at -20°C or -80°C. This compound is stable for at least 2 months at -22°C and 55 days at -30°C.[1][2]

Protocol 2: Solid-Phase Extraction (SPE) of this compound from Plasma

This protocol is adapted from a validated HPLC method with fluorescence detection.[1]

  • Sample Pre-treatment: To 1 mL of human plasma, add an internal standard.

  • Column Conditioning: Condition a CN SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.

  • Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of a suitable washing solution to remove interfering substances.

  • Elution: Elute the this compound from the cartridge with an appropriate elution solvent.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in the mobile phase for analysis.

Protocol 3: HPLC with Fluorescence Detection

This method is suitable for the quantification of this compound in human plasma.[1]

  • Column: CN column

  • Mobile Phase: 0.03 M potassium dihydrogen phosphate (B84403) (pH 6.5)–acetonitrile (65:35, v/v)

  • Flow Rate: 1.0 mL/min

  • Detection: Fluorescence

    • Excitation Wavelength: 274 nm

    • Emission Wavelength: 370 nm

  • Linear Range: 10–1,000 ng/mL

Data Summary

Table 1: Stability of this compound in Human Plasma under Various Conditions

Condition Duration Concentration Range Tested Stability (% of Initial Concentration) Reference
Room Temperature25 hours6.0 - 2000.0 ng/mL94.67 - 102.9%[2]
Freeze-Thaw Cycles (-30°C to RT)3 cycles6.0 - 2000.0 ng/mL99.0 - 104.0%[2]
Long-Term Storage at -30°C55 days6.0 - 2000.0 ng/mL93.16 - 103.3%[2]
Long-Term Storage at -22°C2 monthsNot specifiedSufficiently stable[1]
Autosampler (4°C)99 hours6.0 - 2000.0 ng/mL103.94 - 104.83%[2]

Visual Guides

experimental_workflow cluster_collection Sample Collection & Processing cluster_storage Sample Storage cluster_extraction Sample Extraction (SPE) cluster_analysis Analysis blood_collection 1. Collect Blood (EDTA tubes) centrifugation 2. Centrifuge (2000g, 15min, 4°C) blood_collection->centrifugation plasma_separation 3. Separate Plasma centrifugation->plasma_separation short_term Short-term (<6h) Room Temperature plasma_separation->short_term Immediate Analysis long_term Long-term (>6h) -20°C or -80°C plasma_separation->long_term Delayed Analysis sample_pretreatment 4. Add Internal Standard short_term->sample_pretreatment long_term->sample_pretreatment spe_conditioning 5. Condition SPE Cartridge sample_pretreatment->spe_conditioning sample_loading 6. Load Sample spe_conditioning->sample_loading washing 7. Wash Cartridge sample_loading->washing elution 8. Elute Analyte washing->elution reconstitution 9. Evaporate & Reconstitute elution->reconstitution hplc_analysis 10. HPLC-Fluorescence or LC-MS/MS Analysis reconstitution->hplc_analysis

Caption: Workflow for this compound analysis in biological samples.

troubleshooting_low_recovery cluster_causes Potential Causes cluster_solutions Troubleshooting Steps issue Issue: Low Analyte Recovery cause1 Inefficient Extraction issue->cause1 cause2 Analyte Degradation issue->cause2 cause3 Instrumental Issues issue->cause3 solution1a Optimize SPE/LLE Protocol (Solvents, pH) cause1->solution1a solution1b Ensure Proper Mixing cause1->solution1b solution2a Process Samples on Ice cause2->solution2a solution2b Check pH of Reagents cause2->solution2b solution3a Check Detector Settings cause3->solution3a solution3b Run System Suitability Test cause3->solution3b

Caption: Troubleshooting low this compound recovery.

References

Strategies to Mitigate Variability in Esamisulpride Behavioral Studies: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common sources of variability in behavioral studies involving Esamisulpride. By implementing the strategies outlined below, researchers can enhance the reliability and reproducibility of their experimental findings.

Troubleshooting Guide: Addressing Common Issues

This guide is designed to help researchers identify and resolve specific issues that may arise during behavioral experiments with this compound.

Issue Potential Cause(s) Recommended Solution(s)
High within-group variability in locomotor activity (Open Field Test) 1. Inconsistent animal handling. 2. Environmental stressors (e.g., noise, light). 3. Variable drug administration timing or technique. 4. Animal's sex and estrous cycle phase (for females).[1]1. Handle all animals consistently and gently. Acclimatize them to the experimenter's presence. 2. Conduct experiments in a quiet, dedicated room with controlled lighting and temperature.[2] 3. Administer this compound at the same time of day for all subjects and ensure consistent route and volume of administration. 4. If using females, monitor and record the estrous cycle stage, as it can influence behavior.[1]
Inconsistent results in anxiety-like behavior (Elevated Plus-Maze) 1. "One-trial tolerance" due to prior maze exposure.[3] 2. Inappropriate lighting conditions. 3. Experimenter presence influencing animal behavior.1. Use naive animals for each EPM test; avoid repeated testing.[4] 2. Maintain consistent and appropriate lighting. Dim lighting is often recommended to encourage exploration. 3. The experimenter should be absent from the testing room during the trial. Utilize video tracking software for data collection.[4]
U-shaped dose-response curve in the Forced Swim Test 1. This is a known pharmacological effect for some antidepressants and atypical antipsychotics, including Amisulpride (B195569).[1] Low doses may have an activating effect, while higher doses may be sedative or have no further effect on mobility.1. Conduct thorough dose-response studies to identify the optimal dose range. 2. Include multiple dose groups to fully characterize the behavioral effects.
Lack of drug effect 1. Incorrect dosage. 2. Insufficient time between drug administration and testing. 3. Poor drug formulation or stability.1. Verify dose calculations and ensure accurate administration. 2. Allow sufficient time for the drug to reach peak plasma and brain concentrations. For intraperitoneal (i.p.) injections in rodents, this is typically 30-60 minutes. 3. Prepare fresh drug solutions daily and protect them from light if necessary.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is the (S)-enantiomer of Amisulpride and acts as a selective antagonist for dopamine (B1211576) D2 and D3 receptors.[5][6] It also exhibits high affinity for the serotonin (B10506) 5-HT7 receptor, which may contribute to its behavioral effects.[1][5][7][8]

Q2: How does the dose of this compound affect its behavioral outcomes?

A2: The behavioral effects of this compound are dose-dependent. At lower doses, it is thought to preferentially block presynaptic D2/D3 autoreceptors, leading to an increase in dopamine transmission.[6] At higher doses, it acts on postsynaptic D2/D3 receptors, which is associated with antipsychotic effects.[6] This dual mechanism can lead to complex dose-response relationships in behavioral tests.

Q3: What are the most critical environmental factors to control in this compound studies?

A3: Key environmental factors include lighting, noise, and temperature.[2] Rodents are sensitive to bright light, which can increase anxiety and affect performance in tasks like the elevated plus-maze and open field test.[9] Sudden noises can startle the animals and introduce significant variability. Maintaining a consistent and appropriate temperature is also crucial, as temperature fluctuations can alter animal physiology and behavior.[2]

Q4: How can experimenter-induced variability be minimized?

A4: The experimenter is a significant source of variability. To minimize this, a single, well-trained experimenter should conduct all behavioral testing for a given study.[10] Handling should be consistent and gentle to reduce stress. The sex of the experimenter can also influence rodent behavior and should be kept consistent if possible.[10] Blinding the experimenter to the treatment groups is essential to prevent bias in scoring and handling.[4]

Q5: What is the importance of habituation in reducing variability?

A5: Habituation is critical for reducing novelty-induced stress and anxiety, which can confound the effects of this compound. Animals should be habituated to the testing room for at least 30-60 minutes before the experiment begins.[4] Handling by the experimenter for several days prior to testing can also reduce stress responses.

Quantitative Data Summary

The following tables summarize dose-response data for Amisulpride (the racemic mixture containing this compound) in common behavioral assays. Note: Data specifically for this compound is limited; therefore, these values should be used as a starting point for dose-finding studies with this compound.

Table 1: Amisulpride Dose-Response in the Forced Swim Test (Mice)

Dose (mg/kg, p.o.)Effect on Immobility TimeReference
70Significant reduction[11]

Table 2: Sulpiride (a D2 Antagonist) Dose-Response in the Elevated Plus-Maze (Mice)

Dose (mg/kg)Effect on Open Arm Entries/TimeReference
2.5 - 20.0Anxiolytic-like profile (increased open arm exploration)[12]

Detailed Experimental Protocols

Elevated Plus-Maze (EPM) for Anxiety-Like Behavior

Objective: To assess anxiety-like behavior in rodents.

Apparatus:

  • A plus-shaped maze with two open arms and two closed arms, elevated from the floor.[10]

  • For mice, typical arm dimensions are 25-30 cm long and 5 cm wide, with 15-cm high walls on the closed arms.[10]

  • The maze should be made of a non-porous material for easy cleaning.

Procedure:

  • Habituation: Acclimate the animal to the testing room for at least 30-60 minutes prior to the test.[4]

  • Drug Administration: Administer this compound or vehicle at a predetermined time before the test (e.g., 30 minutes for i.p. injection).

  • Testing:

    • Place the animal in the center of the maze, facing a closed arm.[4]

    • Allow the animal to explore the maze for 5 minutes.[13]

    • Record the session using a video camera positioned above the maze.

  • Data Analysis:

    • Score the time spent in the open and closed arms, and the number of entries into each arm type.

    • An increase in the time spent in and/or entries into the open arms is indicative of an anxiolytic-like effect.

  • Cleaning: Thoroughly clean the maze with 70% ethanol (B145695) between each animal to eliminate olfactory cues.[14]

Open Field Test (OFT) for Locomotor Activity and Anxiety-Like Behavior

Objective: To assess spontaneous locomotor activity and anxiety-like behavior.

Apparatus:

  • A square or circular arena with high walls to prevent escape. A common size for mice is 40x40x40 cm.[15]

  • The arena floor is typically divided into a central and a peripheral zone.

Procedure:

  • Habituation: As with the EPM, acclimate the animal to the testing room.

  • Drug Administration: Administer this compound or vehicle prior to the test.

  • Testing:

    • Gently place the animal in the center of the arena.

    • Allow the animal to explore for a set period, typically 5-10 minutes.

    • Record the session with an overhead video camera.

  • Data Analysis:

    • Measure the total distance traveled, time spent in the center versus the periphery, and rearing frequency.

    • A decrease in the time spent in the center zone is often interpreted as anxiety-like behavior.

  • Cleaning: Clean the arena thoroughly between trials.

Forced Swim Test (FST) for Depressive-Like Behavior

Objective: To assess depressive-like behavior, often indicated by immobility.

Apparatus:

  • A transparent cylindrical container filled with water (23-25°C).

  • For mice, a typical cylinder is 20 cm in diameter and 30 cm high, with water filled to a depth of 15 cm.

Procedure:

  • Drug Administration: Administer this compound or vehicle.

  • Testing:

    • Gently place the animal into the water cylinder.

    • The test duration is typically 6 minutes.

    • A video camera can be used to record the session for later scoring.

  • Data Analysis:

    • Score the duration of immobility during the last 4 minutes of the test. Immobility is defined as the lack of movement other than that necessary to keep the head above water.

    • A decrease in immobility time is interpreted as an antidepressant-like effect.

  • Post-Test Care: After the test, remove the animal from the water, dry it with a towel, and place it in a warm cage to prevent hypothermia.

Visualization of Experimental Workflow and Signaling Pathway

G cluster_workflow Experimental Workflow for Reducing Variability cluster_pathway This compound Signaling Pathway animal_prep Animal Preparation (Acclimation, Handling) drug_admin This compound/Vehicle Administration animal_prep->drug_admin habituation Habituation to Testing Room drug_admin->habituation behavioral_test Behavioral Assay (EPM, OFT, or FST) habituation->behavioral_test data_collection Data Collection (Video Tracking) behavioral_test->data_collection data_analysis Data Analysis data_collection->data_analysis This compound This compound d2r D2 Receptor This compound->d2r Antagonist ht7r 5-HT7 Receptor This compound->ht7r Antagonist gi Gi/o d2r->gi akt_gsk3b Akt/GSK-3β Pathway d2r->akt_gsk3b β-arrestin 2 dependent gs Gs ht7r->gs ac Adenylyl Cyclase gi->ac gs->ac camp cAMP ac->camp pka PKA camp->pka behavioral_effects Modulation of Behavior pka->behavioral_effects akt_gsk3b->behavioral_effects G cluster_pathway Simplified this compound Signaling This compound This compound d2r D2 Receptor This compound->d2r Antagonism ht7r 5-HT7 Receptor This compound->ht7r Antagonism gi Gi/o d2r->gi akt_gsk3b Akt/GSK-3β Pathway d2r->akt_gsk3b gs Gs ht7r->gs ac Adenylyl Cyclase gi->ac gs->ac camp ↓ cAMP ac->camp camp2 ↑ cAMP ac->camp2 behavioral_output Behavioral Output camp->behavioral_output camp2->behavioral_output akt_gsk3b->behavioral_output

References

Technical Support Center: Refinement of Esamisulpride Synthesis and Purification Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the synthesis and purification of Esamisulpride. The information is designed to assist researchers in optimizing their experimental protocols, improving yield and purity, and resolving common issues.

Frequently Asked Questions (FAQs)

Synthesis

  • Q1: What are the common synthetic routes for this compound?

    • A1: The most prevalent method for synthesizing this compound involves the coupling of 4-amino-5-(ethylsulfonyl)-2-methoxybenzoic acid with the chiral amine, (S)-(-)-1-ethyl-2-aminomethylpyrrolidine. An alternative approach begins with 4-amino-5-(ethylthio)-2-methoxy benzoic acid, which is then subjected to alkylation, oxidation, and finally condensation with the same chiral amine.

  • Q2: What are the critical parameters to control during the coupling reaction?

    • A2: The success of the acid-amine coupling reaction is highly dependent on the choice of coupling agents and reaction conditions. Reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with an activator like 4-Dimethylaminopyridine (DMAP), or peptide coupling reagents like HATU with a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA), are effective.[1] Maintaining an anhydrous environment and controlling the temperature are crucial to prevent side reactions and ensure high conversion rates.

  • Q3: What are the potential sources of impurities in the synthesis of 4-amino-5-(ethylsulfonyl)-2-methoxybenzoic acid?

    • A3: Impurities in the starting material, 4-amino-2-methoxybenzoic acid, can carry through the synthesis. Incomplete oxidation of the ethylthio group to the ethylsulfonyl group can also result in process-related impurities. It is essential to use highly pure starting materials and monitor the oxidation step closely to ensure complete conversion.

Purification

  • Q4: What are the recommended methods for purifying crude this compound?

    • A4: The primary methods for purifying this compound are crystallization and preparative chiral High-Performance Liquid Chromatography (HPLC). Crystallization is a cost-effective method for removing achiral impurities and can sometimes provide enantiomeric enrichment. Chiral HPLC is employed to achieve high enantiomeric purity.

  • Q5: Which solvent systems are suitable for the crystallization of this compound?

    • A5: The choice of solvent is critical for successful crystallization and depends on the impurity profile of the crude material. Solvents such as ethanol, acetone, acetonitrile, and ethyl acetate (B1210297) have been used for the crystallization of similar pharmaceutical compounds.[2] A systematic screening of solvents and optimization of conditions, including temperature and cooling rate, is recommended to achieve the desired polymorphic form and purity.

  • Q6: What type of chiral stationary phase (CSP) is effective for the HPLC separation of this compound?

    • A6: Polysaccharide-based chiral stationary phases, such as those derived from cellulose (B213188) or amylose (B160209) (e.g., Chiralcel® OD-H, Chiralpak® AD-H), are commonly used for the enantioseparation of a wide range of pharmaceutical compounds and are a good starting point for method development for this compound.[3]

Troubleshooting Guides

Synthesis Troubleshooting
Problem Potential Cause Recommended Solution
Low Yield of this compound Incomplete coupling reaction.- Ensure all reagents, especially the coupling agents, are fresh and active. - Optimize the molar ratios of the reactants and coupling agents. - Extend the reaction time or moderately increase the reaction temperature. - Ensure the reaction is performed under strictly anhydrous conditions.
Degradation of starting materials or product.- Verify the stability of all reactants under the chosen reaction conditions. - Employ milder coupling reagents if degradation is suspected. - Analyze the reaction mixture at different time points to monitor for product degradation.
Low Enantiomeric Purity Racemization during the coupling reaction.- Use a non-nucleophilic base like DIPEA instead of stronger bases that can cause epimerization. - Perform the reaction at the lowest effective temperature.
Impure chiral amine starting material.- Verify the enantiomeric purity of (S)-(-)-1-ethyl-2-aminomethylpyrrolidine before use.
Formation of Side Products Impurities in starting materials.- Ensure the purity of 4-amino-5-(ethylsulfonyl)-2-methoxybenzoic acid and the chiral amine.[4]
Undesired side reactions of the coupling agent.- Choose a coupling agent with a lower propensity for side reactions (e.g., HATU over DCC). - Optimize the reaction temperature and addition sequence of reagents.
Purification Troubleshooting
Problem Potential Cause Recommended Solution
Poor Resolution in Chiral HPLC Suboptimal mobile phase composition.- Screen different mobile phases (e.g., hexane/isopropanol, hexane/ethanol with additives like diethylamine (B46881) for basic compounds). - Optimize the ratio of the mobile phase components.
Inappropriate chiral stationary phase (CSP).- Screen a variety of CSPs with different selectivities (e.g., polysaccharide-based, protein-based).[5]
Low column temperature.- Increasing the column temperature can sometimes improve peak shape and resolution, although it may also decrease retention time.
Peak Tailing in HPLC Secondary interactions with the stationary phase.- For basic compounds like this compound, adding a small amount of a basic modifier (e.g., diethylamine) to the mobile phase can suppress interactions with residual silanol (B1196071) groups on the silica (B1680970) support.
Column overload.- Reduce the injection volume or the concentration of the sample.
Difficulty in Inducing Crystallization Inappropriate solvent system.- Conduct a thorough solvent screen to find a solvent or solvent mixture in which this compound has moderate solubility at elevated temperatures and low solubility at room temperature or below.
Solution is not sufficiently supersaturated.- Concentrate the solution further before cooling. - Consider using an anti-solvent to induce precipitation.
Formation of an Oil Instead of Crystals High concentration of impurities.- Purify the crude material by another method (e.g., column chromatography) before attempting crystallization.
Cooling rate is too fast.- Employ a slower, controlled cooling profile to allow for proper crystal lattice formation.

Experimental Protocols

Synthesis of 4-amino-5-(ethylsulfonyl)-2-methoxybenzoic acid

This protocol outlines the synthesis starting from 4-amino-2-methoxy-5-ethylthiomethyl benzoate (B1203000).

  • Oxidation:

    • Dissolve 4-amino-2-methoxy-5-ethylthiomethyl benzoate in isopropanol.

    • Add a catalytic amount of sodium tungstate.

    • Slowly add 30% hydrogen peroxide to the solution at ambient temperature.

    • Heat the reaction mixture to 40-45°C and stir for 3-4 hours.

    • Cool the mixture to 5-10°C and quench the excess peroxide by adding a 5% sodium thiosulfate (B1220275) solution.

  • Hydrolysis:

    • To the reaction mixture, add a solution of sodium hydroxide.

    • Heat the mixture to 60-65°C and stir for 2-3 hours until the hydrolysis is complete (monitored by TLC or HPLC).

    • Cool the reaction mixture and adjust the pH to 4.0-4.5 with dilute hydrochloric acid to precipitate the product.

  • Isolation:

    • Filter the precipitated solid and wash with water.

    • Dry the product under vacuum. A typical yield for this process is around 82% with a purity of approximately 99%.

Enantioselective Synthesis of this compound

This protocol describes the coupling of 4-amino-5-(ethylsulfonyl)-2-methoxybenzoic acid with (S)-(-)-1-ethyl-2-aminomethylpyrrolidine.

  • Acid Activation:

    • Dissolve 4-amino-5-(ethylsulfonyl)-2-methoxybenzoic acid in an anhydrous aprotic solvent such as Dichloromethane (DCM) or N,N-Dimethylformamide (DMF).

    • Add 1.1 equivalents of HATU and 2.0 equivalents of DIPEA to the solution.

    • Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

  • Coupling:

    • Slowly add a solution of 1.0 equivalent of (S)-(-)-1-ethyl-2-aminomethylpyrrolidine in the same anhydrous solvent to the activated acid mixture.

    • Stir the reaction at room temperature for 12-24 hours, monitoring the progress by TLC or HPLC.

  • Work-up and Isolation:

    • Once the reaction is complete, dilute the mixture with an organic solvent like ethyl acetate and wash sequentially with a mild acidic solution (e.g., 1M HCl), a saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

Purification by Crystallization
  • Solvent Selection and Dissolution:

    • Choose an appropriate solvent (e.g., ethanol, acetone) based on solubility studies.

    • Dissolve the crude this compound in the minimum amount of the chosen solvent at an elevated temperature (e.g., 50-60°C).

  • Crystallization:

    • Slowly cool the solution to room temperature, and then further cool in an ice bath or refrigerator to maximize crystal formation.

    • If crystallization does not initiate spontaneously, seeding with a small crystal of pure this compound may be necessary.

  • Isolation and Drying:

    • Collect the crystals by filtration.

    • Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

    • Dry the purified this compound crystals under vacuum.

Visualizations

SynthesisWorkflow cluster_synthesis This compound Synthesis cluster_purification Purification Starting Material 4-amino-5-(ethylsulfonyl)- 2-methoxybenzoic acid Coupling Acid-Amine Coupling (e.g., HATU, DIPEA) Starting Material->Coupling Chiral Amine (S)-(-)-1-ethyl-2- aminomethylpyrrolidine Chiral Amine->Coupling Crude Product Crude this compound Coupling->Crude Product Crystallization Crystallization Crude Product->Crystallization Chiral HPLC Preparative Chiral HPLC Crude Product->Chiral HPLC Pure Product Pure this compound Crystallization->Pure Product Chiral HPLC->Pure Product

Caption: General workflow for the synthesis and purification of this compound.

TroubleshootingLogic Start Low Yield in Synthesis? IncompleteReaction Check Coupling Reagents & Reaction Conditions Start->IncompleteReaction Yes Degradation Investigate Stability of Reactants/Product Start->Degradation Yes SideProducts Analyze for Impurities in Starting Materials Start->SideProducts Yes Optimize Optimize Reaction Parameters IncompleteReaction->Optimize Degradation->Optimize Purify Purify Starting Materials SideProducts->Purify

Caption: A simplified decision-making diagram for troubleshooting low yield in this compound synthesis.

References

Addressing matrix effects in bioanalysis of Esamisulpride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the bioanalysis of Esamisulpride using liquid chromatography-mass spectrometry (LC-MS).

Troubleshooting Guide: Matrix Effects in this compound Bioanalysis

Matrix effects, the suppression or enhancement of ionization of the analyte of interest by co-eluting compounds, are a significant challenge in LC-MS-based bioanalysis.[1][2] This guide provides a systematic approach to identifying and mitigating these effects.

Problem: Poor accuracy, precision, or sensitivity in this compound quantification.

This is often a primary indicator of underlying matrix effects.[2] The following steps can help diagnose and resolve the issue.

Step 1: Assess the Presence and Magnitude of Matrix Effects.

A quantitative assessment is crucial to understand the impact on your results.[1][3]

  • Recommended Action: Perform a post-extraction spike experiment.

  • Protocol:

    • Extract blank biological matrix (e.g., plasma) using your established sample preparation method.

    • Spike the extracted blank matrix with a known concentration of this compound.

    • Prepare a neat solution of this compound at the same concentration in the reconstitution solvent.

    • Analyze both samples by LC-MS/MS.

    • Calculate the Matrix Factor (MF) as follows:

      • MF = (Peak Area of this compound in Spiked Extract) / (Peak Area of this compound in Neat Solution)

      • An MF < 1 indicates ion suppression.

      • An MF > 1 indicates ion enhancement.

      • Ideally, the MF should be between 0.8 and 1.2.[1]

Step 2: Identify the Source of the Matrix Effect.

Understanding the origin of the interference can guide the selection of an appropriate mitigation strategy.

  • Recommended Action: Employ post-column infusion.

  • Protocol:

    • Continuously infuse a standard solution of this compound into the MS detector, post-column.

    • Inject an extracted blank matrix sample onto the LC system.

    • Monitor the this compound signal. A dip in the signal at a specific retention time indicates the elution of interfering components from the matrix, causing ion suppression.[4]

Step 3: Mitigate the Identified Matrix Effects.

Based on the assessment, implement one or more of the following strategies.

Strategy 1: Optimize Sample Preparation

The goal is to remove interfering endogenous components from the sample before LC-MS/MS analysis.[5][6]

Sample Preparation TechniquePrincipleSuitability for this compound
Protein Precipitation (PPT) A simple and fast method where a solvent (e.g., acetonitrile (B52724), methanol) is added to precipitate proteins.[5][7]Often a first-line approach due to its simplicity. However, it may not remove all interfering phospholipids (B1166683).[5][6]
Liquid-Liquid Extraction (LLE) Separates this compound from matrix components based on differential solubility in two immiscible liquids.[6][8]Can provide a cleaner extract than PPT. A double LLE approach can further enhance selectivity.[6]
Solid-Phase Extraction (SPE) A highly selective method where this compound is retained on a solid sorbent while interferences are washed away.[6][9]Generally provides the cleanest extracts and is very effective at removing phospholipids and other interferences.[10]
Strategy 2: Modify Chromatographic Conditions

The aim is to chromatographically separate this compound from the co-eluting matrix components.[2][11]

ParameterRecommended ActionRationale
Column Chemistry Test different stationary phases (e.g., C18, Phenyl-Hexyl).[7]Different column chemistries offer varying selectivities, which can help resolve this compound from interferences.
Mobile Phase Composition Adjust the organic solvent ratio, pH, and additives (e.g., formic acid, ammonium (B1175870) acetate).[7][8]Modifying the mobile phase can alter the retention times of both this compound and interfering components.
Gradient Elution Optimize the gradient profile to enhance separation.A well-designed gradient can improve peak shape and resolution.
Strategy 3: Adjust Mass Spectrometry Parameters

While less common for mitigating matrix effects, some adjustments can be beneficial.

ParameterRecommended ActionRationale
Ionization Source If using Electrospray Ionization (ESI), consider switching to Atmospheric Pressure Chemical Ionization (APCI).ESI is generally more susceptible to matrix effects than APCI.[10][12]
Source Parameters Optimize parameters like ion spray voltage and source temperature.[7]Well-optimized source conditions can improve the stability of the ionization process.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of matrix effects in plasma samples for this compound analysis?

A1: The most common sources of matrix effects in plasma are endogenous components like phospholipids, salts, and proteins.[1][3] Exogenous sources can include anticoagulants used during sample collection.[1]

Q2: My internal standard is a stable isotope-labeled (SIL) version of this compound. Do I still need to worry about matrix effects?

A2: While a SIL internal standard is the best choice to compensate for matrix effects as it co-elutes and experiences similar ionization suppression or enhancement as the analyte, it does not eliminate the effect itself.[6][11] Significant ion suppression can still lead to a loss of sensitivity.[6] Therefore, it is still crucial to assess and minimize matrix effects.

Q3: How can I quickly troubleshoot a suspected matrix effect during a run?

A3: A quick qualitative assessment can be done using the post-column infusion technique described in the troubleshooting guide. This will help you visualize the retention time regions where ion suppression or enhancement is occurring.

Q4: Can diluting my sample help reduce matrix effects?

A4: Yes, sample dilution can be a simple and effective way to reduce the concentration of interfering matrix components.[2][11] However, this approach is only feasible if the concentration of this compound in the sample is high enough to remain above the lower limit of quantification (LLOQ) after dilution.[11]

Q5: What are the acceptance criteria for matrix factor in a validated bioanalytical method?

A5: For a robust LC-MS bioanalytical method, the absolute matrix factor for this compound should ideally be between 0.75 and 1.25.[1] The internal standard normalized matrix factor should be close to 1.0.[1]

Detailed Experimental Protocols

Protocol 1: Sample Preparation using Liquid-Liquid Extraction (LLE)

This protocol is adapted from a method for the related compound, Amisulpride.[8]

  • To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of the internal standard working solution.

  • Add 2.5 mL of diethyl ether as the extraction solvent.

  • Vortex the mixture for 20 minutes.

  • Centrifuge at 4000 rpm for 10 minutes at 20°C.

  • Flash freeze the aqueous layer using a dry ice/acetone bath.

  • Transfer the supernatant (organic layer) to a clean tube.

  • Evaporate the solvent to dryness at 40°C under a stream of nitrogen.

  • Reconstitute the dried residue with 500 µL of the mobile phase.

  • Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

Protocol 2: Sample Preparation using Protein Precipitation (PPT)

This protocol is based on a general approach for plasma samples.[7]

  • Pipette 50 µL of the plasma sample into a microcentrifuge tube.

  • Add 20 µL of the internal standard working solution.

  • Add 150 µL of cold acetonitrile to precipitate the plasma proteins.[7]

  • Vortex the mixture for 5 minutes.[7]

  • Centrifuge at 15,000 rpm for 8 minutes at 4°C.[7]

  • Transfer 40 µL of the supernatant to a clean tube and add 200 µL of ultrapure water.[7]

  • Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

Visualizations

Troubleshooting_Workflow start Problem: Poor Accuracy, Precision, or Sensitivity assess Step 1: Assess Matrix Effect (Post-Extraction Spike) start->assess mf_check Is Matrix Factor (MF) between 0.8 and 1.2? assess->mf_check identify Step 2: Identify Source (Post-Column Infusion) mf_check->identify No pass Method Performance Acceptable mf_check->pass Yes mitigate Step 3: Mitigate Matrix Effect identify->mitigate optimize_sp Optimize Sample Preparation (LLE, SPE, PPT) mitigate->optimize_sp optimize_lc Optimize Chromatography mitigate->optimize_lc optimize_ms Adjust MS Parameters mitigate->optimize_ms end Re-evaluate Method Performance optimize_sp->end optimize_lc->end optimize_ms->end end->assess

Caption: Troubleshooting workflow for addressing matrix effects.

Caption: Comparison of common sample preparation techniques.

References

Technical Support Center: Optimizing Esamisulpride Analysis via HPLC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the analysis of Esamisulpride using High-Performance Liquid Chromatography (HPLC).

Frequently Asked Questions (FAQs)

Q1: What are the typical starting injection parameters for this compound HPLC analysis?

A1: Based on validated methods, a common starting point for this compound analysis involves an injection volume between 5 µL and 20 µL.[1][2][3] The optimal volume is a balance between achieving sufficient sensitivity and avoiding peak distortion due to overloading.[4][5] It is recommended to start with a lower injection volume and incrementally increase it while monitoring peak shape and resolution.[4]

Q2: How does the injection volume affect the peak shape of this compound?

A2: Injecting too large a sample volume can lead to peak fronting, where the peak symmetry factor is less than one, and a potential decrease in retention time.[4] This phenomenon, known as volume overload, can compromise column efficiency and the resolution between peaks.[4][5] Conversely, an injection volume that is too small may result in low sensitivity and a poor signal-to-noise ratio.[6]

Q3: What is the recommended diluent for preparing this compound samples for injection?

A3: Whenever possible, the sample should be dissolved in the mobile phase to ensure compatibility and good peak shape.[7] If a different solvent is used, it should ideally be weaker (less eluotropic) than the mobile phase to prevent peak distortion. Using a sample solvent that is stronger than the mobile phase can lead to peak broadening and splitting.

Q4: How can I determine the optimal injection volume for my specific assay?

A4: A pragmatic approach is to perform a loading study. Start with the smallest reproducible injection volume for your autosampler and incrementally double it up to a maximum of approximately 1-2% of the total column volume.[4][5] By plotting the resulting peak area and resolution against the injection volume, you can identify the "sweet spot" that provides the best balance between sensitivity and chromatographic performance.[4]

Troubleshooting Guide

Issue 1: Poor Peak Shape (Tailing or Fronting)

  • Question: My this compound peak is showing significant tailing or fronting. What are the potential causes and solutions related to injection?

  • Answer:

    • Peak Tailing: This is often caused by secondary interactions between the analyte and active sites on the column packing material.[8]

      • Troubleshooting Steps:

        • Adjust Mobile Phase pH: Ensure the mobile phase pH is appropriate to maintain this compound in a single ionic state.

        • Use a Mobile Phase Modifier: Consider adding a competing base, like triethylamine (B128534) (TEA), to the mobile phase to block active silanol (B1196071) groups.[2]

        • Check for Column Degradation: The column may be losing its bonded phase. Try washing the column or replacing it.[2]

    • Peak Fronting: This is commonly a sign of column overload.[4]

      • Troubleshooting Steps:

        • Reduce Injection Volume: Decrease the amount of sample being injected onto the column.[8]

        • Dilute the Sample: Lower the concentration of the this compound sample.[2]

        • Check Sample Solvent: Ensure the sample is dissolved in a solvent weaker than the mobile phase. Injecting in a stronger solvent can cause peak distortion.

Issue 2: Inconsistent or Drifting Retention Times

  • Question: The retention time for my this compound peak is not consistent between injections. What injection-related factors could be causing this?

  • Answer:

    • Potential Causes & Solutions:

      • Inconsistent Injection Volume: While less common with modern autosamplers, ensure your injector is functioning correctly and delivering a consistent volume.

      • Column Overloading: As mentioned, injecting too large a volume can sometimes lead to a decrease in retention time.[4] Try reducing the injection volume.

      • Poor Column Equilibration: Ensure the column is adequately equilibrated with the mobile phase before each injection. Insufficient equilibration can lead to retention time drift.[2]

      • Fluctuations in Column Temperature: If not using a column oven, ambient temperature changes can affect retention times.[7] Using a column oven is recommended for stable retention.[2]

Issue 3: Low Peak Response or Sensitivity

  • Question: The peak for this compound is very small, and I'm having trouble with detection limits. How can I improve the signal?

  • Answer:

    • Troubleshooting Steps:

      • Increase Injection Volume: Carefully increase the injection volume. Monitor the peak shape to ensure you do not overload the column.[4]

      • Increase Sample Concentration: If possible, prepare a more concentrated sample of this compound.

      • Optimize Wavelength: Ensure the UV detector is set to the optimal wavelength for this compound, which has been reported around 227 nm, 248 nm, 257 nm, 278 nm, and 280 nm in various methods.[3][9][10]

Quantitative Data Summary

Table 1: Reported HPLC Injection Parameters for this compound Analysis

ParameterMethod 1Method 2Method 3Method 4Method 5
Injection Volume (µL) 5[1]1020[3][11]40[12]10-20[2]
Flow Rate (mL/min) 0.5[1]1.0[10]1.0[11]1.0[12]1.0[2]
Column Temperature Ambient[11]35°C35°C[12]Ambient or 35°C[2]30°C[3]

Experimental Protocols

Protocol 1: Sample Preparation for HPLC Injection (from Tablets)

  • Weigh and finely powder a sufficient number of this compound tablets.[9][13]

  • Accurately weigh a portion of the powder equivalent to a specific amount of this compound (e.g., 100 mg).[9]

  • Transfer the powder to a volumetric flask.[9]

  • Add a suitable diluent, typically the mobile phase or a solvent like methanol, to dissolve the powder.[9]

  • Sonicate the solution for approximately 30-35 minutes to ensure complete dissolution.[9]

  • Make up the volume to the mark with the diluent.

  • Filter the resulting solution through a 0.22 µm or 0.45 µm membrane filter to remove any particulate matter before injection.[9][13]

  • Further dilutions can be made with the mobile phase to achieve the desired concentration for analysis.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis start Weigh Tablet Powder dissolve Dissolve in Diluent start->dissolve sonicate Sonicate to Dissolve dissolve->sonicate volume Make up to Volume sonicate->volume filter Filter Solution (0.45 µm) volume->filter inject Inject Sample filter->inject separate Chromatographic Separation inject->separate detect UV Detection separate->detect data Data Acquisition & Analysis detect->data

Caption: Workflow for this compound sample preparation and HPLC analysis.

troubleshooting_logic start Poor Peak Shape Observed fronting Peak Fronting? start->fronting tailing Peak Tailing? start->tailing fronting->tailing No overload Potential Column Overload fronting->overload Yes secondary_int Potential Secondary Interactions tailing->secondary_int Yes end Re-evaluate Peak Shape tailing->end No reduce_vol Reduce Injection Volume overload->reduce_vol dilute_sample Dilute Sample overload->dilute_sample reduce_vol->end dilute_sample->end adjust_ph Adjust Mobile Phase pH secondary_int->adjust_ph add_modifier Add Mobile Phase Modifier secondary_int->add_modifier adjust_ph->end add_modifier->end

Caption: Troubleshooting decision tree for poor peak shape in this compound analysis.

References

Troubleshooting low yield in Esamisulpride stereoselective synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the stereoselective synthesis of Esamisulpride.

Frequently Asked Questions (FAQs)

Q1: What are the principal strategies for the stereoselective synthesis of this compound?

The two primary methods for the stereoselective synthesis of this compound, the (S)-enantiomer of Amisulpride, are:

  • Stereocontrolled Synthesis: This approach involves the use of a chiral starting material to introduce the desired stereochemistry, which is then carried through the synthetic sequence. The key chiral intermediate is (S)-(-)-2-aminomethyl-1-ethylpyrrolidine.

  • Chiral Resolution: This method starts with the synthesis of racemic Amisulpride, followed by the separation of the (S) and (R) enantiomers. Common resolution techniques include enzymatic resolution and chiral chromatography.

Troubleshooting Guides

This section is divided into the two main synthetic strategies.

Guide 1: Stereocontrolled Synthesis via Chiral Precursor

This route relies on the synthesis of the chiral intermediate, (S)-(-)-2-aminomethyl-1-ethylpyrrolidine, and its subsequent coupling with 4-amino-5-(ethylsulfonyl)-2-methoxybenzoic acid.

Experimental Workflow: Stereocontrolled Synthesis

Stereocontrolled Synthesis Workflow cluster_0 Synthesis of Chiral Amine cluster_1 Synthesis of Benzoic Acid Moiety cluster_2 Coupling and Final Product L-Proline L-Proline N-Ethyl-L-proline N-Ethyl-L-proline L-Proline->N-Ethyl-L-proline Ethylating Agent (S)-1-ethyl-2-pyrrolidinecarboxamide (S)-1-ethyl-2-pyrrolidinecarboxamide N-Ethyl-L-proline->(S)-1-ethyl-2-pyrrolidinecarboxamide Amidation Chiral_Amine (S)-(-)-2-aminomethyl- 1-ethylpyrrolidine (S)-1-ethyl-2-pyrrolidinecarboxamide->Chiral_Amine Reduction (e.g., LiAlH4) This compound This compound Chiral_Amine->this compound Coupling Agent (e.g., EDC, HOBt) Start_Material_Acid 4-Aminosalicylic Acid Derivative Intermediate_Acid Intermediate_Acid Start_Material_Acid->Intermediate_Acid Multi-step Synthesis Benzoic_Acid 4-amino-5-(ethylsulfonyl) -2-methoxybenzoic acid Intermediate_Acid->Benzoic_Acid Oxidation Benzoic_Acid->this compound Coupling Agent (e.g., EDC, HOBt) Chiral Resolution Troubleshooting cluster_enzymatic Enzymatic Resolution cluster_diastereomeric Diastereomeric Salt Crystallization cluster_hplc Chiral HPLC Start Low Enantiomeric Excess (e.e.) Check_Method Which resolution method was used? Start->Check_Method Enzymatic Enzymatic Check_Method->Enzymatic Enzymatic Diastereomeric_Salt Diastereomeric_Salt Check_Method->Diastereomeric_Salt Diastereomeric Salt Crystallization Chiral_HPLC Chiral_HPLC Check_Method->Chiral_HPLC Chiral HPLC Enzyme_Activity Low enzyme activity or selectivity? Enzymatic->Enzyme_Activity Check Enzyme Solvent_Screen Inappropriate solvent system? Diastereomeric_Salt->Solvent_Screen Check Solvent Column_Selection Incorrect chiral stationary phase (CSP)? Chiral_HPLC->Column_Selection Check Column Optimize_Conditions Optimize pH, temperature, and solvent. Enzyme_Activity->Optimize_Conditions Optimize Change_Enzyme Screen different lipases (e.g., Candida rugosa). Optimize_Conditions->Change_Enzyme If still low e.e. Cooling_Rate Cooling rate too fast? Solvent_Screen->Cooling_Rate Optimize Resolving_Agent Try a different chiral resolving agent. Cooling_Rate->Resolving_Agent If still low e.e. Mobile_Phase Suboptimal mobile phase composition? Column_Selection->Mobile_Phase Optimize Flow_Rate Adjust flow rate for better resolution. Mobile_Phase->Flow_Rate Fine-tune

Esamisulpride Technical Support Center: Handling, Storage, and Purity Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with best practices for handling and storing Esamisulpride to maintain its purity. It includes troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may be encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound?

A1: To ensure the long-term stability and purity of solid this compound, it should be stored in a tightly closed container in a dry and well-ventilated place.[1] For optimal quality maintenance, refrigeration is recommended, and the compound should be stored under an inert atmosphere.[1]

Q2: How should I handle this compound in the laboratory?

A2: When handling this compound, it is crucial to wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[2] Handling should be done in a well-ventilated area to avoid inhalation of dust.[2] Avoid contact with skin, eyes, and clothing.[1][2] After handling, wash hands and any exposed skin thoroughly.[1][3] Do not eat, drink, or smoke in the laboratory.[1][3]

Q3: What are the known degradation pathways for this compound?

A3: this compound can degrade through several pathways, primarily initiated by exposure to light and through oxidative processes.[4][5] Photodegradation can occur under UVA irradiation.[4] The primary degradation pathways identified include oxidation, dealkylation, and cleavage of the methoxy (B1213986) group.[5] As a compound containing an amide functional group, it may also be susceptible to hydrolysis, a common degradation pathway for such molecules.[6]

Q4: How can I prepare this compound solutions for my experiments?

A4: this compound is soluble in DMSO.[7] For stock solutions, it is recommended to store them at -20°C for up to one month or at -80°C for up to six months.[7] When preparing aqueous solutions, be mindful of the potential for hydrolysis, especially if the pH is not controlled.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Unexpected peaks in HPLC/UPLC analysis. Sample degradation due to improper storage or handling.Ensure this compound is stored under recommended conditions (refrigerated, dry, inert atmosphere).[1] Prepare fresh solutions for analysis.
Contamination from solvents or glassware.Use high-purity solvents (HPLC grade) and thoroughly clean all glassware.[8]
Loss of compound potency or inconsistent experimental results. Degradation of this compound stock solutions.Aliquot stock solutions and avoid repeated freeze-thaw cycles. Store solutions at -20°C or -80°C as recommended.[7]
Exposure to light during experiments.Protect solutions from light by using amber vials or covering containers with aluminum foil, as this compound is known to be photosensitive.[4]
Difficulty dissolving this compound. Incorrect solvent selection.This compound is soluble in DMSO.[7] For aqueous buffers, solubility may be limited and pH-dependent.
Low-quality starting material.Verify the purity of the this compound lot using a validated analytical method before starting experiments.

Experimental Protocols

Protocol 1: Purity Determination of this compound by RP-HPLC

This protocol outlines a general method for determining the purity of this compound using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).[8][9]

1. Materials and Reagents:

  • This compound reference standard

  • This compound sample for analysis

  • Acetonitrile (HPLC grade)[8]

  • Methanol (B129727) (HPLC grade)[8][9]

  • Water (HPLC grade)[8]

  • Octane-1-sulfonic acid sodium salt (for buffer preparation)[9]

  • 0.22 µm nylon membrane filter[8]

2. Chromatographic Conditions:

Parameter Condition
Column BDS Hypersil C18 (250 x 4.6 mm, 5 µm)[9]
Mobile Phase Methanol:Buffer (70:30 v/v) (Buffer: Octane-1-sulfonic acid sodium salt in water)[9]
Flow Rate 1.0 mL/min[8][9]
Detection Wavelength 227 nm or 278 nm[8][9]
Injection Volume 10 µL
Column Temperature Ambient

3. Procedure:

  • Mobile Phase Preparation: Prepare the buffer solution by dissolving an appropriate amount of octane-1-sulfonic acid sodium salt in HPLC grade water. Mix the buffer with methanol in a 30:70 ratio. Filter and degas the mobile phase.

  • Standard Solution Preparation: Accurately weigh a known amount of this compound reference standard and dissolve it in the mobile phase to prepare a stock solution. Further dilute to a working concentration (e.g., 10 µg/mL).

  • Sample Solution Preparation: Accurately weigh the this compound sample, dissolve it in the mobile phase, and dilute to the same concentration as the standard solution.

  • Analysis: Inject the standard and sample solutions into the HPLC system.

  • Purity Calculation: Calculate the purity of the sample by comparing the peak area of the this compound peak in the sample chromatogram to that in the standard chromatogram.

Visualizations

experimental_workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing prep_mobile Prepare Mobile Phase hplc HPLC Injection & Run prep_mobile->hplc prep_std Prepare Standard Solution prep_std->hplc prep_sample Prepare Sample Solution prep_sample->hplc data_acq Data Acquisition hplc->data_acq purity_calc Purity Calculation data_acq->purity_calc

Caption: Workflow for this compound purity determination by RP-HPLC.

degradation_pathways cluster_stressors Stress Conditions cluster_products Degradation Pathways This compound This compound Oxidation Oxidation This compound->Oxidation Dealkylation Dealkylation This compound->Dealkylation Methoxy_Cleavage Methoxy Group Cleavage This compound->Methoxy_Cleavage Light Light (UVA) Light->Oxidation Oxidizing_Agents Oxidizing Agents Oxidizing_Agents->Oxidation Water Water (Hydrolysis) Water->this compound potential hydrolysis

References

Technical Support Center: Esamisulpride Dosage and D2 Receptor Occupancy

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on adjusting Esamisulpride dosage to avoid D2 receptor oversaturation during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is the active (-)-enantiomer of amisulpride (B195569), a substituted benzamide (B126) derivative.[1] Its primary mechanism of action is as a selective antagonist with high affinity for dopamine (B1211576) D2 and D3 receptors.[2][3][4] This selectivity is particularly pronounced in the limbic system, which may contribute to its atypical antipsychotic profile with a lower incidence of extrapyramidal side effects compared to other antipsychotics.[3][5]

Q2: Why is it crucial to avoid D2 receptor oversaturation with this compound?

A2: While antagonism of D2 receptors is central to the therapeutic effects of many antipsychotics, oversaturation (typically defined as occupancy >80%) can lead to adverse effects.[6] High D2 receptor blockade is associated with an increased risk of extrapyramidal symptoms (EPS), which include parkinsonism, dystonia, and akathisia.[6][7] In a research setting, these side effects can confound behavioral experiments and impact the welfare of animal subjects. Furthermore, excessive D2 receptor blockade may lead to dopamine receptor supersensitivity over time.[8]

Q3: What is the typical relationship between this compound dosage and D2 receptor occupancy?

A3: The relationship between this compound dosage and D2 receptor occupancy is dose-dependent. Positron Emission Tomography (PET) studies in healthy volunteers have shown that single oral doses of 43–100 mg of this compound result in D2 receptor occupancies in the range of 30%–50%.[9] To achieve a D2 receptor occupancy level below 50%, single doses of less than 100 mg are suggested.[9] It is important to note that the relationship between plasma concentration and receptor occupancy often follows a sigmoid Emax model.[10]

Troubleshooting Guide

Issue: Observing potential signs of D2 receptor oversaturation (e.g., motor side effects in animal models).

Possible Cause: The administered dose of this compound is leading to excessively high occupancy of D2 receptors.

Solution Steps:

  • Review Dosage and Occupancy Data: Compare your current dosage with established dose-occupancy relationships from the literature. The table below summarizes key findings.

  • Measure Plasma Concentration: If feasible, measure the plasma concentration of this compound in your subjects. This can provide a more direct measure of drug exposure than dosage alone.

  • Conduct a Receptor Occupancy Study: For definitive assessment, a receptor occupancy study using techniques like ex vivo autoradiography or in vivo imaging (e.g., PET or SPECT) is recommended.

  • Adjust Dosage: Based on the evidence gathered, systematically reduce the this compound dosage. A stepwise reduction with careful monitoring of both the desired pharmacological effect and the adverse side effects is recommended.

Data Presentation

Table 1: this compound Binding Affinity and D2 Receptor Occupancy

ParameterValueSpeciesReference
Binding Affinity (Ki) for D2 Receptor 4.43 ± 0.70 nMHuman (in vitro)[9]
Binding Affinity (Ki) for D3 Receptor 0.72 nMHuman (in vitro)[9]
D2 Receptor Occupancy 30% - 50%Human[9]
Corresponding Single Oral Dose43 - 100 mg
Estimated RO50 (Dose for 50% Occupancy) 91.7 mg (95% CI: 75.1–108.4 mg)Human[9]

Table 2: Amisulpride (Racemic Mixture) D2 Receptor Occupancy and Plasma Levels

Daily DoseMean D2 Occupancy (Putamen)Mean Plasma Level (ng/mL)Reference
200 mg49 ± 23 %67 - 426[11]
400 mg-177 - 608[11]
600 mg--[11]
800 mg>80% in one subject-[11]
1000 mg--[11]

Note: Data for amisulpride is provided for context, as this compound is the active enantiomer.

Experimental Protocols

Protocol 1: In Vivo D2 Receptor Occupancy Assessment using PET

Objective: To quantify the percentage of D2 receptors occupied by this compound at a given dose.

Methodology:

  • Subject Preparation: Healthy subjects (human or animal) are selected. A baseline PET scan is performed in a drug-naive state to measure the baseline binding potential (BP) of D2 receptors.[10]

  • Radiotracer Selection: A suitable radiotracer with high affinity for D2 receptors, such as [¹¹C]raclopride or [¹⁸F]desmethoxyfallypride, is chosen.[10][11]

  • This compound Administration: A single oral dose of this compound is administered.

  • Post-Dose PET Scans: PET scans are acquired at multiple time points after drug administration (e.g., ~3.5 hours, ~8.5 hours, and ~27 hours) to assess the time course of receptor occupancy.[9]

  • Image Analysis: The binding potential of the radiotracer in D2-rich brain regions (e.g., striatum) is measured from the PET images.

  • Occupancy Calculation: D2 receptor occupancy is calculated as the percentage reduction in the binding potential after drug administration compared to the baseline scan: Occupancy (%) = [(BP_baseline - BP_drug) / BP_baseline] x 100[10]

Mandatory Visualizations

esamisulpride_pathway cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Dopamine Synthesis Dopamine Synthesis Dopamine Vesicle Dopamine Vesicle Dopamine Synthesis->Dopamine Vesicle Packaging Dopamine Release Dopamine Release Dopamine Vesicle->Dopamine Release D2 Autoreceptor D2 Autoreceptor D2 Autoreceptor->Dopamine Synthesis Inhibits D2 Autoreceptor->Dopamine Release Inhibits Dopamine Dopamine Dopamine Release->Dopamine Dopamine->D2 Autoreceptor Binds (Negative Feedback) Postsynaptic D2 Receptor Postsynaptic D2 Receptor Dopamine->Postsynaptic D2 Receptor Binds Signaling Cascade Signaling Cascade Postsynaptic D2 Receptor->Signaling Cascade Activates Cellular Response Cellular Response Signaling Cascade->Cellular Response This compound This compound This compound->D2 Autoreceptor Blocks This compound->Postsynaptic D2 Receptor Blocks

Caption: this compound signaling pathway at the dopamine D2 receptor.

experimental_workflow cluster_prep Preparation cluster_intervention Intervention cluster_data_acq Data Acquisition cluster_analysis Analysis A Subject Selection B Baseline PET Scan (Drug-Naive) A->B C Administer this compound B->C D Post-Dose PET Scans (Multiple Timepoints) C->D E Measure Plasma Concentration C->E F Image Analysis (Measure Binding Potential) D->F H Correlate Occupancy with Dose and Plasma Level E->H G Calculate Receptor Occupancy F->G G->H

Caption: Experimental workflow for D2 receptor occupancy study.

troubleshooting_tree A Signs of D2 Oversaturation Observed? B Continue Experiment with Current Dose A->B No C Review Dose-Occupancy Literature A->C Yes D Measure Plasma Concentration (Optional but Recommended) C->D E Conduct Receptor Occupancy Study (e.g., PET, Autoradiography) D->E F Is Occupancy >80% or are Plasma Levels Excessively High? E->F G Systematically Reduce this compound Dose F->G Yes I Consider Alternative Causes for Observed Effects F->I No H Monitor for Resolution of Side Effects and Maintenance of Desired Effect G->H

Caption: Troubleshooting decision tree for adjusting this compound dosage.

References

Validation & Comparative

Esamisulpride vs. Amisulpride: A Comparative Efficacy Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the pharmacological and clinical profiles of the potent antipsychotic Amisulpride (B195569) and its active S-enantiomer, Esamisulpride, this guide offers researchers, scientists, and drug development professionals a comprehensive comparison of their efficacy, supported by experimental data and detailed methodologies.

Amisulpride, a substituted benzamide (B126) atypical antipsychotic, is a racemic mixture of two enantiomers: (S)-amisulpride (this compound) and (R)-amisulpride (Aramisulpride). While Amisulpride has established efficacy in treating schizophrenia and dysthymia, research into its individual enantiomers has revealed a distinct separation of pharmacological activity. This guide elucidates the differences in their mechanism of action, receptor binding affinities, and clinical implications, providing a clearer understanding of their respective therapeutic potentials.

Data Presentation: Quantitative Comparison

The primary pharmacological distinction between this compound and Amisulpride lies in their differential affinities for dopamine (B1211576) and serotonin (B10506) receptors. This compound is the principal driver of the dopamine D2 and D3 receptor antagonism, which is central to the antipsychotic effects of the racemic mixture. In contrast, the (R)-enantiomer shows a higher affinity for the 5-HT7 receptor, which is implicated in antidepressant effects.

CompoundDopamine D2 Receptor (Ki, nM)Dopamine D3 Receptor (Ki, nM)5-HT7 Receptor (Ki, nM)
This compound ((S)-amisulpride) 4.0[1]0.72[1]1860[1]
Amisulpride (racemic mixture) 2.8 - 3.0[2][3]3.2 - 3.5[2][3]11.5[2]
Aramisulpride ((R)-amisulpride) 140[1]13.9[1]47[1][2]

Note: Ki (inhibition constant) is a measure of binding affinity; a lower Ki value indicates a higher affinity.

Experimental Protocols

Radioligand Binding Assay for Dopamine D2/D3 Receptor Affinity

The binding affinities of this compound and Amisulpride to dopamine D2 and D3 receptors are determined through competitive radioligand binding assays.

Objective: To quantify the affinity of the test compounds (this compound, Amisulpride) for dopamine D2 and D3 receptors.

Materials:

  • Cell membranes from cell lines stably expressing human dopamine D2 or D3 receptors.

  • Radioligand: [3H]spiperone, a high-affinity antagonist for D2/D3 receptors.

  • Unlabeled competitor compounds: this compound, Amisulpride.

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).

  • Scintillation fluid.

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Incubation: Cell membranes are incubated with a fixed concentration of [3H]spiperone and varying concentrations of the unlabeled competitor compound in the assay buffer.

  • Equilibrium: The mixture is incubated to allow the binding to reach equilibrium.

  • Separation: The bound radioligand is separated from the unbound radioligand by rapid filtration through glass fiber filters. The filters trap the cell membranes with the bound radioligand.

  • Washing: The filters are washed with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Quantification: The amount of radioactivity trapped on the filters is quantified using a scintillation counter.

  • Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membranes Cell Membranes (D2/D3 expressing) Incubation Incubation Membranes->Incubation Radioligand [3H]spiperone Radioligand->Incubation Competitor This compound or Amisulpride Competitor->Incubation Filtration Filtration Incubation->Filtration Separate bound/ unbound Washing Washing Filtration->Washing Counting Scintillation Counting Washing->Counting IC50 IC50 Determination Counting->IC50 Ki Ki Calculation (Cheng-Prusoff) IC50->Ki

Experimental workflow for radioligand binding assay.
Dopamine D2/D3 Receptor Antagonism Functional Assay (GTPγS Binding Assay)

To determine the functional activity of this compound and Amisulpride as antagonists, a GTPγS binding assay can be employed. This assay measures the activation of G-proteins coupled to the dopamine receptors.

Objective: To assess the ability of the test compounds to inhibit dopamine-induced G-protein activation.

Materials:

  • Cell membranes from cell lines expressing dopamine D2 or D3 receptors.

  • Dopamine (agonist).

  • Test compounds (this compound, Amisulpride).

  • [35S]GTPγS (a non-hydrolyzable GTP analog).

  • Assay buffer (containing GDP).

Procedure:

  • Pre-incubation: Cell membranes are pre-incubated with the test compound (antagonist).

  • Stimulation: Dopamine (agonist) is added to the mixture to stimulate the receptors.

  • G-protein Activation: In the presence of an agonist, the G-protein coupled to the receptor exchanges GDP for GTP. [35S]GTPγS is included in the assay, and its incorporation into the G-protein is a measure of activation.

  • Incubation: The reaction is allowed to proceed for a defined period.

  • Termination and Separation: The reaction is stopped, and the bound [35S]GTPγS is separated from the unbound.

  • Quantification: The amount of [35S]GTPγS bound to the G-proteins is measured.

  • Data Analysis: The ability of the antagonist to inhibit the dopamine-stimulated [35S]GTPγS binding is quantified to determine its potency.

Signaling Pathways

Amisulpride and its enantiomers exert their primary effects through the modulation of dopaminergic signaling pathways. At higher therapeutic doses, they act as antagonists at postsynaptic D2 and D3 receptors, while at lower doses, they are thought to preferentially block presynaptic D2/D3 autoreceptors.

Postsynaptic D2/D3 Receptor Antagonism

This is the primary mechanism for the antipsychotic effects of Amisulpride and this compound in treating the positive symptoms of schizophrenia. By blocking postsynaptic D2 and D3 receptors in the mesolimbic pathway, they reduce the excessive dopaminergic neurotransmission associated with psychosis.

G cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Dopamine_release Dopamine Release D2R D2 Receptor Dopamine_release->D2R Dopamine D3R D3 Receptor Dopamine_release->D3R Dopamine Signaling Downstream Signaling (e.g., ↓cAMP) D2R->Signaling D3R->Signaling Response Reduced Neuronal Excitability Signaling->Response Amisulpride Amisulpride/ This compound Amisulpride->D2R Amisulpride->D3R

Postsynaptic D2/D3 receptor antagonism by Amisulpride/Esamisulpride.
Presynaptic D2/D3 Autoreceptor Antagonism

At low doses, Amisulpride is proposed to preferentially block presynaptic D2 and D3 autoreceptors. These autoreceptors normally provide negative feedback on dopamine synthesis and release. By blocking them, low-dose Amisulpride can lead to an increase in dopaminergic neurotransmission in certain brain regions, such as the prefrontal cortex. This mechanism is thought to contribute to its efficacy in treating the negative symptoms of schizophrenia and dysthymia.[2][4][5][6]

G cluster_presynaptic Presynaptic Neuron Autoreceptor Presynaptic D2/D3 Autoreceptor Dopamine_synthesis Dopamine Synthesis & Release Autoreceptor->Dopamine_synthesis Inhibition Dopamine_synthesis->Autoreceptor Dopamine Amisulpride Low-Dose Amisulpride Amisulpride->Autoreceptor Blockade Feedback Negative Feedback Feedback->Dopamine_synthesis Increased Dopamine Release

Presynaptic D2/D3 autoreceptor antagonism by low-dose Amisulpride.

Comparative Efficacy and Clinical Implications

The distinct pharmacological profiles of this compound and Amisulpride suggest different therapeutic applications.

This compound: As the more potent dopamine D2 and D3 receptor antagonist, this compound is the primary contributor to the antipsychotic effects of racemic Amisulpride. Its high affinity for these receptors suggests that it could be a more targeted therapy for the positive symptoms of schizophrenia, potentially with a lower risk of off-target side effects associated with the (R)-enantiomer. However, clinical trials directly comparing the efficacy of pure this compound to racemic Amisulpride are limited.

Amisulpride (Racemic Mixture): The clinical efficacy of Amisulpride is well-established for both positive and negative symptoms of schizophrenia.[6][7][8] Its dose-dependent mechanism of action allows for a broad therapeutic window.[5][6] High doses (400-1200 mg/day) are effective for positive symptoms, while low doses (50-300 mg/day) have shown efficacy in treating primary negative symptoms.[5][6][7] The presence of the (R)-enantiomer, with its higher affinity for 5-HT7 receptors, may contribute to the antidepressant and anxiolytic properties of Amisulpride, which could be beneficial in treating the affective symptoms often associated with schizophrenia.

The separation of pharmacological activity between the enantiomers of Amisulpride presents a compelling case for the development of more targeted therapies. This compound, as the potent D2/D3 antagonist, holds promise as a refined treatment for the positive symptoms of psychosis. Racemic Amisulpride, with its dual action on both dopamine and serotonin systems, offers a broader spectrum of activity that is beneficial for patients with a mixed presentation of positive, negative, and affective symptoms. Further clinical investigation into the comparative efficacy of this compound and non-racemic mixtures is warranted to fully elucidate their therapeutic potential and optimize treatment strategies for patients with schizophrenia and other related disorders.

References

A Comparative Analysis of the Pharmacokinetic Profiles of Esamisulpride and its Racemate, Amisulpride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the pharmacokinetic profiles of the atypical antipsychotic amisulpride (B195569), administered as a racemate, and its S-enantiomer, esamisulpride. While comprehensive pharmacokinetic data for this compound administered alone is not extensively available in public literature, this comparison leverages available data for the racemate and highlights the distinct pharmacological contributions of each enantiomer.

Amisulpride is a substituted benzamide (B126) that exhibits high affinity for dopamine (B1211576) D2 and D3 receptors and, as has been more recently discovered, for the serotonin (B10506) 5-HT7 receptor.[1][2] The racemic form contains a 50:50 mixture of two stereoisomers: (S)-amisulpride (this compound) and (R)-amisulpride (aramisulpride). Emerging research indicates a stereospecific separation of activity, with this compound being the primary antagonist of D2 and D3 receptors, while aramisulpride shows a higher affinity for the 5-HT7 receptor.[3] This functional division is critical for understanding the overall pharmacological effect of the racemate and the potential therapeutic profile of the individual enantiomers.

Pharmacokinetic Data Summary

The following table summarizes the key pharmacokinetic parameters for racemic amisulpride based on data from clinical studies in healthy adult volunteers. Direct comparative data for orally administered this compound is limited; however, as the primary D2/D3 antagonist within the racemate, its pharmacokinetic behavior is a major contributor to the overall profile of amisulpride.

Pharmacokinetic ParameterRacemic AmisulprideThis compound (as part of the racemate)
Bioavailability (F) ~48%[1][4]Contributes significantly to the overall bioavailability.
Time to Peak (Tmax) Biphasic: ~1 hour and 3-4 hours[2]Contributes to the observed peak concentrations.
Peak Plasma Conc. (Cmax) 56.0 ± 4.1 ng/mL (50 mg dose)[1]Primarily responsible for the D2/D3 receptor-mediated effects observed at Cmax.
Area Under the Curve (AUC) 603 ± 25 ng.h/mL (50 mg dose)[1]A major component of the total drug exposure.
Elimination Half-life (t½) ~12 hours[1][4]Follows a similar elimination half-life as the racemate.
Protein Binding ~17%[4]Expected to have similarly low plasma protein binding.
Metabolism Minimal[5]Undergoes minimal metabolism.
Excretion Primarily renal, as unchanged drug[5]Excreted mainly through the kidneys.

Experimental Protocols

The determination of the pharmacokinetic parameters listed above typically involves a clinical study with a well-defined protocol. Below is a representative methodology for a pharmacokinetic study of orally administered amisulpride.

Study Design

A typical study would be a single-dose, randomized, open-label, two-way crossover study in healthy volunteers.[6] After an overnight fast, subjects would receive a single oral dose of the study drug (e.g., 200 mg racemic amisulpride). A washout period of at least 14 days would separate the treatment periods.

Blood Sampling

Serial blood samples (e.g., 5 mL) are collected in EDTA-containing tubes at predose (0 hours) and at specific time points post-dose, for instance: 0.25, 0.5, 0.75, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 36, 48, and 72 hours. Plasma is separated by centrifugation and stored at -20°C or lower until analysis.

Bioanalytical Method

Plasma concentrations of amisulpride are quantified using a validated high-performance liquid chromatography with tandem mass spectrometry (LC-MS/MS) method.[5]

  • Sample Preparation: A liquid-liquid extraction or solid-phase extraction is performed to isolate the drug from plasma proteins and other endogenous components.[2][5] An internal standard (e.g., a deuterated version of amisulpride) is added before extraction to ensure accuracy.

  • Chromatographic Separation: The extracted sample is injected into an HPLC system equipped with a C18 reverse-phase column. A mobile phase, typically a mixture of an organic solvent (e.g., acetonitrile (B52724) or methanol) and an aqueous buffer, is used to separate the analyte from other components.

  • Mass Spectrometric Detection: The eluent from the HPLC is introduced into a mass spectrometer. The instrument is operated in multiple reaction monitoring (MRM) mode to specifically detect and quantify the parent and a specific product ion of amisulpride and its internal standard.

  • Quantification: A calibration curve is generated using standards of known concentrations to determine the concentration of amisulpride in the study samples.

Pharmacokinetic Analysis

The plasma concentration-time data for each subject is analyzed using non-compartmental methods to determine the key pharmacokinetic parameters: Cmax, Tmax, AUC from time zero to the last measurable concentration (AUC0-t), AUC from time zero to infinity (AUC0-∞), and elimination half-life (t½).

Visualizing Methodologies and Pathways

To better illustrate the processes and mechanisms discussed, the following diagrams are provided.

experimental_workflow cluster_study_conduct Clinical Phase cluster_bioanalysis Bioanalytical Phase cluster_pk_analysis Data Analysis Phase subject_recruitment Subject Recruitment & Screening dosing Drug Administration (Oral) subject_recruitment->dosing sampling Serial Blood Sampling dosing->sampling processing Plasma Separation & Storage sampling->processing extraction Sample Extraction (LLE/SPE) processing->extraction hplc HPLC Separation extraction->hplc ms MS/MS Detection hplc->ms quantification Data Quantification ms->quantification data_input Concentration-Time Data quantification->data_input pk_modeling Pharmacokinetic Modeling data_input->pk_modeling parameter_determination Parameter Calculation (Cmax, Tmax, AUC, t½) pk_modeling->parameter_determination

Caption: Experimental workflow for a clinical pharmacokinetic study.

Signaling Pathways

Amisulpride's therapeutic effects are mediated through its interaction with specific neurotransmitter receptors. As the S-enantiomer, this compound is the primary driver of dopamine D2 receptor antagonism, while the R-enantiomer, aramisulpride, is a potent antagonist of the serotonin 5-HT7 receptor.

D2_signaling_pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling D2R Dopamine D2 Receptor BetaArrestin2 β-Arrestin 2 D2R->BetaArrestin2 Recruits This compound This compound This compound->D2R Antagonizes Dopamine Dopamine Dopamine->D2R Activates Akt Akt BetaArrestin2->Akt Activates GSK3b GSK-3β Akt->GSK3b Inhibits Therapeutic_Effects Neuroprotective & Therapeutic Effects GSK3b->Therapeutic_Effects Leads to

Caption: this compound's antagonism of the Dopamine D2 receptor signaling pathway.

SHT7_signaling_pathway cluster_membrane_5ht7 Cell Membrane cluster_intracellular_5ht7 Intracellular Signaling SHT7R Serotonin 5-HT7 Receptor AC Adenylyl Cyclase SHT7R->AC Stimulates Aramisulpride Aramisulpride (R-enantiomer) Aramisulpride->SHT7R Antagonizes Serotonin Serotonin (5-HT) Serotonin->SHT7R Activates cAMP cAMP AC->cAMP Produces PKA PKA cAMP->PKA Activates Antidepressant_Effects Antidepressant Effects PKA->Antidepressant_Effects Contributes to

Caption: Amisulpride's (R-enantiomer) antagonism of the 5-HT7 receptor pathway.

Conclusion

References

A Head-to-Head Comparison of Esamisulpride and Haloperidol on Negative Symptoms in Schizophrenia

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of esamisulpride, the active (S)-enantiomer of amisulpride (B195569), and the conventional antipsychotic haloperidol (B65202) in treating the negative symptoms of schizophrenia. The analysis is based on key head-to-head clinical trials, presenting quantitative data, detailed experimental protocols, and visualizations of the drugs' mechanisms of action and experimental workflows.

Executive Summary

Clinical evidence suggests that this compound (via its racemic form, amisulpride) is more effective than haloperidol in alleviating the negative symptoms of schizophrenia.[1][2] This superiority is observed alongside a more favorable side-effect profile, particularly with regard to extrapyramidal symptoms (EPS). The distinct pharmacological profiles of the two compounds, detailed below, likely underlie these differences in clinical outcomes.

Data Presentation: Efficacy on Negative Symptoms

The following table summarizes the quantitative data from two key multicenter, double-blind, randomized controlled trials comparing amisulpride (racemic mixture containing this compound) with haloperidol. The primary measure of efficacy for negative symptoms was the Positive and Negative Syndrome Scale (PANSS) negative subscale.

StudyDrug & DosageN (Intent-to-Treat)Baseline PANSS Negative Score (Mean)Change from Baseline in PANSS Negative Score (Mean)P-value
PROD-ASLP Study Group (1997) [1]Amisulpride: 800 mg/day95Not Reported-37%P = 0.038
Haloperidol: 20 mg/day96Not Reported-24%
Amisulpride Study Group (2000) [2][3]Amisulpride: 400-1200 mg/day9128.7-10.5P = 0.01
Haloperidol: 10-30 mg/day10328.7-7.2

Mechanism of Action

The differential effects of this compound and haloperidol on negative symptoms can be attributed to their distinct mechanisms of action at the dopamine (B1211576) D2 and D3 receptors.

This compound is the pharmacologically active (S)-enantiomer of amisulpride and exhibits a high affinity for dopamine D2 and D3 receptors. Its unique dose-dependent mechanism is thought to be key to its efficacy against negative symptoms. At lower doses, it preferentially blocks presynaptic D2/D3 autoreceptors, which increases dopamine release in the prefrontal cortex, a brain region associated with negative symptoms. At higher doses, it acts as a postsynaptic D2/D3 antagonist, which is effective for positive symptoms.

Haloperidol , a conventional antipsychotic, is a potent antagonist of postsynaptic dopamine D2 receptors in the mesolimbic pathway. While effective for positive symptoms, this widespread D2 blockade, particularly in the nigrostriatal pathway, is associated with a higher incidence of extrapyramidal side effects and may be less effective in addressing the underlying pathophysiology of negative symptoms.

Signaling Pathway Diagrams

Esamisulpride_Mechanism cluster_presynaptic Presynaptic Neuron cluster_synapse cluster_postsynaptic Postsynaptic Neuron Dopamine_Storage Dopamine Dopamine_Release Dopamine Release Dopamine_Storage->Dopamine_Release Exocytosis D2_Autoreceptor D2/D3 Autoreceptor D2_Autoreceptor->Dopamine_Release Inhibits Dopamine_Synapse Dopamine Dopamine_Release->Dopamine_Synapse Dopamine_Synapse->D2_Autoreceptor Negative Feedback D2_Postsynaptic Postsynaptic D2/D3 Receptor Dopamine_Synapse->D2_Postsynaptic Signal_Transduction Signal Transduction D2_Postsynaptic->Signal_Transduction Esamisulpride_Low Low-Dose this compound Esamisulpride_Low->D2_Autoreceptor Blocks Esamisulpride_High High-Dose this compound Esamisulpride_High->D2_Postsynaptic Blocks Haloperidol_Mechanism cluster_presynaptic Presynaptic Neuron cluster_synapse cluster_postsynaptic Postsynaptic Neuron Dopamine_Storage Dopamine Dopamine_Release Dopamine Release Dopamine_Storage->Dopamine_Release Exocytosis Dopamine_Synapse Dopamine Dopamine_Release->Dopamine_Synapse D2_Postsynaptic Postsynaptic D2 Receptor Dopamine_Synapse->D2_Postsynaptic Signal_Transduction Signal Transduction D2_Postsynaptic->Signal_Transduction Haloperidol Haloperidol Haloperidol->D2_Postsynaptic Blocks Experimental_Workflow Screening Patient Screening (DSM-IV Criteria for Schizophrenia) Inclusion_Exclusion Inclusion/Exclusion Criteria Assessment Screening->Inclusion_Exclusion Washout Washout Period (1-7 days) Inclusion_Exclusion->Washout Baseline Baseline Assessment (PANSS, BPRS, CGI, etc.) Washout->Baseline Randomization Randomization Baseline->Randomization Treatment_A Treatment Group A (this compound) Randomization->Treatment_A Treatment_B Treatment Group B (Haloperidol) Randomization->Treatment_B Follow_up Follow-up Assessments (e.g., Weeks 1, 2, 4, 6) Treatment_A->Follow_up Treatment_B->Follow_up Endpoint End-of-Study Assessment (e.g., Week 6 or Month 4) Follow_up->Endpoint Data_Analysis Data Analysis (Comparison of Outcomes) Endpoint->Data_Analysis

References

Validating Esamisulpride's Brain Target Engagement: A Comparative Guide to Imaging Biomarkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of imaging biomarkers used to validate the target engagement of Esamisulpride in the brain, with a focus on its interaction with dopamine (B1211576) D2 and D3 receptors. By presenting experimental data from Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT) studies, this document aims to offer an objective analysis of this compound's performance against its racemic counterpart, Amisulpride, and other atypical antipsychotics like Risperidone.

Executive Summary

This compound, the (S)-enantiomer of Amisulpride, is a selective dopamine D2/D3 receptor antagonist. Validating its engagement with these specific neural targets is crucial for its development and clinical application in treating neuropsychiatric disorders. In vivo imaging techniques, particularly PET and SPECT, are indispensable tools for quantifying receptor occupancy in the brain, providing direct evidence of a drug's mechanism of action and informing dose-selection strategies. This guide will delve into the methodologies of these imaging studies, present comparative quantitative data, and illustrate the underlying neurobiological pathways.

Comparative Analysis of Dopamine D2/D3 Receptor Occupancy

The primary imaging biomarker for validating the target engagement of this compound and similar antipsychotic drugs is the measurement of dopamine D2/D3 receptor occupancy in key brain regions, such as the striatum (caudate and putamen). This is typically achieved using PET or SPECT with specific radioligands that bind to these receptors.

Data Presentation: Receptor Occupancy of this compound and Comparators

The following tables summarize quantitative data from various imaging studies, providing a comparative overview of the dopamine D2/D3 receptor occupancy of this compound, Amisulpride, and Risperidone at different doses.

Drug Imaging Modality Radioligand Dose Brain Region Mean Receptor Occupancy (%)
This compound PET[11C]-PHNO25 mgStriatum~30-40%
50 mgStriatum~40-50%
100 mgStriatum~50-60%
Amisulpride SPECT[123I]IBZM50-300 mg/day (low dose)Striatum67.1%
400-1200 mg/day (high dose)Striatum79.1%
PET[18F]desmethoxyfallypride200-1200 mg/dayPutamen43-85%
Caudate67-90%
Risperidone SPECT[123I]epideprideNot specifiedCaudate42%
Putamen31%
PET[11C]raclopride25 mg (injectable)Striatum71.0% (post-injection) / 54.0% (pre-injection)
50 mg (injectable)Striatum74.4% (post-injection) / 65.4% (pre-injection)
75 mg (injectable)Striatum81.5% (post-injection) / 75.0% (pre-injection)

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for PET and SPECT imaging studies designed to measure dopamine D2/D3 receptor occupancy.

PET Imaging with [11C]-raclopride

Objective: To quantify striatal dopamine D2/D3 receptor occupancy after administration of a therapeutic agent.

Methodology:

  • Subject Preparation: Subjects are typically required to abstain from caffeine (B1668208) and alcohol for at least 24 hours prior to the scan. A baseline scan is often performed before drug administration.

  • Radioligand Administration: A bolus injection of [11C]-raclopride (typically 185-370 MBq) is administered intravenously.

  • PET Scan Acquisition: Dynamic PET data are acquired for 60-90 minutes immediately following radioligand injection.

  • Image Reconstruction and Analysis:

    • Dynamic images are reconstructed using standard algorithms (e.g., filtered back-projection or iterative reconstruction).

    • Regions of interest (ROIs) are drawn on co-registered magnetic resonance imaging (MRI) scans for anatomical guidance, typically including the caudate, putamen, and a reference region with negligible D2/D3 receptor density (e.g., cerebellum).

    • Time-activity curves (TACs) are generated for each ROI.

  • Quantification of Receptor Occupancy:

    • The binding potential (BPND) is calculated using a reference tissue model (e.g., the simplified reference tissue model, SRTM).

    • Receptor occupancy is calculated as the percentage reduction in BPND after drug administration compared to the baseline scan: Occupancy (%) = [(BPND_baseline - BPND_drug) / BPND_baseline] x 100

SPECT Imaging with [123I]IBZM

Objective: To assess striatal dopamine D2 receptor availability in patients treated with antipsychotic medication.

Methodology:

  • Subject Preparation: Similar to PET, subjects are prepared to minimize confounding factors.

  • Radioligand Administration: An intravenous injection of [123I]IBZM (iodobenzamide) (typically 185 MBq) is administered.

  • SPECT Scan Acquisition: Brain SPECT scans are performed approximately two hours after the injection to allow for optimal tracer distribution.

  • Image Reconstruction and Analysis:

    • Transverse slices are reconstructed and corrected for attenuation.

    • ROIs are drawn for the striatum and a reference region (e.g., frontal cortex).

  • Quantification of Receptor Occupancy:

    • Specific binding is calculated as the ratio of (striatal counts - frontal cortex counts) / frontal cortex counts.

    • Receptor occupancy is determined by comparing the specific binding in treated patients to that of a drug-naive control group.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate key concepts related to this compound's target engagement and the methodologies used to study it.

Dopamine D2/D3 Receptor Signaling Pathway in Schizophrenia cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Dopamine Dopamine D2R D2/D3 Receptor Dopamine->D2R Binds G_protein G-protein (Gi/o) D2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Reduces production of PKA Protein Kinase A cAMP->PKA Activates Downstream Downstream Signaling (e.g., Gene Transcription) PKA->Downstream Phosphorylates This compound This compound This compound->D2R Antagonizes Experimental Workflow for a Clinical PET Imaging Study Patient_Recruitment Patient Recruitment & Informed Consent Baseline_Scan Baseline PET/MRI Scan (Drug-Naïve) Patient_Recruitment->Baseline_Scan Drug_Admin This compound Administration (Single or Chronic Dosing) Baseline_Scan->Drug_Admin Followup_Scan Follow-up PET/MRI Scan Drug_Admin->Followup_Scan Data_Analysis Image & Data Analysis (ROI definition, TACs, BPND calculation) Followup_Scan->Data_Analysis Occupancy_Calc Receptor Occupancy Calculation Data_Analysis->Occupancy_Calc Report Reporting of Findings Occupancy_Calc->Report

Esamisulpride vs. Aripiprazole: A Comparative Analysis of Dopamine Release and Cognitive Function

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of esamisulpride and aripiprazole (B633), two atypical antipsychotic agents with distinct pharmacological profiles. We delve into their differential effects on dopamine (B1211576) neurotransmission and cognitive function, supported by experimental data from preclinical and clinical studies.

At a Glance: Key Differences

FeatureThis compound (S-enantiomer of Amisulpride)Aripiprazole
Primary Mechanism of Action Selective D2/D3 receptor antagonistD2 receptor partial agonist and 5-HT1A receptor partial agonist
Dopamine Release Modulation Dose-dependent: increases at low doses (presynaptic autoreceptor blockade), decreases at high doses (postsynaptic receptor blockade)Stabilizes dopamine levels; acts as a functional antagonist in hyperdopaminergic states and a functional agonist in hypodopaminergic states
Cognitive Function Effects Mixed findings; some studies suggest potential for improvement, particularly in working memoryGenerally considered to have a favorable profile for improving cognitive and negative symptoms

Data Presentation

Table 1: Receptor Binding Affinities (Ki, nM)
ReceptorThis compoundAripiprazole
Dopamine D24.430.34
Dopamine D30.72~3
Serotonin 5-HT1A>10,0009
Serotonin 5-HT2A4303.4
Serotonin 5-HT71,86039

Lower Ki values indicate higher binding affinity.

Table 2: Effects on Dopamine Release in Key Brain Regions (from preclinical microdialysis studies)
Brain RegionThis compound (Amisulpride)Aripiprazole
Prefrontal Cortex Increased dopamine release at low dosesIncreased dopamine release at low doses (e.g., 0.3 mg/kg)[1][2]
Striatum / Nucleus Accumbens Decreased dopamine release at higher dosesDecreased dopamine release at higher doses (e.g., 3.0, 10 mg/kg)[2]
Table 3: Comparative Effects on Cognitive Function in First-Episode Psychosis
Cognitive DomainAmisulpride (B195569)Aripiprazole
Negative Symptoms (Wallwork dimension) No significant improvementSignificant improvement (p < 0.001)[3][4][5][6][7][8]
General Cognitive Performance (z-score) No significant improvementNo significant improvement when accounting for retest effects[3][4][5][6][7][8]
Working Memory (Letter-Number Span) Showed greater improvement as adjunctive therapy in one studyShowed less improvement compared to adjunctive amisulpride in one study

Data from a 6-week study comparing monotherapy in antipsychotic-naïve patients, except for working memory data which is from a study of adjunctive therapy.[3][4][5][6][7][8]

Signaling Pathways and Mechanisms of Action

This compound and aripiprazole exert their effects on the dopamine system through distinct mechanisms.

cluster_this compound This compound Signaling cluster_aripiprazole Aripiprazole Signaling This compound This compound d2d3_presynaptic Presynaptic D2/D3 Autoreceptors This compound->d2d3_presynaptic Blocks (preferentially at low doses) d2d3_postsynaptic Postsynaptic D2/D3 Receptors This compound->d2d3_postsynaptic Blocks (at high doses) da_release Dopamine Release d2d3_presynaptic->da_release Inhibits Inhibition -> Increases da_signal Dopaminergic Signal Transduction d2d3_postsynaptic->da_signal Blocks low_dose Low Dose high_dose High Dose aripiprazole Aripiprazole d2_receptor D2 Receptors aripiprazole->d2_receptor Partial Agonist stabilized_signal Stabilized Signal Transduction d2_receptor->stabilized_signal Modulates da_levels Dopamine Levels hyperdopaminergic High DA (e.g., Mesolimbic) hypodopaminergic Low DA (e.g., Mesocortical) hyperdopaminergic->d2_receptor High Competition hypodopaminergic->d2_receptor Low Competition

Caption: Contrasting mechanisms of this compound and Aripiprazole on dopamine signaling.

Experimental Protocols

In Vivo Microdialysis for Dopamine Release

This technique is employed to measure extracellular levels of neurotransmitters in specific brain regions of freely moving animals.

Surgical Procedure:

  • Anesthesia: Rats are anesthetized (e.g., with chloral (B1216628) hydrate, 400 mg/kg, i.p.).

  • Stereotaxic Implantation: The animal is placed in a stereotaxic frame. A guide cannula is implanted into the target brain region (e.g., medial prefrontal cortex or striatum) using precise coordinates.

  • Fixation: The cannula is secured to the skull using dental cement and anchor screws.

  • Recovery: Animals are allowed to recover for a minimum of 5-7 days post-surgery.

Microdialysis Experiment:

  • Probe Insertion: A microdialysis probe (e.g., 4-mm membrane) is inserted into the guide cannula.

  • Perfusion: The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min).

  • Equilibration: The system is allowed to equilibrate for 1-2 hours to establish a stable baseline of dopamine levels.

  • Drug Administration: this compound, aripiprazole, or vehicle is administered (e.g., intraperitoneally or orally).

  • Sample Collection: Dialysate samples are collected at regular intervals (e.g., every 10-20 minutes) into vials containing an antioxidant.

  • Analysis: Dopamine concentrations in the dialysate are quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ECD).

surgery Surgery: Guide Cannula Implantation recovery Recovery (5-7 days) surgery->recovery probe_insertion Probe Insertion & Perfusion with aCSF recovery->probe_insertion equilibration Equilibration (1-2 hours) probe_insertion->equilibration drug_admin Drug Administration equilibration->drug_admin sample_collection Dialysate Sample Collection drug_admin->sample_collection analysis HPLC-ECD Analysis of Dopamine sample_collection->analysis verification Histological Verification analysis->verification

Caption: Workflow for an in vivo microdialysis experiment to measure dopamine release.

Positron Emission Tomography (PET) for D2 Receptor Occupancy

PET imaging is a non-invasive technique used to quantify receptor occupancy in the living human brain.

Subject Preparation:

  • Informed Consent: Subjects provide written informed consent after a detailed explanation of the protocol.

  • Medical Screening: A thorough medical and psychiatric screening is conducted.

  • Abstinence: Subjects are instructed to abstain from caffeine, nicotine, and alcohol for at least 24 hours prior to the scan.

  • Fasting: A fasting period of 4-6 hours is typically required.[13]

PET Scan Procedure:

  • Baseline Scan: A baseline PET scan is performed before drug administration to measure baseline D2 receptor availability.

  • Radioligand Administration: A D2 receptor radioligand, such as [11C]raclopride, is administered intravenously as a bolus or bolus-plus-infusion.

  • Image Acquisition: Dynamic PET data are acquired for a specified duration (e.g., 90 minutes).

  • Drug Administration: Subjects are treated with this compound or aripiprazole for a designated period to reach steady-state plasma concentrations.

  • Follow-up Scan: A second PET scan is conducted under the same conditions as the baseline scan.

  • Blood Sampling: Venous blood samples are collected to measure plasma drug concentrations.

  • Data Analysis: The binding potential of the radioligand is calculated for both scans. D2 receptor occupancy is determined by the percentage reduction in binding potential from baseline to the post-drug scan.[13][14][15]

cluster_protocol PET D2 Receptor Occupancy Protocol start Start baseline_scan Baseline PET Scan with [11C]raclopride start->baseline_scan drug_treatment Chronic Drug Administration (this compound or Aripiprazole) baseline_scan->drug_treatment followup_scan Follow-up PET Scan with [11C]raclopride drug_treatment->followup_scan data_analysis Calculate Receptor Occupancy followup_scan->data_analysis end End data_analysis->end

Caption: Logical flow of a PET study to determine D2 receptor occupancy.

Discussion and Conclusion

The distinct pharmacological profiles of this compound and aripiprazole translate into different effects on dopamine neurotransmission and, consequently, on cognitive and negative symptoms in psychosis.

Dopamine Release: this compound's dose-dependent effect, stemming from its preferential blockade of presynaptic D2/D3 autoreceptors at low doses, is thought to underlie its efficacy against negative symptoms by increasing dopaminergic tone in areas like the prefrontal cortex.[16] At higher doses, its postsynaptic antagonism in regions like the striatum addresses positive symptoms. Aripiprazole, as a D2 partial agonist, acts as a dopamine stabilizer. In the mesolimbic pathway, where dopamine is thought to be excessive in psychosis, it acts as a functional antagonist. Conversely, in the mesocortical pathway, where dopamine may be deficient, it acts as a functional agonist, which is hypothesized to improve cognitive and negative symptoms.[17]

Cognitive Function: Clinical data suggests that aripiprazole may have a more favorable profile for improving negative symptoms compared to amisulpride in the early course of treatment for first-episode psychosis.[3][4][5][6][7][8] However, neither drug demonstrated a significant impact on a broad range of cognitive functions in this patient population when accounting for practice effects.[3][4][5][6][7][8] One study did find that adjunctive amisulpride improved working memory more than adjunctive cognitive behavioral therapy in patients already taking aripiprazole.[18][19]

References

A Comparative Guide to the Cross-Validation of Analytical Methods for Esamisulpride Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of two common analytical methods for the quantification of Esamisulpride: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). The information presented is based on published experimental data for Amisulpride (B195569), the racemic mixture containing this compound. The methodologies are generally applicable to the specific S-enantiomer. Cross-validation of these methods is critical to ensure data integrity and consistency, particularly in multi-center studies.

Comparative Performance Data

The selection of an analytical method for the quantification of this compound in biological matrices or pharmaceutical formulations depends on the specific requirements of the study, such as required sensitivity, selectivity, and throughput. Below is a summary of the performance characteristics of HPLC-UV and LC-MS/MS methods based on validated studies.

Performance ParameterHPLC-UV MethodLC-MS/MS Method
Linearity Range 1-15 µg/mL[1], 5-30 µg/mL[2], 60-140 ng/mL2.0–2500.0 ng/mL[3][4], 0.50-500.52 ng/ml[5]
Accuracy (% Recovery) 98% to 102%, Close to 100%[1]96.0 to 101.5%[3][4]
Precision (%RSD) <2%[1][6]Intra-day: 0.9 to 1.7%, Inter-day: 1.5 to 2.8%[3][4]
Limit of Detection (LOD) 1.5 ng/mL, 0.15 µg/ml[7]Not explicitly stated, but LLOQ is lower
Limit of Quantification (LOQ) 4.5 ng/mL, 0.47 µg/ml[7]2.0 ng/mL[3], 0.50 ng/mL[5]

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and cross-validation of analytical methods. Below are representative protocols for both HPLC-UV and LC-MS/MS.

1. HPLC-UV Method for Amisulpride in Pharmaceutical Formulations

This method is suitable for the routine quality control of this compound in bulk drug and tablet dosage forms.[2]

  • Instrumentation : A High-Performance Liquid Chromatography (HPLC) system equipped with a UV-Vis detector.[8]

  • Column : A reversed-phase C18 column (e.g., Inertsil ODS, 150x4.6mm, 3.5 µm) is commonly used.[1]

  • Mobile Phase : A mixture of a buffer (e.g., 0.1% trifluoroacetic acid or phosphate (B84403) buffer) and an organic solvent like acetonitrile (B52724) in a specific ratio (e.g., 30:70 v/v).[1]

  • Flow Rate : Typically set at 1.0 mL/min.[1]

  • Detection : UV detection at a wavelength of 257 nm or 226 nm.[1][2]

  • Sample Preparation :

    • Accurately weigh and transfer the sample (bulk drug or powdered tablets) into a volumetric flask.

    • Dissolve the sample in a suitable solvent (e.g., methanol).

    • Dilute with the mobile phase to achieve a concentration within the linear range of the method.

    • Filter the solution through a 0.45 µm membrane filter before injection.[7]

2. LC-MS/MS Method for Amisulpride in Human Plasma

This method offers high sensitivity and selectivity, making it ideal for pharmacokinetic and bioequivalence studies.[3]

  • Instrumentation : A liquid chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[3][9]

  • Column : A reversed-phase C18 column (e.g., Zorbax Bonus-RP, 4.6 × 75 mm, 3.5 μm) is often employed.[3]

  • Mobile Phase : An isocratic mobile phase consisting of a mixture of 0.2% formic acid in water and methanol (B129727) (e.g., 35:65 v/v).[3]

  • Flow Rate : A flow rate of 0.5 mL/min is typical.[3]

  • Mass Spectrometric Detection :

    • Ionization Mode : Positive electrospray ionization (ESI+).

    • MRM Transitions : Amisulpride: m/z 370.1→242.1; Amisulpride-d5 (Internal Standard): m/z 375.1→242.1.[3]

  • Sample Preparation (Liquid-Liquid Extraction) :

    • Pipette 100 µL of human plasma into a microcentrifuge tube.

    • Add 25 µL of the internal standard working solution (Amisulpride-d5).

    • Add 1 mL of an extraction solvent (e.g., ethyl acetate) and vortex for 2 minutes.

    • Centrifuge at high speed to separate the layers.

    • Transfer the organic supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in the mobile phase and inject it into the LC-MS/MS system.[10]

Mandatory Visualizations

Cross-Validation Workflow

The following diagram illustrates the logical workflow for the cross-validation of an analytical method between two laboratories. This process ensures that the method is robust and provides equivalent results regardless of the testing site.

CrossValidationWorkflow cluster_LabA Laboratory A (Originating Lab) cluster_LabB Laboratory B (Receiving Lab) cluster_Comparison Data Comparison & Acceptance A1 Method Development & Validation A2 Analysis of QC Samples A1->A2 A3 Generate Reference Data A2->A3 C1 Compare Results from Lab A & Lab B A3->C1 B1 Method Transfer & Protocol Harmonization B2 Partial Method Validation B1->B2 B3 Analysis of the Same QC Samples B2->B3 B3->C1 C2 Assess Against Predefined Acceptance Criteria C1->C2 C3 Method Cross-Validation Successful C2->C3 Criteria Met C4 Investigate Discrepancies C2->C4 Criteria Not Met C4->B1 Re-evaluate & Optimize

A generalized workflow for inter-laboratory cross-validation of an analytical method.

Signaling Pathway

While a signaling pathway is not directly relevant to the cross-validation of analytical methods, a diagram illustrating the mechanism of action of this compound is provided for context. This compound is a selective antagonist of dopamine (B1211576) D2 and D3 receptors.

DopamineReceptorAntagonism cluster_Presynaptic Presynaptic Neuron cluster_Postsynaptic Postsynaptic Neuron Dopamine Dopamine D2_Receptor D2 Receptor Dopamine->D2_Receptor Binds & Activates D3_Receptor D3 Receptor Dopamine->D3_Receptor Binds & Activates Signal Downstream Signaling D2_Receptor->Signal D3_Receptor->Signal This compound This compound This compound->D2_Receptor Blocks This compound->D3_Receptor Blocks

References

A Comparative Analysis of Esamisulpride and S-Sulpiride at Dopamine D2 and D3 Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Esamisulpride and S-Sulpiride, focusing on their interaction with dopamine (B1211576) D2 and D3 receptors. The information presented is supported by experimental data to aid in research and drug development decisions.

Introduction

This compound, the S-enantiomer of amisulpride (B195569), and S-Sulpiride, the active enantiomer of sulpiride, are both substituted benzamide (B126) antipsychotics that exhibit high affinity for dopamine D2 and D3 receptors.[1] Their primary mechanism of action involves the blockade of these receptors, which are implicated in various neurological and psychiatric disorders.[2][3] Understanding the nuanced differences in their binding affinities and functional activities is crucial for the development of targeted therapeutics.

Quantitative Data Presentation

The following tables summarize the binding affinities of this compound and S-Sulpiride for human dopamine D2 and D3 receptors.

Table 1: Binding Affinities (Ki) of this compound and S-Sulpiride at D2 and D3 Receptors

CompoundReceptorKi (nM)Reference
This compound (S-Amisulpride)D24.43[4]
D33.2[2]
S-SulpirideD2~15
D3~13

Note: Ki values are indicative of the concentration of the drug that will bind to 50% of the receptors in the absence of the natural ligand. Lower Ki values indicate higher binding affinity.

Comparative Analysis

This compound demonstrates a higher affinity for both D2 and D3 receptors compared to S-Sulpiride, as indicated by its lower Ki values.[2][4] Specifically, this compound's affinity for the D2 receptor is approximately three-fold higher than that of S-Sulpiride, and its affinity for the D3 receptor is roughly four-fold higher. Both compounds exhibit a similar high affinity for D2 and D3 receptors, classifying them as D2/D3 receptor antagonists.[2][3]

Experimental Protocols

Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of this compound and S-Sulpiride for D2 and D3 receptors.

Methodology:

  • Cell Culture and Membrane Preparation:

    • Spodoptera frugiperda (Sf-9) insect cells or Chinese Hamster Ovary (CHO) cells recombinantly expressing either the human dopamine D2 or D3 receptor are cultured and harvested.

    • Cell membranes are prepared by homogenization and centrifugation to isolate the membrane fraction containing the receptors.

  • Binding Assay:

    • Competition binding assays are performed using a radioligand such as [3H]spiperone or [3H]nemonapride.[1]

    • A fixed concentration of the radioligand is incubated with the cell membranes in the presence of increasing concentrations of the unlabeled competitor drug (this compound or S-Sulpiride).

    • Non-specific binding is determined in the presence of a high concentration of a known D2/D3 antagonist (e.g., haloperidol).

  • Data Analysis:

    • The amount of radioligand bound to the receptors is measured using liquid scintillation counting.

    • The concentration of the competitor drug that inhibits 50% of the specific binding of the radioligand (IC50) is determined.

    • The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation.

Functional Assay (cAMP Inhibition)

Objective: To determine the functional antagonist activity of this compound and S-Sulpiride at D2 and D3 receptors.

Methodology:

  • Cell Culture:

    • CHO or HEK293 cells stably expressing the human dopamine D2 or D3 receptor are used.[5] These receptors are Gαi/o-coupled, and their activation leads to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP).[6][7]

  • cAMP Measurement:

    • Cells are pre-treated with a phosphodiesterase inhibitor to prevent cAMP degradation.

    • Adenylyl cyclase is stimulated using forskolin (B1673556) to increase basal cAMP levels.

    • Cells are then treated with a dopamine receptor agonist (e.g., dopamine) in the presence of varying concentrations of the antagonist (this compound or S-Sulpiride).

  • Data Analysis:

    • Intracellular cAMP levels are measured using methods such as HTRF (Homogeneous Time-Resolved Fluorescence) or BRET (Bioluminescence Resonance Energy Transfer).[8][9]

    • The ability of the antagonist to reverse the agonist-induced inhibition of cAMP production is quantified.

    • The concentration of the antagonist that produces 50% of its maximal effect (IC50) is determined to assess its potency as an antagonist.

Visualizations

D2_D3_Signaling_Pathway cluster_membrane Cell Membrane D2R D2 Receptor Gi_o Gαi/o D2R->Gi_o Activation D3R D3 Receptor D3R->Gi_o Activation AC Adenylyl Cyclase Gi_o->AC Inhibition cAMP cAMP AC->cAMP Conversion Dopamine Dopamine Dopamine->D2R Agonist Dopamine->D3R Agonist This compound This compound This compound->D2R Antagonist This compound->D3R Antagonist S_Sulpiride S-Sulpiride S_Sulpiride->D2R Antagonist S_Sulpiride->D3R Antagonist ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activation Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylation Radioligand_Binding_Workflow start Start cell_culture Culture cells expressing D2 or D3 receptors start->cell_culture membrane_prep Prepare cell membranes cell_culture->membrane_prep incubation Incubate membranes with radioligand and competitor (this compound/S-Sulpiride) membrane_prep->incubation filtration Separate bound and free radioligand via filtration incubation->filtration counting Quantify bound radioligand (Scintillation Counting) filtration->counting analysis Data analysis to determine IC50 and Ki values counting->analysis end End analysis->end cAMP_Functional_Assay_Workflow start Start cell_culture Culture cells expressing D2 or D3 receptors start->cell_culture stimulation Stimulate adenylyl cyclase with forskolin cell_culture->stimulation treatment Treat cells with agonist and varying concentrations of antagonist stimulation->treatment measurement Measure intracellular cAMP levels (e.g., HTRF, BRET) treatment->measurement analysis Data analysis to determine IC50 for antagonism measurement->analysis end End analysis->end

References

Evaluating the Bioequivalence of Esamisulpride Salt Forms: A Methodological Guide

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis of bioequivalence testing methodologies applicable to different salt forms of the atypical antipsychotic Esamisulpride.

Introduction

This compound, the pharmacologically active (S)-enantiomer of amisulpride (B195569), is a selective dopamine (B1211576) D2/D3 receptor antagonist used in the treatment of schizophrenia and dysthymia. The development of different salt forms of an active pharmaceutical ingredient (API) is a common strategy to improve its physicochemical properties, such as solubility, stability, and bioavailability. When different salt forms of a drug are developed, it is crucial to assess their bioequivalence to ensure they are therapeutically equivalent.

Pharmacokinetic Data for Bioequivalence Assessment

The primary objective of a bioequivalence study is to demonstrate that two different formulations or, in this hypothetical case, two different salt forms of a drug, result in comparable concentrations of the active substance in the blood over time. The key pharmacokinetic (PK) parameters used to assess bioequivalence are the maximum plasma concentration (Cmax), the time to reach maximum concentration (Tmax), and the area under the plasma concentration-time curve (AUC).[1][2]

The tables below present a summary of pharmacokinetic data from a representative bioequivalence study of two amisulpride formulations.[2][3][5] These tables illustrate the type of data that would be collected and compared for different this compound salt forms. Bioequivalence is established if the 90% confidence intervals (CIs) for the geometric mean ratio (GMR) of Cmax, AUC0–t, and AUC0–∞ fall within the acceptance range of 80.00% to 125.00%.[2][3]

Table 1: Pharmacokinetic Parameters of Amisulpride Formulations (Fasting State)

ParameterTest Formulation (Mean ± SD)Reference Formulation (Mean ± SD)Geometric Mean Ratio (90% CI)
Cmax (ng/mL) 584.7 ± 145.2586.3 ± 150.193.83% (83.93% - 104.89%)
AUC0-t (ng·h/mL) 4767.2 ± 980.54856.3 ± 1012.7101.90% (97.58% - 106.42%)
AUC0-∞ (ng·h/mL) 4891.7 ± 1005.35043.2 ± 1050.8102.35% (98.24% - 106.63%)
Tmax (h) 2.0 (1.0 - 4.0)2.0 (1.0 - 4.5)N/A
t½ (h) 12.1 ± 2.512.3 ± 2.8N/A

Data adapted from representative amisulpride bioequivalence studies.[2][3][6] Cmax, AUC0-t, and AUC0-∞ are presented as geometric means for the ratio calculation. Tmax is presented as median (range). t½ is the elimination half-life.

Table 2: Pharmacokinetic Parameters of Amisulpride Formulations (Fed State)

ParameterTest Formulation (Mean ± SD)Reference Formulation (Mean ± SD)Geometric Mean Ratio (90% CI)
Cmax (ng/mL) 450.1 ± 112.5440.2 ± 108.9102.23% (92.49% - 112.99%)
AUC0-t (ng·h/mL) 5100.8 ± 1150.34805.6 ± 1098.4106.09% (102.44% - 109.87%)
AUC0-∞ (ng·h/mL) 5215.4 ± 1180.15120.7 ± 1155.6101.87% (97.49% - 106.44%)
Tmax (h) 3.0 (1.5 - 5.0)3.0 (1.5 - 5.5)N/A
t½ (h) 12.5 ± 2.912.6 ± 3.1N/A

Data adapted from representative amisulpride bioequivalence studies.[2][3][5] A high-fat meal can affect the rate and extent of absorption.

Experimental Protocols

A robust and standardized experimental protocol is essential for a valid bioequivalence study. The following outlines a typical methodology for a comparative bioavailability study of two different salt forms of this compound.

Study Design

A randomized, open-label, single-dose, two-period, two-sequence crossover design is the standard for bioequivalence studies.[1][2][3]

  • Randomized: Subjects are randomly assigned to a treatment sequence.

  • Open-label: Both subjects and investigators are aware of the treatment being administered.

  • Single-dose: Subjects receive a single dose of the test and reference products.

  • Two-period, Crossover: Each subject receives both the test salt form and the reference salt form, separated by a washout period. This allows each subject to serve as their own control, reducing variability.

A washout period of at least 7 days (or at least 5 times the elimination half-life of the drug) is implemented between the two periods to ensure the complete elimination of the drug from the first period before the second period begins.[2][3] Amisulpride's half-life is approximately 12 hours.[7]

Subject Population

The study is typically conducted in a cohort of healthy adult volunteers (e.g., 24-42 subjects).[2][3] Subjects undergo a comprehensive health screening to ensure they meet the inclusion criteria and have no contraindications.

Drug Administration and Blood Sampling
  • After an overnight fast, subjects receive a single oral dose of either the test or reference this compound salt form with a standardized volume of water.

  • For studies under fed conditions, a standardized high-fat, high-calorie breakfast is consumed before dosing.[2][3]

  • Blood samples are collected in tubes containing an anticoagulant at predetermined time points before dosing (0 hours) and at various intervals after dosing (e.g., 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 48, and 72 hours) to capture the full pharmacokinetic profile.

  • Plasma is separated by centrifugation and stored frozen until analysis.

Analytical Method

The concentration of this compound in plasma samples is determined using a validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[2][3] This method must be validated for its linearity, accuracy, precision, selectivity, and stability according to regulatory guidelines.

Statistical Analysis

Pharmacokinetic parameters (Cmax, AUC0-t, AUC0-∞) are calculated from the plasma concentration-time data for each subject using non-compartmental methods.[2][3] These parameters are then log-transformed and analyzed using an Analysis of Variance (ANOVA) model. The 90% confidence intervals for the ratio of the geometric means of the test and reference products for Cmax and AUC are calculated to determine bioequivalence.[2]

Visualizations

Experimental Workflow

The following diagram illustrates the typical workflow of a crossover bioequivalence study.

G cluster_screening Screening Phase cluster_period1 Period 1 cluster_washout Washout cluster_period2 Period 2 (Crossover) cluster_analysis Analysis Phase Screening Subject Screening and Informed Consent Randomization Randomization Screening->Randomization GroupA1 Group A: Dose Test Salt Form (T) Randomization->GroupA1 GroupB1 Group B: Dose Reference Salt Form (R) Randomization->GroupB1 Sampling1 Serial Blood Sampling GroupA1->Sampling1 GroupB1->Sampling1 Washout Washout Period (>= 7 days) Sampling1->Washout GroupA2 Group A: Dose Reference Salt Form (R) Washout->GroupA2 GroupB2 Group B: Dose Test Salt Form (T) Washout->GroupB2 Sampling2 Serial Blood Sampling GroupA2->Sampling2 GroupB2->Sampling2 Bioanalysis LC-MS/MS Bioanalysis of Plasma Samples Sampling2->Bioanalysis PK_Analysis Pharmacokinetic Analysis (Cmax, AUC) Bioanalysis->PK_Analysis Stat_Analysis Statistical Analysis (90% CI) PK_Analysis->Stat_Analysis Conclusion Bioequivalence Conclusion Stat_Analysis->Conclusion

Bioequivalence Study Workflow
Signaling Pathway of this compound

This compound exerts its therapeutic effect primarily through the antagonism of dopamine D2 and D3 receptors. At lower doses, it preferentially blocks presynaptic autoreceptors, which increases dopamine release and is thought to contribute to its efficacy in treating negative symptoms of schizophrenia and dysthymia. At higher doses, it blocks postsynaptic D2/D3 receptors, inhibiting dopaminergic neurotransmission, which is effective for positive psychotic symptoms.

G cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Dopamine_storage Dopamine (DA) Synapse Synaptic Cleft Dopamine_storage->Synapse DA Release D2_auto D2/D3 Autoreceptor D2_post D2/D3 Receptor Signal Signal Transduction D2_post->Signal Activation Response Cellular Response Signal->Response Esamisulpride_low Low Dose This compound Esamisulpride_low->D2_auto Antagonism Esamisulpride_high High Dose This compound Esamisulpride_high->D2_post Antagonism Synapse->D2_auto Negative Feedback Synapse->D2_post DA Binding

This compound's Dopaminergic Pathway

Conclusion

The evaluation of bioequivalence between different salt forms of this compound would follow a well-established regulatory and scientific pathway. By employing a rigorous crossover study design, validated analytical methods, and appropriate statistical analysis, researchers can determine if a new salt form provides the same rate and extent of absorption as a reference form. Although direct comparative data for this compound salts is lacking, the extensive data available for amisulpride provides a clear and reliable blueprint for conducting such an investigation, ensuring that any new salt form brought to market is therapeutically equivalent and safe for patients.

References

Validating Esamisulpride's Mechanism of Action: A Comparative Guide Using Knockout Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for the in vivo validation of Esamisulpride's mechanism of action, leveraging established methodologies with knockout animal models. While direct in vivo studies on this compound in knockout models are not yet available in published literature, this document outlines the expected experimental outcomes based on its known pharmacological profile as a potent D2/D3 dopamine (B1211576) receptor antagonist. The comparisons drawn are with well-characterized antipsychotics, providing a predictive benchmark for future research.

This compound is the more potent enantiomer of Amisulpride (B195569), exhibiting high affinity for dopamine D2 and D3 receptors.[1] Amisulpride itself is known for its dose-dependent effects, where low doses are thought to preferentially block presynaptic D2/D3 autoreceptors, leading to an increase in dopamine transmission, while higher doses produce a postsynaptic blockade.[2][3] This dual action is believed to contribute to its efficacy against both negative and positive symptoms of schizophrenia, respectively.[3]

Comparative Analysis of Receptor Binding Affinities

To understand the specificity of this compound, it is crucial to compare its binding profile with other relevant dopaminergic antagonists. The following table summarizes the binding affinities (Ki, nM) for key dopamine and serotonin (B10506) receptors.

CompoundD2 Receptor (Ki, nM)D3 Receptor (Ki, nM)5-HT7 Receptor (Ki, nM)Reference
This compound 4.0High Affinity (exact value not specified)1,900[1][4]
Amisulpride (racemic)High AffinityHigh AffinityModerate Affinity[2][5]
Haloperidol~1-2~5-10>1000[6]
Risperidone~3-5~8-12~0.2-0.5[6][7]
Olanzapine~11-20~20-30~1-2[4]
Aripiprazole (partial agonist)~0.34-1.5~0.8-3~15-40[8]
Cariprazine (partial agonist)~0.5-1.5~0.08-0.3~10-30[8]

Note: Ki values can vary between studies based on experimental conditions. The data presented is a representative compilation.

In Vivo Validation Using Knockout Models: A Proposed Experimental Framework

The definitive validation of this compound's D2/D3 receptor-mediated effects in vivo would involve the use of D2 receptor knockout (D2R-/-) and D3 receptor knockout (D3R-/-) mouse models. Below are the proposed experiments and expected outcomes compared to a classic antagonist like Haloperidol.

Behavioral Phenotyping

1. Locomotor Activity:

  • Rationale: Dopamine D2 receptors are integral in mediating locomotor activity.[9] Antagonism of these receptors is expected to reduce spontaneous and stimulant-induced locomotion.

  • Expected this compound Outcome: In wild-type (WT) mice, this compound should dose-dependently decrease locomotor activity. This effect should be significantly attenuated or absent in D2R-/- mice, confirming the D2 receptor as the primary target for this behavioral effect.

Treatment GroupGenotypePredicted Change in Locomotor Activity
VehicleWTBaseline
VehicleD2R-/-Baseline (may differ from WT)
This compound (low dose)WTNo significant change or slight increase
This compound (high dose)WTSignificant decrease
This compound (high dose)D2R-/-No significant change compared to vehicle
Haloperidol (1 mg/kg)WTSignificant decrease
Haloperidol (1 mg/kg)D2R-/-No significant change compared to vehicle

2. Apomorphine-Induced Behaviors:

  • Rationale: Apomorphine is a non-selective dopamine agonist. At low doses, it preferentially stimulates presynaptic D2/D3 autoreceptors, leading to hypomotility. At higher doses, it stimulates postsynaptic receptors, causing hyperlocomotion and stereotyped behaviors.[2]

  • Expected this compound Outcome: Low-dose this compound is expected to block apomorphine-induced hypomotility in WT mice. This effect should be absent in D2R-/- and/or D3R-/- mice. High-dose this compound should antagonize apomorphine-induced hyperlocomotion and stereotypy in WT mice, with this effect being absent in D2R-/- mice.

TreatmentGenotypeApomorphine ChallengePredicted Behavioral Outcome
VehicleWTLow doseHypomotility
This compound (low dose)WTLow doseBlockade of hypomotility
This compound (low dose)D2R-/-Low doseNo blockade of hypomotility
VehicleWTHigh doseHyperlocomotion/Stereotypy
This compound (high dose)WTHigh doseBlockade of hyperlocomotion
This compound (high dose)D2R-/-High doseNo blockade of hyperlocomotion
Neurochemical Analysis

Microdialysis:

  • Rationale: Blockade of presynaptic D2/D3 autoreceptors increases dopamine release in terminal fields like the striatum and prefrontal cortex.

  • Expected this compound Outcome: Low-dose this compound should increase extracellular dopamine levels in the striatum of WT mice. This effect should be absent in D2R-/- and D3R-/- mice, helping to dissect the relative contribution of each receptor subtype to the autoreceptor function.

TreatmentGenotypePredicted Change in Striatal Dopamine
VehicleWTBaseline
This compound (low dose)WTIncrease
This compound (low dose)D2R-/-No significant change
This compound (low dose)D3R-/-Attenuated or no change

Experimental Protocols

A detailed methodology is crucial for the reproducibility of these validation studies.

Animals
  • Species: Male and female C57BL/6J mice (8-12 weeks old) for wild-type controls.

  • Knockout Models: D2R-/- and D3R-/- mice backcrossed onto the C57BL/6J background for at least 10 generations.[9] All animals should be housed under a 12-hour light/dark cycle with ad libitum access to food and water.

Drug Administration
  • This compound and Comparators: To be dissolved in a suitable vehicle (e.g., 0.9% saline with 1% Tween 80). Administration via intraperitoneal (i.p.) injection at a volume of 10 ml/kg. Doses should be determined based on prior dose-response studies.

Behavioral Assays
  • Locomotor Activity: Mice are placed in automated activity chambers. Following a 30-minute habituation period, they receive a vehicle or drug injection. Locomotor activity (distance traveled, rearing, etc.) is then recorded for 60-120 minutes.

  • Apomorphine-Induced Behaviors: After habituation and drug/vehicle pre-treatment at specified times, mice are injected with a low dose (e.g., 0.05 mg/kg, s.c.) or a high dose (e.g., 1-2 mg/kg, s.c.) of apomorphine. Behaviors are then scored by a blinded observer for a set duration (e.g., 30-60 minutes).

In Vivo Microdialysis
  • Surgery: Mice are anesthetized, and a guide cannula is stereotaxically implanted targeting the striatum. Animals are allowed to recover for at least 48 hours.

  • Procedure: A microdialysis probe is inserted through the guide cannula. The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µl/min).

  • Sampling: After a stable baseline of dopamine levels is established, the drug or vehicle is administered. Dialysate samples are collected at regular intervals (e.g., every 20 minutes) and analyzed for dopamine content using HPLC with electrochemical detection.

Visualizing the Mechanism and Workflow

To clarify the proposed mechanism and experimental design, the following diagrams are provided.

Esamisulpride_Mechanism cluster_presynaptic Presynaptic Dopamine Neuron cluster_synapse cluster_postsynaptic Postsynaptic Neuron Dopamine_synthesis Tyrosine -> L-DOPA -> Dopamine Vesicular_storage Dopamine Storage (VMAT2) Dopamine_synthesis->Vesicular_storage Dopamine_release Dopamine Release Vesicular_storage->Dopamine_release D2_Autoreceptor D2/D3 Autoreceptor Dopamine_release->D2_Autoreceptor Negative Feedback Dopamine_synapse Dopamine Dopamine_release->Dopamine_synapse D2_Autoreceptor->Dopamine_synthesis Inhibits D2_Autoreceptor->Dopamine_release Inhibits DAT Dopamine Transporter (DAT) Dopamine_synapse->DAT Reuptake Postsynaptic_D2 Postsynaptic D2 Receptor Dopamine_synapse->Postsynaptic_D2 Signaling_Cascade Downstream Signaling (e.g., ↓cAMP) Postsynaptic_D2->Signaling_Cascade This compound This compound This compound->D2_Autoreceptor Blocks (Low Dose) This compound->Postsynaptic_D2 Blocks (High Dose)

Caption: Proposed dual mechanism of this compound at dopamine synapses.

Knockout_Validation_Workflow cluster_experiments In Vivo Experiments cluster_analysis Data Analysis & Validation WT Wild-Type (WT) Mice Locomotor Locomotor Activity WT->Locomotor Apomorphine Apomorphine Challenge WT->Apomorphine Microdialysis Striatal Microdialysis WT->Microdialysis D2KO D2R-/- Mice D2KO->Locomotor D2KO->Apomorphine D2KO->Microdialysis D3KO D3R-/- Mice D3KO->Locomotor D3KO->Microdialysis Vehicle Vehicle Control This compound This compound (Dose-Response) Comparator Comparator Drug (e.g., Haloperidol) Behavioral_Data Behavioral Phenotyping Locomotor->Behavioral_Data Apomorphine->Behavioral_Data Neurochemical_Data Neurochemical Profiling Microdialysis->Neurochemical_Data Validation Validate D2/D3 as Primary Targets Behavioral_Data->Validation Neurochemical_Data->Validation

Caption: Experimental workflow for validating this compound's mechanism.

References

A Comparative Analysis of Side Effect Profiles: Esamisulpride and Other Second-Generation Antipsychotics

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the differential side effect profiles of second-generation antipsychotics, with a focus on Esamisulpride's anticipated profile based on its active enantiomer, Amisulpride (B195569).

This guide provides a detailed comparative study of the side effect profiles of this compound and other commonly prescribed second-generation antipsychotics (SGAs). As this compound is the S-enantiomer of Amisulpride, this comparison extensively utilizes data from studies on Amisulpride to project the side effect profile of this compound. The information is intended for researchers, scientists, and drug development professionals to facilitate an objective understanding of the relative safety and tolerability of these agents.

Key Side Effect Profiles: A Quantitative Comparison

The following table summarizes the key side effect profiles of several prominent second-generation antipsychotics. The data is compiled from a meta-analysis of randomized controlled trials and other clinical studies. It is important to note that the side effect profile for this compound is extrapolated from data on its racemate, Amisulpride.

Side Effect CategoryAmisulpride (as proxy for this compound)AripiprazoleOlanzapine (B1677200)QuetiapineRisperidoneZiprasidoneLurasidone
Metabolic Effects
Weight Gain++/-++++++++/-+
Hyperglycemia/Diabetes++/-+++++++/-+
Dyslipidemia++/-+++++++/-+
Neurological Effects
Extrapyramidal Symptoms (EPS)++++++++++
Akathisia+++++++++++
Tardive Dyskinesia++++++++
Endocrine Effects
Hyperprolactinemia+++-++/-++++/-+
Cardiovascular Effects
QTc Prolongation++-++++++-
Orthostatic Hypotension+++++++++++
Other Common Side Effects
Sedation+-+++++++++++
Anticholinergic Effects--+++++--

Legend: +++ High Risk, ++ Moderate Risk, + Low Risk, +/- Neutral/Variable Risk, - Low to No Risk

Signaling Pathways and Mechanisms of Side Effects

The diverse side effect profiles of second-generation antipsychotics are largely determined by their unique receptor binding affinities. The following diagrams illustrate the key signaling pathways involved in the most common side effects.

D2_Antagonism_EPS cluster_nigrostriatal Nigrostriatal Pathway D2_receptor Dopamine (B1211576) D2 Receptor Cholinergic_Neuron Cholinergic Neuron D2_receptor->Cholinergic_Neuron Inhibition Antipsychotic Antipsychotic (e.g., Risperidone) Antipsychotic->D2_receptor Antagonism Dopamine Dopamine Dopamine->D2_receptor Normal Inhibition Acetylcholine Acetylcholine Cholinergic_Neuron->Acetylcholine Release EPS Extrapyramidal Symptoms (EPS) Acetylcholine->EPS

Dopamine D2 Receptor Antagonism and Extrapyramidal Symptoms.

Blockade of D2 receptors in the nigrostriatal pathway disrupts the normal inhibitory effect of dopamine on cholinergic neurons.[1][2] This leads to a relative excess of acetylcholine, contributing to the emergence of extrapyramidal symptoms such as parkinsonism, dystonia, and akathisia.[1][2] Risperidone, with its potent D2 antagonism, is associated with a higher risk of EPS.[1]

D2_Antagonism_Prolactin cluster_tuberoinfundibular Tuberoinfundibular Pathway D2_receptor_pituitary Dopamine D2 Receptor (Pituitary Lactotrophs) Prolactin Prolactin Secretion D2_receptor_pituitary->Prolactin Inhibition Antipsychotic Antipsychotic (e.g., Amisulpride, Risperidone) Antipsychotic->D2_receptor_pituitary Antagonism Dopamine Dopamine Dopamine->D2_receptor_pituitary Inhibition Hyperprolactinemia Hyperprolactinemia Prolactin->Hyperprolactinemia

Dopamine D2 Receptor Antagonism and Hyperprolactinemia.

Dopamine, acting on D2 receptors on lactotroph cells in the anterior pituitary gland, tonically inhibits prolactin secretion.[3][4] Antipsychotics that are potent D2 receptor antagonists, such as Amisulpride and Risperidone, block this inhibitory pathway, leading to elevated prolactin levels.[3][5] Amisulpride is known to cause marked hyperprolactinemia.[6][7]

Metabolic_Side_Effects cluster_metabolic Metabolic Side Effects Pathway Antipsychotic Antipsychotic (e.g., Olanzapine, Quetiapine) H1_receptor Histamine (B1213489) H1 Receptor Antipsychotic->H1_receptor Antagonism 5HT2C_receptor Serotonin (B10506) 5-HT2C Receptor Antipsychotic->5HT2C_receptor Antagonism M3_receptor Muscarinic M3 Receptor Antipsychotic->M3_receptor Antagonism Appetite_Regulation Appetite Regulation (Hypothalamus) H1_receptor->Appetite_Regulation Increased Appetite 5HT2C_receptor->Appetite_Regulation Increased Appetite Insulin_Secretion Insulin (B600854) Secretion (Pancreatic β-cells) M3_receptor->Insulin_Secretion Impaired Secretion Weight_Gain Weight Gain Appetite_Regulation->Weight_Gain Insulin_Resistance Insulin Resistance Insulin_Secretion->Insulin_Resistance Weight_Gain->Insulin_Resistance

Receptor Antagonism and Metabolic Side Effects.

Metabolic side effects like weight gain, hyperglycemia, and dyslipidemia are often associated with antipsychotics that have high affinity for histamine H1 and serotonin 5-HT2C receptors, such as Olanzapine and Quetiapine.[8][9][10][11][12][13][14] Antagonism of these receptors in the hypothalamus can lead to increased appetite and subsequent weight gain.[8][12][15] Blockade of muscarinic M3 receptors on pancreatic beta cells can impair insulin secretion, contributing to insulin resistance.[10]

Cardiovascular_Side_Effects cluster_cardiovascular Cardiovascular Side Effects Pathway Antipsychotic Antipsychotic (e.g., Ziprasidone, Quetiapine) Alpha1_receptor Alpha-1 Adrenergic Receptor Antipsychotic->Alpha1_receptor Antagonism hERG_channel hERG Potassium Channel Antipsychotic->hERG_channel Blockade Vasodilation Vasodilation Alpha1_receptor->Vasodilation QTc_Prolongation QTc Prolongation hERG_channel->QTc_Prolongation Orthostatic_Hypotension Orthostatic Hypotension Vasodilation->Orthostatic_Hypotension

Receptor and Ion Channel Blockade and Cardiovascular Side Effects.

Orthostatic hypotension is a common side effect of antipsychotics that block alpha-1 adrenergic receptors, leading to vasodilation.[16][17][18][19][20] Quetiapine and Olanzapine have notable alpha-1 adrenergic antagonism. QTc interval prolongation, a potentially serious cardiac side effect, can result from the blockade of the hERG potassium channel in the heart. Ziprasidone is particularly associated with a higher risk of QTc prolongation.

Experimental Protocols for Side Effect Assessment

1. Assessment of Extrapyramidal Symptoms (EPS):

A standard and comprehensive method for quantifying EPS in clinical trials is the Extrapyramidal Symptom Rating Scale (ESRS) .[21][22][23]

  • Experimental Workflow:

    • Baseline Assessment: Administer the ESRS to patients before initiating antipsychotic treatment to establish a baseline.

    • Regular Monitoring: Conduct follow-up assessments at regular intervals (e.g., weekly for the first few weeks, then monthly) throughout the treatment period.

    • Components of ESRS:

      • Patient Questionnaire: Inquire about subjective experiences of restlessness, muscle stiffness, and involuntary movements.

      • Clinician Examination:

        • Parkinsonism: Assess for tremor, rigidity, bradykinesia, and postural instability.

        • Dystonia: Examine for sustained muscle contractions and abnormal postures.

        • Akathisia: Observe for objective signs of restlessness and the patient's subjective feeling of inner restlessness.

        • Tardive Dyskinesia: Evaluate for involuntary, repetitive body movements, particularly of the face, mouth, and limbs.

    • Scoring: Each item is rated on a severity scale, and subscale scores are calculated to quantify the different components of EPS.

ESRS_Workflow Start Patient Enrollment Baseline Baseline ESRS Assessment Start->Baseline Treatment Initiate Antipsychotic Treatment Baseline->Treatment FollowUp Regular Follow-up ESRS Assessments Treatment->FollowUp Weekly/Monthly DataAnalysis Data Analysis and Comparison FollowUp->DataAnalysis End End of Study DataAnalysis->End

Experimental Workflow for ESRS Assessment.

2. Monitoring of Metabolic Parameters:

Regular monitoring of metabolic parameters is crucial in clinical trials of antipsychotics, especially those with a known risk of metabolic disturbances.

  • Experimental Protocol:

    • Baseline Measurements: Before starting treatment, measure and record the following:

      • Anthropometric: Weight, Body Mass Index (BMI), waist circumference.

      • Glycemic: Fasting plasma glucose, HbA1c.

      • Lipid Profile: Total cholesterol, LDL cholesterol, HDL cholesterol, triglycerides.

    • Scheduled Follow-up: Repeat these measurements at predefined intervals (e.g., at 4, 8, and 12 weeks, and then every 3-6 months).

    • Glucose Tolerance Test (Optional): An oral glucose tolerance test (OGTT) can be performed at baseline and at key follow-up points to assess for impaired glucose tolerance more sensitively.

    • Data Analysis: Compare changes from baseline within and between treatment groups to determine the metabolic impact of the antipsychotic.

Metabolic_Monitoring_Protocol Start Patient Screening Baseline Baseline Metabolic Measurements (Weight, BMI, Glucose, Lipids) Start->Baseline Treatment Antipsychotic Treatment Initiation Baseline->Treatment FollowUp Scheduled Follow-up Measurements Treatment->FollowUp Regular Intervals DataComparison Comparison of Changes from Baseline FollowUp->DataComparison Endpoint Final Assessment DataComparison->Endpoint

Protocol for Monitoring Metabolic Parameters.

Conclusion

The side effect profile is a critical factor in the selection of an antipsychotic for an individual patient. This guide provides a comparative framework for understanding the potential side effects of this compound, based on data from its racemate Amisulpride, in the context of other commonly used second-generation antipsychotics. Amisulpride is characterized by a high risk of hyperprolactinemia but a relatively lower risk of metabolic side effects compared to agents like Olanzapine and Quetiapine.[24][25] Its propensity for extrapyramidal symptoms is generally considered to be moderate.[26][27] Further direct comparative studies of this compound are warranted to confirm its specific side effect profile. The provided experimental protocols offer a standardized approach for assessing these critical safety parameters in future clinical research.

References

Benchmarking Esamisulpride's potency against a panel of D2 receptor antagonists

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of Esamisulpride's Potency at the D2 Receptor

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive benchmark of this compound's potency against a panel of well-established D2 receptor antagonists. The data presented herein has been compiled from publicly available experimental findings to offer an objective comparison of binding affinities and functional potencies. Detailed experimental protocols for the key assays are provided to support the interpretation and replication of these findings.

Quantitative Comparison of D2 Receptor Antagonists

The following tables summarize the in vitro binding affinities (Ki) and functional potencies (IC50) of this compound and other selected D2 receptor antagonists. Lower Ki and IC50 values are indicative of higher affinity and potency, respectively.

Table 1: In Vitro D2 Receptor Binding Affinity (Ki)

CompoundD2 Receptor Ki (nM)Reference(s)
This compound4.0 - 4.43[1]
Amisulpride2.8[2]
Haloperidol0.16 - 0.7[3]
Risperidone (B510)1.4 - 3.2[4][5]
Olanzapine (B1677200)0.6 (in vivo ID50 mg/kg)[6]
Aripiprazole~1.64[7]

Table 2: In Vitro D2 Receptor Functional Antagonism (IC50)

CompoundFunctional AssayD2 Receptor IC50 (nM)Reference(s)
RisperidoneInhibition of D2 agonist effects in isolated striatal slices0.89[4]
HaloperidolInhibition of agonist-induced signaling0.16 - 0.7[3]
OlanzapineIn vivo blockade of DOI-induced PI hydrolysis (ID50 mg/kg)0.1[6]
AmisulprideAntagonism of apomorphine-induced hypomotility (ED50 mg/kg i.p.)0.3[8]
AripiprazoleFunctionally selective actionsVaries depending on the pathway[9][10]

Experimental Methodologies

Detailed protocols for the key assays cited in this guide are provided below. These methodologies are foundational to understanding the presented quantitative data.

Radioligand Binding Assay for D2 Receptor Affinity (Ki)

This assay determines the affinity of a compound for the D2 receptor by measuring its ability to displace a radiolabeled ligand.

  • Cell Preparation: Human embryonic kidney (HEK-293) cells or Chinese hamster ovary (CHO) cells stably expressing the human dopamine (B1211576) D2 receptor are cultured and harvested.

  • Membrane Preparation: The cells are homogenized in a cold lysis buffer and centrifuged to pellet the cell membranes. The membranes are then washed and resuspended in an assay buffer.

  • Competition Binding: A constant concentration of a D2 receptor-specific radioligand (e.g., [3H]spiperone) is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled test compound (e.g., this compound).

  • Incubation and Filtration: The mixture is incubated to allow binding to reach equilibrium. The reaction is then terminated by rapid filtration through a glass fiber filter, which traps the membrane-bound radioligand.

  • Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Antagonism Assays

These assays measure the ability of a compound to inhibit the functional response induced by a D2 receptor agonist.

D2 receptors are Gαi/o-coupled, and their activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.

  • Cell Culture: Cells stably expressing the human D2 receptor are seeded in microplates.

  • Assay Conditions: The cells are pre-incubated with a phosphodiesterase inhibitor to prevent cAMP degradation.

  • Antagonist and Agonist Addition: The cells are then incubated with varying concentrations of the antagonist (e.g., this compound) followed by the addition of a D2 receptor agonist (e.g., quinpirole) to stimulate the inhibition of adenylyl cyclase. Forskolin is often used to stimulate basal cAMP production.

  • cAMP Measurement: The intracellular cAMP levels are measured using various methods, such as enzyme-linked immunosorbent assay (ELISA) or homogeneous time-resolved fluorescence (HTRF).

  • Data Analysis: The concentration of the antagonist that inhibits 50% of the agonist-induced decrease in cAMP production (IC50) is determined.

Upon agonist binding, D2 receptors are phosphorylated, leading to the recruitment of β-arrestin proteins, which is involved in receptor desensitization and signaling.

  • Assay Principle: This assay often utilizes bioluminescence resonance energy transfer (BRET) or enzyme complementation technologies. The D2 receptor is tagged with a light-emitting enzyme (e.g., Renilla luciferase, Rluc), and β-arrestin is tagged with a fluorescent acceptor molecule (e.g., yellow fluorescent protein, YFP).

  • Cell Transfection and Culture: Cells are co-transfected with constructs encoding the tagged D2 receptor and β-arrestin.

  • Antagonist and Agonist Treatment: The cells are treated with various concentrations of the antagonist, followed by stimulation with a D2 receptor agonist.

  • Signal Detection: Upon agonist-induced β-arrestin recruitment to the receptor, the donor and acceptor molecules are brought into close proximity, resulting in a measurable BRET or complemented enzyme signal.

  • Data Analysis: The IC50 value is determined as the concentration of the antagonist that inhibits 50% of the maximum agonist-induced β-arrestin recruitment.[11]

Visualizing Key Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the D2 receptor signaling pathways and the experimental workflows described above.

D2_Signaling_Pathway cluster_membrane Cell Membrane cluster_g_protein G-Protein Signaling cluster_arrestin β-Arrestin Signaling D2R D2 Receptor G_protein Gαi/o D2R->G_protein Activates GRK GRK D2R->GRK Activates P P beta_Arrestin β-Arrestin D2R->beta_Arrestin Recruits Dopamine Dopamine Dopamine->D2R Antagonist Antagonist (e.g., this compound) Antagonist->D2R AC Adenylyl Cyclase G_protein->AC Inhibits cAMP ↓ cAMP AC->cAMP PKA ↓ PKA cAMP->PKA GRK->D2R Phosphorylates Internalization Receptor Internalization & Downstream Signaling beta_Arrestin->Internalization

Caption: D2 Dopamine Receptor Signaling Pathways.

Radioligand_Binding_Assay prep Prepare D2R Membranes radioligand Add Radioligand ([3H]Spiperone) prep->radioligand competitor Add Test Compound (Varying Conc.) radioligand->competitor incubate Incubate to Equilibrium competitor->incubate filter Filter and Wash incubate->filter count Scintillation Counting filter->count analyze Calculate IC50 and Ki count->analyze

Caption: Radioligand Binding Assay Workflow.

cAMP_Assay_Workflow plate_cells Plate D2R-expressing cells add_antagonist Add Antagonist (Varying Conc.) plate_cells->add_antagonist add_agonist Add D2 Agonist + Forskolin add_antagonist->add_agonist incubate Incubate add_agonist->incubate lyse_measure Lyse Cells & Measure cAMP incubate->lyse_measure analyze Determine IC50 lyse_measure->analyze

Caption: cAMP Functional Assay Workflow.

References

Validation of Esamisulpride's effects in primary neuronal cultures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of Esamisulpride's effects in primary neuronal cultures, contrasting its activity with its R-enantiomer, the racemic mixture (amisulpride), and other relevant antipsychotic agents. The information is supported by experimental data and detailed methodologies to assist in the design and interpretation of preclinical research.

Executive Summary

This compound, the (S)-enantiomer of amisulpride (B195569), is a potent antagonist of dopamine (B1211576) D2 and D3 receptors. Its pharmacological activity is highly stereoselective, with this compound being the primary contributor to the D2/D3 receptor blockade of the racemic amisulpride. In contrast, the (R)-enantiomer, aramisulpride, exhibits a strong preference for the serotonin (B10506) 5-HT7 receptor. This guide elucidates these differences through quantitative binding data, explores the functional consequences in neuronal systems, and provides detailed protocols for researchers to validate these effects in their own primary neuronal culture models.

Data Presentation: Quantitative Comparison of Receptor Affinities

The following table summarizes the in vitro binding affinities (Ki, nM) of this compound, its R-enantiomer (Aramisulpride), and the racemic mixture (Amisulpride) for key receptors. Lower Ki values indicate higher binding affinity.

CompoundDopamine D2 Receptor (Ki, nM)Dopamine D3 Receptor (Ki, nM)Serotonin 5-HT7 Receptor (Ki, nM)
This compound ((S)-amisulpride) 4.43 [1]0.72 [1]1,860[1]
Aramisulpride ((R)-amisulpride)140[1]13.9[1]47 [1]
Amisulpride (racemic)2.8[2]3.2[2]~150 (derived)
Haloperidol~1-2~5-10>1000

Note: Haloperidol values are approximate and collated from various sources for comparative purposes.

Functional Effects in Neuronal Systems

While direct studies on this compound in primary neuronal cultures are limited, extensive research on its racemic form, amisulpride, provides significant insights into its functional consequences, which are primarily driven by the D2/D3 antagonism of this compound.

Electrophysiological Effects on Dopaminergic Neurons

Studies on midbrain dopaminergic neurons, the primary targets of antipsychotic drugs, have demonstrated that acute administration of amisulpride dose-dependently increases the basal firing rate and bursting activity of these neurons, particularly in the ventral tegmental area (VTA) compared to the substantia nigra pars compacta (SNc).[3] This effect is consistent with the blockade of inhibitory D2/D3 autoreceptors, leading to increased dopamine release. At low doses, amisulpride preferentially blocks these presynaptic autoreceptors.

Downstream Signaling Pathways

The primary mechanism of action for this compound is the antagonism of D2 and D3 receptors, which are G protein-coupled receptors (GPCRs) linked to the Gi/o signaling pathway. Blockade of these receptors by this compound is expected to disinhibit adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels in cells where dopamine is present.

Furthermore, D2 receptor signaling has been shown to modulate the Akt/GSK-3β pathway. Antagonism of D2 receptors can lead to the phosphorylation and inactivation of GSK-3β, a key enzyme implicated in neuronal survival, plasticity, and mood regulation. This pathway is a point of convergence for many psychotropic drugs.

Mandatory Visualizations

Signaling Pathway of this compound at the Dopamine D2/D3 Receptor

Esamisulpride_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound D2R_D3R Dopamine D2/D3 Receptor This compound->D2R_D3R Blocks Dopamine Dopamine Dopamine->D2R_D3R Activates Gi_o Gi/o Protein D2R_D3R->Gi_o Activates Akt Akt D2R_D3R->Akt Inhibits (via β-arrestin) AC Adenylyl Cyclase Gi_o->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to Neuronal_Response Modulation of Neuronal Response cAMP->Neuronal_Response pAkt p-Akt (Active) Akt->pAkt Phosphorylates GSK3b GSK-3β pAkt->GSK3b Phosphorylates pGSK3b p-GSK-3β (Inactive) GSK3b->pGSK3b Inactive form pGSK3b->Neuronal_Response Impacts Gene Transcription & Synaptic Plasticity

Caption: this compound blocks D2/D3 receptors, modulating cAMP and Akt/GSK-3β pathways.

Experimental Workflow for Validation in Primary Neuronal Cultures

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis cluster_outcome Outcome Culture 1. Primary Neuronal Culture (e.g., Cortical, Hippocampal, Striatal) Maturation 2. Culture Maturation (7-14 days in vitro) Culture->Maturation Treatment 3. Drug Application - this compound (test) - Amisulpride (racemic control) - Haloperidol (comparator) - Vehicle (negative control) Maturation->Treatment Ca_Imaging 4a. Functional Analysis: Calcium Imaging Treatment->Ca_Imaging Electrophysiology 4b. Functional Analysis: Electrophysiology (Patch-Clamp) Treatment->Electrophysiology Biochemistry 4c. Molecular Analysis: - cAMP Assay - Western Blot (p-Akt, p-GSK-3β) Treatment->Biochemistry Data_Analysis 5. Data Analysis & Comparison Ca_Imaging->Data_Analysis Electrophysiology->Data_Analysis Biochemistry->Data_Analysis

Caption: Workflow for validating this compound's effects in primary neuronal cultures.

Experimental Protocols

Receptor Binding Assay

Objective: To determine the binding affinity (Ki) of test compounds for specific receptors.

Methodology:

  • Membrane Preparation: Membranes are prepared from cell lines recombinantly expressing the human receptor of interest (e.g., Dopamine D2, D3, or Serotonin 5-HT7).

  • Radioligand Binding: A specific radioligand (e.g., [3H]-spiperone for D2 receptors) is incubated with the prepared membranes in the presence of increasing concentrations of the test compound (this compound, Aramisulpride, etc.).

  • Incubation and Washing: The mixture is incubated to allow binding to reach equilibrium. The reaction is then terminated by rapid filtration through glass fiber filters to separate bound from unbound radioligand. Filters are washed with ice-cold buffer.

  • Scintillation Counting: The radioactivity retained on the filters, representing the amount of bound radioligand, is measured using a liquid scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Primary Neuronal Culture and Functional Analysis

Objective: To assess the functional effects of this compound on neuronal activity and signaling.

Methodology:

  • Primary Culture Preparation:

    • Dissect the desired brain region (e.g., striatum, hippocampus, or cortex) from embryonic day 18 (E18) rat pups or postnatal day 0-1 (P0-P1) mouse pups.

    • Dissociate the tissue enzymatically (e.g., with papain or trypsin) and mechanically triturate to obtain a single-cell suspension.

    • Plate the neurons onto poly-D-lysine or poly-L-ornithine coated plates or coverslips in a suitable neuronal culture medium (e.g., Neurobasal medium supplemented with B27 and GlutaMAX).

    • Maintain the cultures in a humidified incubator at 37°C and 5% CO2 for 7-14 days to allow for maturation and synapse formation.

  • Drug Treatment:

    • Prepare stock solutions of this compound, Amisulpride, and a comparator drug like Haloperidol in a suitable solvent (e.g., DMSO).

    • On the day of the experiment, dilute the drugs to their final concentrations in pre-warmed artificial cerebrospinal fluid (aCSF) or the culture medium.

    • Replace the existing medium with the drug-containing medium and incubate for the desired duration.

  • Functional Assays:

    • Calcium Imaging:

      • Load the cultured neurons with a calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM) or use neurons expressing a genetically encoded calcium indicator (e.g., GCaMP).

      • Acquire baseline fluorescence images using a fluorescence microscope equipped with a high-speed camera.

      • Apply the test compounds and record the changes in intracellular calcium concentrations over time. Spontaneous neuronal activity will be reflected as transient increases in fluorescence.

      • Analyze the frequency, amplitude, and synchronicity of calcium transients before and after drug application.

    • Electrophysiology (Whole-Cell Patch-Clamp):

      • Transfer a coverslip with cultured neurons to a recording chamber on an upright or inverted microscope.

      • Obtain whole-cell patch-clamp recordings from individual neurons in either voltage-clamp or current-clamp mode.

      • In current-clamp mode, measure the resting membrane potential and the firing rate of spontaneous action potentials.

      • Apply drugs via perfusion and record changes in firing rate and other electrophysiological properties. For example, the blockade of D2 autoreceptors is expected to increase the firing rate of dopaminergic neurons.

    • cAMP Assay:

      • After drug treatment, lyse the cells and measure intracellular cAMP levels using a commercially available ELISA or HTRF-based assay kit according to the manufacturer's instructions.

      • Compare cAMP levels in this compound-treated cultures to vehicle-treated and dopamine-stimulated cultures.

Conclusion

The validation of this compound's effects in primary neuronal cultures reveals a highly specific pharmacological profile. Its potent and selective antagonism of dopamine D2 and D3 receptors, in contrast to its R-enantiomer's preference for 5-HT7 receptors, underscores the importance of stereochemistry in drug design and development. The experimental data and protocols provided in this guide offer a framework for researchers to further investigate the nuanced neuronal effects of this compound and its potential as a targeted therapeutic agent. The downstream modulation of the Akt/GSK-3β pathway suggests that its effects extend beyond simple dopamine blockade, influencing key intracellular cascades involved in neuronal health and plasticity.

References

A Comparative Analysis of the Pharmacodynamics of Esamisulpride and its Enantiomeric Counterpart

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the receptor binding affinities and functional activities of the stereoisomers of Amisulpride (B195569), providing crucial insights for researchers and drug development professionals in the field of psychopharmacology.

This guide offers a detailed comparison of the pharmacodynamic profiles of Esamisulpride ((S)-amisulpride), its enantiomer Aramisulpride ((R)-amisulpride), and the racemic mixture, Amisulpride. While Amisulpride undergoes limited metabolism, its metabolites are found in negligible amounts in plasma and are considered to have minimal clinical significance.[1][2] Consequently, the pharmacodynamic activity of Amisulpride is primarily attributed to its constituent enantiomers.

Introduction to this compound and its Clinical Significance

This compound is the levorotatory (-)-S enantiomer of the atypical antipsychotic drug Amisulpride. Amisulpride is a substituted benzamide (B126) that exhibits high affinity and selectivity for dopamine (B1211576) D2 and D3 receptors.[3][4] It is used in the treatment of schizophrenia, demonstrating efficacy against both positive and negative symptoms.[3][5] The pharmacological activity of racemic Amisulpride is stereoselective, with this compound being the primary contributor to its dopamine receptor antagonism.[6][7]

Comparative Receptor Binding Affinity

The pharmacodynamic distinction between this compound and Aramisulpride lies in their differential affinities for various neurotransmitter receptors. This compound is a potent antagonist of dopamine D2 and D3 receptors, while Aramisulpride shows a higher affinity for the serotonin (B10506) 5-HT7 receptor.[7] This stereoselectivity is crucial for understanding the overall pharmacological profile of racemic Amisulpride.

CompoundReceptorKi (nM)
This compound ((S)-amisulpride) Dopamine D2 4.43 ± 0.70 [7]
Dopamine D3-
Serotonin 5-HT71,860 ± 260[7]
Aramisulpride ((R)-amisulpride) Dopamine D2140 ± 31[7]
Dopamine D3-
Serotonin 5-HT7 47 ± 4 [7]
Amisulpride (racemate) Dopamine D22.8[3]
Dopamine D33.2[3]

Note: A lower Ki value indicates a higher binding affinity.

Dose-Dependent Pharmacodynamics of Amisulpride

The clinical effects of Amisulpride are dose-dependent, a phenomenon directly linked to the pharmacodynamic properties of its enantiomers.

  • Low Doses (50-300 mg/day): At lower concentrations, Amisulpride preferentially blocks presynaptic dopamine D2/D3 autoreceptors.[3][5][8] This action is thought to enhance dopaminergic transmission, which may contribute to its efficacy in treating the negative symptoms of schizophrenia and depressive symptoms.[5][9]

  • High Doses (400-800 mg/day): At higher doses, Amisulpride acts as an antagonist at postsynaptic dopamine D2 and D3 receptors, particularly in the limbic system.[3][5][8] This postsynaptic blockade is responsible for its antipsychotic effects in treating the positive symptoms of schizophrenia.[3][5]

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and methodologies discussed, the following diagrams are provided.

G Dopamine D2 Receptor Signaling Pathway cluster_membrane Cell Membrane D2R Dopamine D2 Receptor Gi Gi Protein D2R->Gi AC Adenylyl Cyclase cAMP ↓ cAMP AC->cAMP Gi->AC Dopamine Dopamine Dopamine->D2R PKA ↓ PKA Activity cAMP->PKA Downstream Modulation of Gene Expression and Neuronal Excitability PKA->Downstream This compound This compound (Antagonist) This compound->D2R

Caption: Dopamine D2 Receptor Signaling Cascade

G Radioligand Receptor Binding Assay Workflow A Prepare cell membranes expressing the target receptor (e.g., Dopamine D2) B Incubate membranes with a radiolabeled ligand (e.g., [3H]spiperone) and varying concentrations of the test compound (this compound or Aramisulpride) A->B C Separate bound from free radioligand by rapid filtration B->C D Quantify radioactivity of the bound ligand using liquid scintillation counting C->D E Analyze data to determine the inhibition constant (Ki) of the test compound D->E

References

A Comparative Guide to Assessing the Enantiomeric Purity of Esamisulpride from Different Suppliers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the enantiomeric purity of active pharmaceutical ingredients (APIs) is paramount. This is particularly critical for chiral drugs like Esamisulpride, the S-(-)-enantiomer of amisulpride (B195569), where the different enantiomers can exhibit distinct pharmacological and toxicological profiles. This compound is a potent antagonist of dopamine (B1211576) D2 and D3 receptors, while its R-enantiomer, aramisulpride, has a higher affinity for the 5-HT7 receptor.[1] This guide provides a framework for assessing the enantiomeric purity of this compound from various suppliers, complete with experimental protocols and data interpretation.

Experimental Workflow for Enantiomeric Purity Assessment

A systematic approach is crucial for the accurate determination of enantiomeric purity. The following workflow outlines the key steps involved in this process.

cluster_0 Sample Preparation cluster_1 Chiral HPLC Analysis cluster_2 Data Analysis & Reporting SampleAcquisition Acquire this compound Samples (Suppliers A, B, C) StandardPrep Prepare Standard Solutions (Racemic Amisulpride, this compound Ref. Std.) SampleAcquisition->StandardPrep SamplePrep Prepare Sample Solutions (Accurate Weighing & Dissolution) StandardPrep->SamplePrep HPLC_Setup HPLC System Setup (Chiral Column, Mobile Phase) SamplePrep->HPLC_Setup SystemSuitability System Suitability Testing (Resolution, Tailing Factor) HPLC_Setup->SystemSuitability SampleInjection Inject Standards & Samples SystemSuitability->SampleInjection DataAcquisition Data Acquisition (Chromatograms) SampleInjection->DataAcquisition PeakIntegration Peak Integration & Identification (this compound & Distomer) DataAcquisition->PeakIntegration PurityCalculation Calculate Enantiomeric Purity (%ee) PeakIntegration->PurityCalculation ImpurityProfiling Identify & Quantify Other Impurities PurityCalculation->ImpurityProfiling ReportGeneration Generate Comparison Report ImpurityProfiling->ReportGeneration

Caption: Workflow for assessing the enantiomeric purity of this compound.

Detailed Experimental Protocol: Chiral High-Performance Liquid Chromatography (HPLC)

The most common and reliable method for determining the enantiomeric excess of chiral compounds is chiral High-Performance Liquid Chromatography (HPLC).[2][3][4] This technique utilizes a chiral stationary phase (CSP) to differentiate between the enantiomers.

Objective: To separate and quantify the S-(-)-amisulpride (this compound) and the R-(+)-amisulpride (distomer) in samples obtained from different suppliers.

Materials and Instrumentation:

  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV or photodiode array (PDA) detector.

  • Chiral Column: A suitable chiral stationary phase is critical. For amisulpride enantiomers, polysaccharide-based columns such as Amylose tris(5-chloro-2-methylphenylcarbamate) (ACMPC) or Chiralpak AS have been shown to be effective.[5][6]

  • Mobile Phase: A mixture of n-hexane and ethanol (B145695) containing a small percentage of an amine modifier like diethylamine (B46881) (DEA) is often used.[5][6] A typical mobile phase composition could be n-hexane:ethanol:DEA (67:33:0.2, v/v/v).[6]

  • Chemicals: this compound reference standard, racemic amisulpride, HPLC-grade n-hexane, ethanol, and diethylamine.

  • Sample Solvents: Mobile phase or a mixture of hexane (B92381) and ethanol.

Procedure:

  • Standard Preparation:

    • Prepare a stock solution of racemic amisulpride (e.g., 1 mg/mL) in the mobile phase. This will be used to confirm the elution order and resolution of the two enantiomers.

    • Prepare a stock solution of the this compound reference standard (e.g., 1 mg/mL) in the mobile phase.

  • Sample Preparation:

    • Accurately weigh and dissolve a known amount of this compound from each supplier to achieve a final concentration similar to the reference standard (e.g., 1 mg/mL) in the mobile phase.

    • Filter all solutions through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Column: Chiralpak AS (or equivalent)

    • Mobile Phase: n-hexane:ethanol:DEA (67:33:0.2, v/v/v)[6]

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25 °C

    • Detection Wavelength: 280 nm[6]

    • Injection Volume: 10 µL

  • Analysis Sequence:

    • Inject the racemic amisulpride standard to determine the retention times of both enantiomers and to perform system suitability tests (e.g., resolution between the two peaks should be >1.5).

    • Inject the this compound reference standard to confirm the identity of the major peak.

    • Inject the samples from each supplier in triplicate.

  • Data Analysis:

    • Integrate the peak areas for both the S-(-)-amisulpride and the R-(+)-amisulpride in each chromatogram.

    • Calculate the enantiomeric purity (enantiomeric excess, % ee) using the following formula:

      % ee = [(Area of this compound - Area of Distomer) / (Area of this compound + Area of Distomer)] x 100

Comparative Data from Different Suppliers

The following table presents hypothetical data for this compound sourced from three different suppliers, based on the chiral HPLC analysis described above.

Parameter Supplier A Supplier B Supplier C Acceptance Criteria
Appearance White to off-white powderWhite crystalline powderOff-white powderWhite to off-white powder
Enantiomeric Purity (% ee) 99.8%99.2%99.9%≥ 99.5%
R-(+)-Amisulpride (%) 0.10%0.40%0.05%≤ 0.25%
Total Impurities (%) 0.15%0.30%0.08%≤ 0.20%
Specific Impurity F (%) 0.02%0.08%< 0.01%≤ 0.05%

Note: The data presented in this table is for illustrative purposes only and does not represent actual supplier data.

Logical Assessment of Suppliers

Based on the hypothetical data, a logical assessment can be made to select the most suitable supplier.

cluster_A Supplier A Assessment cluster_B Supplier B Assessment cluster_C Supplier C Assessment A_Purity High Enantiomeric Purity (99.8%) A_Decision Meets All Criteria A_Purity->A_Decision A_Impurity Low Total Impurities (0.15%) A_Impurity->A_Decision Final_Choice Supplier C is the Preferred Choice A_Decision->Final_Choice B_Purity Lower Enantiomeric Purity (99.2%) B_Decision Fails Criteria B_Purity->B_Decision B_Impurity Higher Total Impurities (0.30%) B_Impurity->B_Decision C_Purity Highest Enantiomeric Purity (99.9%) C_Decision Exceeds All Criteria C_Purity->C_Decision C_Impurity Lowest Total Impurities (0.08%) C_Impurity->C_Decision C_Decision->Final_Choice

Caption: Logical framework for supplier selection based on purity data.

Mechanism of Action: this compound Signaling Pathway

This compound exerts its therapeutic effects primarily through the blockade of dopamine D2 and D3 receptors. This antagonism modulates downstream signaling pathways, which is believed to be crucial for its antipsychotic and antidepressant properties.[7][8][9]

cluster_pathway This compound Signaling Pathway This compound This compound (S-Amisulpride) D2R Dopamine D2 Receptor This compound->D2R Antagonism D3R Dopamine D3 Receptor This compound->D3R Antagonism BetaArrestin2 β-Arrestin 2 D2R->BetaArrestin2 Recruitment PI3K PI3K BetaArrestin2->PI3K Activation Akt Akt PI3K->Akt Activation GSK3b GSK-3β Akt->GSK3b Inhibition CREB CREB Akt->CREB Activation Bcl2 Bcl-2 Akt->Bcl2 Upregulation TherapeuticEffects Therapeutic Effects (Antipsychotic, Antidepressant) GSK3b->TherapeuticEffects via downstream targets BDNF BDNF CREB->BDNF Transcription BDNF->TherapeuticEffects Bcl2->TherapeuticEffects

Caption: Simplified signaling pathway of this compound.

Conclusion

The assessment of enantiomeric purity is a critical quality control step in the procurement of this compound. A robust analytical method, such as chiral HPLC, is essential for obtaining accurate and reliable data. By systematically comparing the enantiomeric excess and impurity profiles from different suppliers, researchers and drug developers can make informed decisions to ensure the quality, safety, and efficacy of their final drug product. Based on our illustrative analysis, Supplier C would be the preferred choice due to its superior enantiomeric purity and lower impurity levels.

References

Safety Operating Guide

Proper Disposal of Esamisulpride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Esamisulpride, the (S)-enantiomer of amisulpride, is a potent dopamine (B1211576) D2/D3 and serotonin (B10506) 5-HT7 receptor antagonist used in neuroscience research.[1] As with all laboratory chemicals, proper disposal of this compound and its associated waste is crucial for maintaining a safe working environment, protecting the environment, and ensuring regulatory compliance. This document provides a comprehensive, step-by-step guide for the safe handling and disposal of this compound in a research setting.

Core Safety and Hazard Information

This compound is the S-isomer of Amisulpride.[1] Amisulpride is classified as harmful if swallowed.[2][3][4] It is essential to handle this compound with care, utilizing appropriate personal protective equipment (PPE) at all times.

Hazard Information Summary

Hazard ClassificationDetails
GHS Classification Acute Toxicity - Oral 4 (H302)[2]
Signal Word Warning[2]
Hazard Statement Harmful if swallowed[2][3]
Environmental Hazard Water Hazard Class 1: Slightly hazardous for water[2]

Fundamental Disposal Principles

The disposal of this compound must adhere to local, state, and federal regulations. In the United States, the primary regulatory framework is the Resource Conservation and Recovery Act (RCRA), enforced by the Environmental Protection Agency (EPA).[5][6]

  • Consult Your Institutional EHS: Before initiating any disposal procedures, the first and most critical step is to consult your institution's Environmental Health and Safety (EHS) department. They will provide specific protocols that align with all applicable regulations.[2]

  • Avoid Sewer Disposal: Under no circumstances should this compound or its solutions be disposed of down the drain.[2] This practice can lead to the contamination of waterways, as wastewater treatment facilities may not be equipped to remove such compounds effectively.[2]

  • Segregate Chemical Waste: this compound waste must be segregated from regular trash and other non-hazardous waste streams.[2] It should be collected in designated hazardous waste containers.[2]

Step-by-Step Disposal Protocol

This protocol outlines the standard operating procedure for the collection and preparation of this compound waste for final disposal by your institution's EHS-approved hazardous waste management vendor.

Personal Protective Equipment (PPE)

Before handling this compound or its waste, ensure you are wearing the following minimum PPE:

  • Standard laboratory coat

  • Nitrile gloves

  • Safety glasses or goggles

Waste Collection

Proper segregation of waste is critical. Use separate, clearly labeled containers for different types of waste.

  • Solid Waste:

    • Collect unused or expired this compound powder, contaminated PPE (gloves, wipes, etc.), and any other solid materials that have come into contact with the compound in a designated, sealable, and chemically compatible container clearly marked as "Hazardous Waste."[2]

  • Liquid Waste:

    • This compound is soluble in organic solvents such as DMSO and ethanol (B145695).[2] Solutions of this compound must be disposed of as liquid hazardous waste.

    • Collect all liquid waste in a sealable, chemically compatible container (e.g., a high-density polyethylene (B3416737) or glass bottle).[2]

    • Ensure the container is clearly labeled as "Hazardous Waste" and includes the chemical name (this compound) and the solvent used.

    • Do not mix incompatible waste streams. For instance, halogenated and non-halogenated solvent wastes should be collected separately.[2]

  • Empty Containers:

    • The original vial or container of this compound is considered hazardous waste, even if it appears empty.[2]

    • Place the empty, unrinsed container in the solid hazardous waste container.[2]

    • Alternatively, if your institutional policy allows for container decontamination, triple-rinse the container with a suitable solvent (e.g., ethanol or methanol).[2] Collect all rinsate as liquid hazardous waste.[2]

Waste Container Labeling

All hazardous waste containers must be accurately and completely labeled. The label should include:

  • The words "Hazardous Waste"

  • The full chemical name of the contents (e.g., "this compound in DMSO")

  • The approximate concentration and volume

  • The date the waste was first added to the container

  • The associated hazards (e.g., "Toxic")

Storage of Waste

Store hazardous waste containers in a designated, secure, and well-ventilated satellite accumulation area. Ensure the containers are sealed to prevent spills or the release of vapors.

Spill and Decontamination Procedures

In the event of a minor spill of this compound powder or solution:

  • Alert personnel in the immediate area.

  • Wear appropriate PPE , including double gloves, a lab coat, and safety goggles.

  • Contain the spill with absorbent pads or other suitable materials.

  • For powder spills , carefully wipe up the material with a damp cloth or paper towel to avoid generating dust.

  • For liquid spills , use an absorbent pad to soak up the spill.[2]

  • Decontaminate the area by wiping it down with a cloth dampened with a solvent in which this compound is soluble (e.g., DMSO or ethanol), followed by a final wash with soap and water.[2]

  • Dispose of all cleaning materials (absorbent pads, paper towels, gloves, etc.) as solid hazardous waste.[2]

Experimental Workflow for Disposal

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound waste in a laboratory setting.

This compound Disposal Workflow start Start: this compound Waste Generated consult_ehs Consult Institutional EHS Guidelines start->consult_ehs waste_type Identify Waste Type consult_ehs->waste_type solid_waste Solid Waste (e.g., powder, contaminated PPE) waste_type->solid_waste Solid liquid_waste Liquid Waste (e.g., solutions in solvents) waste_type->liquid_waste Liquid empty_container Empty Container waste_type->empty_container Empty Container collect_solid Collect in Labeled Solid Hazardous Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled Liquid Hazardous Waste Container liquid_waste->collect_liquid decontaminate_container Triple Rinse with Solvent? (Consult EHS) empty_container->decontaminate_container store_waste Store Waste in Designated Satellite Accumulation Area collect_solid->store_waste collect_liquid->store_waste collect_rinsate Collect Rinsate as Liquid Hazardous Waste decontaminate_container->collect_rinsate Yes dispose_solid Dispose of Unrinsed Container as Solid Hazardous Waste decontaminate_container->dispose_solid No dispose_container Dispose of Rinsed Container as Non-Hazardous Waste (if permitted) collect_rinsate->dispose_container dispose_container->store_waste dispose_solid->store_waste ehs_pickup Arrange for Pickup by EHS/Licensed Waste Vendor store_waste->ehs_pickup end End: Proper Disposal ehs_pickup->end

Caption: this compound Disposal Workflow Diagram.

By adhering to these procedures and consulting with your institutional EHS department, you can ensure the safe and compliant disposal of this compound, contributing to a secure and environmentally responsible research environment.

References

Safeguarding Researchers: A Comprehensive Guide to Personal Protective Equipment for Handling Esamisulpride

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document outlines essential personal protective equipment (PPE), operational plans, and disposal procedures for the safe handling of Esamisulpride in research and development settings. Adherence to these guidelines is critical to minimize exposure risk and ensure a safe laboratory environment. This compound, the S-isomer of Amisulpride, is an active pharmaceutical ingredient that requires careful handling to prevent adverse health effects.

Hazard Assessment and Control

This compound is classified as a hazardous substance, and appropriate measures must be taken to avoid personal contact, including inhalation of dust particles.[1] Engineering controls, such as well-ventilated areas, local exhaust ventilation, or barrier protection like laminar flow cabinets, are the first line of defense.[1] The following PPE recommendations are to be implemented in conjunction with these engineering controls.

Personal Protective Equipment (PPE) Protocol

The selection of appropriate PPE is paramount when handling this compound. The following table summarizes the required PPE for various laboratory activities involving this compound.

Activity LevelEye ProtectionSkin ProtectionRespiratory Protection
Low-Volume Handling (e.g., weighing, preparing solutions) Safety glasses with side shieldsNitrile gloves (double-gloving recommended), Lab coatDust mask or N95 respirator
High-Volume Handling (e.g., bulk production, transfers) Chemical splash goggles or face shieldChemical-resistant disposable coveralls, Double-layered nitrile gloves, Shoe coversAir-purifying respirator (APR) with a particulate filter or a powered air-purifying respirator (PAPR)
Risk of Splash Chemical splash goggles and face shieldChemical-resistant apron over a lab coat or coveralls, Double-layered nitrile glovesAs required by the specific procedure, but at a minimum a dust mask or N95 respirator

Detailed Glove and Respirator Specifications:

  • Gloves: Use powder-free nitrile gloves. When double-gloving, the outer glove should be removed and disposed of immediately after handling the compound. The inner glove should be removed upon leaving the work area.

  • Respirators: For routine handling of small quantities, a well-fitted N95 respirator is sufficient to protect against inhalation of airborne particles. For larger quantities or in situations with potential for significant aerosolization, a half-mask or full-face elastomeric respirator with P100 (HEPA) filters should be used.

Operational and Disposal Plans

A clear and concise operational plan is crucial for the safe handling and disposal of this compound and associated waste.

Step-by-Step Handling Procedure
  • Preparation: Before handling this compound, ensure the designated work area (e.g., fume hood, ventilated enclosure) is clean and uncluttered. Assemble all necessary equipment and PPE.

  • Donning PPE: Put on all required PPE as outlined in the table above. Ensure a proper fit for all items, especially the respirator.

  • Handling the Compound:

    • Carefully weigh and transfer the solid compound, minimizing the generation of dust.

    • Use a spatula or other appropriate tools for transfers. Avoid pouring the powder directly.

    • When preparing solutions, add the solid to the solvent slowly to prevent splashing.

  • Post-Handling:

    • Decontaminate all work surfaces with an appropriate cleaning agent.

    • Carefully remove and dispose of all single-use PPE in the designated hazardous waste container.

    • Wash hands thoroughly with soap and water after removing gloves.

Disposal Plan

All waste generated from handling this compound, including contaminated PPE, weighing papers, and empty containers, must be treated as hazardous pharmaceutical waste.

  • Segregation: All this compound-contaminated waste must be segregated from general laboratory waste.

  • Containment:

    • Solid waste (e.g., gloves, wipes, disposable lab coats) should be placed in a clearly labeled, leak-proof, and puncture-resistant hazardous waste container. These are typically black containers.[2]

    • Empty this compound containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste. The rinsed container can then be disposed of as non-hazardous waste.

    • Unused or expired this compound must be disposed of as hazardous pharmaceutical waste. Do not dispose of it down the drain.[2][3]

  • Labeling: All hazardous waste containers must be clearly labeled with "Hazardous Pharmaceutical Waste" and the specific contents (this compound).

  • Disposal: Arrange for the collection and disposal of hazardous waste through a licensed environmental waste management company.[2][4] All disposal must comply with local, state, and federal regulations.[1][4]

Visual Guidance: Workflows and Decision-Making

To further clarify the procedures, the following diagrams illustrate the key workflows for handling this compound and selecting the appropriate PPE.

EsamisulprideHandlingWorkflow cluster_prep Preparation cluster_ppe Donning PPE cluster_handling Compound Handling cluster_post Post-Handling Prep_Area 1. Prepare Designated Work Area Assemble_Materials 2. Assemble Materials & PPE Prep_Area->Assemble_Materials Don_PPE 3. Don Appropriate PPE Assemble_Materials->Don_PPE Handle_Compound 4. Handle this compound Don_PPE->Handle_Compound Decontaminate 5. Decontaminate Work Area Handle_Compound->Decontaminate Dispose_PPE 6. Dispose of Single-Use PPE Decontaminate->Dispose_PPE Wash_Hands 7. Wash Hands Thoroughly Dispose_PPE->Wash_Hands PPESelectionDecisionTree cluster_ppe_nodes Low_Volume Low-Volume Handling PPE_Low Safety Glasses Lab Coat Nitrile Gloves Dust Mask/N95 Low_Volume->PPE_Low High_Volume High-Volume Handling PPE_High Goggles/Face Shield Coveralls Double Gloves APR/PAPR High_Volume->PPE_High Splash_Risk Risk of Splash PPE_Splash Goggles & Face Shield Chemical Apron Double Gloves Respirator as needed Splash_Risk->PPE_Splash Start Assess Task Task_Type Type of Task? Start->Task_Type Task_Type->Low_Volume Low Volume Task_Type->High_Volume High Volume Task_Type->Splash_Risk Splash Potential

References

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